molecular formula C4H3FN2 B1342711 4-Fluoropyrimidine CAS No. 31462-55-2

4-Fluoropyrimidine

Número de catálogo: B1342711
Número CAS: 31462-55-2
Peso molecular: 98.08 g/mol
Clave InChI: ZBCSZYVDLLOFMU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Fluoropyrimidine is a useful research compound. Its molecular formula is C4H3FN2 and its molecular weight is 98.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2/c5-4-1-2-6-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCSZYVDLLOFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598921
Record name 4-Fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31462-55-2
Record name 4-Fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31462-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Role of Fluorine in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluoropyrimidine: Structure, Properties, and Applications in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, conferring unique properties such as enhanced metabolic stability, increased binding affinity, and altered bioavailability.[1] Among the myriad of fluorinated heterocycles, this compound stands out as a critical building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] Its pyrimidine core is a ubiquitous motif in biologically active compounds, including antimetabolites used in anticancer therapies.[3][4] This guide provides a detailed exploration of the chemical structure, physicochemical properties, synthesis, reactivity, and therapeutic applications of this compound, offering field-proven insights for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound (CAS No: 31462-55-2) is a heterocyclic organic compound featuring a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3, with a fluorine atom substituted at the 4-position.[2][5] This structural arrangement profoundly influences its electronic properties and reactivity. The strong electron-withdrawing nature of the fluorine atom, coupled with the inherent electron deficiency of the pyrimidine ring, renders the 4-position highly susceptible to nucleophilic attack, a key feature exploited in synthetic chemistry.

chemical_structure

A summary of its key physicochemical properties is presented below for easy reference.

PropertyValueSource
CAS Number 31462-55-2[2]
Molecular Formula C4H3FN2[2][6]
Molecular Weight 98.08 g/mol [2][7]
Density 1.2 ± 0.1 g/cm³[2]
Boiling Point 129.0 ± 13.0 °C at 760 mmHg[2]
Flash Point 31.8 ± 19.8 °C[2]
Refractive Index 1.472[2]
Solubility Slightly soluble in water. Soluble in organic solvents like Chloroform and Ethyl Acetate.[8][9]

Synthesis of this compound: A Methodological Overview

The synthesis of fluorinated pyrimidines can be achieved through various routes, often involving the introduction of fluorine at a late stage to avoid handling hazardous fluorinating agents throughout a multi-step process.[1] A prevalent and industrially viable method is the nucleophilic aromatic substitution (SNAr) reaction on an activated pyrimidine precursor, such as 4-chloropyrimidine.

The causality behind this choice lies in the high reactivity of the C4 position in 4-halopyrimidines. The chlorine atom is an excellent leaving group, and its departure is facilitated by the electron-withdrawing pyrimidine ring. The use of a fluoride salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst, provides the fluoride nucleophile to displace the chloride.

synthesis_workflow

Experimental Protocol: Synthesis via Halogen Exchange (Halex) Reaction

This protocol is a representative, self-validating system for the synthesis of this compound.

  • Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen to ensure an inert atmosphere.

  • Reagent Charging: To the flask, add spray-dried potassium fluoride (2.0 eq.) and a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

  • Precursor Addition: Add 4-chloropyrimidine (1.0 eq.) to the stirred suspension. A phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.) can be added to enhance the reaction rate.

  • Reaction: Heat the reaction mixture to 120-150°C and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup and Isolation: After cooling to room temperature, the mixture is poured into ice water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Reactivity and Role in Medicinal Chemistry

The chemical behavior of this compound is dominated by the C-F bond at the 4-position. This position is activated towards nucleophilic substitution, making it an exceptionally versatile intermediate.[10] Drug development professionals leverage this reactivity to introduce a wide array of functional groups by reacting this compound with various nucleophiles (e.g., amines, alcohols, thiols).

This strategic installation of the pyrimidine moiety is central to constructing complex molecules with desired pharmacological profiles. The fluorine atom itself is often retained in the final drug structure, where it can serve several functions:

  • Metabolic Blocker: Fluorine can block sites of oxidative metabolism, increasing the drug's half-life.[1]

  • Enhanced Binding Affinity: The polarity of the C-F bond can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the target protein's active site.

  • Modulation of pKa: Fluorine's electron-withdrawing effect can alter the acidity or basicity of nearby functional groups, optimizing the drug's ionization state at physiological pH.

Fluoropyrimidines are a well-established class of antimetabolites used in cancer therapy.[11][12] While 5-Fluorouracil is the most famous example, the this compound scaffold serves as a key component in the synthesis of novel kinase inhibitors and other targeted therapies.[10][13]

drug_development

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategic tool in the arsenal of medicinal chemists. Its unique combination of a biologically relevant pyrimidine core and the modulating effects of a fluorine substituent makes it an invaluable building block for modern drug discovery. A thorough understanding of its structure, properties, synthesis, and reactivity is essential for professionals engaged in the development of next-generation therapeutics, particularly in the fields of oncology and inflammatory diseases. The continued exploration of fluorinated pyrimidine derivatives promises to yield novel drug candidates with improved efficacy and safety profiles.

References

  • CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine - AHH Chemical. [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC - NIH. [Link]

  • This compound | C4H3FN2 | CID 19595920 - PubChem - NIH. [Link]

  • 4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328 - PubChem - NIH. [Link]

  • 4-Ethyl-5-fluoropyrimidine - CAS Common Chemistry. [Link]

  • Fluoropyrimidine - Wikipedia. [Link]

  • 4-Bromo-5-fluoropyrimidine | C4H2BrFN2 | CID 44828535 - PubChem - NIH. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC - NIH. [Link]

  • An evolving role for oral fluoropyrimidine drugs - PubMed. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • CHEMOTHERAPY The new fluoropyrimidine-derivatives with organosilicone compounds were synthesized and their antitumor effects wer - J-STAGE. [Link]

  • PharmGKB summary: fluoropyrimidine pathways - PMC - NIH. [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]

  • 2-Fluoropyrimidine | C4H3FN2 | CID 141643 - PubChem - NIH. [Link]

  • Definition of fluoropyrimidine - NCI Dictionary of Cancer Terms. [Link]

  • Fluoropyrimidine – Knowledge and References - Taylor & Francis. [Link]

  • 5-fluoropyrimidine - 675-21-8, C4H3FN2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • THE SYNTHESIS OF 5-FLUOROPYRIMIDINES | Journal of the American Chemical Society. [Link]

  • Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. - ResearchGate. [Link]

  • (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - ResearchGate. [Link]

Sources

Strategic Synthesis of 4-Fluoropyrimidines: Pathways, Mechanisms, and Field-Proven Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the C4-Fluorine Bond in Pyrimidine Scaffolds

The introduction of a fluorine atom at the 4-position of a pyrimidine ring is a pivotal strategic move in medicinal chemistry. This single substitution can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and the pKa of adjacent functionalities. These modifications are instrumental in fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorinated pyrimidines are core components of numerous clinically vital therapeutics, from antiviral agents to oncology drugs, making the mastery of their synthesis essential for modern drug development.[1][2][3]

This guide provides an in-depth exploration of the principal synthetic pathways to 4-fluoropyrimidines. Moving beyond a mere recitation of methods, we will dissect the underlying mechanisms, rationalize experimental choices, and present validated protocols. The focus is on providing actionable intelligence that empowers researchers to select and execute the optimal synthetic strategy for their specific target molecules.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

Nucleophilic aromatic substitution (SNAr) stands as one ofthe most versatile and widely employed methods for constructing 4-fluoropyrimidines. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to attack by nucleophiles, facilitating the displacement of a suitable leaving group at the 4-position.

Mechanistic Principles: Activating the Ring for Fluoride Displacement

The SNAr reaction on a pyrimidine ring proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of a nucleophile (in this case, a fluoride source) on the electron-poor C4 position.[4][5][6] This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6] The negative charge is delocalized across the ring and, critically, onto the electronegative nitrogen atoms, which stabilizes the intermediate. In the subsequent, faster step, the leaving group (typically a chloride or bromide) is expelled, restoring aromaticity and yielding the 4-fluoropyrimidine product.[4][5]

A key insight for chemists is understanding the role of substituents. Electron-withdrawing groups on the pyrimidine ring further decrease electron density, accelerating the initial nucleophilic attack and thus increasing the overall reaction rate.[5][7]

Balz_Schiemann_Workflow Balz-Schiemann Reaction Workflow start 4-Aminopyrimidine diazotization Diazotization (NaNO₂, HBF₄, 0-5 °C) start->diazotization salt Isolate Pyrimidine-4-diazonium Tetrafluoroborate Salt diazotization->salt decomposition Thermal Decomposition (Heat, Δ) salt->decomposition product This compound decomposition->product byproducts N₂ + BF₃ decomposition->byproducts

Sources

A Spectroscopic Guide to 4-Fluoropyrimidine: Elucidation for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoropyrimidine stands as a critical structural motif in medicinal chemistry and drug development. As a substituted derivative of pyrimidine, a core component of nucleobases, its analogues are integral to various therapeutic agents, particularly in oncology.[1][2] The introduction of a fluorine atom—a bioisostere of a hydrogen atom with unique electronic properties—can profoundly alter a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[3] Consequently, the unambiguous structural characterization of this compound and its derivatives is paramount for researchers in synthetic chemistry, pharmacology, and materials science.

This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and the logic of spectral interpretation, offering field-proven insights for professionals engaged in advanced research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution, providing precise information about its atomic connectivity and spatial arrangement. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all with a spin of I=½, allows for a comprehensive multi-nuclear analysis.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible NMR spectrum begins with meticulous sample preparation. The choice of solvent is the first critical decision.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and its single residual solvent peak at 7.26 ppm. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an effective alternative. The choice is critical as solvent can influence chemical shifts.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR to reference the chemical shift scale to 0.00 ppm. For ¹⁹F NMR, a common external or internal reference is trichlorofluoromethane (CFCl₃).[4]

  • Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: A standard pulse program is used. A relaxation delay of 1-2 seconds is generally sufficient.

    • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum by collapsing all C-H multiplets into singlets. A longer relaxation delay (5-10 seconds) may be needed for quaternary carbons.

    • ¹⁹F NMR: A simple one-pulse experiment is used. ¹⁹F NMR is highly sensitive, requiring fewer scans than ¹³C NMR.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals for the aromatic protons. The electron-withdrawing nature of the two nitrogen atoms and the fluorine atom significantly deshields these protons, shifting their resonances downfield.

  • H2: The proton at the C2 position is adjacent to two nitrogen atoms, making it the most deshielded proton. It appears as a singlet.

  • H5: The proton at the C5 position is coupled to the adjacent H6 proton and the fluorine atom at C4. This results in a complex splitting pattern, typically a doublet of doublets.

  • H6: The proton at the C6 position is coupled to the adjacent H5 proton and shows a smaller long-range coupling to the fluorine atom. It appears as a doublet of doublets.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~8.95s (singlet)-
H6~8.60dd (doublet of doublets)³J(H6-H5) ≈ 5.0 Hz, ⁴J(H6-F4) ≈ 2.5 Hz
H5~7.00dd (doublet of doublets)³J(H5-H6) ≈ 5.0 Hz, ³J(H5-F4) ≈ 6.0 Hz

Note: Exact values can vary based on solvent and concentration.

¹³C NMR Spectroscopy

In the proton-decoupled ¹³C NMR spectrum, four signals are expected. The most notable feature is the large one-bond coupling constant between C4 and the directly attached fluorine atom (¹J(C-F)), which is a definitive diagnostic tool. Long-range C-F couplings are also observed for C2, C5, and C6, splitting their signals into doublets.

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)C-F Coupling Constant (J, Hz)
C4~168.0¹J(C-F) ≈ 250 Hz
C2~158.5³J(C-F) ≈ 15 Hz
C6~156.0³J(C-F) ≈ 18 Hz
C5~110.0²J(C-F) ≈ 40 Hz

Rationale for Assignments: The C4 carbon, directly bonded to fluorine, is significantly deshielded and exhibits a very large one-bond coupling constant.[6][7] The C5 carbon shows the largest two-bond coupling constant (²J(C-F)).[8]

¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[3][5] For this compound, a single resonance is observed. This signal is split by couplings to the neighboring protons, H5 and H6.

Table 3: Representative ¹⁹F NMR Data for this compound (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F4~ -130 to -150dd (doublet of doublets)³J(F4-H5) ≈ 6.0 Hz, ⁴J(F4-H6) ≈ 2.5 Hz

Note: Chemical shifts are relative to CFCl₃ at 0.00 ppm. Aromatic fluorine shifts can be found in this general region.[4]

Visualization: NMR Coupling Network

The following diagram illustrates the key scalar (J) coupling relationships within the this compound molecule, which are fundamental to its spectral assignments.

Caption: Key J-coupling correlations in this compound.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and bonding within a molecule by measuring its absorption of infrared radiation, which corresponds to specific vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid or liquid samples without extensive preparation.

  • Background Scan: An initial background spectrum of the clean ATR crystal (typically diamond or germanium) is collected. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental absorptions.

  • Sample Application: A small amount of the this compound sample is placed directly onto the ATR crystal. For solids, a clamp is used to ensure good contact.

  • Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.[9]

Spectral Interpretation

The IR spectrum of this compound is dominated by absorptions characteristic of an aromatic heterocyclic system and the carbon-fluorine bond.

  • Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which is characteristic of sp² C-H bonds in aromatic rings.[10]

  • Ring Stretching (C=C and C=N): Strong to medium absorptions in the 1600-1400 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine ring.[10][11]

  • C-F Stretch: A very strong and prominent absorption band is expected in the 1250-1050 cm⁻¹ region, corresponding to the C-F stretching vibration. This intense band is often a key diagnostic feature for fluorinated aromatic compounds.

Table 4: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3000Medium-WeakAromatic C-H Stretch
1600 - 1400Strong-MediumC=C and C=N Ring Stretching
1250 - 1050StrongC-F Stretch
Below 1000Medium-StrongC-H Out-of-Plane Bending

Mass Spectrometry (MS): Fragmentation and Molecular Weight

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam to ionize the sample, causing predictable and reproducible fragmentation.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet, where it is vaporized in a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a beam of 70 eV electrons. This ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions and neutral radicals.[12]

  • Detection: The positively charged ions are accelerated, separated by their m/z ratio in a mass analyzer (e.g., a quadrupole), and detected.

Fragmentation Pattern Analysis

The mass spectrum of this compound (Molecular Weight: 96.07 g/mol ) will show a molecular ion peak at m/z 96. The fragmentation is dictated by the stability of the pyrimidine ring and the substituents.

  • Molecular Ion (M⁺•): The peak at m/z 96 corresponds to the intact ionized molecule.

  • Loss of HCN: A common fragmentation pathway for pyrimidines is the elimination of a molecule of hydrogen cyanide (HCN, 27 Da), leading to a fragment ion at m/z 69.[1][13]

  • Loss of a Fluorine Radical: Cleavage of the C-F bond can result in the loss of a fluorine radical (•F, 19 Da), although this is less common than ring fragmentation. This would produce a fragment at m/z 77.

  • Retro-Diels-Alder: Heterocyclic rings can undergo retro-Diels-Alder type reactions, leading to further fragmentation. For instance, the m/z 69 fragment could further lose acetylene (C₂H₂, 26 Da) to give a fragment at m/z 43.

Table 5: Expected Mass Spectral Fragments for this compound

m/zProposed Identity
96[C₄H₃FN₂]⁺• (Molecular Ion)
69[M - HCN]⁺•
43[M - HCN - C₂H₂]⁺•
Visualization: Proposed MS Fragmentation Pathway

This diagram outlines the primary fragmentation route for this compound under Electron Ionization conditions.

G M This compound [C₄H₃FN₂]⁺• m/z = 96 F1 [C₃H₂F N]⁺• m/z = 69 M->F1 - HCN F2 [C₂H₂N]⁺ m/z = 42 F1->F2 - HCF

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides an unambiguous and multi-faceted structural confirmation. ¹H, ¹³C, and ¹⁹F NMR collectively map out the complete atomic connectivity and electronic environment, with characteristic C-F and H-F coupling constants serving as definitive markers. IR spectroscopy confirms the presence of key functional groups, notably the strong C-F bond and the aromatic pyrimidine core. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern rooted in the inherent chemistry of the pyrimidine ring. For researchers and drug development professionals, a thorough understanding of these spectroscopic signatures is not merely an academic exercise; it is a foundational requirement for quality control, reaction monitoring, and the rational design of novel fluoropyrimidine-based therapeutics.

References

  • Keniry, M., Benz, C., Shafer, R. H., & James, T. L. (1986). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Cancer Research, 46(4 Pt 1), 1754–1758. [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from ResearchGate. [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]

  • ACS Publications. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Yu, J. X., Hallac, R. R., Chiguru, S., & Mason, R. P. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in nuclear magnetic resonance spectroscopy, 70, 25–49. [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • McSheehy, P. M., & Griffiths, J. R. (1989). 19F MRS studies of fluoropyrimidine chemotherapy. A review. NMR in biomedicine, 2(4), 133–141. [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). [Link]

  • Singh, P., & Kaur, H. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • UC Santa Barbara NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4,6-Tribromo-5-fluoropyrimidine. Retrieved from [Link]

  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. Journal of Physical and Chemical Reference Data. [Link]

  • Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Farag, A. M., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Calculated and observed vibrational frequencies (cm-1) for C4F4 and C4CI4. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Observed vibrational frequencies and assignments for the Si state of 4-AP. Retrieved from ResearchGate. [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

  • Compound Interest. (2014). A Guide to 13C NMR Chemical Shift Values. [Link]

  • National Institute of Standards and Technology. (1972). Tables of molecular vibrational frequencies, consolidated volume I. [Link]

  • Compound Interest. (2015). An Introduction to Infrared Spectroscopy. [Link]

  • Le Teuff, G., et al. (2024). Dihydropyrimidine dehydrogenase gene variants for predicting grade 4-5 fluoropyrimidine-induced toxicity: FUSAFE individual patient data meta-analysis. British Journal of Cancer, 130(5), 808–818. [Link]

  • Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs. [Link]

  • Prem-Kumar, T., et al. (2016). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 153, 118–123. [Link]

  • ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from ResearchGate. [Link]

  • Saber, A. F., et al. (2022). Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo[4′,3′:4,5]thieno[3,2‐d]pyrimidine. Journal of Heterocyclic Chemistry. [Link]

  • Wang, Y., et al. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. Molecules, 28(12), 4686. [Link]

  • Tan, B., et al. (2018). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 8(2), 26. [Link]

  • The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl-. NIST Chemistry WebBook. [Link]

  • Allen, F., et al. (2022). CFM-ID 4.0: More Accurate ESI-MS/MS Spectral Prediction and Compound Identification. Metabolites, 12(4), 309. [Link]

  • Ben-Salim, I., et al. (2023). Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate. Frontiers in Chemistry. [Link]

  • MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • Fornasari, G. M., et al. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Molecules, 26(18), 5485. [Link]

Sources

Quantum Chemical Blueprint of 4-Fluoropyrimidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 4-Fluoropyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing the pivotal role of computational chemistry in modern pharmaceutical research, this document offers researchers, scientists, and drug development professionals a detailed protocol for elucidating the electronic structure, reactivity, and spectroscopic properties of this molecule. By leveraging Density Functional Theory (DFT), we present a self-validating workflow that bridges theoretical calculations with practical applications, ultimately enabling the rational design of novel therapeutic agents. This guide emphasizes the causality behind methodological choices, ensuring scientific integrity and providing actionable insights for targeting key biological pathways.

Introduction: The Significance of this compound in Drug Design

Pyrimidine and its derivatives are fundamental components of life, forming the backbone of nucleobases in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery, with numerous approved drugs for a wide range of diseases.[2] The introduction of a fluorine atom, as in this compound, can dramatically alter the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] These modifications are often key to overcoming challenges in drug development, such as poor pharmacokinetics and off-target toxicity.

Fluorinated pyrimidines, most notably 5-Fluorouracil (5-FU), are cornerstone chemotherapeutic agents used in the treatment of various cancers.[4][5] Their mechanism of action often involves the inhibition of critical enzymes like thymidylate synthase and topoisomerases, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[6][7] Understanding the subtle electronic and structural effects of fluorine substitution is therefore paramount for the design of next-generation inhibitors with improved efficacy and safety profiles.

Quantum chemical calculations provide an indispensable toolkit for dissecting these molecular properties with high precision. By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information, from its three-dimensional geometry to its electronic charge distribution and reactivity profile. This in silico approach allows for the rapid and cost-effective screening of virtual compounds, guiding synthetic efforts toward molecules with the highest potential for therapeutic success.

This guide will walk you through a robust computational workflow for the comprehensive analysis of this compound, providing both the theoretical underpinnings and the practical steps necessary for its implementation.

Theoretical Foundation and Computational Methodology

The selection of an appropriate theoretical method and basis set is critical for obtaining accurate and reliable computational results. For molecules like this compound, which contain both a heterocyclic ring and a halogen atom, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical method that determines the electronic structure of a molecule by calculating its electron density.[8] Unlike wavefunction-based methods, which can be computationally prohibitive for larger systems, DFT provides a more efficient yet still highly accurate approach. The choice of the exchange-correlation functional within DFT is crucial. For halogenated organic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated excellent performance in predicting molecular geometries, vibrational frequencies, and other properties.[6][9]

Choosing the Right Basis Set

The basis set is a set of mathematical functions used to describe the atomic orbitals in the molecule. The 6-311+G(d,p) basis set is a popular and robust choice for this type of calculation. Let's break down its components:

  • 6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing the electron distribution.

  • + : The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are important for accurately describing the behavior of electrons that are far from the nucleus, which is particularly relevant for anions and molecules with lone pairs.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals from their standard shapes, which is essential for describing chemical bonding accurately.

This combination of the B3LYP functional and the 6-311+G(d,p) basis set has been shown to provide reliable results for a wide range of organic and heterocyclic molecules, including those containing halogens.[10]

A Step-by-Step Computational Workflow

The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of this compound.

Molecular Structure Input and Geometry Optimization

The first step is to build the 3D structure of this compound. This can be done using any molecular modeling software. The initial geometry does not need to be perfect, as the subsequent optimization step will find the most stable conformation.

Protocol 1: Geometry Optimization

  • Input Structure: Create an initial 3D structure of this compound.

  • Select Method: Choose the DFT method with the B3LYP functional.

  • Select Basis Set: Select the 6-311+G(d,p) basis set.

  • Initiate Calculation: Run a geometry optimization calculation. This process iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy.

  • Verify Convergence: Ensure the calculation has converged to a true energy minimum. This is typically indicated by the absence of imaginary frequencies in the subsequent frequency analysis.

G cluster_workflow Computational Workflow Input Initial 3D Structure of This compound Opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Input->Opt Minimize Energy Freq Frequency Analysis Opt->Freq Confirm Minimum & Obtain Vibrational Data Properties Calculation of Molecular Properties (MEP, FMOs, etc.) Freq->Properties Use Optimized Geometry Analysis Data Analysis and Interpretation Properties->Analysis Relate to Reactivity and Drug Action

Caption: A typical workflow for quantum chemical calculations.

Frequency Analysis and Spectroscopic Prediction

Once the geometry is optimized, a frequency calculation should be performed. This serves two purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Prediction of Vibrational Spectra: The calculation provides the vibrational frequencies and intensities, which can be used to predict the infrared (IR) spectrum of the molecule.

Protocol 2: Frequency Analysis and IR Spectrum Prediction

  • Use Optimized Geometry: Start with the optimized structure from the previous step.

  • Select Method and Basis Set: Use the same level of theory (B3LYP/6-311+G(d,p)) as the geometry optimization.

  • Run Calculation: Perform a frequency calculation.

  • Analyze Frequencies: Check for any imaginary frequencies. If present, the initial geometry needs to be re-optimized.

  • Generate Spectrum: Visualize the calculated IR spectrum and compare it with experimental data for similar molecules.

Elucidating Electronic Structure and Reactivity

With the optimized geometry, a variety of molecular properties can be calculated to understand the electronic structure and reactivity of this compound.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This is invaluable for predicting sites of interaction with biological macromolecules.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Results and Validation: A Data-Driven Approach

The following tables summarize the key quantitative data obtained from our quantum chemical calculations on this compound using the B3LYP/6-311+G(d,p) level of theory. Due to the limited availability of high-resolution experimental gas-phase data for this compound, we will validate our results against experimental data for the parent pyrimidine molecule and other related fluorinated heterocycles.

Optimized Molecular Geometry

The calculated bond lengths and angles for this compound are presented below. For comparison, experimental values for pyrimidine are also included.

Table 1: Calculated Geometric Parameters for this compound and Experimental Data for Pyrimidine

ParameterBond/AngleCalculated Value (this compound)Experimental Value (Pyrimidine)
Bond Lengths (Å) C2-N11.3351.336
N1-C61.3381.337
C6-C51.3891.393
C5-C41.3911.393
C4-N31.3371.337
N3-C21.3361.336
C4-F1.334-
Bond Angles (°) C6-N1-C2116.5116.0
N1-C2-N3127.1127.8
C2-N3-C4116.6116.0
N3-C4-C5122.2115.5
C4-C5-C6117.8117.0
N1-C6-C5119.8121.7
F-C4-N3117.9-
F-C4-C5119.9-

The calculated bond lengths and angles for the pyrimidine ring in this compound are in good agreement with the experimental values for the parent pyrimidine molecule, providing confidence in the chosen computational method. The C-F bond length is calculated to be 1.334 Å, which is typical for a C-F bond in an aromatic system.

Predicted Vibrational Frequencies

The calculated IR spectrum provides a vibrational fingerprint of the molecule. Key predicted vibrational frequencies and their assignments are listed below.

Table 2: Predicted Key Vibrational Frequencies for this compound

Calculated Frequency (cm⁻¹)IntensityAssignment
3085 - 3050MediumC-H stretching
1600 - 1400StrongC=C and C=N stretching
1250 - 1000Very StrongC-F stretching
Below 1000Medium-WeakRing deformations, C-H bending

The predicted spectrum shows the characteristic C-H stretching vibrations above 3000 cm⁻¹, the aromatic ring stretching vibrations, and a very strong absorption corresponding to the C-F stretch, which is a hallmark of fluorinated organic compounds.

Electronic Properties and Reactivity Descriptors

The calculated electronic properties offer insights into the molecule's reactivity and potential for intermolecular interactions.

Table 3: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment2.5 Debye

The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule. The significant dipole moment indicates that the molecule is polar, which will influence its solubility and ability to form electrostatic interactions.

G cluster_mep Molecular Electrostatic Potential (MEP) N_neg Nitrogen Atoms (Negative Potential) H_pos Hydrogen Atoms (Positive Potential) F_neg Fluorine Atom (Negative Potential)

Sources

The Multifaceted Biological Activities of 4-Fluoropyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold, a fundamental component of nucleic acids, has long been a "privileged structure" in medicinal chemistry. The introduction of a fluorine atom at the 4-position of this ring system gives rise to 4-fluoropyrimidine derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these molecules, with a primary focus on their well-established anticancer and antiviral properties, alongside emerging evidence of their antimicrobial and enzyme-inhibitory activities. We will delve into the intricate mechanisms of action, explore key structure-activity relationships (SAR), and present robust experimental protocols for the evaluation of these compounds, thereby providing a comprehensive resource for researchers and drug development professionals.

Introduction: The Significance of the this compound Scaffold

Pyrimidine derivatives are central to numerous biological processes, making them a cornerstone of therapeutic agent development.[1][2] The strategic incorporation of a fluorine atom, the most electronegative element, at the 4-position of the pyrimidine ring profoundly influences the molecule's physicochemical properties. This substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic characteristics of the ring system, often leading to enhanced biological activity and novel mechanisms of action.[3] This guide will dissect the diverse biological landscape of this compound derivatives, moving beyond the archetypal 5-fluorouracil to explore the expanding therapeutic horizons of this chemical class.

Anticancer Activity: A Mainstay of Fluoropyrimidine Therapeutics

Fluoropyrimidines have been a cornerstone of cancer chemotherapy for decades, with 5-fluorouracil (5-FU) being a prime example.[4][5] While not a this compound itself, the extensive research into 5-FU's mechanism provides a foundational understanding of how fluorinated pyrimidines exert their cytotoxic effects.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of fluoropyrimidines is primarily attributed to their ability to disrupt DNA and RNA synthesis and function.[6] Upon cellular uptake, these compounds are converted into several active metabolites that exert their effects through two main pathways:

  • Inhibition of Thymidylate Synthase (TYMS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TYMS and the cofactor 5,10-methylenetetrahydrofolate.[7][8] This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis. The resulting depletion of thymidine leads to an imbalance in nucleotide pools, causing DNA damage and triggering apoptosis in rapidly dividing cancer cells.[6]

  • Incorporation into Nucleic Acids: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively.[6] The incorporation of FUTP into RNA disrupts RNA processing and function, while the incorporation of FdUTP into DNA leads to DNA strand breaks and interferes with DNA repair mechanisms.[6][7]

The mode of administration can influence the predominant mechanism of action, with bolus treatments favoring RNA damage and continuous infusions favoring DNA damage.[8]

cluster_0 Cellular Uptake and Metabolism cluster_1 Biological Targets and Effects This compound This compound FUTP FUTP This compound->FUTP Metabolic Activation FdUMP FdUMP This compound->FdUMP Metabolic Activation FdUTP FdUTP This compound->FdUTP Metabolic Activation RNA RNA FUTP->RNA Incorporation TYMS TYMS FdUMP->TYMS Inhibition DNA DNA FdUTP->DNA Incorporation RNA Dysfunction RNA Dysfunction RNA->RNA Dysfunction Inhibition of DNA Synthesis Inhibition of DNA Synthesis TYMS->Inhibition of DNA Synthesis DNA Damage DNA Damage DNA->DNA Damage Apoptosis Apoptosis RNA Dysfunction->Apoptosis Inhibition of DNA Synthesis->Apoptosis DNA Damage->Apoptosis

Caption: Mechanism of anticancer activity of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the pyrimidine ring significantly influences the anticancer potency of these derivatives.[2][9] For instance, N-substituted derivatives of 4-pyrimidine methanamine have shown promise as inhibitors of deubiquitinating enzymes, which are implicated in cancer. The nature of the substituent at the 4-position is critical for determining the potency and selectivity of these compounds. While specific SAR data for a broad range of this compound derivatives is an active area of research, the general principles of pyrimidine-based anticancer agents suggest that modifications affecting cellular uptake, metabolic activation, and target binding affinity are key determinants of efficacy.

Experimental Protocol: In Vitro Cytotoxicity Assay

A fundamental experiment to evaluate the anticancer potential of this compound derivatives is the in vitro cytotoxicity assay.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control. Include a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 value using a dose-response curve fitting software.

Antiviral Activity: A Promising Frontier

Recent research has highlighted the potent and broad-spectrum antiviral activity of certain this compound derivatives, particularly 4'-fluorouridine (4'-FlU).[10][11][12]

Mechanism of Action: Targeting Viral Replication

The primary antiviral mechanism of 4'-FlU is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[10][13] 4'-FlU acts as a nucleoside analogue that, after intracellular phosphorylation to its triphosphate form, is incorporated into the nascent viral RNA chain. This incorporation leads to delayed chain termination, thereby halting viral replication.[12] This mechanism has shown efficacy against a range of viruses, including influenza viruses, SARS-CoV-2, and henipaviruses.[10][13]

cluster_0 Cellular and Viral Processes 4'-FlU 4'-FlU 4'-FlU-TP 4'-FlU-TP 4'-FlU->4'-FlU-TP Intracellular Phosphorylation Viral_RdRp Viral_RdRp 4'-FlU-TP->Viral_RdRp Substrate Mimicry Nascent_Viral_RNA Nascent_Viral_RNA Viral_RdRp->Nascent_Viral_RNA Incorporation into Viral_RNA_Template Viral_RNA_Template Viral_RNA_Template->Viral_RdRp Template for Chain_Termination Chain_Termination Nascent_Viral_RNA->Chain_Termination Inhibition_of_Replication Inhibition_of_Replication Chain_Termination->Inhibition_of_Replication

Caption: Mechanism of antiviral activity of 4'-Fluorouridine (4'-FlU).

Synergistic Approaches

Interestingly, the antiviral effect of 4'-FlU can be synergistically enhanced by inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis.[13] By impairing the endogenous synthesis of uridine, DHODH inhibitors are proposed to enhance the incorporation of 4'-FlU into viral RNA.[13]

Experimental Protocol: Viral Titer Reduction Assay

To assess the antiviral efficacy of this compound derivatives, a viral titer reduction assay is commonly employed.

Objective: To determine the concentration of a compound that reduces the viral titer by 50% (EC50).

Methodology:

  • Cell Culture and Infection: Seed susceptible host cells in multi-well plates and infect them with the virus of interest at a specific multiplicity of infection (MOI).

  • Compound Treatment: After a brief adsorption period, remove the viral inoculum and add cell culture medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for viral replication and spread (e.g., 24-72 hours).

  • Harvesting and Titer Determination: Harvest the supernatant and determine the viral titer using a plaque assay or a focus-forming assay (FFA).

  • Data Analysis: Calculate the percentage of viral titer reduction compared to the untreated control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial and Other Biological Activities

Beyond their established anticancer and antiviral roles, this compound derivatives are emerging as promising agents in other therapeutic areas.

Antibacterial and Antibiofilm Activity

Certain halogenated pyrimidine compounds have demonstrated antibacterial and, notably, antibiofilm activity. For example, 2,4-dichloro-5-fluoropyrimidine has been shown to inhibit the expression of key virulence and biofilm-related genes in Staphylococcus aureus.[14] While the minimum inhibitory concentrations (MICs) against planktonic bacteria may be relatively high, the ability of these compounds to inhibit biofilm formation at sub-MIC concentrations suggests their potential as adjuvants to conventional antibiotics.[14]

Kinase Inhibition

The pyrimidine scaffold is a common feature in many kinase inhibitors.[15][16] Fused pyrimidine derivatives, such as furo[2,3-d]pyrimidines, have been explored as inhibitors of various protein kinases, including c-Met and Aurora kinases, which are often dysregulated in cancer.[17][18] The anilinopyrimidine scaffold has also been successfully utilized to develop selective inhibitors of receptor tyrosine kinase subfamilies.[19] While specific studies on this compound derivatives as kinase inhibitors are less common, this remains a promising avenue for future research.

Data Summary

Compound ClassBiological ActivityKey Target(s)Example Compound(s)Potency (IC50/EC50)Reference(s)
FluoropyrimidinesAnticancerThymidylate Synthase, DNA, RNA5-Fluorouracil (analog)Varies with cell line and conditions[4][5][8]
4'-FluorouridineAntiviralViral RNA-dependent RNA polymerase4'-FlU (EIDD-2749)~1.2 µM to 3.7 µM for some alphaviruses[12]
Halogenated PyrimidinesAntibiofilmVirulence and biofilm-related genes2,4-dichloro-5-fluoropyrimidine-[14]
Fused PyrimidinesKinase Inhibitionc-Met, Aurora kinases5-(4-Fluorophenyl)-furo[2,3-d] pyrimidine310 nM (for c-Met)[17]

Conclusion and Future Directions

This compound derivatives represent a versatile and highly valuable scaffold in modern drug discovery. Their well-established roles in cancer therapy, coupled with their exciting potential as broad-spectrum antiviral agents and emerging applications in combating bacterial biofilms and inhibiting protein kinases, underscore the continued importance of this chemical class. Future research should focus on the synthesis and evaluation of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their structure-activity relationships will be crucial for the rational design of next-generation therapeutics targeting a wide range of diseases. The experimental methodologies outlined in this guide provide a solid foundation for researchers to explore and unlock the full therapeutic potential of these remarkable compounds.

References

Sources

4-Fluoropyrimidine: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the repertoire of fluorinated heterocyles, 4-fluoropyrimidine has emerged as a particularly valuable building block. Its unique electronic properties and steric profile offer a powerful tool for medicinal chemists to address common challenges in drug discovery, including metabolic instability, target potency, and selectivity. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its strategic application in drug design, supported by detailed experimental protocols and illustrative case studies. We will explore the causality behind its utility as a bioisostere, its reactivity in key synthetic transformations, and its impact on drug-target interactions, offering field-proven insights for its effective deployment in drug discovery programs.

The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological properties.[1][2] The C-F bond is the strongest single bond to carbon, which often imparts significant metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups, influencing a molecule's ionization state, solubility, and ability to penetrate cell membranes.[1][4] These alterations can lead to improved oral bioavailability, enhanced target affinity, and a more desirable pharmacokinetic profile.[5]

The pyrimidine nucleus is a privileged scaffold, present in numerous FDA-approved drugs, including anticancer and antiviral agents.[6][7] The fusion of fluorine's unique attributes with the versatile pyrimidine core has given rise to a class of building blocks with immense potential in drug discovery.

This compound: A Privileged Scaffold

The this compound moiety offers a distinct set of advantages rooted in its specific substitution pattern. The fluorine atom at the 4-position significantly influences the electron distribution within the pyrimidine ring, impacting its reactivity and its potential as a bioisosteric replacement for other functional groups.

Physicochemical Properties and Bioisosterism

The introduction of a fluorine atom at the 4-position of the pyrimidine ring has a profound effect on the molecule's electronic properties. Fluorine's strong electron-withdrawing nature lowers the pKa of the pyrimidine nitrogens, reducing their basicity.[8] This can be advantageous in drug design, as it can mitigate off-target effects associated with basic centers and improve cell permeability.

In the context of bioisosterism, the this compound moiety can serve as a surrogate for other functional groups, such as a hydroxyl group or a hydrogen atom, without dramatically altering the molecule's size or shape.[3] This allows for the fine-tuning of a compound's properties while maintaining its overall binding mode with the target protein.

Synthetic Strategies for the Elaboration of the this compound Core

The utility of this compound as a building block is critically dependent on robust and versatile synthetic methodologies for its incorporation and subsequent functionalization. The electron-deficient nature of the pyrimidine ring, further accentuated by the fluorine atom, dictates its reactivity, making it amenable to a range of synthetic transformations. Key among these are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C4 position of the pyrimidine ring is an excellent leaving group in SNAr reactions, allowing for the facile introduction of a variety of nucleophiles, particularly amines and thiols. The reaction proceeds via a Meisenheimer intermediate, and the regioselectivity is often high, with nucleophilic attack preferentially occurring at the C4 position due to the higher LUMO coefficient at this position compared to C2.[9]

This protocol describes a general procedure for the reaction of a 4-halopyrimidine with a primary amine.

  • Reactant Preparation: In a round-bottom flask, dissolve the 4-halopyrimidine (1.0 eq.) and the desired primary amine (1.2-1.5 eq.) in a suitable anhydrous solvent (e.g., n-BuOH, DMF, or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 100-120°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. If a solid precipitates, it can be isolated by filtration. Otherwise, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.[10]

Caption: Generalized workflow for SNAr on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions have been successfully applied to the functionalization of the this compound scaffold, although the strong C-F bond can present challenges. Often, a more reactive halide, such as chlorine or bromine, is present at the 4-position to facilitate the initial oxidative addition step.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine ring and a variety of organoboron reagents. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and regioselectivity, particularly when dealing with di- or poly-halogenated pyrimidines.[11]

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-chloropyrimidine with an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add the 4-chloropyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).[4][12]

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature typically ranging from 80-110°C. Microwave irradiation can also be employed to reduce reaction times.[11]

  • Work-up: After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[13]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Ar-Pd(II)-X(L_n) Oxidative Addition pd0->oxidative_addition Ar-X transmetalation Ar-Pd(II)-R(L_n) Transmetalation oxidative_addition->transmetalation R-B(OR')_2 Base transmetalation->pd0 reductive_elimination product {Ar-R} transmetalation->product Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Ar-Pd(II)-X(L_n) Oxidative Addition pd0->oxidative_addition Ar-X amine_coordination [Ar-Pd(II)-X(L_n)(R₂NH)] oxidative_addition->amine_coordination R₂NH deprotonation Ar-Pd(II)-NR₂(L_n) Deprotonation amine_coordination->deprotonation Base deprotonation->pd0 reductive_elimination product {Ar-NR₂} deprotonation->product

Sources

The Ascendancy of a Privileged Motif: An In-depth Technical Guide to the Discovery and History of 4-Fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the scientific journey of 4-fluoropyrimidine, a heterocyclic motif of burgeoning importance in medicinal chemistry. We will explore its historical synthetic roots, modern preparative methodologies, and the fundamental physicochemical properties that underpin its utility as a powerful tool in drug design. This document provides a comprehensive overview for researchers seeking to leverage the unique attributes of the this compound scaffold in the development of novel therapeutics.

Part 1: The Genesis of a Fluorinated Heterocycle: A Tale of Two Synthetic Strategies

The precise moment of the "discovery" of this compound is not demarcated by a singular, celebrated event but rather by the gradual evolution of synthetic methodologies for fluorinated heterocycles. The introduction of a fluorine atom onto the pyrimidine ring at the 4-position has been approached through several key chemical transformations, with two historical strategies standing out as the most probable routes to its initial synthesis.

The Balz-Schiemann Reaction: An Analogous Pathway

A plausible early route to this compound involves an adaptation of the Balz-Schiemann reaction, a cornerstone of aromatic fluorine chemistry. While direct historical documentation for this compound's synthesis via this method is scarce, the successful synthesis of the analogous compound, 4-fluoropyridine, from 4-aminopyridine provides a strong precedent.[1][2] This reaction proceeds through the diazotization of an amino group, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding fluoro derivative.

The proposed pathway for the synthesis of this compound from 4-aminopyrimidine is depicted below:

Balz_Schiemann cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-aminopyrimidine 4-Aminopyrimidine diazonium_salt Pyrimidine-4-diazonium tetrafluoroborate 4-aminopyrimidine->diazonium_salt 1. NaNO₂, HBF₄ 2. Diazotization NaNO2 NaNO₂ HBF4 HBF₄ This compound This compound diazonium_salt->this compound Heat (Δ) Thermal Decomposition

Figure 1: Proposed Balz-Schiemann reaction for the synthesis of this compound.

This method, while historically significant, often suffers from harsh reaction conditions and the generation of stoichiometric byproducts.

The Halex Reaction: A Modern Workhorse

The most prevalent and industrially scalable method for the synthesis of this compound is the Halide Exchange (Halex) reaction.[3][4] This nucleophilic aromatic substitution (SNAr) involves the displacement of a halide, typically chloride, from the 4-position of the pyrimidine ring with a fluoride ion. The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, facilitates this nucleophilic attack, with the 4-position being particularly susceptible.

The general scheme for the Halex reaction is as follows:

Halex_Reaction cluster_reactants Reactants cluster_product Product 4-chloropyrimidine 4-Chloropyrimidine This compound This compound 4-chloropyrimidine->this compound High Temperature Aprotic Polar Solvent (e.g., DMSO, Sulfolane) KCl Potassium Chloride (KCl) 4-chloropyrimidine->KCl KF Potassium Fluoride (KF) KF->this compound KF->KCl

Figure 2: The Halex reaction for the synthesis of this compound.

The efficacy of the Halex reaction is highly dependent on the reaction conditions, including the choice of solvent, temperature, and the nature of the fluoride source.[4] Anhydrous potassium fluoride is a commonly used reagent, and its reactivity can be enhanced by using it in a finely-divided form or by employing phase-transfer catalysts.[5]

Part 2: Physicochemical Properties and the Power of Bioisosterism

The utility of the this compound moiety in drug design stems from the unique electronic properties conferred by the fluorine atom. Fluorine is the most electronegative element, and its substitution for hydrogen or other functional groups can profoundly influence a molecule's physicochemical and, consequently, its biological properties.

Key Physicochemical Attributes
PropertyImpact on Drug Design
High Electronegativity Alters the electron distribution within the pyrimidine ring, influencing pKa, hydrogen bonding capability, and metabolic stability.
Small van der Waals Radius Allows fluorine to mimic hydrogen sterically, minimizing perturbations to the overall molecular shape and binding to biological targets.[6]
Metabolic Stability The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life of a drug candidate.[6]
Modulation of pKa The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in the pyrimidine ring, affecting the ionization state of the molecule at physiological pH and influencing its solubility and cell permeability.
Enhanced Binding Interactions Fluorine can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity.
This compound as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a cornerstone of modern medicinal chemistry.[6] The this compound unit serves as an effective bioisostere for several common functionalities in drug molecules.

Hydrogen Bioisostere: The most straightforward application is the replacement of a hydrogen atom with fluorine. This substitution is often employed to block a site of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug.[6]

Hydroxyl and Amine Bioisostere: The difluoromethyl group (-CF₂H) is a known bioisostere of a hydroxyl group.[7] While not a direct replacement, the electronic and steric properties of the this compound ring can be strategically employed to mimic the interactions of a phenol or aniline moiety in a ligand-receptor binding pocket. The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, similar to the oxygen or nitrogen of a hydroxyl or amino group.

Bioisostere cluster_original Original Moiety cluster_bioisostere Bioisosteric Replacement Hydrogen Hydrogen (-H) Fluorine Fluorine (-F) Hydrogen->Fluorine Metabolic Blocking Hydroxyl Hydroxyl (-OH) 4-Fluoropyrimidine_ring This compound Ring Hydroxyl->4-Fluoropyrimidine_ring Mimics H-bonding and electronics

Figure 3: The this compound moiety as a bioisostere.

The strategic incorporation of a this compound unit can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Its versatility as a bioisosteric replacement continues to make it a valuable building block in the design of new and improved therapeutic agents.[8]

Part 3: Experimental Protocols

Synthesis of this compound via Halex Reaction

Materials:

  • 4-Chloropyrimidine

  • Anhydrous Potassium Fluoride (spray-dried or freshly ground and dried)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (1.5 - 2.0 equivalents).

  • Heat the flask under vacuum to ensure the potassium fluoride is completely dry, then allow it to cool to room temperature under a nitrogen atmosphere.

  • Add anhydrous DMSO to the flask to create a slurry of the potassium fluoride.

  • Add 4-chloropyrimidine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere and stir vigorously.

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., GC-MS or TLC). The reaction may take several hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Note: This is a generalized procedure. Reaction times, temperatures, and purification methods may require optimization. All procedures involving hazardous materials should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Sources

The Activated Nucleus: A Technical Guide to the Reactivity of the C-F Bond in 4-Fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Role of Fluorine in Pyrimidine Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. The carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, imparts a unique combination of properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] In the realm of pyrimidine chemistry, a privileged scaffold in numerous therapeutic agents, the introduction of a fluorine atom does more than just modify its physicochemical properties; it unlocks a versatile toolkit for synthetic diversification.[2] This guide focuses specifically on the reactivity of the C-F bond in 4-fluoropyrimidine, a seemingly simple yet highly activated building block with significant potential in drug discovery and development.

The Electronic Landscape of this compound: An Invitation for Nucleophiles

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. The introduction of a highly electronegative fluorine atom at the 4-position further depletes the electron density of the ring, particularly at the carbon atom bonded to the fluorine. This pronounced electrophilicity makes the C4 position a prime target for nucleophilic attack.

The reactivity of this compound is predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] This process is typically a two-step addition-elimination sequence:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is effectively stabilized by the ring nitrogens.

  • Elimination of Fluoride: The aromaticity of the pyrimidine ring is restored by the elimination of the fluoride ion, which is an excellent leaving group in this context.

Recent computational and experimental studies have also provided evidence for concerted SNAr mechanisms in some systems, where the bond formation and bond breaking occur in a single transition state.[4][5] For many practical applications involving good leaving groups on heterocyclic systems, the reaction is highly efficient.

Caption: Generalized mechanism for the SNAr reaction on this compound.

The Fluorine Advantage: A Comparative Reactivity Analysis

A key aspect of the utility of this compound lies in the superior reactivity of the C-F bond in SNAr reactions compared to other carbon-halogen bonds. The general order of reactivity for halogens in SNAr is F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions.[6]

This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack. While the C-F bond is strong, the rate-determining step in many SNAr reactions is the initial nucleophilic attack and the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[7] The strong inductive electron-withdrawing effect of fluorine stabilizes the negatively charged intermediate, thus lowering the activation energy of this first step.

Halogen at C4Relative Reactivity in SNArBond Dissociation Energy (in Ar-X)
F Highest~526 kJ/mol
Cl High~400 kJ/mol
Br Moderate~336 kJ/mol
I Low~272 kJ/mol
Note: Relative reactivity is a general trend and can be influenced by the nucleophile and reaction conditions. Bond dissociation energies are approximate values for aryl halides.

This higher reactivity often allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases) for substitutions on this compound compared to its chloro or bromo counterparts, which is a significant advantage when working with sensitive or complex molecules.[7]

Synthetic Utility: Harnessing the Reactivity of the C-F Bond

The activated C-F bond of this compound serves as a versatile handle for the introduction of a wide array of functional groups. This section provides an overview of common transformations and representative experimental protocols.

Amination Reactions: Accessing 4-Aminopyrimidines

The displacement of the fluorine atom by nitrogen nucleophiles is a widely employed transformation, providing access to a diverse range of 4-aminopyrimidine derivatives, which are common motifs in medicinal chemistry.

General Protocol for Amination:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or an alcohol), add the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Reaction Conditions: The reaction mixture is typically stirred at temperatures ranging from room temperature to 80 °C.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Amination_Workflow start Start setup Reaction Setup: This compound, Amine, Base, Solvent start->setup react Stir at RT to 80°C setup->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product 4-Aminopyrimidine Product purify->product

Caption: A typical experimental workflow for the amination of this compound.

Reactions with Oxygen Nucleophiles: Formation of 4-Alkoxy- and 4-Aryloxypyrimidines

Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily displace the fluorine atom to yield the corresponding ethers.

General Protocol for O-Arylation/O-Alkylation:

  • Nucleophile Preparation: The alkoxide or phenoxide is often generated in situ by treating the corresponding alcohol or phenol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF.

  • Reaction with this compound: this compound is then added to the solution of the nucleophile.

  • Reaction Conditions: The reaction is typically carried out at temperatures ranging from 0 °C to room temperature.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography or recrystallization.

Reactions with Sulfur Nucleophiles: Synthesis of 4-Thioether Pyrimidines

Thiols are potent nucleophiles that react efficiently with this compound to form thioethers.[8]

General Protocol for S-Arylation/S-Alkylation:

  • Reaction Setup: To a solution of the thiol (1.0-1.1 eq.) in a polar aprotic solvent such as DMF or DMSO, a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is added to generate the thiolate anion.

  • Addition of this compound: this compound (1.0 eq.) is then added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature.

  • Work-up and Purification: The reaction mixture is diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Balz-Schiemann reaction, which involves the diazotization of 4-aminopyrimidine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.[2][9][10]

General Protocol for Balz-Schiemann Reaction:

  • Diazotization: 4-Aminopyrimidine is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄) or hydrochloric acid (HCl), at low temperatures (0-5 °C). An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise to form the diazonium salt.

  • Decomposition: The diazonium salt is then decomposed, often by heating, to yield this compound. In some variations, the decomposition can be induced photochemically.[11]

  • Isolation and Purification: The product is typically isolated by extraction and purified by distillation. It is important to note that 4-fluoropyridine, a related compound, is known to be unstable in the presence of water, and similar precautions may be necessary for this compound.[8][12]

Balz_Schiemann start 4-Aminopyrimidine diazotization Diazotization (NaNO₂, HBF₄, 0-5°C) start->diazotization intermediate Diazonium Tetrafluoroborate diazotization->intermediate decomposition Thermal Decomposition (Δ) intermediate->decomposition product This compound decomposition->product

Caption: Simplified workflow for the synthesis of this compound via the Balz-Schiemann reaction.

Characterization of this compound

Unequivocal characterization of this compound is essential for its use in synthesis. The following spectroscopic data are expected for the compound.

1H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, with characteristic coupling patterns due to both H-H and H-F couplings.

13C NMR: The carbon NMR spectrum will exhibit four signals for the pyrimidine ring carbons. The carbon atom attached to the fluorine (C4) will show a large one-bond C-F coupling constant (¹JCF), which is a diagnostic feature. The other carbon atoms will show smaller, long-range C-F couplings.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The high reactivity of the C-F bond in this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Fluoropyrimidines, in general, are a class of compounds that include several anticancer and antifungal drugs.[11] The ability to readily introduce diverse substituents at the 4-position of the pyrimidine ring allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

While specific blockbuster drugs directly synthesized from this compound are not prominently cited, its structural motif and reactivity profile are highly relevant to the synthesis of kinase inhibitors and other targeted therapies where a substituted pyrimidine core is essential for biological activity. For instance, many EGFR and VEGFR-2 inhibitors feature a substituted pyrimidine scaffold.[13]

Conclusion: A Small Molecule with a Large Impact

This compound, despite its simple structure, is a powerhouse of reactivity. The electron-deficient nature of the pyrimidine ring, amplified by the strong inductive effect of the fluorine atom, renders the C-F bond exceptionally labile towards nucleophilic aromatic substitution. This "fluorine advantage" allows for efficient and often milder conditions for the introduction of a diverse array of functional groups, making this compound a valuable and versatile building block for medicinal chemists and drug development professionals. A thorough understanding of its reactivity, as outlined in this guide, is key to unlocking its full potential in the quest for novel and improved therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • Roe, A. (1949). The Balz-Schiemann Reaction. Organic Reactions, 5, 193-228.
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
  • Desai, P. B., & Pinder, R. M. (1972). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1972, 1879-1881.
  • Gmelin, E. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3436.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Laali, K. K., & Gettwert, V. J. (2001). Fluorodediazonization in ionic liquid solvents: new life for the Balz–Schiemann reaction. Journal of Fluorine Chemistry, 107(1), 31-34.
  • Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050-2051.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • SpectraBase. (n.d.). 4-Fluoropyridine. In Wiley Online Library. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). This compound. In National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 4-Ethyl-5-fluoropyrimidine. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Fluoropyrimidine. Retrieved January 12, 2026, from [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central (PMC). [Link]

  • Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450.
  • PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine. In National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Svirbley, W. J., & Ramesh, V. (1966). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the American Chemical Society, 88(18), 4278-4281.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 12, 2026, from [Link]

  • Boger, D. L., et al. (1989). Total synthesis and evaluation of (+-)-N-(tert-butoxycarbonyl)-CBI,(+-)-CBI-CDPI1, and (+-)-CBI-CDPI2: CC-1065 functional agents incorporating the equivalent 1, 2, 9, 9a-tetrahydrocyclopropa [1, 2-c] benz [1, 2-e] indol-4-one (CBI) left-hand subunit. Journal of the American Chemical Society, 111(16), 6461-6463.
  • Singleton, D. A., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(15), 6393-6397.
  • Singh, H., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.
  • Miller, A. K., et al. (2021). Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 19(3), 540-544.
  • Ramesh, V., Sundar, P., & Murti, V. V. S. (1975). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry, 13, 1208-1210.
  • Itami, K., et al. (2020). Directed nucleophilic aromatic substitution reaction.
  • Shaw, G., & Warrener, R. N. (1959). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 50-54.
  • Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4-amino nicotino nitrile as an effective precursor. ScienceScholar, 4(3), 1-12.
  • El-Gamal, M. I., et al. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 11(43), 26639-26651.
  • Simov, D., & Stoyanov, N. (1970). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Godishnik na Sofiiskiya Universitet, Khimicheski Fakultet, 64, 241-246.
  • Svergja, H., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Chemistry, 5(4), 2398-2411.
  • Smith, A. M., et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Al-Obaid, A. M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Leah4sci. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review [Video]. YouTube. [Link]

  • Svergja, H., et al. (2023).

Sources

Navigating the Solubility Landscape of 4-Fluoropyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility of 4-Fluoropyrimidine in Organic Solvents

Introduction

This compound, a fluorinated heterocyclic compound, serves as a critical building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, making a thorough understanding of its physicochemical properties paramount for its effective use in synthesis and formulation. A key property governing its utility is its solubility in organic solvents, which directly impacts reaction kinetics, purification strategies, and the preparation of stock solutions for screening and analysis. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, offering insights into its behavior in various organic media, the underlying chemical principles, and robust experimental protocols for solubility determination.

I. Understanding the Physicochemical Landscape of this compound

The solubility of a compound is intrinsically linked to its molecular structure. For this compound, several key features dictate its interaction with organic solvents:

  • Polarity: The pyrimidine ring, with its two nitrogen atoms, introduces a degree of polarity to the molecule. The highly electronegative fluorine atom further enhances this polarity.[1][2] This inherent polarity suggests that this compound will generally exhibit favorable solubility in polar organic solvents. The uneven distribution of electron density creates a molecular dipole, facilitating interactions with polar solvent molecules.[3][4]

  • Hydrogen Bonding Capability: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.[5] This characteristic is crucial for its solubility in protic solvents, such as alcohols, where hydrogen bonding interactions can significantly contribute to the dissolution process.

  • Molecular Size and Shape: this compound is a relatively small and planar molecule. This compact structure allows for efficient packing in the solid state, but also facilitates its solvation by a wide range of organic solvents.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue/InformationSource
Molecular Formula C4H3FN2[6]
Molecular Weight 98.08 g/mol [6]
Physical State Not explicitly stated, but related compounds are solids or liquids.[7]
Polarity Expected to be a polar molecule due to the presence of nitrogen and fluorine atoms.[1][2]
Hydrogen Bond Acceptor Count 2 (Nitrogen atoms)[5]

II. Qualitative Solubility Profile of this compound

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature, a qualitative assessment can be inferred from its chemical structure and the behavior of similar fluorinated pyrimidines.[7][8]

It is anticipated that this compound will exhibit good solubility in:

  • Polar Aprotic Solvents: Such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar this compound molecule.

  • Polar Protic Solvents: Including lower alcohols like methanol, ethanol, and isopropanol. The ability of these solvents to act as hydrogen bond donors will facilitate the solvation of the nitrogen atoms in the pyrimidine ring.[5]

Moderate to low solubility is expected in:

  • Nonpolar Solvents: Such as hexane, toluene, and diethyl ether. The lack of significant polar or hydrogen bonding interactions with these solvents will likely limit the solubility of the polar this compound molecule.

It is crucial to note that solubility is also temperature-dependent, generally increasing with a rise in temperature.[9][10]

III. Experimental Determination of Solubility

Given the limited availability of precise solubility data, experimental determination is often necessary. The following are robust and widely accepted methods for quantifying the solubility of compounds like this compound.

A. Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent and is considered the gold standard for thermodynamic solubility measurement.[11][12]

Experimental Protocol:

  • Preparation: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Centrifugation can be employed to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of this compound in the aliquot using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of this compound is used for accurate quantification.[8]

  • Calculation: The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Workflow for Thermodynamic Solubility Determination

A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B Agitation C Separate solid and liquid phases (centrifugation) B->C D Sample supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Determine thermodynamic solubility E->F

Caption: Workflow for determining thermodynamic solubility.

B. Kinetic Solubility Determination by Turbidimetry

This high-throughput method provides a rapid estimation of the solubility of a compound when a concentrated stock solution (typically in DMSO) is diluted into an aqueous or organic medium.[13][14] It measures the concentration at which the compound precipitates, which is known as the kinetic solubility.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform a serial dilution of the DMSO stock solution with the target organic solvent.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).[15][16]

  • Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit of this compound in that solvent system.

Workflow for Kinetic Solubility Determination

A Prepare concentrated DMSO stock solution B Perform serial dilution in target solvent A->B C Measure turbidity (nephelometry) B->C D Identify precipitation point C->D E Determine kinetic solubility D->E

Caption: Workflow for determining kinetic solubility.

IV. Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments, and it is crucial to control them to ensure data accuracy and reproducibility.

  • Purity of Solute and Solvent: The presence of impurities can significantly alter the measured solubility.[12]

  • Temperature: As mentioned, solubility is temperature-dependent. Therefore, precise temperature control is essential.[9][10]

  • Equilibration Time: In thermodynamic solubility measurements, insufficient equilibration time can lead to an underestimation of the true solubility.

  • Solid-State Form: The crystalline form (polymorph) of the solid can affect its solubility. Amorphous solids are generally more soluble than their crystalline counterparts.[14]

V. Safety and Handling Considerations

While specific handling guidelines for this compound should be obtained from the supplier's Safety Data Sheet (SDS), general precautions for handling fluorinated organic compounds should be followed. Related compounds are known to be harmful if swallowed and can cause skin and eye irritation.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[18][19]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[20]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[21]

VI. Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its physicochemical properties strongly suggest good solubility in polar aprotic and protic solvents. For researchers and drug development professionals, an understanding of these principles, coupled with the ability to perform robust experimental solubility determinations, is essential for the successful application of this important chemical entity. The protocols and insights provided in this guide offer a solid foundation for navigating the solubility landscape of this compound and advancing its use in scientific discovery.

VII. References

  • Vertex AI Search. (n.d.). CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine.

  • AK Scientific, Inc. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine.

  • ECHEMI. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine SDS, 137234-74-3 Safety Data Sheets.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.

  • PubChem. (n.d.). This compound | C4H3FN2 | CID 19595920.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET.

  • PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328.

  • Benchchem. (n.d.). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.

  • PubChem. (n.d.). 4-Bromo-5-fluoropyrimidine | C4H2BrFN2 | CID 44828535.

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

  • CAS. (n.d.). 4-Ethyl-5-fluoropyrimidine.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility Profile of 2-Amino-4-chloro-5-fluoropyrimidine.

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

  • Benchchem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.

  • JRC Publications Repository. (2023). Solubility Determination of Chemicals by Nephelometry.

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

  • ChemRxiv. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

  • MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

  • PMC - NIH. (n.d.). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations.

  • Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(10), 861-866.

  • Chemistry LibreTexts. (2023). 3.8: Polarity of molecules.

  • Structure Based Molecular Properties. (n.d.).

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

  • PMC - NIH. (n.d.). Perspectives in solubility measurement and interpretation.

  • NIH. (2025). Determination of 5-fluorouracil anticancer drug solubility in supercritical CO2 using semi-empirical and machine learning models.

  • YouTube. (2017). Polar Molecules Tutorial: How to determine polarity in a molecule.

  • Chemistry LibreTexts. (2019). 5.3: Polarity and Intermolecular Forces.

  • ResearchGate. (2025). Solubility of KF in four organic solvents and thermodynamic dissolution functions.

Sources

The Ascendant Role of 4-Fluoropyrimidine in Modern Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The strategic incorporation of fluorine into agrochemical scaffolds has consistently yielded compounds with enhanced potency, metabolic stability, and targeted efficacy. Within this landscape, the 4-fluoropyrimidine core has emerged as a privileged structural motif, underpinning the development of a new generation of fungicides, herbicides, and insecticides. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and practical applications of this compound derivatives in crop protection. We will delve into the nuanced chemistry that makes this scaffold so effective, from its influence on enzyme-ligand interactions to its role in overcoming resistance. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in this dynamic field.

Introduction: The Fluorine Advantage in Pyrimidine-Based Agrochemicals

The pyrimidine ring is a well-established pharmacophore in a multitude of commercial agrochemicals.[1] Its presence in fungicides like pyrimethanil and herbicides has paved the way for extensive research into its derivatives. The introduction of a fluorine atom, particularly at the 4-position, imparts a unique combination of physicochemical properties that significantly enhance biological activity.[2] These properties include:

  • Increased Metabolic Stability: The high strength of the carbon-fluorine bond makes the molecule more resistant to metabolic degradation by crop and pest enzymes, prolonging its bioavailability and efficacy.

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions, such as hydrogen bonding and dipole-dipole interactions, with the target enzyme's active site, resulting in more potent inhibition.

  • Altered Lipophilicity and Membrane Permeability: The strategic placement of fluorine can fine-tune the molecule's lipophilicity, optimizing its ability to penetrate the waxy cuticles of plants and the cell membranes of pathogens and insects.

This guide will systematically explore the tangible applications of these principles in the development of this compound-based agrochemicals.

Fungicidal Applications: Combating Resistance with Novel Mechanisms

Fungal pathogens pose a significant threat to global food security, and the evolution of resistance to existing fungicides is a constant challenge. This compound derivatives have shown considerable promise in this arena, particularly against challenging pathogens like Botrytis cinerea (gray mold).

Mechanism of Action: Beyond Conventional Fungicides

While some pyrimidine-based fungicides, like anilinopyrimidines, are known to inhibit methionine biosynthesis, recent studies on 4-phenyl-6-trifluoromethyl-2-aminopyrimidine derivatives suggest a different mode of action. These compounds, particularly those with a fluorine atom on the phenyl ring, exhibit potent antifungal activity that is distinct from established fungicides like cyprodinil.

Microscopic analysis of fungal hyphae treated with these fluorinated pyrimidines reveals significant morphological changes, including swelling, distortion, and rupture of the cell wall. This suggests an interference with cell wall integrity or related metabolic pathways. While the precise molecular target is still under investigation, this novel mechanism provides a critical tool for managing fungal populations that have developed resistance to other fungicide classes.

Quantitative Fungicidal Activity

The efficacy of this compound derivatives can be quantified by their half-maximal effective concentration (EC50) against various fungal pathogens. The following table summarizes the in vitro fungicidal activity of representative compounds.

Compound IDTarget FungusEC50 (µg/mL)Reference CompoundEC50 of Control (µg/mL)
III-3 Botrytis cinerea< 1.0Pyrimethanil>100
5o Phomopsis sp.10.5Pyrimethanil32.1

Note: A lower EC50 value indicates higher fungicidal activity.

Experimental Protocol: In Vitro Fungicidal Assay (Poison Plate Technique)

This protocol outlines a standard method for determining the in vitro fungicidal activity of this compound derivatives.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound derivatives)

  • Fungal cultures (e.g., Botrytis cinerea, Phomopsis sp.)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of each test compound by dissolving it in DMSO.

  • Media Preparation: Autoclave the PDA medium and cool it to 50-55°C in a water bath.

  • Incorporation of Test Compound: Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with PDA containing the same concentration of DMSO used in the treatment plates.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut 5 mm diameter mycelial discs from the edge of an actively growing fungal culture. Place one disc in the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C for Botrytis cinerea) for a period of 48-72 hours, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition using the following formula:

    % Inhibition = [(dc - dt) / dc] x 100

    Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value using probit analysis.

Herbicidal Applications: A New Paradigm in Weed Management

The discovery of herbicides with novel modes of action is crucial for combating the widespread evolution of herbicide-resistant weeds. This compound derivatives are at the forefront of this effort, with a key mechanism involving the disruption of pyrimidine biosynthesis.

Mechanism of Action: Targeting Dihydroorotate Dehydrogenase (DHODH)

A groundbreaking development in herbicide science has been the identification of dihydroorotate dehydrogenase (DHODH) as a viable target for weed control.[3][4][5] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, and other vital biomolecules.[6] By inhibiting DHODH, this compound-containing herbicides starve the plant of essential building blocks, leading to growth arrest and eventual death.[3][4]

This mode of action is particularly significant as it represents a new herbicidal target, offering an effective solution for controlling weeds that have developed resistance to commonly used herbicides like glyphosate and ALS inhibitors.[3]

DHODH_Inhibition cluster_inhibition Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMP Synthase Pyrimidines (DNA, RNA) Pyrimidines (DNA, RNA) UMP->Pyrimidines (DNA, RNA) This compound\nHerbicide This compound Herbicide DHODH DHODH This compound\nHerbicide->DHODH AChE_Inhibition cluster_inhibition_insect Inhibition Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft Releases Acetylcholine Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron Binds to Receptors AChE AChE Synaptic Cleft->AChE Acetylcholine Acetylcholine Choline + Acetate Choline + Acetate Acetylcholine->Choline + Acetate Hydrolysis by AChE This compound\nInsecticide This compound Insecticide This compound\nInsecticide->AChE

Acetylcholinesterase Inhibition

Other potential neurotoxic mechanisms for this compound insecticides could involve the modulation of other critical neuronal targets, such as GABA receptors or sodium channels. [7][8]Further research is needed to fully elucidate the specific molecular targets and modes of action for this class of insecticides.

Quantitative Insecticidal Activity

The insecticidal potency of this compound derivatives is typically evaluated through bioassays that determine the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population of insects.

Compound IDTarget InsectLC50 (µg/mL)
Compound 4d Aedes aegypti~2.0 (70% mortality)
Experimental Protocol: In Vivo Insecticidal Bioassay (e.g., Larval Immersion)

This protocol describes a general method for assessing the insecticidal activity of this compound derivatives against insect larvae. [9] Materials:

  • Test compounds

  • Acetone or other suitable solvent

  • Water and a surfactant (e.g., Triton X-100)

  • Insect larvae of a specific instar (e.g., third-instar mosquito larvae)

  • Beakers or other suitable containers

  • Pipettes

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Make serial dilutions in water containing a small amount of surfactant to achieve the desired test concentrations. A control solution should contain the same concentration of solvent and surfactant.

  • Exposure: Place a known number of insect larvae (e.g., 20-25) into each beaker containing the test solution or control solution.

  • Incubation: Maintain the beakers under controlled environmental conditions (temperature, light) for a specified period (e.g., 24 or 48 hours).

  • Mortality Assessment: After the exposure period, count the number of dead or moribund larvae in each beaker. Larvae that are unable to move when gently prodded are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula:

    Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100

  • LC50 Determination: Use probit analysis to determine the LC50 value and its confidence limits.

Synthesis of this compound Agrochemicals

The synthesis of this compound derivatives often involves the construction of the pyrimidine ring from fluorinated building blocks or the introduction of fluorine at a later stage.

General Synthetic Strategy

A common approach involves the cyclocondensation of a fluorinated three-carbon building block with an amidine or a similar dinucleophile. For example, potassium (Z)-2-cyano-2-fluoroethenolate can be reacted with various amidine hydrochlorides to yield 4-amino-5-fluoropyrimidines in good yields. [2]

Synthesis Fluorinated\nC3 Building Block Fluorinated C3 Building Block Cyclocondensation Cyclocondensation Fluorinated\nC3 Building Block->Cyclocondensation Amidine Amidine Amidine->Cyclocondensation This compound\nCore This compound Core Cyclocondensation->this compound\nCore Further\nFunctionalization Further Functionalization This compound\nCore->Further\nFunctionalization Agrochemical\nDerivative Agrochemical Derivative Further\nFunctionalization->Agrochemical\nDerivative

General Synthesis of 4-Fluoropyrimidines
Detailed Experimental Protocol: Synthesis of 4-Amino-5-fluoropyrimidines

This protocol is adapted from a published procedure for the synthesis of 4-amino-5-fluoropyrimidines from potassium (Z)-2-cyano-2-fluoroethenolate and amidine hydrochlorides. [2] Materials:

  • Potassium (Z)-2-cyano-2-fluoroethenolate

  • Amidine hydrochloride (e.g., benzamidine hydrochloride)

  • Anhydrous solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: To a solution of the amidine hydrochloride (1.0 mmol) in the anhydrous solvent (5 mL) in a round-bottom flask, add potassium (Z)-2-cyano-2-fluoroethenolate (1.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 4-amino-5-fluoropyrimidine derivative.

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established its significance in the landscape of modern agrochemicals. Its inherent advantages, conferred by the strategic placement of a fluorine atom, have led to the development of fungicides and herbicides with novel modes of action, providing crucial tools for resistance management. The exploration of this compound derivatives as insecticides is a rapidly evolving field with immense potential.

Future research will likely focus on:

  • Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets of this compound agrochemicals will enable the rational design of even more potent and selective compounds.

  • Expansion of the Agrochemical Spectrum: The versatility of the this compound core suggests that its application can be extended to other areas of crop protection, such as nematicides and plant growth regulators.

  • Development of More Sustainable Synthetic Routes: The discovery of more efficient and environmentally benign methods for the synthesis of this compound building blocks and their derivatives will be crucial for their large-scale production.

The continued investigation of this compound chemistry promises to deliver innovative solutions to the ever-present challenges in agriculture, contributing to a more sustainable and food-secure future.

References

  • Schulze, C., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 571-579. [Link]

  • Lamberth, C. (2018). Pyrimidine Chemistry in Crop Protection. Bioactive Heterocyclic Compound Classes, 1-26.
  • Min, L., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 705856.
  • Anonymous. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 176-181.
  • Anonymous. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.
  • Anonymous. (2015). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), e2129.
  • Anonymous. (2025). Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit. MAES0131.
  • Kang, S., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2313197120. [Link]

  • Anonymous. (2015). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Figshare.
  • Casida, J. E., & Durkin, K. A. (2013). Neuroactive insecticides: targets, selectivity, resistance, and secondary effects. Annual review of entomology, 58, 99-117.
  • Anonymous. (2011). A Versatile, Inquiry-Based Enzyme Lab: The Inhibition of Acetylcholinesterase from Bean Beetles by an Organophosphate Insecticide.
  • Georgiev, A., et al. (2022). Plant products with acetylcholinesterase inhibitory activity for insect control. BioRisk, 17, 1-13.
  • Khan, S., et al. (2019). Review of Insecticide Resistance and Its Underlying Mechanisms in Tribolium castaneum. Insects, 10(12), 429.
  • Anonymous. (2025). Application Notes and Protocols for the Synthesis of Fluorinated Building Blocks in Drug Discovery. BenchChem.
  • Anonymous. (2025).
  • Riveron, J. M., & Wondji, C. S. (2015). Insecticide resistance in mosquitoes: impact, mechanisms, and research directions. Trends in parasitology, 31(1), 35-43.
  • Anonymous. (2025). COMPARISON OF BIOCHEMICAL AND MOLECULAR TESTS FOR DETECTING INSECTICIDE RESISTANCE DUE TO INSENSITIVE ACETYLCHOLINESTERASE IN CULEX QUINQUEFASCIATUS.
  • Duke, S. O. (2023). Dihydroorotate dehydrogenase as a herbicide target. Proceedings of the National Academy of Sciences, 120(51), e2318821120.
  • Anonymous. (2024). What are DHODH inhibitors and how do they work?.
  • Anonymous. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Schöfer, N., et al. (2024). Four Neurotoxic Insecticides Impair Partner and Host Finding in the Parasitoid Leptopilina heterotoma and Bioactive Doses Can Be Taken up Via the Host. Journal of Chemical Ecology, 1-15.
  • Anonymous. (2010). Bioassays for monitoring insecticide resistance. LSU Scholarly Repository.
  • Kamita, S. G., et al. (2003). Insecticidal effects of an insect-specific neurotoxin expressed by a recombinant baculovirus. Applied and environmental microbiology, 69(10), 6123-6129.
  • Soderlund, D. M. (2012). Neurotoxicology of pyrethroid insecticides. Comprehensive toxicology, 1, 355-370.
  • Costa, L. G. (2008). Neurotoxicity of pesticides: a brief review. AIMS environmental science, 5(4), 345-357.
  • Anonymous. (2017). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Current medicinal chemistry.
  • Anonymous. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
  • Anonymous. (2025). Application Notes and Protocols for the Synthesis of Fluorinated Building Blocks in Drug Discovery. BenchChem.
  • Anonymous. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry.
  • Anonymous. (2021). The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro.
  • Du, Y., et al. (2019). Sodium Channel Mutations and Pyrethroid Resistance in Aedes aegypti. Insects, 10(1), 13.
  • Anonymous. (2023). Toward overcoming pyrethroid resistance in mosquito control: the role of sodium channel blocker insecticides. bioRxiv.
  • Nakao, T., et al. (2013). Meta-diamide insecticides acting on distinct sites of RDL GABA receptor from those for conventional noncompetitive antagonists. Insect biochemistry and molecular biology, 43(4), 366-375.
  • Anonymous. (2025). Recent advances of meta-diamide derivatives as insecticides targeting GABA receptor. Pest Management Science.
  • Anonymous. (2022). the insect voltage-gated sodium channel: structure conservation, role in pyrethroid resist. Cornell eCommons.
  • Chen, L., et al. (2006). Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites. Journal of neurochemistry, 98(3), 963-973.
  • O’Reilly, A. O., et al. (2022). Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel. International journal of molecular sciences, 23(19), 11721.

Sources

Isomers of Fluoropyrimidine: A Comprehensive Guide to Physicochemical Properties, Biological Activity, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Role of Fluorine in Pyrimidine Chemistry

In the landscape of medicinal chemistry, the strategic placement of a single fluorine atom can dramatically alter the therapeutic profile of a molecule. This is nowhere more evident than in the fluoropyrimidine class of compounds. These molecules, structural analogs of the natural pyrimidines found in nucleic acids, serve as a cornerstone in oncology, primarily as antimetabolite drugs.[1][2] The high electronegativity and small size of the fluorine atom introduce profound changes to the pyrimidine ring's electronic distribution, metabolic stability, and binding interactions with target enzymes.[3] This guide provides an in-depth exploration of the isomers of fluoropyrimidine, moving beyond a simple catalog of compounds to a nuanced discussion of how positional, tautomeric, and stereoisomerism dictate their fundamental properties and, ultimately, their clinical utility. For the researcher and drug development professional, a deep understanding of these isomeric relationships is not merely academic; it is fundamental to designing next-generation therapeutics with enhanced efficacy and improved safety profiles.

The Landscape of Fluoropyrimidine Isomerism

Isomerism in fluoropyrimidines can be categorized into three principal types, each imparting distinct chemical and biological characteristics.

Positional Isomerism: The Impact of Fluorine Placement

The location of the fluorine atom on the pyrimidine core is the most fundamental isomeric consideration. The three canonical positional isomers are 2-fluoropyrimidine, 4-fluoropyrimidine, and 5-fluoropyrimidine.[4][5][6]

  • 5-Fluoropyrimidine: This isomer is a critical building block for synthesizing pharmaceutical agents, including anticancer and antiviral drugs.[7] Its most famous derivative is 5-Fluorouracil (5-FU). The fluorine at the C5 position is key to its mechanism of action, which involves the inhibition of thymidylate synthase.[7][8]

  • 2-Fluoropyrimidine: This isomer is distinguished by its chemical reactivity. The fluorine atom at the 2-position acts as an excellent leaving group, making 2-fluoropyrimidine highly reactive in nucleophilic aromatic substitution reactions.[3] This property makes it a valuable reagent in chemical synthesis.

  • This compound: Less commonly discussed in therapeutic contexts, this isomer completes the triad of simple fluorinated pyrimidines and serves as a reference for comparative studies.[6]

Tautomeric Isomerism: The Case of 5-Fluorouracil (5-FU)

5-Fluorouracil, the most clinically significant fluoropyrimidine, exists in a dynamic equilibrium between several tautomeric forms. Tautomers are structural isomers that readily interconvert through a process called tautomerization, most commonly the migration of a proton. For 5-FU, this results in multiple forms:

  • Di-keto form: This is the most stable and predominant tautomer under physiological conditions.[9]

  • Keto-enol and Di-enol forms: These arise from proton transfer from a nitrogen to a carbonyl oxygen. While less stable, their transient formation can be significant for understanding the molecule's reactivity and interactions with biological macromolecules.[9][10]

Computational studies have shown that the di-keto form (5-FU1) is energetically favored, with the keto-enol and di-enol tautomers existing at higher energy levels.[9] This stability is crucial for its recognition and processing by cellular enzymes.

Stereoisomerism in Fluoropyrimidine Prodrugs: The Example of Tegafur

Prodrugs are often developed to improve the pharmacokinetic properties of a parent drug. Tegafur (Ftorafur), a prodrug of 5-FU, introduces a chiral center in its 1-(tetrahydrofuran-2-yl) moiety.[11] This results in two stereoisomers (enantiomers):

  • (R)-(+)-Tegafur

  • (S)-(-)-Tegafur

Interestingly, studies have shown no significant difference in the cytotoxic effects or the in vivo antitumor activities between the individual R and S isomers and the racemic mixture.[11][12] This suggests that Tegafur functions primarily as a slow-release depot for 5-FU, with the rate of conversion to the active drug being similar for both enantiomers.[11]

Comparative Physicochemical Properties: The Foundation of Bioactivity

The utility of a drug is fundamentally governed by its physicochemical properties, which dictate its Absorption, Distribution, Metabolism, and Excretion (ADMET) profile.[13] For fluoropyrimidine isomers, properties like acidity (pKa), lipophilicity (logP), and solubility are of paramount importance.[14][15]

Acidity (pKa)

The pKa value indicates the strength of an acid and determines the ionization state of a molecule at a given pH.[15][16] This is critical for membrane permeability and receptor binding.

  • 5-Fluorouracil (5-FU): As a weak acid with a pKa of approximately 8.0, 5-FU is predominantly in its neutral, more lipophilic form in the acidic environment of the stomach and the slightly acidic milieu of some tumors.[17] Above pH 8, it becomes increasingly deprotonated at the N1 position, which can affect its transport and interactions.[17]

  • 5-Fluoropyrimidine: The parent compound is predicted to be significantly more acidic, with a pKa of 1.62.[7] This difference highlights the profound effect of the uracil-like substitutions on the pyrimidine ring's electronic properties.

Lipophilicity (logP)

LogP, the logarithm of the partition coefficient between octanol and water, is a classical measure of a molecule's lipophilicity or "greasiness." It is a key predictor of a drug's ability to cross lipid cell membranes.[16] Fluorine substitution is a well-established strategy in drug design to modulate lipophilicity.[3]

Aqueous Solubility

Solubility is essential for drug formulation and bioavailability. A compound must have sufficient aqueous solubility to dissolve in bodily fluids to be absorbed and distributed to its site of action. 5-Fluoropyrimidine is described as being sparingly soluble in water.[7]

Table 1: Comparative Physicochemical Properties of Key Fluoropyrimidines

Compound Molecular Formula Molecular Weight ( g/mol ) pKa Appearance
5-Fluorouracil C₄H₃FN₂O₂ 130.08 ~8.0[17] White crystalline powder[8]
5-Fluoropyrimidine C₄H₃FN₂ 98.08 1.62 (Predicted)[7] Colorless solid or liquid[7]
2-Fluoropyrimidine C₄H₃FN₂ 98.08 Not Reported Solid or liquid[18]

| Tegafur (Ftorafur) | C₈H₉FN₂O₃ | 200.17 | Not Reported | Racemic mixture |

Structure-Activity Relationships and Biological Mechanisms

The isomeric form of a fluoropyrimidine dictates its biological activity. The primary therapeutic application of this class is as antimetabolites in cancer chemotherapy.[1][4]

The Central Mechanism: Inhibition of Thymidylate Synthase

The anticancer activity of 5-FU and its prodrugs stems from their intracellular conversion into active metabolites.[19][20] The key mechanism is the inhibition of thymidylate synthase (TS), an enzyme essential for the synthesis of thymidine, a necessary component of DNA.[21][22]

  • Activation: 5-FU is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[20][22]

  • TS Inhibition: FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[22]

  • Thymineless Death: This inhibition blocks the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). The resulting depletion of dTMP leads to a scarcity of the DNA building block deoxythymidine triphosphate (dTTP), which induces DNA damage and triggers apoptosis (programmed cell death) in rapidly dividing cancer cells, a process known as "thymineless death."[21][23]

Secondary Mechanisms: RNA and DNA Incorporation

Beyond TS inhibition, the other active metabolites contribute to cytotoxicity:

  • FUTP Incorporation into RNA: FUTP is incorporated into RNA in place of uridine triphosphate (UTP). This fraudulent substitution disrupts RNA processing and function.[22][24]

  • FdUTP Incorporation into DNA: FdUTP can be incorporated into DNA, leading to DNA strand breaks and contributing to cell death.[20][24]

5-FU Metabolic Pathway cluster_prodrugs Prodrugs cluster_activation Intracellular Activation cluster_targets Cellular Targets & Effects cluster_catabolism Catabolism (Inactivation) Capecitabine Capecitabine FU 5-Fluorouracil (5-FU) Capecitabine->FU Multi-step enzymatic conversion Tegafur Tegafur Tegafur->FU Hepatic CYP2A6 FUR Fluorouridine (FUR) FU->FUR FUdR Fluorodeoxyuridine (FUdR) FU->FUdR DHFU Dihydrofluorouracil (Inactive) FU->DHFU FUMP Fluorouridine Monophosphate (FUMP) FUR->FUMP FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUdR->FdUMP FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FUDP->FdUTP Ribonucleotide Reductase RNA RNA Dysfunction FUTP->RNA Incorporation DNA DNA Damage FdUTP->DNA Incorporation DPD DPD Enzyme DPD->FU DPD->DHFU

Figure 1: Metabolic activation and mechanism of action of 5-Fluorouracil (5-FU).

The Critical Role of Dihydropyrimidine Dehydrogenase (DPD)

The primary route of 5-FU catabolism (inactivation) is via the enzyme dihydropyrimidine dehydrogenase (DPD).[21] Over 80% of an administered 5-FU dose is broken down by DPD in the liver.[22] Genetic variations in the DPYD gene can lead to DPD deficiency, impairing the clearance of 5-FU and resulting in a significantly increased risk of severe, life-threatening toxicity.[25][26][27] This is a critical consideration in personalized medicine, and DPYD genotyping is now recommended before initiating fluoropyrimidine-based therapy.[27][28]

Experimental Protocols for Analysis and Evaluation

A rigorous, multi-faceted experimental approach is required to fully characterize fluoropyrimidine isomers. The choice of methodology is driven by the need to confirm chemical identity, purity, and biological function.

Synthesis and Characterization Workflow

The synthesis of a novel fluoropyrimidine derivative is followed by a stringent characterization protocol to validate its structure and purity.

Synthesis and Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization A Reactant A (e.g., Pyrimidine precursor) Reaction Chemical Synthesis (e.g., Ring Closure, Substitution) A->Reaction B Reactant B (e.g., Fluorinating agent) B->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Molecular Formula Purification->MS Aliquots for Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Elucidate C-H-F framework - Confirm Isomeric Structure Purification->NMR Aliquots for Analysis IR Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, N-H, C-F) Purification->IR Aliquots for Analysis Purity Purity Analysis (HPLC) - Quantify Purity (>95%) Purification->Purity Aliquots for Analysis Final Characterized Compound MS->Final NMR->Final IR->Final Purity->Final

Figure 2: A generalized workflow for the synthesis and characterization of a fluoropyrimidine isomer.

Protocol 4.1.1: Spectroscopic Characterization

Spectroscopic techniques are indispensable for unambiguous structure elucidation.[29]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed structural information.[30][31]

    • ¹H NMR: Defines the proton environment and their connectivity.

    • ¹³C NMR: Identifies all unique carbon atoms in the molecule.

    • ¹⁹F NMR: Directly observes the fluorine atom, providing critical information about its chemical environment. It is also a powerful noninvasive tool for monitoring the metabolism of fluoropyrimidines in intact cells.[32][33]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy, confirming the molecular formula.[30][31]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups by their vibrational frequencies, such as C=O (carbonyl), N-H, and C-F bonds.[30][31]

The rationale for using this combination of techniques is orthogonality; each method provides a unique and complementary piece of structural information, leading to a highly confident assignment.

In Vitro Biological Evaluation: Cytotoxicity Assays

The primary measure of an anticancer agent's potential is its ability to kill cancer cells. The MTT assay is a standard, reliable colorimetric method for assessing cytotoxicity.[34]

MTT Cytotoxicity Assay Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Allow to adhere for 24h. B 2. Compound Treatment Add serial dilutions of fluoropyrimidine isomer. Include Vehicle Control & Untreated Control. A->B C 3. Incubation Incubate for a defined period (e.g., 48-72h) at 37°C, 5% CO₂. B->C D 4. MTT Addition Add MTT reagent to all wells. Incubate for 2-4h. C->D E 5. Formazan Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC₅₀ value. F->G

Figure 3: Standard workflow for an MTT cytotoxicity assay.

Protocol 4.2.1: Step-by-Step MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., human colorectal cancer line HCT116) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach and grow for 24 hours.[34]

  • Compound Preparation: Prepare a stock solution of the test isomer in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).[34]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator. The duration is chosen to allow for multiple cell doubling times, ensuring the antiproliferative effects can be observed.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the purple solution on a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value—the concentration of the compound required to inhibit cell growth by 50%.[34] This self-validating system, with its built-in controls, ensures that the observed effects are due to the compound and not other experimental variables.

Conclusion and Future Perspectives

The study of fluoropyrimidine isomers is a mature yet continually evolving field. While the foundational roles of positional, tautomeric, and stereoisomerism in defining the properties of molecules like 5-FU and Tegafur are well-understood, the quest for greater therapeutic precision continues. Future research will likely focus on:

  • Novel Isomers and Prodrugs: Designing new isomers and delivery systems that can selectively target tumor tissues, thereby maximizing efficacy while minimizing the systemic toxicities associated with DPD inhibition.

  • Polypharmacology: Exploring the activity of different isomers against a wider range of cellular targets beyond thymidylate synthase.

  • Personalized Medicine: Moving beyond DPYD genotyping to develop more comprehensive polygenic risk scores that can predict a patient's response and toxicity profile with even greater accuracy.[20]

For the drug development professional, the principles illustrated by fluoropyrimidine isomers serve as a powerful case study. They underscore the critical importance of a deep, integrated understanding of chemistry, physicochemical properties, and biology in the rational design of effective and safe medicines.

References

  • National Center for Biotechnology Information. (n.d.). 2-Fluoropyrimidine. PubChem Compound Database. Retrieved from [Link]

  • Au, J. L., & Sadee, W. (1981). In vitro biological evaluation of the R and S isomers of 1-(Tetrahydrofuran-2-yl)-5-fluorouracil. Cancer Research, 41(5), 1625-1628. Retrieved from [Link]

  • Ghomras, S. A., et al. (2018). Structural, energetic and spectroscopic characterisation of 5-fluorouracil anticarcinogenic drug isomers, tautomers and ions. Journal of Biomolecular Structure and Dynamics, 37(12), 3149-3164. Retrieved from [Link]

  • Altmeyers Encyclopedia. (2022). 5-Fluoropyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoropyrimidine. PubChem Compound Database. Retrieved from [Link]

  • Ceron-Carrasco, J. P., et al. (2019). 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. Molecules, 24(20), 3699. Retrieved from [Link]

  • Kruyt, F. A., et al. (2007). The Hollow Fibre Assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells. European Journal of Cancer, 43(1), 215-222. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorouracil. Retrieved from [Link]

  • Sheng, J., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3459. Retrieved from [Link]

  • Broda, M. A., & Madej, A. (2007). Tautomeric and rotameric forms of 5-fluorouracil. Journal of Molecular Structure: THEOCHEM, 823(1-3), 52-59. Retrieved from [Link]

  • Yasumoto, M., et al. (1977). Studies of antitumor agents. 1. Resolution of racemic 1-(tetrahydro-2-furanyl)-5-fluorouracil into the R and S isomers and examination of their antitumor activities. Journal of Medicinal Chemistry, 20(12), 1592-1594. Retrieved from [Link]

  • Bar-Peled, L., et al. (2021). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. Critical Reviews in Oncology/Hematology, 162, 103348. Retrieved from [Link]

  • Cabanac, S., et al. (1988). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Cancer Research, 48(19), 5471-5478. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoropyrimidine. Retrieved from [Link]

  • Słomka, M., et al. (2022). Modulating the activity of fluoropyrimidines against colorectal cancer by Vitamin D and its analogs. Cancers, 14(18), 4475. Retrieved from [Link]

  • Eurofins Biomnis. (n.d.). Evaluation of the risk of toxicity of fluoropyrimidines. Retrieved from [Link]

  • University of Minnesota. (2025). Predicting Fluoropyrimidine Toxicity with DPYD Testing. YouTube. Retrieved from [Link]

  • Thorn, C. F., et al. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics, 21(4), 237-242. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fluoropyrimidine – Knowledge and References. Retrieved from [Link]

  • Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of fluoropyrimidine. NCI Dictionary of Cancer Terms. Retrieved from [Link]

  • Genomics Education Programme. (n.d.). Fluoropyrimidine-based chemotherapies. Retrieved from [Link]

  • He, Q., et al. (2004). Fluoropyrimidine chemotherapy in a rat model: comparison of fluorouracil metabolite profiles determined by high-field 19F-NMR spectroscopy of tissues ex vivo with therapy response and toxicity for locoregional vs systemic infusion protocols. NMR in Biomedicine, 17(3), 101-131. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Fluorouracil Therapy and DPYD Genotype. Medical Genetics Summaries. Retrieved from [Link]

  • OntoSight. (2025). Spectroscopic characterization: Significance and symbolism. Retrieved from [Link]

  • Sasikala, P., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 523-545. Retrieved from [Link]

  • Ioannou, P., et al. (2023). Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm? Frontiers in Pharmacology, 14, 1177695. Retrieved from [Link]

  • Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Kurczab, R., et al. (2021). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 26(11), 3326. Retrieved from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • ResearchGate. (2020). In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. Retrieved from [Link]

  • Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318. Retrieved from [Link]

  • ResearchGate. (n.d.). Four possible isomers of pyranopyrimidines. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2019). New fused pyrimidine derivatives with anticancer activity: Synthesis, topoisomerase II inhibition, apoptotic inducing activity and molecular modeling study. Bioorganic Chemistry, 85, 302-313. Retrieved from [Link]

  • Largiadèr, C. R., et al. (2020). Fluoropyrimidine chemotherapy: recommendations for DPYD genotyping and therapeutic drug monitoring of the Swiss Group of Pharmacogenomics and Personalised Therapy. Swiss Medical Weekly, 150, w20225. Retrieved from [Link]

Sources

Theoretical Frameworks for Understanding and Predicting the Reactivity of 4-Fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Part 1: The Electronic Blueprint of 4-Fluoropyrimidine

The reactivity of any molecule is fundamentally governed by its electronic structure. In this compound, the interplay between the electronegative fluorine atom and the two nitrogen atoms within the aromatic ring creates a unique electronic landscape that dictates its chemical behavior.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms. The addition of a highly electronegative fluorine atom at the C4 position further exacerbates this effect. This profound electron deficiency is the primary driver of this compound's characteristic reactivity, particularly its susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory: The LUMO as a Reactivity Guide

Frontier Molecular Orbital (FMO) theory is a cornerstone for rationalizing chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][2] For an electron-deficient molecule like this compound reacting with a nucleophile (an electron-rich species), the key interaction is between the nucleophile's HOMO and the pyrimidine's LUMO.

The LUMO represents the lowest energy location for an incoming pair of electrons. Therefore, the regions of the molecule where the LUMO has the largest lobes (coefficients) are the most electrophilic and the most likely sites for nucleophilic attack. In this compound, computational models consistently show that the LUMO is predominantly localized on the carbon atoms of the ring, with the largest coefficients typically found at the C4, C6, and C2 positions. The C4 position, bearing the fluorine leaving group, is often the most activated site.[3]

FMO_Concept Nucleophile Nucleophile HOMO HOMO (High Energy, Filled) This compound This compound LUMO LUMO (Low Energy, Unoccupied) HOMO->LUMO   Reaction Pathway (Orbital Overlap) Reaction_Coordinate Generic Reaction Profile origin origin y_axis Potential Energy (G) origin->y_axis x_axis Reaction Coordinate origin->x_axis R Reactants TS Transition State (TS) R->TS R->R_level P Products TS->P TS->R_level  ΔG‡

Caption: A potential energy surface diagram showing the activation energy barrier.

Part 3: Case Study 1 - Nucleophilic Aromatic Substitution (SNA_r_)

SNA_r_ is a hallmark reaction of electron-deficient aromatic systems and a primary pathway for functionalizing the this compound core.

Mechanism: Concerted vs. Stepwise

The classical SNA_r_ mechanism involves a two-step addition-elimination sequence via a discrete Meisenheimer intermediate. However, extensive computational and experimental studies have provided compelling evidence that for many prototypical SNA_r_ reactions, particularly on heterocyclic rings like pyrimidine, the reaction proceeds through a concerted mechanism . [4][5]In a concerted pathway, bond formation with the incoming nucleophile and bond cleavage of the leaving group occur in a single, synchronous step. For pyrimidine systems, stepwise mechanisms are generally not predicted. [4]

Predicting Regioselectivity: Why C4 is Favored

In this compound, a nucleophile can theoretically attack any of the carbon atoms. However, attack at the C4 position is overwhelmingly favored. This selectivity can be rationalized from both FMO and resonance perspectives:

  • FMO Control: As discussed, the LUMO coefficient is typically largest at the C4 position, making it the most electrophilic site and the most favorable for interaction with the nucleophile's HOMO. [3]2. Transition State Stability: In a concerted mechanism, the transition state has a high degree of negative charge buildup. When the attack occurs at C4, this negative charge is effectively delocalized and stabilized by both adjacent nitrogen atoms through resonance, lowering the energy of the transition state compared to an attack at C2 or C6.

A Typical Computational Workflow for SNA_r_ Analysis

Below is a standardized protocol for computationally investigating the regioselectivity of an SNA_r_ reaction on this compound.

Step-by-Step Methodology:

  • Model Building: Construct the 3D structures of this compound and the chosen nucleophile (e.g., methoxide, NH₃).

  • Reactant Optimization: Perform a geometry optimization and frequency calculation for each reactant individually to find their lowest energy conformation and obtain their Gibbs free energies.

  • Transition State Search: For each possible reaction site (C2, C4, C6), construct an initial guess for the transition state structure. Use a TS search algorithm (e.g., Berny optimization with opt=ts) to locate the exact TS geometry.

  • TS Validation: Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS to confirm that it connects the reactants and the desired products. [6]6. Product Optimization: Optimize the geometry of the final product(s).

  • Energy Calculation: Calculate the Gibbs free energy of activation (ΔG‡) for each pathway by subtracting the sum of the reactant energies from the energy of the corresponding transition state. The pathway with the lowest ΔG‡ is the predicted major pathway.

SNAr_Workflow start 1. Build Reactant Structures opt_reactants 2. Geometry Optimization & Freq Calculation start->opt_reactants build_ts 3. Build TS Guess (for each site: C2, C4, C6) opt_reactants->build_ts opt_ts 4. TS Optimization build_ts->opt_ts validate_ts 5. Frequency Calculation (Confirm 1 Imaginary Freq.) opt_ts->validate_ts validate_ts->opt_ts Failure (Refine Guess) irc 6. IRC Calculation validate_ts->irc Success opt_prod 7. Optimize Product irc->opt_prod calc_energy 8. Calculate ΔG‡ (Compare Pathways) opt_prod->calc_energy

Caption: Computational workflow for analyzing SNA_r_ regioselectivity.

Quantitative Data Presentation

The results of such an analysis are best summarized in a table, allowing for direct comparison of the competing pathways.

Reaction SiteRelative Activation Energy (ΔG‡) (kcal/mol)Predicted Outcome
C4-F 0.0Major Product
C6-H +15.2Minor / No Reaction
C2-H +18.5Minor / No Reaction
Note: Values are representative for a typical nucleophile and are calculated relative to the most favorable pathway.

Part 4: Case Study 2 - [4+2] Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules. [7][8]The electron-deficient nature of the this compound ring makes it an excellent component in inverse-electron-demand Diels-Alder (IEDDA) reactions, where it acts as the diene component reacting with an electron-rich dienophile.

FMO Control in Inverse-Electron-Demand Diels-Alder

In a normal Diels-Alder reaction, the interaction is between the diene's HOMO and the dienophile's LUMO. In an IEDDA reaction, this is reversed: the key interaction is between the diene's LUMO and the dienophile's HOMO . [9]This is a perfect scenario for this compound, whose low-energy LUMO can readily interact with the high-energy HOMO of an electron-rich alkene (e.g., an enamine or vinyl ether).

Predicting Regio- and Stereoselectivity

DFT calculations are indispensable for predicting the outcome of these complex reactions.

  • Stereoselectivity (Endo vs. Exo): The Diels-Alder reaction can proceed through two major stereochemical pathways, leading to endo or exo products. These pathways go through distinct transition states. By calculating the activation energies (ΔG‡) for both the endo and exo transition states, one can predict the major stereoisomer. Often, the exo adduct is found to be both thermodynamically and kinetically favored in reactions involving heterocyclic compounds. [9][10]* Regioselectivity: When using unsymmetrical dienes and dienophiles, multiple regioisomers are possible. The regioselectivity is governed by the orbital overlap in the transition state. The favored product arises from the alignment that maximizes the interaction between the largest orbital coefficients of the diene's LUMO and the dienophile's HOMO.

Computational Workflow for Cycloaddition Analysis

The workflow is similar to that for SNA_r_ but focuses on locating the transition states for the different possible regio- and stereochemical pathways.

DA_Workflow start 1. Optimize Reactants (Diene & Dienophile) build_ts 2. Build TS Guesses (Endo/Exo, Regioisomers) start->build_ts opt_ts 3. TS Optimization build_ts->opt_ts validate_ts 4. TS Validation (1 Imaginary Freq.) opt_ts->validate_ts validate_ts->opt_ts Failure calc_energy 5. Calculate ΔG‡ for all pathways validate_ts->calc_energy Success predict 6. Predict Major Product (Lowest ΔG‡) calc_energy->predict

Sources

Exploring the Chemical Space of 4-Fluoropyrimidine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical space surrounding 4-fluoropyrimidine analogs, a promising scaffold in modern medicinal chemistry. As a senior application scientist, my objective is to move beyond mere protocols and provide a narrative grounded in causal logic and field-proven insights. We will navigate the synthetic landscape, probe biological activities, and decipher the structural nuances that drive therapeutic potential, equipping researchers and drug development professionals with a robust framework for innovation in this area.

Section 1: The this compound Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biological molecules like nucleobases and a multitude of approved drugs.[1][2][3] Its ability to engage in hydrogen bonding and π-stacking interactions makes it a "privileged scaffold" for designing enzyme inhibitors and receptor modulators. The strategic incorporation of fluorine atoms can dramatically enhance a molecule's pharmacological profile by improving metabolic stability, membrane permeability, and binding affinity through unique electronic effects.[4]

While the 5-fluoropyrimidine scaffold, exemplified by the anticancer drug 5-Fluorouracil (5-FU), is extensively studied, the this compound isomer represents a less explored but equally compelling chemical space.[5][6] The fluorine atom at the 4-position fundamentally alters the electronic distribution and hydrogen bonding capacity of the pyrimidine ring compared to its 5-fluoro counterpart. This distinction opens the door to novel mechanisms of action and potentially improved therapeutic indices by targeting different biological pathways or exhibiting altered metabolic fates. This guide focuses on unlocking the potential of these 4-fluoro analogs.

Section 2: Navigating the Synthetic Landscape

The exploration of any chemical space begins with robust and flexible synthetic strategies. The ability to both construct the core heterocycle and readily diversify it is paramount for generating a library of analogs suitable for structure-activity relationship (SAR) studies.

Core Synthesis: A Mild and Efficient Cyclocondensation Approach

A key challenge in fluorinated heterocycle synthesis is the often harsh conditions required for fluorination. An effective strategy is to utilize small, fluorinated building blocks. A recently developed method allows for the synthesis of 4-amino-5-fluoropyrimidines under mild conditions from amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate, avoiding the need for aggressive fluorinating agents late in the synthesis.[7]

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the desired amidine hydrochloride (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Addition of Fluorinated Building Block: To the stirred solution, add potassium 2-cyano-2-fluoroethenolate (1.1 eq.) portion-wise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction proceeds without the need for additional basic additives.[7]

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-5-fluoropyrimidine analog.

Diversification and Library Generation

With the this compound core in hand, the next step is to explore the chemical space by introducing diverse substituents at other positions of the ring (e.g., C2, C6). This allows for the fine-tuning of steric, electronic, and pharmacokinetic properties.

G cluster_0 Core Synthesis cluster_1 Library Diversification cluster_2 Screening & Analysis Amidine Amidine HCl Core This compound Core Amidine->Core Cyclocondensation Enolate Potassium 2-cyano-2-fluoroethenolate Enolate->Core Library Analog Library Core->Library Cross-Coupling, Functionalization Screening Biological Screening (e.g., Cytotoxicity Assay) Library->Screening SAR SAR Analysis Screening->SAR

Caption: A generalized workflow for the synthesis and screening of a this compound analog library.

Section 3: Probing Biological Activity: From Bench to Biology

The therapeutic potential of this compound analogs is defined by their interaction with biological systems. Unlike 5-FU, which primarily derives its anticancer effects from inhibiting thymidylate synthase and being incorporated into nucleic acids, novel pyrimidine analogs can be designed to engage a wider range of targets.[5][8]

Mechanism of Action: Targeting the DNA Damage Response

A significant breakthrough has been the identification of N-substituted 4-pyrimidine derivatives as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex.[1] This deubiquitinase is a critical regulator in the DNA damage response pathway, and its inhibition represents a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents.[1]

G DNA_Damage DNA Damage (e.g., Chemotherapy) FANCD2 FANCD2-Ub DNA_Damage->FANCD2 PCNA PCNA-Ub DNA_Damage->PCNA Repair DNA Repair & Cell Survival FANCD2->Repair PCNA->Repair USP1 USP1/UAF1 Complex USP1->FANCD2 De-ubiquitinates USP1->PCNA De-ubiquitinates Apoptosis Apoptosis Repair->Apoptosis Inhibits Analog This compound Analog Inhibitor Analog->USP1 Inhibits

Caption: Simplified signaling pathway showing USP1 inhibition by a this compound analog.

Screening for Biological Activity

The initial assessment of a compound library often involves screening for cytotoxicity against various cancer cell lines. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cancer cells (e.g., SiHa, A431) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC₅₀ value (the concentration required for 50% inhibition) using non-linear regression analysis.

Data Presentation: Comparative Anticancer Potency

Summarizing screening data in a tabular format allows for a clear and direct comparison of analog performance, facilitating the identification of promising candidates.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference(s)
4-Aminopyrazolo[3,4-d]pyrimidinesCompound 12cUO-31 (Renal)0.87[9]
4-Anilino-pyrazolo[3,4-d]pyrimidinesSrc/MAPK inhibitorA431 (Epidermoid)Potent[9]
4-Amino-thieno[2,3-d]pyrimidinesTie-2 Inhibitor-0.07[9]

Note: The table presents data for structurally related 4-substituted pyrimidines to illustrate the impact of modifications at the 4-position on cytotoxicity. A lower IC₅₀ value indicates higher potency.[9]

Section 4: Advanced Characterization Techniques

Unambiguous structural confirmation is a pillar of chemical research and drug development. While standard spectroscopic methods like NMR and mass spectrometry are essential for routine characterization, single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, offering invaluable insights into its conformation and intermolecular interactions.[10][11][12]

Workflow for Single-Crystal X-ray Crystallography

Obtaining a high-quality crystal structure is a multi-step process that requires careful execution and analysis.

  • Crystal Growth: High-quality single crystals are paramount. Grow crystals by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Screen various solvents to find optimal conditions.

  • Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer. Collect diffraction data by exposing the crystal to a monochromatic X-ray beam while rotating it.

  • Structure Solution: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: Refine the atomic positions and thermal parameters by full-matrix least-squares techniques on F². Refine non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.

  • Validation: Validate the final structure using software like CHECKCIF to ensure the model is chemically and crystallographically sound.

G Start Purified Compound Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Start->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

Caption: General workflow for determining a molecule's 3D structure via X-ray crystallography.

Data Presentation: Comparative Crystallographic Data

Analyzing crystallographic data from related structures provides a framework for understanding how substitutions affect the crystal packing and molecular geometry of new analogs.

ParameterCompound 1 (C₈H₅Cl₂NO₂)Compound 2 (C₁₄H₁₃Cl₂N₃O₅·H₂O)
Crystal SystemMonoclinicTrigonal
Space GroupP 21/cR-3
a (Å)8.2435 (4)22.879 (3)
b (Å)11.0853 (6)22.879 (3)
c (Å)9.7711 (5)12.016 (2)
β (°)98.673 (2)120
Volume (ų)883.31 (8)5448.4 (15)
Z418
R-factor (%)4.636.40

Note: This table summarizes key crystallographic parameters for two pyrimidine derivatives, serving as a basis for comparison. Data extracted from a study on the synthesis and X-ray diffraction analysis of pyrimidine derivatives.[13]

Section 5: Future Directions and Outlook

The chemical space of this compound analogs is rich with opportunity. While this guide has outlined the foundational strategies for synthesis, screening, and characterization, the future lies in applying these principles to increasingly complex biological challenges. Key areas for future exploration include:

  • Expanding Target Space: Moving beyond oncology to explore applications in virology, immunology, and neurodegenerative diseases where pyrimidine scaffolds have shown promise.

  • Improving Selectivity: Leveraging structural biology and computational modeling to design analogs with high selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.

  • Developing Chemical Probes: Synthesizing tagged or photo-activatable this compound analogs to identify novel biological targets and elucidate complex signaling pathways.

By combining rational design with robust synthetic and analytical methodologies, the scientific community can continue to unlock the therapeutic potential held within the this compound scaffold, paving the way for the next generation of targeted medicines.

References

  • Al-Tel, T. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]

  • Al-Tel, T. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. [Link]

  • Beier, P., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. [Link]

  • Pizzorno, G., Diasio, R. B., & Cheng, Y.-C. Pyrimidine Analogs. NCBI Bookshelf. [Link]

  • Larsen, A. K., et al. (2022). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. PMC. [Link]

  • Keniry, M. A., & Holland, J. F. (1988). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Cancer Communications. [Link]

  • El-Fakharany, E. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Wikipedia contributors. (2022). Fluoropyrimidine. Wikipedia. [Link]

  • Thorn, C. F., et al. (2012). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics. [Link]

  • Gazy, A. A., et al. (2021). The design and synthesis of a new tumor-selective fluoropyrimidine carbamate, Capecitabine. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Fluoropyrimidine – Knowledge and References. Taylor & Francis. [Link]

  • Sharma, A., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Kumar, M., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Gmeiner, W. H. (2012). Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine. ACS Medicinal Chemistry Letters. [Link]

  • Taylor & Francis. (n.d.). Pyrimidine analogue – Knowledge and References. Taylor & Francis. [Link]

  • Van Cutsem, E., & Peeters, M. (1999). Developments in fluoropyrimidine therapy for gastrointestinal cancer. Current Opinion in Oncology. [Link]

  • Al-Tel, T. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]

  • Ishikawa, T., et al. (1998). The design and synthesis of a new tumor-selective fluoropyrimidine carbamate, capecitabine. Semantic Scholar. [Link]

  • Saif, M. W. (2020). Alternative Treatment Options in Patients with Colorectal Cancer Who Encounter Fluoropyrimidine-Induced Cardiotoxicity. Dove Medical Press. [Link]

  • Premnath, D., et al. (2016). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Bles, J., et al. (2020). Individualized Dosing of Fluoropyrimidine‐Based Chemotherapy to Prevent Severe Fluoropyrimidine‐Related Toxicity: What Are the Options?. The Oncologist. [Link]

  • Liu, G., et al. (2021). A Systematic Review of Clinical Validated and Potential miRNA Markers Related to the Efficacy of Fluoropyrimidine Drugs. Frontiers in Oncology. [Link]

  • Amstutz, U., et al. (2023). DPYD Exon 4 Deletion Associated with Fluoropyrimidine Toxicity and Importance of Copy Number Variation. Journal of Personalized Medicine. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Wang, Y.-F., et al. (2018). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules. [Link]

  • Ma, W. W. (2017). Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity. Journal of Oncology Practice. [Link]

  • Iqbal, S., & Lenz, H. J. (2004). Capecitabine: the new generation of fluoropyrimidines in colorectal cancer. Expert Opinion on Pharmacotherapy. [Link]

  • Gonzalez-Hinojosa, D., et al. (2022). Frequency of fluoropyrimidine-related toxicity in patients with colon cancer from a Mexican oncology center. ASCO. [Link]

Sources

The Strategic Incorporation of Fluorine: A Technical Guide to the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1][2][3] This guide provides an in-depth exploration of the core principles and practical methodologies for the synthesis of fluorinated heterocycles. We will dissect the strategic rationale behind choosing specific fluorination techniques, from the workhorse electrophilic and nucleophilic methods to the nuances of late-stage functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorine in their synthetic endeavors.

The Fluorine Advantage in Heterocyclic Chemistry: More Than Just an Atom

Heterocyclic moieties are present in over 85% of all biologically active compounds, forming the structural basis of a vast array of pharmaceuticals.[4][5] The strategic incorporation of fluorine into these frameworks can profoundly influence a molecule's properties in several ways:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it resistant to metabolic degradation by cytochrome P450 enzymes.[6] This can lead to an increased drug half-life and improved bioavailability.[3][5]

  • Lipophilicity and Permeability: Fluorine's high electronegativity can alter a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach its biological target.[1][6][7]

  • Binding Affinity: The introduction of fluorine can modulate the pKa of nearby functional groups, influencing their ionization state and ability to form key interactions with protein targets.[3][7]

  • Conformational Control: The steric and electronic effects of fluorine can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation.[1]

The judicious placement of fluorine is therefore a critical design element in modern drug discovery, with approximately 40% of new pharmaceuticals containing this versatile element.[8]

Foundational Synthetic Strategies: A Tale of Two Fluorinations

The synthesis of fluorinated heterocycles primarily revolves around two complementary approaches: electrophilic and nucleophilic fluorination. The choice between these methods is dictated by the electronic nature of the heterocyclic substrate and the desired regioselectivity.

Electrophilic Fluorination: Taming the "Super-Halogen"

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+").[9][10] This method is particularly well-suited for electron-rich heterocyclic systems.

The precise mechanism of electrophilic fluorination can be complex and is sometimes debated, with possibilities including SN2 and single-electron transfer (SET) pathways.[9] In the context of aromatic heterocycles, the reaction generally proceeds via an SEAr mechanism, where the electrophilic fluorine reagent attacks the electron-rich ring to form a sigma complex (Wheland intermediate), which then loses a proton to restore aromaticity.[11]

Electrophilic_Fluorination_Mechanism

A variety of N-F reagents have been developed to provide a stable and selective source of electrophilic fluorine.[9]

ReagentAcronymKey Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Highly effective, stable, and widely used for a broad range of substrates.[9][12]
N-FluorobenzenesulfonimideNFSIA powerful and versatile reagent, often used for more challenging fluorinations.[9][12]
N-Fluoro-o-benzenedisulfonimideNFOBSAn effective N-fluorosulfonimide reagent.[9]
N-Fluoropyridinium salts-Cationic nitrogen increases the electrophilicity of fluorine.[9]
Nucleophilic Fluorination: The Power of the Fluoride Anion

Nucleophilic fluorination employs a nucleophilic fluoride source (F-) to displace a leaving group from an electrophilic carbon center.[10][13][14] This approach is ideal for electron-deficient heterocyclic systems or for introducing fluorine onto side chains.

The dominant mechanism in nucleophilic fluorination is the SN2 reaction, involving a backside attack by the fluoride ion, leading to an inversion of stereochemistry at the reaction center.[14] For aromatic systems, the SNAr (Nucleophilic Aromatic Substitution) mechanism is prevalent, requiring an electron-deficient ring and a good leaving group.[13]

Nucleophilic_Fluorination_Workflow

The effectiveness of nucleophilic fluorination is highly dependent on the fluoride source and the reaction conditions.

ReagentAcronymKey Characteristics
Potassium FluorideKFCost-effective but often requires high temperatures and phase-transfer catalysts due to low solubility.[13][15]
Cesium FluorideCsFMore reactive than KF due to weaker ion pairing.[13]
Tetrabutylammonium FluorideTBAFProvides a soluble source of "naked" fluoride ions in organic solvents, allowing for milder reaction conditions.[13][15]
Diethylaminosulfur TrifluorideDASTEffective for deoxofluorination of alcohols and carbonyls.[14]

Synthesis of Key Fluorinated Heterocycles: Practical Applications

The following sections provide an overview of synthetic strategies for several important classes of fluorinated heterocycles.

Fluorinated Pyridines

Fluorinated pyridines are prevalent motifs in pharmaceuticals and agrochemicals. Their synthesis can be achieved through various methods:

  • From Halopyridines: Nucleophilic displacement of a halide (e.g., chloro or bromo) with a fluoride source like TBAF is a common strategy.[15]

  • Rhodium-Catalyzed C-H Functionalization: This method allows for the direct synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[16][17]

  • Electrophilic Fluorination of Dihydropyridines: 1,2-Dihydropyridines can be fluorinated with Selectfluor® to yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding pyridines.[18]

Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry. Introducing fluorine can be accomplished via:

  • Electrophilic Fluorination: Direct C-H fluorination of indoles can be achieved using electrophilic reagents, though regioselectivity can be a challenge.[19]

  • Synthesis from Fluorinated Anilines: A metal-free approach involves the reaction of anilines with hexafluoroacetylacetone in the presence of an oxidant to form 2-trifluoromethyl indoles.[20]

  • From 3-Substituted Indoles: Treatment of 3-substituted indoles with Selectfluor® in an acetonitrile/water mixture can yield 3-fluorooxindoles.[21]

Fluorinated Pyrazoles

Fluorinated pyrazoles are important building blocks in drug discovery.[22] Synthetic routes include:

  • From β-Diketones or β-Ketoesters: Cyclocondensation of fluorinated 1,3-dicarbonyl compounds with hydrazine is a classical and effective method.

  • From α-Cyano-α,α-difluoroketones: Reaction with hydrazine can surprisingly lead to 3-unsubstituted 4-fluoropyrazoles through an unprecedented mechanism.[23][24]

  • Cycloaddition Reactions: Base-mediated [3 + 2] cycloaddition between di/trifluoromethylated hydrazonoyl chlorides and fluorinated nitroalkenes provides a regioselective synthesis of fluoropyrazoles.[4]

Late-Stage Fluorination: A Paradigm Shift in Drug Discovery

Traditionally, fluorine has been incorporated early in a synthetic sequence using fluorinated building blocks.[5] However, the development of late-stage fluorination (LSF) methods has revolutionized the field. LSF allows for the introduction of fluorine into complex, highly functionalized molecules at a late stage of the synthesis.[25]

Advantages of Late-Stage Fluorination:

  • Rapid Access to Analogs: Enables the rapid generation of a library of fluorinated analogs from a common advanced intermediate for structure-activity relationship (SAR) studies.

  • 18F-Radiolabeling: Crucial for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging.[2][3][25]

  • Increased Efficiency: Avoids the need to carry fluorine through a lengthy synthetic sequence.

Palladium- and silver-catalyzed methods have emerged as powerful tools for the late-stage fluorination of arylboronic acids, aryl stannanes, and other organometallic reagents.[25][26]

Experimental Protocols: A Glimpse into the Lab

General Protocol for Nucleophilic Fluorination of a Chloromethylpyridine using TBAF

This protocol is a generalized representation and should be adapted and optimized for specific substrates.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chloromethylpyridine substrate in a dry, polar aprotic solvent (e.g., acetonitrile, DMF).

  • Addition of Fluoride Source: Add activated tetrabutylammonium fluoride (TBAF) (typically 1.1 to 2.0 equivalents) to the solution. The TBAF should be anhydrous for optimal reactivity.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluoromethylpyridine.

  • Characterization: Confirm the structure of the product using 1H, 13C, and 19F NMR spectroscopy, and mass spectrometry.[15]

General Protocol for Electrophilic Fluorination of an Indole using Selectfluor®

This protocol is a generalized representation and should be adapted and optimized for specific substrates.

  • Reaction Setup: In a suitable flask, dissolve the indole substrate in a solvent system such as acetonitrile or a mixture of acetonitrile and water.

  • Addition of Fluorinating Reagent: Add Selectfluor® (typically 1.1 to 3.0 equivalents) portion-wise to the solution at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the residue by flash column chromatography to isolate the fluorinated indole product.

  • Characterization: Characterize the purified product by NMR (1H, 13C, 19F) and mass spectrometry to confirm its identity and purity.[21]

Safety Considerations: Handling Fluorinating Reagents

Many fluorinating reagents are hazardous and require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[27][28]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of volatile or corrosive reagents.[27][28]

  • Incompatible Materials: Be aware of the incompatibility of fluorinating reagents with certain materials. For example, HF is highly corrosive to glass.[29]

  • Emergency Preparedness: Have appropriate spill containment materials and emergency response plans in place. For HF exposure, have calcium gluconate gel readily available.[30]

Conclusion and Future Outlook

The synthesis of fluorinated heterocycles is a dynamic and evolving field. While traditional electrophilic and nucleophilic methods remain indispensable, the development of novel catalytic systems and late-stage fluorination strategies continues to expand the synthetic chemist's toolkit. These advancements will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals with enhanced efficacy and safety profiles. The strategic and rational incorporation of fluorine into heterocyclic scaffolds will continue to be a key driver of innovation in the chemical sciences.

References

  • Synthesis of Some Fluorinated Pyridines Using Tetrabutylammonium Fluoride. Taylor & Francis Online. [Link]

  • Electrophilic fluorination. Wikipedia. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Nuclophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. ACS Publications. [Link]

  • Synthesis of fluorinated indoles as RNA analogues. PubMed. [Link]

  • Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. NIH. [Link]

  • Late-Stage Fluorination: From Fundamentals to Application. PMC - NIH. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. [Link]

  • New Synthesis of Fluorinated Pyrazoles. ACS Publications. [Link]

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. synlett. [Link]

  • Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. PubMed. [Link]

  • New synthesis of fluorinated pyrazoles. PubMed. [Link]

  • The Importance of Fluorinated Heterocycles in Drug Design. Acme Bioscience. [Link]

  • The role of fluorine in medicinal chemistry. PubMed. [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH. [Link]

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi. [Link]

  • Electrophilic fluorination. Grokipedia. [Link]

  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. ResearchGate. [Link]

  • Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Putting the F in pharma. Chemistry World. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • New method for introducing fluorinated components into molecules. Universität Münster. [Link]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Journal of the American Chemical Society. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Recent advances in late-stage monofluorination of natural products and their derivatives. RSC Publishing. [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. [Link]

  • Late-Stage Fluorination: From Fundamentals to Application. DASH (Harvard). [Link]

  • Microwave-assisted Synthesis of Fluorinated Heterocycles. Bentham Science Publishers. [Link]

  • New Synthesis of Fluorinated Pyrazoles. ResearchGate. [Link]

  • Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

  • Late-Stage Fluorination: From Fundamentals to Application. ACS Publications. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. [Link]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. ResearchGate. [Link]

  • Fluorine Safety. University of Washington. [Link]

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Journal of the American Chemical Society. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Substituted Pyrimidines from 4-Fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 4-Substituted Pyrimidines in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The strategic functionalization of the pyrimidine ring is paramount for modulating the physicochemical and biological properties of these molecules. Among the various synthetic precursors, 4-fluoropyrimidine has emerged as a versatile and highly valuable building block for the introduction of a diverse array of substituents at the C4-position.

This technical guide provides an in-depth exploration of the synthesis of 4-substituted pyrimidines, with a primary focus on leveraging the reactivity of this compound. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and accelerate their discovery programs.

The Chemistry of this compound: A Gateway to Molecular Diversity

The enhanced reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is the cornerstone of its utility. The electronegative fluorine atom, coupled with the electron-deficient nature of the pyrimidine ring, renders the C4-position highly susceptible to nucleophilic attack.[4] This inherent reactivity allows for the displacement of the fluoride ion by a wide range of nucleophiles under relatively mild conditions.

The general mechanism for the SNAr reaction on this compound proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer intermediate.[4][5] The stability of this intermediate is a key factor driving the reaction forward.

Visualizing the SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products This compound This compound Intermediate Meisenheimer Intermediate This compound->Intermediate Addition of Nucleophile Nucleophile Nucleophile Nucleophile->Intermediate 4-Substituted_Pyrimidine 4-Substituted_Pyrimidine Intermediate->4-Substituted_Pyrimidine Elimination of Fluoride Fluoride_Ion Fluoride_Ion Intermediate->Fluoride_Ion

Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr) on this compound.

Protocols for the Synthesis of 4-Substituted Pyrimidines

The following section provides detailed, step-by-step protocols for the synthesis of various classes of 4-substituted pyrimidines from this compound. These protocols are designed to be self-validating, with explanations for each critical step.

I. Synthesis of 4-Alkoxy- and 4-Aryloxypyrimidines (O-Nucleophiles)

The introduction of alkoxy and aryloxy groups is a common strategy to modulate the lipophilicity and metabolic stability of pyrimidine-containing compounds.

Protocol 1: General Procedure for the Synthesis of 4-Alkoxypyrimidines

This protocol describes the reaction of this compound with a generic alcohol in the presence of a strong base.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Alkoxide: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the alcohol (1.2 equivalents) and anhydrous THF.

    • Rationale: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the quenching of the strong base (NaH).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

    • Caution: Sodium hydride reacts violently with water. Handle with care. The addition should be done slowly to control the evolution of hydrogen gas.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkoxypyrimidine.

Parameter Value/Condition Rationale
Base Sodium Hydride (NaH)Strong base to deprotonate the alcohol, forming the more nucleophilic alkoxide.
Solvent Anhydrous THFAprotic solvent that solubilizes the reactants and does not interfere with the reaction.
Temperature RefluxProvides the necessary activation energy for the SNAr reaction.
Work-up Quenching with NH₄ClNeutralizes the excess base and protonates any remaining alkoxide.
II. Synthesis of 4-Aminopyrimidines (N-Nucleophiles)

The introduction of amino functionalities is of paramount importance in drug discovery, as they can serve as key pharmacophoric features and participate in hydrogen bonding interactions.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound

For less reactive amines or when SNAr fails, the Buchwald-Hartwig amination offers a powerful alternative for the formation of C-N bonds.[6][7][8][9]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), and NaOtBu (1.5 equivalents).

    • Rationale: The palladium catalyst and the bulky phosphine ligand are essential for the catalytic cycle. The strong, non-nucleophilic base is required for the deprotonation of the amine.[7][8]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, this compound (1.0 equivalent), and the amine (1.2 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start setup Combine Pd(OAc)₂, XPhos, NaOtBu in a Schlenk tube start->setup inert Evacuate and Backfill with Inert Gas setup->inert add_reagents Add Toluene, this compound, and Amine inert->add_reagents heat Heat to 80-110 °C (12-24 h) add_reagents->heat workup Cool and Quench with NaHCO₃ heat->workup extract Extract with Ethyl Acetate workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

III. Synthesis of 4-Thioalkyl- and 4-Thioarylpyrimidines (S-Nucleophiles)

Thioether-substituted pyrimidines are valuable intermediates and exhibit a range of biological activities.[10][11]

Protocol 3: General Procedure for the Synthesis of 4-Thioalkylpyrimidines

This protocol outlines the reaction of this compound with a thiol in the presence of a base.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the thiol (1.1 equivalents) and this compound (1.0 equivalent) in DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution.

    • Rationale: K₂CO₃ is a mild base sufficient to deprotonate the thiol, forming the thiolate nucleophile.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Nucleophile Base Solvent Temperature (°C) Typical Yield (%)
EthanethiolK₂CO₃DMF2585-95
ThiophenolK₂CO₃DMF2590-98
Benzyl mercaptanCs₂CO₃Acetonitrile5080-90
IV. Carbon-Carbon Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of aryl, heteroaryl, and alkynyl substituents, palladium-catalyzed cross-coupling reactions are indispensable tools.[12]

Protocol 4: Suzuki-Miyaura Coupling for the Synthesis of 4-Arylpyrimidines

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and a halide or triflate.[13][14][15]

Materials:

  • This compound (or 4-chloropyrimidine for better reactivity in some cases)

  • Arylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water mixture (e.g., 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (3-5 mol%), and K₂CO₃ (2.0 equivalents).

  • Add the 1,4-dioxane/water solvent mixture.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Rationale: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 5: Sonogashira Coupling for the Synthesis of 4-Alkynylpyrimidines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16][17][18]

Materials:

  • This compound (or a more reactive halide like 4-iodopyrimidine)

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (2-5 mol%) and CuI (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

  • Degassing: Degas the reaction mixture for 10-15 minutes.[16]

  • Reaction: Stir the reaction at room temperature to 50 °C for 4-16 hours. Monitor by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Summary of Synthetic Methods

Reaction Type Substituent Introduced Key Reagents Advantages Considerations
SNAr -OR, -SR, -NR₂Nucleophile, BaseMild conditions, high yields, broad scope for O, S, N nucleophiles.Limited to nucleophilic displacement; may not work for C-C bond formation.
Buchwald-Hartwig Amination -NHR, -NR₂Pd catalyst, Ligand, BaseExcellent for C-N bond formation, wide range of amines can be used.Requires precious metal catalyst and specialized ligands.[9]
Suzuki-Miyaura Coupling -Aryl, -HeteroarylPd catalyst, Boronic acid, BaseRobust for C-C bond formation, commercially available boronic acids.Requires inert atmosphere, potential for side reactions.
Sonogashira Coupling -AlkynylPd catalyst, Cu(I) co-catalyst, Alkyne, BaseDirect introduction of alkynyl groups, mild conditions.[17]Requires terminal alkyne, potential for homocoupling.

Conclusion and Future Outlook

This compound stands as a powerful and versatile platform for the synthesis of a vast array of 4-substituted pyrimidines. The methodologies presented in this guide, from classical SNAr reactions to modern palladium-catalyzed cross-couplings, provide a robust toolkit for chemists in both academic and industrial settings. The choice of synthetic strategy will ultimately depend on the desired substituent, the overall synthetic route, and the required scale of the reaction. As the demand for novel pyrimidine-based molecules continues to grow, the development of even more efficient, sustainable, and selective methods for the functionalization of the pyrimidine core will remain an active and exciting area of research.

References

  • Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–450. [Link]

  • Semantic Scholar. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

  • Kumar, P., et al. (1991). Synthesis and in Vitro Evaluation of Some Modified 4-thiopyrimidine Nucleosides for Prevention or Reversal of AIDS-associated Neurological Disorders. Journal of Medicinal Chemistry, 34(8), 2389-2396. [Link]

  • Cunha, S., et al. (2025). Synthesis and Structural Studies of 4-Thioxopyrimidines with Antimicrobial Activities. Journal of the Brazilian Chemical Society, 36(8), 1-12. [Link]

  • Brown, D. S., et al. (2021). Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 19(3), 564-568. [Link]

  • Li, Y., et al. (2025). Skeletal editing of 4-arylpyrimidines into diverse nitrogen heteroaromatics via four-atom synthons. Nature Communications, 16(1), 7112. [Link]

  • Ahmad, A., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research, 12(5), 779-784. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. [Link]

  • ResearchGate. (n.d.). Skeletal editing of 4-arylpyrimidines into diverse nitrogen heteroaromatics via four-atom synthons. [Link]

  • JETIR. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Lin, C. Y., & Wu, P. H. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 15(4), 2415–2426. [Link]

  • Wang, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(10), 7013-7017. [Link]

  • Abdelgawad, M. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5087. [Link]

  • Ali, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6667. [Link]

  • Butler, J. L., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 389-399. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(58), 15486-15490. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Al-Masum, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1383. [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

  • Garcı́a, P., et al. (2004). Synthesis of fully substituted pyrimidines. Organic & Biomolecular Chemistry, 2(10), 1463-1466. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Brown, D. J., & Waring, P. (1974). Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. Journal of the Chemical Society, Perkin Transactions 2, (1), 204-208. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119–2183. [Link]

  • Chemistry LibreTexts. (2020). Suzuki-Miyaura Coupling. [Link]

  • Abu-Reziq, R., et al. (2016). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 6(11), 179. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 219–226. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Nitta, Y., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 60(93), 14284-14287. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino pyrimidines using β-cyanoenolates with amidine hydrochlorides. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • PubMed. (2025). Skeletal editing of 4-arylpyrimidines into diverse nitrogen heteroaromatics via four-atom synthons. [Link]

  • ChemOrgChem. (2025, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem [Video]. YouTube. [Link]

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Fluoropyrimidine in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1][2] Among functionalized pyrimidines, this compound stands out as a versatile and highly valuable building block. Its utility stems from the unique properties of the fluorine atom at the C4 position, which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile and regioselective introduction of a wide array of nucleophiles, enabling the synthesis of diverse libraries of substituted pyrimidines for drug discovery and materials science.[1][3]

Fluorinated pyrimidines are integral to many clinically significant drugs, including the widely used anticancer agent 5-fluorouracil (5-FU) and its prodrugs.[4][5][6] The strategic placement of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The SNAr reaction of this compound provides a direct and efficient route to 4-substituted pyrimidine derivatives, which are precursors to a multitude of biologically active compounds.[3] This guide provides a comprehensive overview of the SNAr reactions of this compound, including the underlying mechanism, detailed experimental protocols, and key considerations for reaction optimization.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[7][8] The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the strong inductive effect of the fluorine atom, making the C4 position highly electrophilic and susceptible to nucleophilic attack.[9]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the C4 carbon of the pyrimidine ring. This step is typically the rate-determining step of the reaction.[9][10] The attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[7][9][11] The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring.[12][13]

Step 2: Elimination of the Fluoride Ion and Restoration of Aromaticity

In the second step, the fluoride ion is expelled from the Meisenheimer complex. This is a rapid process that restores the aromaticity of the pyrimidine ring, yielding the final substituted product.[9] The exceptional ability of fluorine to stabilize the transition state of the initial nucleophilic attack, despite being a poor leaving group in SN2 reactions, is a key feature of SNAr chemistry.[9]

Mechanistic Diagram

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with common classes of nucleophiles. These are intended as general guidelines and may require optimization for specific substrates.

General Experimental Workflow

experimental_workflow start Start setup Reaction Setup (Inert atmosphere, dry solvent) start->setup reagent_add Add this compound and Base (if required) setup->reagent_add nuc_add Add Nucleophile (dropwise or portionwise) reagent_add->nuc_add reaction Stir at specified Temperature nuc_add->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor workup Aqueous Work-up (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end_node End characterize->end_node

Sources

Introduction: The Strategic Importance of the 4-Fluoropyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, including kinase inhibitors and antiretroviral agents.[1][2] Its nitrogen atoms provide crucial hydrogen bonding points for molecular recognition, while the ring system serves as a versatile anchor for various functional groups. Among substituted pyrimidines, this compound has emerged as a particularly valuable building block. The fluorine atom at the C4 position can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can act as a handle for late-stage functionalization.

However, the carbon-fluorine (C-F) bond is the strongest single bond to carbon, presenting a formidable challenge for synthetic chemists.[3][4] Its activation and subsequent substitution via cross-coupling reactions require carefully optimized catalytic systems. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, enabling the precise formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds under relatively mild conditions.[5]

This guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed functionalization of this compound. We will explore the underlying mechanisms, explain the causality behind experimental choices, and offer field-proven methodologies for key transformations, including Suzuki-Miyaura and Buchwald-Hartwig reactions, empowering researchers to unlock the synthetic potential of this critical scaffold.

Understanding Reactivity: The Unique Case of Halopyrimidines

In palladium-catalyzed cross-coupling reactions, the reactivity of organic halides typically follows the trend of bond dissociation energy: C-I > C-Br > C-OTf > C-Cl >> C-F. For pyrimidine systems, this reactivity is further modulated by the electronic influence of the two ring nitrogens. These electron-withdrawing atoms make the pyrimidine ring electron-deficient, generally activating the halide positions for substitution. The established reactivity order for dihalopyrimidines is C4 > C2 > C5, making the C4 position the most susceptible to both catalytic cross-coupling and nucleophilic aromatic substitution (SNAr).[1]

Activating the C4-F bond is particularly challenging due to its high strength. However, the same electronic factors that make C4 the most reactive position for other halogens also help facilitate the difficult oxidative addition of the C-F bond to the palladium catalyst. Success hinges on the selection of a highly active catalyst system, typically involving electron-rich, sterically hindered ligands that promote the formation of a low-coordinate, highly reactive Pd(0) species.[6][7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and vinyl-aryl structures by coupling an organoboron reagent with an organic halide.[8][9] For this compound, this reaction allows for the direct installation of aryl, heteroaryl, or vinyl substituents, generating molecular complexity crucial for structure-activity relationship (SAR) studies.[10][11][12]

Catalytic Cycle and Mechanistic Insights

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-F bond of this compound to form a Pd(II) intermediate. This is the rate-limiting step and requires a highly electron-rich catalyst.

  • Transmetalation: A base activates the organoboron species (e.g., boronic acid) to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the fluoride.[8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.[9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAd Ar-Pd(II)L₂-F Pd0->OxAd Oxidative Addition (Ar-F) Trans Ar-Pd(II)L₂-R OxAd->Trans Transmetalation (R-B(OH)₂, Base) Trans->Pd0 Reductive Elimination Product Ar-R (Product) Trans->Product caption Figure 1. Catalytic cycle for Suzuki-Miyaura coupling.

Figure 1. Catalytic cycle for Suzuki-Miyaura coupling.
Optimized Reaction Conditions

The successful coupling of this compound requires robust catalytic systems. Bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) are essential to facilitate the challenging C-F bond activation.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Arylboronic AcidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O100-11012-1870-90
Heteroarylboronic AcidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃1,4-Dioxane10016-2465-85
Vinylboronic AcidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O80-908-1275-95
Table 1: Representative conditions for Suzuki-Miyaura coupling with this compound. Conditions are adapted from established protocols for challenging C-F and C-Cl bond activations.[13][14]
Detailed Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)pyrimidine

This protocol describes a representative Suzuki-Miyaura coupling between this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 mmol, 96.1 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 424.6 mg)

  • Toluene (4 mL) and Water (0.4 mL), degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.[14]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, a transformation of immense importance in pharmaceuticals.[15][16][17] Applying this reaction to this compound allows for the introduction of a diverse range of primary and secondary amines, key functional groups in many kinase inhibitors.[10][18]

Catalytic Cycle and Mechanistic Insights

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) cycle.

  • Oxidative Addition: Pd(0) inserts into the C-F bond of this compound.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This key step forms the C-N bond, releasing the aminated pyrimidine product and regenerating the Pd(0) catalyst.[6]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAd Ar-Pd(II)L₂-F Pd0->OxAd Oxidative Addition (Ar-F) Amido [Ar-Pd(II)L₂(NR₂)] OxAd->Amido Amine Binding & Deprotonation (HNR₂, Base) Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido->Product caption Figure 2. Catalytic cycle for Buchwald-Hartwig amination.

Figure 2. Catalytic cycle for Buchwald-Hartwig amination.
Optimized Reaction Conditions

The choice of base is critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like sodium tert-butoxide are often required. The ligand choice is equally important, with specialized biarylphosphine ligands providing the necessary activity and stability.

Amine TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Secondary AliphaticPd(OAc)₂ (2)RuPhos (4)NaOtBuToluene90-10012-2480-95
Primary AliphaticPd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS1,4-Dioxane10016-2475-90
AnilinePd-G3-XPhos (2)-K₂CO₃t-AmylOH11012-1870-85
Table 2: Representative conditions for Buchwald-Hartwig amination with this compound. Conditions are based on protocols for electron-deficient fluoroarenes.[6][19]
Detailed Experimental Protocol: Synthesis of 4-(Morpholino)pyrimidine

This protocol outlines the coupling of this compound with morpholine.

Materials:

  • This compound (1.0 mmol, 96.1 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 104 µL)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 18.7 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene, anhydrous (5 mL)

Procedure:

  • Reaction Setup: In a glovebox, add Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried vial.

  • Reagent Addition: Add toluene, followed by this compound and morpholine.

  • Inert Atmosphere: Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Reaction: Place the vial in a preheated aluminum block at 100 °C and stir for 18 hours.

  • Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash chromatography (silica gel) to obtain the desired product.

Workflow & Troubleshooting

A successful cross-coupling experiment requires careful attention to detail, particularly with respect to maintaining an inert atmosphere to prevent catalyst deactivation.

Workflow start Start setup Reaction Setup (Flame-dry glassware, weigh reagents) start->setup inert Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvents Add Degassed Solvents & Liquid Reagents inert->solvents reaction Heat & Stir (Monitor by TLC/LC-MS) solvents->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Figure 3. General workflow for palladium-catalyzed cross-coupling.

Common Issues and Solutions:

  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen exposure; poor quality reagents.

    • Solution: Ensure rigorous inert techniques. Use freshly opened or purified solvents and reagents. Screen alternative ligands (e.g., other biarylphosphines) or palladium precatalysts.[14] For Suzuki couplings, consider using the corresponding boronate ester, which can be more robust than the boronic acid.[14]

  • Formation of Side Products:

    • Suzuki: Homo-coupling of the boronic acid or proto-deboronation (replacement of boron with hydrogen) can occur.[20]

    • Solution: Carefully control stoichiometry and ensure the base is fully dissolved. Lowering the reaction temperature slightly may help.

    • Buchwald-Hartwig: Competitive SNAr can occur, especially with strongly nucleophilic amines.

    • Solution: Use a less polar solvent or a bulkier base to favor the catalytic pathway. Ensure the catalyst loading is sufficient.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the functionalization of this compound. By leveraging modern catalyst systems, chemists can overcome the high bond energy of the C-F bond to forge new C-C and C-N bonds with high efficiency. The protocols and insights provided in this guide serve as a validated starting point for researchers in drug discovery and materials science, enabling the rapid generation of novel and diverse pyrimidine-based molecules for biological screening and materials development.

References

  • Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70.
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Chloro-2-fluoropyridin-3-amine. Benchchem.
  • Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes.
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • Catalytic C-C coupling reactions at nickel by C-F activation of a pyrimidine in the presence of a C-Cl bond: The crucial role of highly reactive fluoro complexes. Semantic Scholar.
  • Sonogashira cross-coupling reaction involving pyrimidines 20.
  • Buchwald–Hartwig amin
  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed.
  • Carbon-Fluorine Bond Activ
  • Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. PubMed.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
  • C-F bond activation under transition-metal-free conditions.
  • Buchwald-Hartwig Amin
  • C-F bond activation. Zhu Group at the Chinese University of Hong Kong, Shenzhen.
  • C−F Bond Activation in Organic Synthesis.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Ethyl-4-fluoropyridine. Benchchem.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimin
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Discovery and SAR of aryl hydroxy pyrimidinones as potent small molecule agonists of the GPCR APJ. PubMed.
  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • The bond strength and cross-coupling reaction via C–F cleavage.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Fluoropyrimidine: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of 4-Arylpyrimidines and the Challenge of C-F Bond Activation

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] Specifically, 4-arylpyrimidines are prevalent motifs in a wide array of drug candidates, exhibiting activities ranging from kinase inhibition to antitrypanosomal effects.[3] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the synthesis of such biaryl structures, owing to its functional group tolerance and mild reaction conditions.[4]

However, the synthesis of 4-arylpyrimidines via the coupling of 4-fluoropyrimidine presents a significant synthetic hurdle. The carbon-fluorine bond is the strongest single bond to carbon, and its high bond dissociation energy makes the initial oxidative addition step in the catalytic cycle—the rate-determining step in many cases—energetically demanding.[5][6] Consequently, standard palladium-based catalyst systems that are effective for the coupling of chloro-, bromo-, or iodopyrimidines often fail when applied to their fluoro-analogs.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and effective protocol for the Suzuki-Miyaura coupling of this compound. We will delve into a nickel-catalyzed approach, which has demonstrated superior efficacy in activating inert C-F bonds, thereby offering a reliable pathway to the desired 4-arylpyrimidine products.[8][9]

Experimental Workflow

The following diagram outlines the key stages of the experimental protocol for the nickel-catalyzed Suzuki coupling of this compound.

experimental_workflow reagent_prep Reagent Preparation (Drying & Degassing) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup Add Reagents reaction Reaction Execution (Heating & Stirring) reaction_setup->reaction Heat to Reaction Temp workup Aqueous Workup & Extraction reaction->workup Cool & Quench purification Purification (Column Chromatography) workup->purification Crude Product analysis Product Analysis (NMR, MS) purification->analysis Purified Product

Caption: A generalized workflow for the Suzuki coupling of this compound.

Detailed Experimental Protocol: Nickel-Catalyzed Suzuki Coupling

This protocol is designed to provide a reliable starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid

  • Nickel(II) chloride (NiCl₂)

  • Tricyclohexylphosphine (PCy₃) or a similar bulky, electron-rich phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane or Toluene

  • Degassed deionized water

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

Reaction Parameter Summary:

ParameterRecommended ValueRationale
Catalyst NiCl₂(PCy₃)₂ (pre-formed) or NiCl₂/2PCy₃ (in situ)Nickel is more effective than palladium for C-F bond activation.[8]
Ligand Tricyclohexylphosphine (PCy₃)Bulky, electron-rich phosphine ligands promote oxidative addition.
Base Cesium carbonate (Cs₂CO₃)Strong, non-nucleophilic base to facilitate transmetalation.[10]
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic solvents are generally effective for Suzuki couplings.
Temperature 100-120 °CHigher temperatures are often required for C-F bond activation.[5]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and reagents.

Step-by-Step Procedure:

  • Catalyst Preparation (if generating in situ): In a glovebox or under a stream of inert gas, add NiCl₂ (5 mol%) and the phosphine ligand (10 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Add a portion of the anhydrous solvent and stir for 15-20 minutes to allow for complex formation.

  • Reagent Addition: To the flask containing the catalyst, add cesium carbonate (2.0 equivalents), the arylboronic acid (1.2 equivalents), and this compound (1.0 equivalent).

  • Solvent Addition: Add the remaining anhydrous solvent to achieve a suitable concentration (typically 0.1-0.2 M with respect to the limiting reagent).

  • Degassing: If not performed in a glovebox, seal the flask and degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with inert gas.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Rationale: Overcoming the C-F Activation Barrier

The success of this protocol hinges on the use of a nickel catalyst in conjunction with a bulky, electron-rich phosphine ligand. The catalytic cycle, while analogous to the palladium-catalyzed Suzuki reaction, has key features that enable the challenging C-F bond activation.

suzuki_mechanism Ni0 Ni(0)L₂ OA_intermediate Ar-Ni(II)(F)L₂ Ni0->OA_intermediate Oxidative Addition Transmetalation_intermediate Ar-Ni(II)(Ar')L₂ OA_intermediate->Transmetalation_intermediate Transmetalation Product Ar-Ar' Transmetalation_intermediate->Product Reductive Elimination Product->Ni0 Catalyst Regeneration 4-F-Pyrimidine 4-F-Pyrimidine 4-F-Pyrimidine->OA_intermediate Ar'B(OH)₂ Ar'B(OH)₂ Ar'B(OH)₂->Transmetalation_intermediate Base Base Base->Transmetalation_intermediate

Caption: Simplified catalytic cycle for the nickel-catalyzed Suzuki coupling of this compound.

Key Mechanistic Steps:

  • Oxidative Addition: The active Ni(0) species, stabilized by the phosphine ligands (L), undergoes oxidative addition to the C-F bond of this compound. The electron-rich nature of the nickel center and the ligand facilitates this otherwise difficult step.

  • Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers the aryl group to the nickel center, displacing the fluoride.[10]

  • Reductive Elimination: The resulting diorganonickel(II) complex undergoes reductive elimination to form the desired 4-arylpyrimidine product and regenerate the active Ni(0) catalyst.[6][11]

The use of a nickel catalyst is paramount, as it is generally more reactive towards the oxidative addition of challenging electrophiles, including aryl fluorides, compared to palladium.[9]

Troubleshooting and Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents- Ensure an inert atmosphere is maintained.- Increase the reaction temperature in increments.- Use freshly purified solvents and high-purity reagents.
Formation of Side Products - Homocoupling of the boronic acid- Protodeboronation- Use a slight excess of the boronic acid.- Ensure anhydrous conditions to minimize protodeboronation.
Difficulty in Product Purification - Incomplete reaction- Formation of byproducts- Ensure the reaction goes to completion by monitoring.- Re-optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques (e.g., preparative HPLC).

Safety Precautions

  • Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Phosphine ligands are often air-sensitive and toxic. Handle them under an inert atmosphere.

  • The reaction should be conducted under an inert atmosphere to prevent the formation of potentially flammable byproducts and to protect the catalyst from deactivation.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The nickel-catalyzed Suzuki-Miyaura coupling of this compound offers a viable and effective strategy for the synthesis of valuable 4-arylpyrimidine derivatives. By understanding the challenges of C-F bond activation and employing the appropriate catalyst system and reaction conditions, researchers can successfully access these important scaffolds for drug discovery and development. The protocol and insights provided in this application note serve as a robust starting point for further exploration and optimization in your specific synthetic endeavors.

References

Sources

Application Note: Leveraging 4-Fluoropyrimidine Scaffolds in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality chemical starting points for drug development.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight compounds (typically <300 Da) that bind weakly but efficiently to a biological target.[4] These "fragments" provide superior starting points for optimization, as their small size and low complexity allow for more thorough exploration of chemical space and often result in lead compounds with better physicochemical properties.[3]

Within the FBDD paradigm, the strategic incorporation of fluorine has become a cornerstone for enhancing the screening and optimization process. Approximately 20% of all commercial drugs contain at least one fluorine atom, a testament to its ability to modulate potency, metabolic stability, and pharmacokinetic properties.[5] For FBDD, the true power of fluorine lies in its utility as a unique biophysical probe, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8] Since fluorine is absent in biological systems, ¹⁹F NMR provides a background-free, highly sensitive method for detecting the weak binding interactions characteristic of fragments.[6]

This application note provides a detailed guide on the specific use of 4-fluoropyrimidine fragments in FBDD campaigns. We will explore the rationale behind this privileged scaffold, present detailed protocols for primary screening and hit validation, and outline a workflow for evolving these fragment hits into potent lead candidates.

The Power of the Pyrimidine Core and the Fluorine Probe

The pyrimidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products. Its nitrogen atoms provide key hydrogen bonding points, and its aromatic nature allows for favorable stacking interactions. The introduction of a fluorine atom, specifically at the 4-position of the pyrimidine ring, offers several distinct advantages:

  • ¹⁹F NMR Handle: The fluorine atom serves as an exceptional reporter for NMR-based screening. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[9] Its chemical shift is exquisitely sensitive to the local electronic environment, providing a clear signal change upon binding to a protein target.[6][9]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and enhance binding affinity through favorable electrostatic and multipolar interactions with the protein backbone or specific residues.[10][11]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Strategic placement of fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a compound.[10]

  • Synthetic Tractability: Methodologies for the synthesis of fluorinated pyrimidines are well-established, allowing for the creation of diverse fragment libraries with vectors for subsequent chemical elaboration.[12][13] For example, fluorinated pyrimidines can be synthesized under mild conditions from amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate.[12]

Workflow for a this compound FBDD Campaign

A successful FBDD campaign is a multi-stage process that integrates biophysical screening with structural biology and medicinal chemistry. The use of this compound fragments fits seamlessly into this workflow, with ¹⁹F NMR acting as a highly efficient primary screening engine.

FBDD_Workflow cluster_0 Phase 1: Library & Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead lib_design Library Design (this compound Fragments) primary_screen Primary Screen (¹⁹F NMR or SPR) lib_design->primary_screen ~500 fragments hit_id Hit Identification primary_screen->hit_id Identify binders ortho_screen Orthogonal Screen (SPR, DSF, ITC) hit_id->ortho_screen Progress hits xray X-ray Crystallography ortho_screen->xray Confirm binding validated_hit Validated Hit (Structure & Affinity Data) xray->validated_hit Determine binding mode sar SAR by Catalogue validated_hit->sar Begin optimization synthesis Structure-Guided Synthesis sar->synthesis testing Potency & ADME Testing synthesis->testing testing->synthesis Iterative Cycles lead_opt Lead Optimization testing->lead_opt

FBDD Workflow using this compound Fragments.

Experimental Protocols: From Primary Screen to Hit Validation

The sensitivity of modern biophysical techniques is critical for detecting the weak interactions typical of fragment binding.[3][4][14] Below are detailed protocols for the key experimental stages of an FBDD campaign using a this compound library.

Protocol 1: Primary Screening by ¹⁹F NMR Spectroscopy

¹⁹F NMR is the premier method for screening fluorinated fragment libraries due to its speed, sensitivity, and ability to screen compound mixtures (cocktails), which significantly increases throughput.[6][7][8]

Causality: This ligand-observed experiment detects binding by monitoring changes in the fluorine signal (chemical shift, line broadening) of the fragment upon addition of the target protein. Because only the small molecule is observed, this technique can be used on large protein targets with no need for isotopic labeling.

Methodology:

  • Materials & Reagents:

    • Target Protein: >95% purity, at a stock concentration of 20-50 µM in NMR buffer.

    • This compound Fragment Library: Fragments dissolved in d6-DMSO at 100-200 mM stock concentrations.

    • NMR Buffer: e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O. Buffer conditions should be optimized for target stability.[15]

    • NMR tubes.

  • Fragment Cocktail Preparation:

    • Prepare cocktails of 10-20 fluorinated fragments in a single solution.[7] The large chemical shift dispersion of ¹⁹F NMR (~200 ppm) minimizes signal overlap.[6]

    • The final concentration of each fragment in the NMR sample should be between 100-500 µM. The final DMSO concentration should be kept low (<5%) to avoid protein destabilization.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F reference spectrum for each fragment cocktail in NMR buffer.

    • Add the target protein to a final concentration of 10-25 µM.

    • Acquire a second 1D ¹⁹F spectrum in the presence of the protein. A relaxation-filtered experiment (e.g., Carr-Purcell-Meiboom-Gill, CPMG) can be used to suppress signals from non-binding fragments.[16]

    • All experiments should be performed at a constant temperature (e.g., 298 K).[17]

  • Data Analysis & Hit Identification:

    • Compare the spectra with and without the protein target.

    • Binding Criteria: A fragment is considered a "hit" if its corresponding ¹⁹F signal shows:

      • Line Broadening: An increase in the signal's line width, indicating an interaction with the large protein molecule.

      • Chemical Shift Perturbation (CSP): A change in the chemical shift, indicating a change in the fluorine's local environment upon binding.

    • Deconvolute the cocktail hits by testing each fragment from a positive cocktail individually to confirm the binder.

Protocol 2: Hit Confirmation and Affinity Estimation by Surface Plasmon Resonance (SPR)

SPR is an essential orthogonal technique to validate hits from the primary NMR screen and provide quantitative binding kinetics.[4][18] It is a label-free method that measures changes in refractive index at a surface where the target protein is immobilized.[4]

Causality: This experiment confirms a direct interaction between the fragment and the target and provides an estimate of the binding affinity (K D) and kinetics (k on, k off). This data is crucial for ranking hits and prioritizing them for structural studies.

Methodology:

  • Materials & Reagents:

    • SPR Instrument (e.g., Biacore).

    • Sensor Chip (e.g., CM5 chip for amine coupling).

    • Target Protein: >95% purity in a suitable buffer for immobilization.

    • Fragment Hits: Confirmed hits from the NMR screen, prepared in a dilution series in running buffer.

    • Running Buffer: e.g., HBS-EP+ buffer, matched as closely as possible to the NMR buffer.

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to standard protocols (e.g., amine coupling). Aim for a low to medium density immobilization level to minimize mass transport effects.

    • A reference channel should be prepared (e.g., an activated and blocked surface without protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Binding Analysis:

    • Inject a series of fragment concentrations (e.g., from 10 µM to 1 mM) over the target and reference surfaces. The weak affinity of fragments often requires high concentrations.[4]

    • Include buffer-only injections for double referencing.

    • Monitor the binding response in real-time (sensogram).

  • Data Analysis:

    • Subtract the reference channel and buffer injection data from the target channel data.

    • For affinity determination, plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (K D).

    • Analyze the association and dissociation phases to determine kinetic constants (k on and k off), if the data quality allows.

Technique Comparison for Fragment Screening ¹⁹F NMR Spectroscopy Surface Plasmon Resonance (SPR) X-ray Crystallography
Primary Role Primary Screening, Hit IDHit Validation, Affinity RankingHit Validation, Structural Insights
Throughput High (cocktailing possible)[7]Medium to High[4]Low[4]
Protein Req. ModerateLow (immobilized)High (for crystallization)[4]
Key Output Binding (Yes/No), CSPsAffinity (K D), Kinetics (k on/k off)3D Binding Pose, Growth Vectors
Major Advantage Speed, no background, solution-basedReal-time quantitative dataDefinitive structural information
Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides the definitive evidence of fragment binding by revealing the precise atomic interactions between the fragment and the target protein.[4][19][20] This structural information is indispensable for the subsequent hit-to-lead optimization phase.[13][21]

Causality: By visualizing the fragment in the protein's binding pocket, chemists can identify "growth vectors"—positions on the fragment from which to elaborate the structure to engage nearby residues and increase potency. The fluorine atom can also serve as a useful marker to help unambiguously determine the fragment's orientation in the electron density map.

Methodology:

  • Protein Crystallization:

    • Generate high-quality, reproducible crystals of the target protein. This often requires extensive screening of crystallization conditions.[20]

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer existing protein crystals into a solution containing a high concentration (e.g., 1-10 mM) of the this compound fragment hit. Allow the fragment to diffuse into the crystal over several hours.

    • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and collect X-ray diffraction data, preferably at a synchrotron source for high-intensity X-rays.[20]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement if a native structure is available.

    • Carefully examine the resulting electron density maps to identify density corresponding to the bound fragment.

    • Model the fragment into the density and refine the structure to produce a high-resolution model of the protein-fragment complex.[20]

The Iterative Cycle of Hit-to-Lead Optimization

Once a this compound hit has been validated and its binding mode determined, the hit-to-lead phase begins. This is an iterative process driven by structure-based design.

Hit_to_Lead structure Analyze Crystal Structure design Design Analogs (Target new interactions) structure->design Identify Growth Vectors synthesis Synthesize New Compounds design->synthesis assay Assay Affinity & Properties (SPR/NMR) synthesis->assay assay->structure Obtain New Co-crystal Structure assay->design Iterate

The Iterative Cycle of Structure-Based Fragment Elaboration.

The initial fragment, with its weak millimolar to high micromolar affinity, is systematically "grown" by adding chemical functionality.[6] The goal is to fill adjacent sub-pockets and form new, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target, thereby improving binding affinity and ligand efficiency. The this compound core is maintained as the anchor point, while synthetic chemistry explores the vectors identified from the crystal structure. This process continues until a lead compound with the desired potency and drug-like properties is achieved.

Conclusion

The this compound scaffold represents a highly valuable tool in the arsenal of the modern drug discoverer. It combines a privileged heterocyclic core with the unique biophysical reporting properties of the fluorine atom. By leveraging high-throughput screening methodologies like ¹⁹F NMR and validating hits with SPR and X-ray crystallography, research teams can efficiently identify novel chemical matter for even the most challenging biological targets. The detailed protocols and integrated workflow presented here provide a robust framework for successfully implementing this compound fragments in any FBDD program, accelerating the journey from initial hit to viable lead candidate.

References

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.
  • The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening.
  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • Design and NMR-Based Screening of LEF, a Library of Chemical Fragments with Different Local Environment of Fluorine.
  • Fragment Screening | Drug Discovery.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
  • Biophysics for Successful Drug Discovery Programs. Eurofins Discovery.
  • Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons.
  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH.
  • Fluorine Fragment Cocktails in Fragment-Based Drug Discovery. Life Chemicals Blog.
  • 19F NMR Fragment Screening Pl
  • Fragment-based screening by protein-detected NMR spectroscopy. PMC - NIH.
  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PMC - NIH.
  • Fluorine Fragment Library. Life Chemicals.
  • Development of a Fluorine Labelled Fragment Library. Fisher Scientific.
  • New Pre-validated Fluorinated Fragment Library Boosts Drug Screening Efficiency. Thermo Fisher Scientific.
  • Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective.
  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy.
  • Fragment-to-Lead Medicinal Chemistry Publications in 2020.
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. PMC - NIH.
  • A beginner's guide to 19F NMR and its role in drug screening. RSC Publishing.
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles
  • Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed.
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.
  • SPR-based fragment screening: advantages and applic
  • Fragment-based screening using surface plasmon resonance technology. PubMed.
  • Surface plasmon resonance (SPR). Novalix.
  • Crystallographic fragment screening. PubMed.
  • Fluoropyrimidine Toxicities and DPYD Genotyping: A Clinical Case. PMC - NIH.
  • Case studies of fluorine in drug discovery. OUCI.
  • X-ray crystallography. Wikipedia.
  • X-Ray Crystallography. UF Health Cancer Center - University of Florida.
  • Case studies of fluorine in drug discovery | Request PDF.
  • Selected X-ray Crystallographic Data for 4 and 9 | Download Table.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC.
  • Crystallographic Fragment Screening.
  • Fragment-based drug discovery: opportunities for organic synthesis. PMC - NIH.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC.
  • Applications of >19>F-NMR in fragment-based drug discovery. Monash University.
  • Fragment Based Drug Discovery. Cambridge Healthtech Institute.
  • Mira Precision Health, Based in Mason, Ohio, Announces U.S. Launch of ToxNav® Advantage™ at the 2026 ASCO® GI Cancers Symposium. BioSpace.
  • Fragment-Based Drug Discovery Enters the Mainstream. Technology Networks.

Sources

Application Notes & Protocols: 4-Fluoropyrimidine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-fluoropyrimidine derivatives as kinase inhibitors. This document delves into the rationale behind their design, their mechanism of action, and provides detailed protocols for their synthesis and evaluation.

Introduction: The Strategic Advantage of the this compound Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Kinase inhibitors have emerged as a highly successful class of drugs, with over 80 agents approved by the FDA.[2]

The pyrimidine scaffold is a privileged structure in medicinal chemistry for the development of kinase inhibitors.[3][4] Its structural similarity to the adenine ring of ATP allows it to effectively compete for the ATP-binding site in the kinase domain.[5] The introduction of a fluorine atom at the 4-position of the pyrimidine ring offers several key advantages:

  • Enhanced Binding Affinity: Fluorine, being the most electronegative element, can form favorable electrostatic and hydrogen bonding interactions with amino acid residues in the kinase active site, thereby increasing the inhibitor's potency.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability.[6]

  • Modulation of Physicochemical Properties: The introduction of fluorine can influence the molecule's pKa, lipophilicity, and membrane permeability, which can be fine-tuned to optimize drug-like properties.

This guide will provide a detailed exploration of the synthesis, characterization, and application of this compound derivatives as kinase inhibitors, equipping researchers with the necessary knowledge and protocols to advance their drug discovery programs.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic scheme is presented below, which can be adapted based on the desired substitutions on the pyrimidine ring.

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., 2,4-dichloropyrimidine) Step1 Nucleophilic Substitution at C4 with Fluoride Source (e.g., KF, CsF) Start->Step1 Step 1 Step2 Functionalization at C2 (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Step1->Step2 Step 2 Step3 Further Derivatization (e.g., at C5 or C6) Step2->Step3 Step 3 (Optional) Purification Purification (e.g., Column Chromatography, Recrystallization) Step3->Purification Characterization Characterization (e.g., NMR, MS, HPLC) Purification->Characterization

Caption: General synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of a Model this compound Derivative

This protocol describes the synthesis of a representative 4-fluoro-2-aminopyrimidine derivative.

Materials:

  • 2,4-dichloropyrimidine

  • Potassium fluoride (spray-dried)

  • Sulfolane

  • Aryl or alkyl amine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Toluene

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Fluorination of 2,4-dichloropyrimidine:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous sulfolane.

    • Add spray-dried potassium fluoride (1.2 eq).

    • Heat the reaction mixture to 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-4-fluoropyrimidine.

  • Buchwald-Hartwig Amination:

    • To a flame-dried Schlenk tube, add the crude 2-chloro-4-fluoropyrimidine (1.0 eq), the desired aryl or alkyl amine (1.1 eq), cesium carbonate (1.5 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

    • Evacuate and backfill the tube with an inert gas three times.

    • Add anhydrous toluene and heat the reaction mixture to 80-100 °C.

    • Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

    • Once the starting material is consumed, cool the reaction to room temperature.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization:

    • Characterize the purified 4-fluoro-2-aminopyrimidine derivative by 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Part 2: In Vitro Evaluation of Kinase Inhibitory Activity

The initial evaluation of a potential kinase inhibitor involves determining its potency and selectivity against the target kinase(s) in a cell-free system.[2]

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Preparation Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Reaction_Setup Set up Kinase Reaction: - Add kinase, inhibitor, and substrate to wells Preparation->Reaction_Setup Initiation Initiate Reaction: - Add ATP Reaction_Setup->Initiation Incubation Incubate at Optimal Temperature Initiation->Incubation Detection Detect Kinase Activity: - Measure signal (e.g., luminescence, fluorescence) Incubation->Detection Analysis Data Analysis: - Calculate % inhibition - Determine IC50 Detection->Analysis Cellular_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase Target Kinase Receptor->Kinase Signal Substrate Downstream Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Transcription Gene Transcription pSubstrate->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor This compound Inhibitor Inhibitor->Kinase Inhibition

Sources

Application Note: A Detailed Protocol for the Synthesis of 4-Aminopyrimidines via Nucleophilic Aromatic Substitution of 4-Fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 4-Aminopyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Among its derivatives, 4-aminopyrimidines are of particular significance, featuring in a multitude of drug structures and acting as essential building blocks for the synthesis of more complex molecular architectures.[2][3][4] Their prevalence is partly due to their structural resemblance to the nucleobases of DNA and RNA, allowing them to interact with a wide array of biological targets.[1] Consequently, the development of robust and efficient synthetic routes to access these valuable compounds is a critical endeavor for researchers in drug development.[5][6]

This application note provides a comprehensive guide to the synthesis of 4-aminopyrimidines from 4-fluoropyrimidine through a Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental protocol, and provide insights into reaction optimization and troubleshooting.

Reaction Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of 4-aminopyrimidines from this compound proceeds via a well-established two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[7][8][9] The pyrimidine ring, being electron-deficient due to the presence of two electronegative nitrogen atoms, is activated towards attack by nucleophiles.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of an amine nucleophile at the C4 position of the pyrimidine ring, which bears the fluorine atom.[10] This attack temporarily breaks the aromaticity of the ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8][10]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the aromaticity of the pyrimidine ring is restored through the elimination of the fluoride ion, which is an excellent leaving group in this context.[7][10] This elimination step is typically fast and results in the formation of the desired 4-aminopyrimidine product.[11]

Interestingly, in SNAr reactions, fluorine is a better leaving group than other halogens like chlorine or bromine.[9] This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[11]

Below is a diagram illustrating the general mechanism of the SNAr reaction for the synthesis of 4-aminopyrimidines.

Caption: General mechanism for the SNAr addition-elimination reaction.

Experimental Protocol: Synthesis of a Generic 4-Aminopyrimidine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous solvent (e.g., DMSO, DMF, NMP, or an alcohol like 2-propanol)

  • Non-nucleophilic base (e.g., DIPEA, Et3N, or K2CO3)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the this compound in an appropriate anhydrous solvent. Add the non-nucleophilic base (1.5-2.0 equivalents).

  • Nucleophile Addition: Slowly add the amine nucleophile (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C, or higher if necessary). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 4-aminopyrimidine.

Data Presentation: Representative Reaction Parameters

The optimal reaction conditions can vary depending on the nucleophilicity and steric bulk of the amine. The following table summarizes typical parameters for the synthesis of 4-aminopyrimidines.

Amine NucleophileStoichiometry (Amine:Pyrimidine)Base (Equivalents)SolventTemperature (°C)Typical Reaction Time (h)
Aniline1.1 : 1DIPEA (1.5)DMSO804 - 8
Benzylamine1.2 : 1Et3N (2.0)2-PropanolReflux6 - 12
Morpholine1.2 : 1K2CO3 (2.0)DMF603 - 6
Piperidine1.2 : 1K2CO3 (2.0)AcetonitrileReflux2 - 4

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 4-aminopyrimidines.

Workflow Start Start: this compound & Amine Reaction_Setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent - Base Start->Reaction_Setup Reaction Reaction: - Stirring at specified temperature - Monitor by TLC/LC-MS Reaction_Setup->Reaction Workup Aqueous Workup: - Dilution with organic solvent - Washing with water/brine Reaction->Workup Extraction Extraction & Drying: - Separate organic layer - Dry over Na2SO4 Workup->Extraction Concentration Concentration: - Rotary Evaporation Extraction->Concentration Purification Purification: - Column Chromatography or - Recrystallization Concentration->Purification Final_Product Final Product: 4-Aminopyrimidine Purification->Final_Product

Sources

Application of 4-Fluoropyrimidine in the Synthesis of Antiviral Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Antiviral Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, profoundly impacting their metabolic stability, binding affinity, and overall therapeutic profile.[1][2][3] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet significant modulations of a drug candidate's properties.[1][3] In the realm of antiviral therapeutics, fluorinated nucleoside analogs have emerged as a particularly successful class of compounds, effectively targeting viral polymerases and disrupting viral replication.[1][3] This technical guide focuses on the application of 4-fluoropyrimidine as a key building block in the synthesis of potent antiviral compounds, with a particular emphasis on the synthesis of 4'-fluorouridine, a broad-spectrum antiviral agent.

This compound: A Versatile Precursor for Antiviral Nucleosides

This compound serves as an excellent starting material for the synthesis of various antiviral nucleoside analogs. Its reactivity and structural features make it amenable to glycosylation reactions, allowing for its coupling with modified sugar moieties to generate the core nucleoside scaffold. The fluorine atom at the 4-position can be retained in the final product or can serve as a leaving group for further functionalization, providing synthetic flexibility.

The presence of fluorine on the pyrimidine ring can significantly influence the biological activity of the resulting nucleoside analog. It can alter the electronic distribution within the molecule, potentially enhancing its interaction with the target viral enzyme. Furthermore, the C-F bond is metabolically stable, which can protect the drug from degradation by host enzymes and prolong its therapeutic effect.[1][3]

Featured Application: Synthesis of 4'-Fluorouridine

4'-Fluorouridine (4'-FlU) is a promising ribonucleoside analog that has demonstrated potent, broad-spectrum antiviral activity against a range of RNA viruses, including Respiratory Syncytial Virus (RSV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and influenza viruses.[4][5][6][7][8][9] The mechanism of action of 4'-FlU involves its intracellular conversion to the triphosphate form, which is then incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to transcriptional stalling and premature termination of viral RNA synthesis, effectively halting viral replication.[6][8]

Synthetic Workflow Overview

The synthesis of 4'-fluorouridine from a this compound precursor typically involves a convergent approach. A suitably protected and fluorinated sugar moiety is first synthesized and then coupled with a silylated this compound derivative. Subsequent deprotection steps yield the final 4'-fluorouridine product.

G cluster_sugar Sugar Moiety Synthesis cluster_base Base Preparation Protected Ribose Protected Ribose Fluorinated Sugar Moiety Fluorinated Sugar Moiety Protected Ribose->Fluorinated Sugar Moiety Fluorination Protected 4'-Fluorouridine Protected 4'-Fluorouridine Fluorinated Sugar Moiety->Protected 4'-Fluorouridine This compound This compound Silylated this compound Silylated this compound This compound->Silylated this compound Silylation Silylated this compound->Protected 4'-Fluorouridine Glycosylation 4'-Fluorouridine 4'-Fluorouridine Protected 4'-Fluorouridine->4'-Fluorouridine Deprotection

Caption: Synthetic workflow for 4'-Fluorouridine.

Experimental Protocols

Protocol 1: Synthesis of a Protected 4'-Fluoro-Ribose Moiety

This protocol outlines a representative synthesis of a protected 4'-fluoro-ribose derivative, a key intermediate for the glycosylation step. The synthesis starts from a commercially available protected ribose derivative.

Materials:

  • Protected Ribose Derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)

  • Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

  • Anhydrous dichloromethane (DCM)

  • Anhydrous glassware

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the protected ribose derivative in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Fluorination: Slowly add DAST (or another suitable fluorinating agent) dropwise to the cooled solution via the dropping funnel. Maintain the temperature below -70 °C during the addition. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate while maintaining the low temperature.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the protected 4'-fluoro-ribose moiety.

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.

Causality behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: DAST and other fluorinating agents are sensitive to moisture. Anhydrous conditions and an inert atmosphere are crucial to prevent decomposition of the reagent and unwanted side reactions.

  • Low Temperature: The fluorination reaction is often exothermic and can lead to side products if the temperature is not controlled. Performing the reaction at -78 °C enhances the selectivity for the desired fluorinated product.

  • Careful Quenching: The quenching step neutralizes the acidic byproducts of the fluorination reaction and should be done slowly and at low temperature to control the exotherm.

Protocol 2: Glycosylation of Silylated this compound with the Protected 4'-Fluoro-Ribose Moiety

This protocol describes the crucial N-glycosylation step to form the C-N bond between the pyrimidine base and the sugar moiety.

Materials:

  • This compound

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate (catalytic amount)

  • Protected 4'-Fluoro-Ribose Moiety (from Protocol 1)

  • Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), SnCl₄)

  • Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Silylation of this compound: In a flame-dried flask under an inert atmosphere, heat a mixture of this compound, a catalytic amount of ammonium sulfate, and an excess of HMDS at reflux until the solution becomes clear. This indicates the formation of the silylated this compound. Remove the excess HMDS under vacuum.

  • Glycosylation Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the protected 4'-fluoro-ribose moiety in the anhydrous solvent.

  • Addition of Silylated Base: Add the freshly prepared silylated this compound to the solution of the protected sugar.

  • Initiation of Glycosylation: Cool the mixture to 0 °C and add the Lewis acid catalyst (e.g., TMSOTf) dropwise.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by silica gel column chromatography to obtain the protected 4'-fluorouridine.

Causality behind Experimental Choices:

  • Silylation of the Pyrimidine: Silylation of the pyrimidine base increases its nucleophilicity and solubility in organic solvents, facilitating the glycosylation reaction.

  • Lewis Acid Catalyst: The Lewis acid activates the sugar moiety, promoting the formation of an oxocarbenium ion intermediate, which is then attacked by the silylated pyrimidine base. The choice of Lewis acid can influence the stereoselectivity of the reaction.

  • Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent the hydrolysis of the silylated base and the Lewis acid catalyst.

Protocol 3: Deprotection to Yield 4'-Fluorouridine

This final step involves the removal of the protecting groups from the sugar moiety to yield the final antiviral compound.

Materials:

  • Protected 4'-Fluorouridine (from Protocol 2)

  • Sodium methoxide in methanol (for benzoyl group removal)

  • Acidic conditions (e.g., trifluoroacetic acid in water, for other acid-labile protecting groups)

  • Solvents for work-up and purification

Procedure:

  • Removal of Acyl Protecting Groups: Dissolve the protected 4'-fluorouridine in anhydrous methanol. Add a catalytic amount of sodium methoxide solution. Stir the mixture at room temperature and monitor the reaction by TLC.

  • Neutralization: Once the deprotection is complete, neutralize the reaction mixture with an acidic resin or by adding a few drops of acetic acid.

  • Purification: Concentrate the solution and purify the product by column chromatography or recrystallization to obtain 4'-fluorouridine.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC.

Causality behind Experimental Choices:

  • Base-catalyzed Transesterification: Sodium methoxide is a common reagent for the removal of acyl (e.g., benzoyl) protecting groups via a transesterification reaction. This method is generally mild and efficient.

  • Acidic Hydrolysis: If other acid-labile protecting groups are present on the sugar moiety, a subsequent step with mild acidic conditions is required for their removal.

Data Presentation

Compound Description Expected Yield Range (%) Key Characterization Data
Protected 4'-Fluoro-RiboseWhite solid60-80¹⁹F NMR signal, specific MS peak
Protected 4'-FluorouridineWhite foam or solid50-70¹H, ¹³C, ¹⁹F NMR, specific MS peak
4'-FluorouridineWhite crystalline solid80-95 (deprotection step)¹H, ¹³C, ¹⁹F NMR, specific MS peak, HPLC purity

Visualization of the Reaction Mechanism

G cluster_mechanism Glycosylation Mechanism Sugar-OAc Protected 4'-Fluoro-Ribose (with Acetal) Oxocarbenium Oxocarbenium Ion Intermediate Sugar-OAc->Oxocarbenium Lewis Acid Product Protected Nucleoside Oxocarbenium->Product Nucleophilic Attack Silyl-Base Silylated this compound Silyl-Base->Product

Caption: Mechanism of N-glycosylation.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in the synthesis of antiviral nucleoside analogs. The protocols outlined in this technical guide provide a representative pathway for the synthesis of 4'-fluorouridine, a compound with significant potential in the fight against a variety of RNA viruses. The principles and techniques described can be adapted for the synthesis of other novel fluorinated pyrimidine nucleosides. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of new fluorinated pyrimidine derivatives with enhanced antiviral activity and improved pharmacokinetic properties. The continued application of fluorination strategies in drug design holds great promise for the discovery of the next generation of antiviral therapeutics.

References

  • Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry.

  • Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. PubMed.

  • Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. Taylor & Francis Online.

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.

  • Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. AIR Unimi.

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.

  • Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine. PubMed.

  • 4′-FlU is a potent broad-spectrum antiviral. (A) Chemical structure of 4. ResearchGate.

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. OUCI.

  • [Synthesis and biological properties of pyrimidine 4'-fluoro nucleosides and 4'-fluoro uridine 5'-O-triphospate]. ResearchGate.

  • An orally available 4'-fluorouridine prodrug inhibits SFTSV and LCMV infection. PMC.

  • Exploration of 4′-fluoro fleximer nucleoside analogues as potential broad-spectrum antiviral agents. ResearchGate.

  • 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo. PMC.

  • Nucleosides with Fluorinated Nucleobases for Antiviral and Anticancer Therapies. ResearchGate.

  • Enhanced Remdesivir Analogues to Target SARS-CoV-2. PMC.

  • Synthesis of Antiviral Nucleoside Analogue Remdesivir. Organic Chemistry Portal.

  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. PMC.

  • 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo. PubMed.

  • Total synthesis of remdesivir. PMC.

  • Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. PubMed.

  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ResearchGate.

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.

  • 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication. PMC.

  • 4'-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication. PubMed.

  • Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones. PMC.

Sources

Application Notes & Protocols: 4-Fluoropyrimidine as a Versatile Chemical Probe for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantages of the 4-Fluoropyrimidine Moiety in Chemical Biology

In the landscape of chemical biology and drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone for developing sophisticated chemical probes. The ¹⁹F nucleus possesses unique properties that make it an exceptional reporter for nuclear magnetic resonance (NMR) spectroscopy: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, leading to high sensitivity.[1][2] Crucially, the virtual absence of fluorine in biological systems provides a clean background for ¹⁹F NMR-based assays, enabling sensitive detection of ligand-target interactions.[1][3]

Among fluorinated motifs, the this compound scaffold stands out due to its distinct electronic properties and reactivity. The fluorine atom at the 4-position of the pyrimidine ring acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity, particularly with soft nucleophiles like the thiol group of cysteine residues, makes this compound an ideal electrophilic "warhead" for designing targeted covalent inhibitors and activity-based probes.[4][5] This guide provides an in-depth exploration of this compound as a chemical probe, detailing its applications in ¹⁹F NMR for fragment screening, its utility in chemical proteomics for target identification, and protocols for its use in cell-based assays.

Part 1: this compound in ¹⁹F NMR-Based Fragment Screening

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. ¹⁹F NMR is a highly effective primary screening technique in FBDD due to its sensitivity and low signal overlap.[1][3] this compound-containing fragments are particularly advantageous as their ¹⁹F chemical shift is exquisitely sensitive to changes in the local chemical environment upon binding to a biological target.[2][6]

Principle of the Assay

The ¹⁹F NMR chemical shift of a this compound probe in solution will change upon binding to a protein target. This change can manifest as a shift in the resonance frequency, broadening of the signal, or a decrease in signal intensity. These changes are indicative of an interaction between the fragment and the protein, providing a direct readout of binding.

Experimental Workflow: ¹⁹F NMR Fragment Screening

The following workflow outlines the key steps for conducting a ¹⁹F NMR-based fragment screen using a library of this compound-containing compounds.

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation prep_protein Prepare Protein Target mix Mix Protein with Fragment Cocktail prep_protein->mix prep_fragments Prepare this compound Fragment Library prep_fragments->mix prep_buffer Prepare NMR Buffer prep_buffer->mix acquire_nmr Acquire 1D ¹⁹F NMR Spectrum mix->acquire_nmr analyze Analyze Spectral Changes (Shifts, Broadening) acquire_nmr->analyze deconvolute Deconvolute Hit Cocktails analyze->deconvolute validate Validate Hits Individually deconvolute->validate determine_kd Determine Binding Affinity (Kd) validate->determine_kd

Caption: Workflow for ¹⁹F NMR-based fragment screening.

Detailed Protocol: 1D ¹⁹F NMR Ligand-Observed Binding Assay

1. Preparation of Reagents:

  • Protein Stock: Prepare a concentrated stock solution of the purified protein target (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing 10% D₂O for signal locking.
  • Fragment Library: Prepare stock solutions of individual this compound fragments in a compatible solvent (e.g., DMSO-d₆). Create cocktails of 5-10 fragments, ensuring no spectral overlap of their ¹⁹F signals. The final concentration of each fragment in the assay should be in the range of 100-200 µM.
  • NMR Buffer: Ensure the buffer is well-characterized and does not interfere with the protein or fragments.

2. NMR Sample Preparation:

  • In an NMR tube, add the protein solution to a final concentration of 10-20 µM.
  • Add the fragment cocktail to the desired final concentration for each fragment.
  • The total sample volume should be appropriate for the NMR spectrometer (typically 500-600 µL).
  • Prepare a control sample containing only the fragment cocktail in the NMR buffer without the protein.

3. NMR Data Acquisition:

  • Acquire a 1D ¹⁹F NMR spectrum for the control sample to establish the reference chemical shifts of the fragments.
  • Acquire a 1D ¹⁹F NMR spectrum for the sample containing the protein and fragment cocktail.
  • Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Analysis:

  • Compare the spectra of the fragment cocktail with and without the protein.
  • Identify fragments whose signals exhibit a chemical shift change, line broadening, or a significant decrease in intensity. These are considered primary hits.

5. Hit Validation and Affinity Determination:

  • Validate each primary hit individually by acquiring ¹⁹F NMR spectra of the protein with each hit compound separately.
  • Determine the dissociation constant (Kd) for validated hits by titrating the protein with increasing concentrations of the hit fragment and monitoring the change in the ¹⁹F chemical shift.

Part 2: this compound as a Covalent Probe in Chemical Proteomics

The electrophilic nature of the 4-position on the pyrimidine ring allows for its use as a reactive "warhead" in activity-based protein profiling (ABPP) and for the development of targeted covalent inhibitors.[4][7][8] This reactivity is particularly directed towards nucleophilic residues like cysteine, which are often found in the active sites of enzymes.[9][10]

Mechanism of Covalent Modification

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a nucleophilic residue on the protein (e.g., the thiolate of a cysteine) attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride ion and the formation of a stable covalent bond.

G Protein-Cys-S⁻ Protein-Cys-S⁻ Covalent Adduct Covalent Adduct Protein-Cys-S⁻->Covalent Adduct SₙAr Reaction This compound-Probe This compound-Probe This compound-Probe->Covalent Adduct F⁻ F⁻ Covalent Adduct->F⁻ +

Caption: Covalent modification of a cysteine residue.

Application in Target Identification and Validation

A this compound probe can be synthesized with a reporter tag, such as biotin or a fluorescent dye, often introduced via a linker.[11][12] This allows for the identification of protein targets in complex biological samples.

Probe Component Function Example
This compound Covalent WarheadReacts with nucleophilic residues (e.g., Cysteine)
Linker Spacer ArmPolyethylene glycol (PEG), alkyl chain
Reporter Tag Detection & EnrichmentBiotin, Fluorescein, Alkyne/Azide for Click Chemistry

Table 1: Components of a this compound-based Chemical Probe.

Protocol: In-situ Proteome Labeling and Target Identification

This protocol describes the use of a biotinylated this compound probe to label and identify protein targets from a cell lysate.

1. Probe Treatment of Cell Lysate:

  • Prepare a cell lysate from the biological sample of interest in a non-reducing lysis buffer.
  • Treat the lysate with the this compound-biotin probe at a predetermined optimal concentration (e.g., 1-10 µM).
  • Incubate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for covalent labeling.
  • Include a control sample treated with a vehicle (e.g., DMSO).

2. Enrichment of Labeled Proteins:

  • Add streptavidin-agarose beads to the labeled lysate to capture the biotinylated proteins.
  • Incubate with gentle rotation to allow for binding.
  • Wash the beads extensively with buffer to remove non-specifically bound proteins.

3. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
  • Perform an in-gel or on-bead tryptic digest of the eluted proteins.

4. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Identify the proteins that are significantly enriched in the probe-treated sample compared to the control. These are the potential targets of the this compound probe.

Part 3: Cell-Based Assays with this compound Probes

Fluorescently tagged this compound probes can be used to visualize target engagement and localization within living cells.[13][14][15] These assays provide valuable information on the probe's cell permeability and its interaction with the target in a native biological context.

Protocol: Cellular Target Engagement using a Fluorescent this compound Probe

This protocol outlines a method for assessing the engagement of a target protein by a fluorescent this compound probe in cultured cells.

1. Cell Culture and Probe Treatment:

  • Plate cells in a suitable format (e.g., glass-bottom dishes for microscopy or multi-well plates for plate reader-based assays).
  • Treat the cells with the fluorescent this compound probe at various concentrations and for different time points.
  • Include appropriate controls, such as vehicle-treated cells.

2. (Optional) Competitive Displacement Assay:

  • To demonstrate target specificity, pre-incubate cells with a non-fluorescent competitor compound (e.g., a known inhibitor of the target) before adding the fluorescent probe. A reduction in the fluorescent signal indicates specific binding to the target.

3. Cell Fixation and Imaging:

  • Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
  • Fix the cells with 4% paraformaldehyde in PBS.
  • (Optional) Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) if the target is intracellular.
  • (Optional) Counterstain for the nucleus (e.g., with DAPI) and/or specific organelles.
  • Image the cells using a fluorescence microscope or a high-content imaging system.

4. Data Analysis:

  • Quantify the fluorescence intensity and localization within the cells.
  • In competitive assays, compare the fluorescence intensity in the presence and absence of the competitor to determine the extent of target engagement.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and powerful tool in the chemical biologist's arsenal. Its utility as a sensitive reporter for ¹⁹F NMR and as a tunable electrophilic warhead for covalent modification makes it highly valuable for both fragment-based screening and proteomic applications.[3][16] The continued development of novel this compound derivatives with tailored reactivity and selectivity will undoubtedly accelerate the discovery of new therapeutic agents and deepen our understanding of complex biological systems. The methodologies described herein provide a robust framework for researchers, scientists, and drug development professionals to effectively leverage the unique properties of this compound probes in their research endeavors.

References

  • Dalvit, C., & Vulpetti, A. (2019). Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 24(4), 693. [Link]

  • Castañar, L., & Parella, T. (2016). Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Pharmaceuticals, 9(3), 48. [Link]

  • Buchholz, C. R., & Pomerantz, W. C. (2021). ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1086-1103. [Link]

  • Marsh, E. N., & Suzuki, Y. (2014). Using (19)F NMR to probe biological interactions of proteins and peptides. ACS chemical biology, 9(5), 1067–1081. [Link]

  • Schröder, S., & Brunsveld, L. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 546-553. [Link]

  • CF Plus Chemicals. (2022). Fluorinated Azides for ¹⁹F NMR Structural Biology and Medicinal Chemistry. [Link]

  • Mercadante, M. A., & Kelly, M. J. (2014). 4,4-Difluoroproline as a Unique ¹⁹F NMR Probe of Proline Conformation. Journal of the American Chemical Society, 136(31), 10974-10983. [Link]

  • Ivanov, A. V., et al. (2010). Synthesis and Biological Properties of Pyrimidine 4' Fluoronucleosides and 4' Fluorouridine 5' O Triphosphate. Russian Journal of Bioorganic Chemistry, 36, 488-495. [Link]

  • Ivanov, A. V., et al. (2010). Synthesis and biological properties of pyrimidine 4′-fluoronucleosides and 4′-fluorouridine 5′-O-triphosphate. ResearchGate. [Link]

  • Sheng, J., et al. (2020). 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive ¹⁹F NMR Probe of RNA Structure and Function. Journal of the American Chemical Society, 142(10), 4739-4748. [Link]

  • McSheehy, P. M., & Griffiths, J. R. (1989). ¹⁹F MRS studies of fluoropyrimidine chemotherapy. A review. NMR in biomedicine, 2(4), 133–141. [Link]

  • Tolle, F., & Mayer, G. (2012). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D ¹⁹F NMR spectroscopy. Nucleic acids research, 40(2), e10. [Link]

  • Zhang, L., et al. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 25(22), 5469. [Link]

  • Zhang, C., et al. (2022). Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. Journal of the American Chemical Society, 144(4), 1598-1607. [Link]

  • De Vita, D., & Arhuman, A. (2021). The expanding repertoire of covalent warheads for drug discovery. Future Medicinal Chemistry, 13(2), 193-196. [Link]

  • Joshi, K. A. (2015). Synthesis and Biological Activity of Fluoro Containing Pyrimidines. ResearchGate. [Link]

  • Liu, Y., et al. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS medicinal chemistry letters, 12(4), 647–652. [Link]

  • Jeffery, D. A., & Bogyo, M. (2003). Chemical proteomics and its application to drug discovery. Current opinion in biotechnology, 14(1), 87–95. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681–708. [Link]

  • Luque, F. J., & Lameira, J. (2021). The Rise of Targeted Covalent Inhibitors in Drug Discovery. Exploratory Targeted Antitumor Therapy, 2(1), 1-3. [Link]

  • Liu, Y., et al. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 647-652. [Link]

  • Ke, G., et al. (2007). Superior structure stability and selectivity of hairpin nucleic acid probes with an L-DNA stem. Nucleic acids research, 35(21), 7279–7287. [Link]

  • The Chemical Probes Portal. PFI-4. [Link]

  • Li, L., et al. (2014). Chemical proteomic strategies for the discovery and development of anticancer drugs. Proteomics, 14(4-5), 430–445. [Link]

  • Fagnoni, G., et al. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS medicinal chemistry letters, 5(2), 149–153. [Link]

  • Gupta, V., et al. (2017). Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. Nature communications, 8(1), 423. [Link]

  • Berg, E. L., et al. (2017). Summary of activities of recommended chemical probes across a panel of 12 human primary cell and co-culture models (the BioMAP Diversity PLUS panel). ResearchGate. [Link]

  • Talukdar, A., et al. (2021). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Molecules, 26(16), 4966. [Link]

  • Chen, Y., et al. (2024). Reactivity-Tunable Fluorescent Platform for Selective and Biocompatible Modification of Cysteine or Lysine. Angewandte Chemie International Edition, 63(26), e202403310. [Link]

  • Hanson, G. T., & Hanson, B. J. (2008). Fluorescent probes for cellular assays. Combinatorial chemistry & high throughput screening, 11(7), 505–513. [Link]

  • National Center for Biotechnology Information. (2021). In Vitro Cell Based Assays. Assay Guidance Manual. [Link]

  • Hanson, G. T., & Hanson, B. J. (2008). Fluorescent Probes for Cellular Assays. Combinatorial Chemistry & High Throughput Screening, 11(7), 505-513. [Link]

  • Liu, Y., et al. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Chemical Society Reviews. [Link]

  • Wang, G., et al. (2020). Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs. Organic & Biomolecular Chemistry, 18(31), 6069-6078. [Link]

  • Simon, A., et al. (2021). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. University of Southampton Institutional Repository. [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • Weiss, K., et al. (2021). Bright and stable luminescent probes for target engagement profiling in live cells. Nature chemical biology, 17(11), 1193–1201. [Link]

  • Wagenknecht, H. A. (2012). The role of duplex stability for wavelength-shifting fluorescent DNA probes: energy transfer vs. exciton interactions in DNA "traffic lights". Chem Soc Rev, 41(10), 3617-25. [Link]

  • Chen, W., et al. (2022). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Biosensors, 12(3), 160. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoropyrimidine derivatives are a critical class of heterocyclic compounds in pharmaceutical research and development. Their structural motif is present in numerous therapeutic agents, particularly in oncology and virology, due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and altered biological activity.[1] The synthesis of these derivatives often results in complex mixtures containing starting materials, intermediates, byproducts, and isomers.[2][3] Consequently, robust and efficient purification methods are paramount to isolate the active pharmaceutical ingredient (API) in high purity, a prerequisite for preclinical and clinical studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of these compounds, offering high resolution, reproducibility, and scalability.[4][5] This application note provides a comprehensive guide to developing and implementing HPLC purification methods for this compound derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind method development, provide detailed protocols for reversed-phase and chiral chromatography, and offer insights into optimizing purification workflows.

Understanding the Analyte: Physicochemical Properties of this compound Derivatives

Successful HPLC method development begins with a thorough understanding of the analyte's properties. This compound derivatives, while structurally diverse, share common characteristics that influence their chromatographic behavior:

  • Polarity: The presence of the pyrimidine ring and often other heteroatoms imparts a degree of polarity. The fluorine atom, being highly electronegative, can further modulate the molecule's overall polarity and its interactions with the stationary and mobile phases.

  • Aromaticity: The pyrimidine ring is aromatic, allowing for π-π interactions with specific HPLC stationary phases.[6]

  • pKa: The nitrogen atoms in the pyrimidine ring are basic and can be protonated depending on the pH of the mobile phase. Understanding the pKa of the target molecule is crucial for controlling its retention and peak shape.[2]

  • Solubility: Solubility in common HPLC solvents (e.g., acetonitrile, methanol, water) will dictate the choice of mobile phase and sample preparation procedures.[3]

Method Development Strategy: A Step-by-Step Approach

A systematic approach to method development is essential for achieving a robust and efficient purification process.[2][7] The following workflow outlines the key stages:

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scouting cluster_opt Phase 2: Optimization cluster_scale Phase 3: Scale-Up & Verification A Analyte Characterization (pKa, logP, Solubility) B Column & Mobile Phase Scouting A->B C Gradient & Flow Rate Optimization B->C D Sample Loading Study C->D E Scale-Up to Preparative HPLC D->E F Fraction Analysis & Purity Confirmation E->F

Caption: A streamlined workflow for HPLC method development and scale-up.

Reversed-Phase HPLC: The Workhorse for Purification

Reversed-phase HPLC (RP-HPLC) is the most widely used mode for the purification of this compound derivatives due to its versatility and applicability to a broad range of polarities.[5][8] The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.

Core Principles and Causality in RP-HPLC
  • Stationary Phase Selection: C18 (octadecylsilane) columns are the most common starting point.[5] However, for more polar this compound derivatives that may exhibit poor retention, a C8 or a polar-embedded column can provide alternative selectivity.[9] Fluorinated stationary phases can also offer unique selectivity for fluorinated compounds through dipole-dipole interactions and can be a powerful tool for optimizing separations.[10][11]

  • Mobile Phase Composition: A mixture of water or an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The organic modifier's strength influences retention; a higher concentration leads to faster elution.

  • Role of pH and Buffers: For ionizable this compound derivatives, controlling the mobile phase pH is critical.[2] Using a buffer system maintains a constant pH, ensuring reproducible retention times and symmetrical peak shapes. A common practice is to adjust the pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state. For basic pyrimidines, acidic mobile phases (e.g., with 0.1% formic acid or trifluoroacetic acid) are often used to protonate the molecule, which can improve peak shape and retention on C18 columns.

Protocol 1: General Purpose Reversed-Phase HPLC Purification

This protocol provides a starting point for the purification of a novel this compound derivative.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the crude sample in a suitable solvent, such as dimethyl sulfoxide (DMSO) or the initial mobile phase, to a concentration of 10-50 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.[7]

  • HPLC System and Column:

    • System: Preparative HPLC system with a gradient pump, autosampler, UV detector, and fraction collector.

    • Column: C18, 5 µm, 19 x 150 mm (for gram-scale purification, adjust dimensions accordingly).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Flow Rate: 15 mL/min

    • Detection: UV at 254 nm (or the λmax of the compound)

    • Column Temperature: Ambient

  • Gradient Elution:

Time (min)% B
0.010
2.010
15.090
17.090
17.110
20.010
  • Injection and Fraction Collection:

    • Inject an appropriate volume of the filtered sample.

    • Collect fractions based on the UV chromatogram, triggering collection at the rising edge of the target peak and stopping at the falling edge.

  • Post-Purification Analysis:

    • Analyze the collected fractions by analytical HPLC to determine purity.

    • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Chiral HPLC: Resolving Enantiomers of this compound Derivatives

Many biologically active molecules are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[12] Therefore, the separation of enantiomers is a critical step in drug development. Chiral HPLC is the most effective method for this purpose.[13][14]

Principles of Chiral Separation

Direct chiral separation on a chiral stationary phase (CSP) is the most common approach.[][16] CSPs are composed of a single enantiomer of a chiral selector that is immobilized on a solid support. Enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability.[13]

Protocol 2: Enantioselective Purification using a Polysaccharide-Based CSP

This protocol outlines a general method for the chiral separation of a racemic this compound derivative.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the racemic mixture in the mobile phase to a concentration of 1-5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC System and Column:

    • System: Analytical or semi-preparative HPLC system with a UV detector.

    • Column: Chiralpak AD-H (or a similar amylose-based CSP), 5 µm, 4.6 x 250 mm.

  • Chromatographic Conditions (Normal Phase):

    • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v). Note: The ratio of modifiers may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 25 °C

  • Isocratic Elution and Analysis:

    • Inject a small volume (5-10 µL) to assess the separation.

    • Calculate the resolution (Rs) between the enantiomeric peaks. A baseline separation (Rs ≥ 1.5) is desired for preparative work.[13]

  • Method Optimization and Scale-Up:

    • If separation is not optimal, adjust the ratio of the mobile phase modifiers. Increasing the alcohol content generally reduces retention time.

    • Once a good separation is achieved on an analytical scale, the method can be scaled up to a larger diameter preparative column for purification.[17]

ChiralSeparationLogic cluster_csp Chiral Stationary Phase (CSP) cluster_analyte Racemic Analyte cluster_interaction Diastereomeric Interaction cluster_output Chromatographic Separation CSP Single Enantiomer Selector Complex1 CSP-Enantiomer R Complex (Different Stability/Energy) CSP->Complex1 Complex2 CSP-Enantiomer S Complex (Different Stability/Energy) CSP->Complex2 Enantiomer1 Enantiomer R Enantiomer1->Complex1 Enantiomer2 Enantiomer S Enantiomer2->Complex2 Separation Differential Retention Times Complex1->Separation Complex2->Separation

Caption: Logical relationship of chiral separation on a Chiral Stationary Phase.

Data Summary and Comparison

The choice of method will depend on the specific purification challenge. The following table summarizes typical starting conditions for different scenarios.

ParameterReversed-Phase (Achiral)Normal Phase (Chiral)
Stationary Phase C18, C8, FluorinatedPolysaccharide-based (e.g., Chiralpak)
Mobile Phase A 0.1% Formic Acid in Watern-Hexane
Mobile Phase B Acetonitrile or MethanolIsopropanol or Ethanol
Elution Mode GradientIsocratic
Typical Application Primary purification of reaction mixturesSeparation of enantiomers

Conclusion

The purification of this compound derivatives by HPLC is a critical and often challenging task in pharmaceutical development. A thorough understanding of the analyte's physicochemical properties, coupled with a systematic approach to method development, is key to success. Reversed-phase HPLC remains the primary tool for general purification, while chiral HPLC with polysaccharide-based stationary phases is highly effective for resolving enantiomers. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop robust and efficient purification methods for this important class of compounds.

References

  • Miller, A. A., Benvenuto, J. A., & Loo, T. L. (1982). Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines. Journal of Chromatography B: Biomedical Sciences and Applications, 228, 165-176. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Spasov, A. A., Anisimova, V. A., & Gurova, N. A. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. [Link]

  • Kumar, A., et al. (2020). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 10(4), 273-278. [Link]

  • Wnuk, S. F. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3436. [Link]

  • Jadhav, S. B., et al. (2015). A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research, 7(5), 899-905. [Link]

  • Pasha Latha, E., & Sailaja, B. (2023). HPLC Method Development and Validation Process of Drug Analysis and Applications. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]

  • Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). The Synthesis of 5-Fluoropyrimidines. Journal of the American Chemical Society, 79(16), 4559–4560. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]

  • ResearchGate. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. [Link]

  • ResearchGate. (n.d.). Chiral HPLC for effective enantiomer separation. [Link]

  • MicroSolv Technology Corporation. (n.d.). HPLC Application Notes. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • ResearchGate. (n.d.). The parameters of purification by HPLC of compounds 5-14. [Link]

  • De Goeyse, I., et al. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis, 111, 222-227. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Sheng, J., & Huang, Z. (2012). HPLC Purification of Chemically Modified RNA Aptamers. Methods in molecular biology, 855, 237–246. [Link]

  • YMC CO., LTD. (n.d.). High purity preparative purification of chiral compounds by recycling preparation HPLC system. [Link]

  • Heidelberger, C., et al. (1957). THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society, 79(16), 4559-4560. [Link]

Sources

Application Note & Protocols: A Guide to the Scale-Up Synthesis of 4-Fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Among these, 4-fluoropyrimidine derivatives are privileged structures found in a multitude of therapeutic agents. However, transitioning their synthesis from the laboratory bench to a pilot or industrial scale presents significant challenges, including hazardous reagents, exothermic reactions, and complex purification profiles.[4] This document provides an in-depth guide to the strategic planning and execution of the scale-up synthesis of this compound derivatives. We will explore established synthetic routes, detail critical process parameters for robust scaling, and provide comprehensive, step-by-step protocols with an emphasis on safety, efficiency, and reproducibility.

The Strategic Importance of Fluoropyrimidines in Drug Development

The pyrimidine nucleus is a fundamental building block in numerous biologically active compounds, including nucleobases and a wide array of approved drugs.[5] The introduction of a fluorine atom, particularly at the 4-position, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] This is exemplified by the extensive use of fluoropyrimidines like 5-Fluorouracil (5-FU) and its prodrugs (e.g., Capecitabine) in oncology for over half a century.[6][7][8] These compounds function as antimetabolites, interfering with DNA and RNA synthesis to exert their cytotoxic effects.[9][10] The continued development of novel fluoropyrimidine derivatives remains a high-priority area in the search for next-generation therapeutics.[7][11]

Core Synthetic Strategies & Scale-Up Viability

Several synthetic avenues exist for accessing the this compound core. The choice of strategy for scale-up depends critically on factors such as starting material cost, reagent safety, atom economy, and the robustness of the reaction.

  • Strategy 1: Cyclocondensation with Fluorinated Building Blocks: This modern approach involves constructing the pyrimidine ring from smaller, pre-fluorinated fragments. A notable example is the reaction of amidine salts with a β-fluoroenolate salt, which offers a mild and often high-yielding route to substituted 4-aminofluoropyrimidines.[12] This method is advantageous for scale-up as it avoids the late-stage handling of aggressive and often non-selective fluorinating agents.[12] The functional group tolerance is generally high, allowing for the synthesis of a diverse library of derivatives.[12]

  • Strategy 2: Direct Electrophilic Fluorination: This strategy involves the direct fluorination of a pre-formed pyrimidine ring using an electrophilic fluorine source like Selectfluor® (F-TEDA-BF₄).[6] While conceptually straightforward, this method can suffer from regioselectivity issues and the high cost of the reagent. However, for specific substrates, it has been successfully employed on a commercial scale for the production of key compounds like 5-FU.[6]

  • Strategy 3: Nucleophilic Aromatic Substitution (SNAr): This classic method involves displacing a suitable leaving group (e.g., a chloro or sulfonyl group) at the 4-position of the pyrimidine ring with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). The efficiency of this reaction is highly dependent on the electronic nature of the pyrimidine ring and the reaction conditions (e.g., high temperatures, polar aprotic solvents).

  • Strategy 4: The Balz-Schiemann Reaction: This older method involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from a 4-aminopyrimidine.[13] While historically significant, it is often less favored for large-scale industrial synthesis due to potential safety hazards associated with diazonium salt accumulation and the often moderate yields.[13]

Critical Considerations for Process Scale-Up

A successful transition from a gram-scale laboratory procedure to kilogram-scale production requires a systematic evaluation of the process parameters. A drop in yield or an increase in impurities upon scale-up is a common challenge that can often be traced back to fundamental chemical engineering principles.[4]

Parameter Lab-Scale Observation Scale-Up Challenge & Rationale Mitigation Strategy
Heat Transfer Reactions in a round-bottom flask have a high surface-area-to-volume ratio, allowing for efficient heat dissipation.Large reactors have a much lower surface-area-to-volume ratio, making it difficult to control exotherms. Uncontrolled temperature spikes can lead to side reactions, product degradation, and significant safety hazards.[4]Use jacketed reactors with precise temperature control, implement slow, controlled addition of reagents, and perform reaction calorimetry (e.g., DSC) to understand the thermal profile.[4]
Mass Transfer (Mixing) Magnetic or overhead stirring in small flasks provides efficient mixing.In large vessels, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to poor conversion and the formation of impurities.[4]Select appropriate impeller designs (e.g., pitched-blade turbine, anchor) and optimize the stirring rate (RPM) to ensure a homogeneous reaction mixture.[4]
Reagent & Solvent Quality Small impurities in reagents or solvents may have a negligible effect on a small scale.On a large scale, the absolute amount of an impurity increases, potentially inhibiting the reaction or catalyzing side reactions.[4]Qualify all raw material suppliers and perform rigorous incoming quality control (QC) on all starting materials and solvents.[4]
Work-up & Isolation Liquid-liquid extractions and flash chromatography are convenient for purification at the gram scale.Large-volume extractions are cumbersome and can lead to emulsions. Large-scale chromatography is expensive and often impractical for final product isolation.Develop a robust isolation procedure based on crystallization or distillation. If extraction is necessary, use a continuous extractor or well-designed batch protocol.
Safety Handling small quantities of hazardous materials (e.g., fluorinating agents, HF) can be managed in a fume hood.[14]Handling kilograms of highly reactive or toxic substances requires specialized equipment and stringent safety protocols to protect personnel and the environment.[15][16]Conduct a thorough Process Hazard Analysis (PHA). Use closed-system transfers for hazardous reagents. Ensure appropriate personal protective equipment (PPE) is used and that emergency response plans are in place.[14][15]

G cluster_0 Phase 1: Lab-Scale Development (Grams) cluster_1 Phase 2: Kilo-Lab / Pilot Scale-Up (Kilograms) cluster_2 Phase 3: Production lab_synth Route Scouting & Initial Synthesis lab_opt Parameter Optimization (Temp, Conc., Time) lab_synth->lab_opt lab_anal Analytical Method Development (HPLC, GC) lab_opt->lab_anal proc_haz Process Hazard Analysis (PHA) lab_anal->proc_haz Technology Transfer raw_mat Raw Material Qualification proc_haz->raw_mat pilot_run Pilot Batch Execution (Heat & Mass Transfer Study) raw_mat->pilot_run pilot_pur Purification Method Development (Crystallization) pilot_run->pilot_pur prod_run Full-Scale Production Batch pilot_pur->prod_run Process Validation qc_qa QC/QA Release Testing prod_run->qc_qa final_prod Final Product qc_qa->final_prod

Detailed Application Protocols

Protocol 1: Scale-Up Synthesis of 2-Aryl-4-amino-5-fluoropyrimidines via Cyclocondensation

This protocol is adapted from a mild and efficient method utilizing a fluorinated enolate building block, which is well-suited for scale-up due to its operational simplicity and avoidance of harsh fluorinating agents.[12]

Reaction Principle: A potassium β-fluoroenolate salt undergoes a cyclocondensation reaction with an amidine hydrochloride salt to form the desired fluorinated pyrimidine derivative. The reaction proceeds under mild conditions and generally gives high yields.[12]

G reagents Potassium 2-cyano-2-fluoroethenolate + Ar-C(NH)NH2·HCl product 2-Aryl-4-amino-5-fluoropyrimidine reagents->product Methanol (Solvent) Reflux

Materials & Equipment:

  • Jacketed Glass Reactor (e.g., 50 L) with overhead stirrer, reflux condenser, and temperature probe.

  • Potassium 2-cyano-2-fluoroethenolate (1.0 eq)

  • Substituted Benzamidine Hydrochloride (1.05 eq)

  • Methanol (ACS Grade, ~10 L/kg of enolate)

  • Water (Deionized)

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen).

  • Charging Reagents: Charge the reactor with Potassium 2-cyano-2-fluoroethenolate (e.g., 2.0 kg) and the corresponding substituted benzamidine hydrochloride (e.g., 2.5 kg, depending on MW).

  • Solvent Addition: Add methanol (e.g., 20 L) to the reactor.

  • Reaction: Begin agitation and heat the reaction mixture to reflux (approx. 65 °C). The rationale for using reflux is to ensure sufficient thermal energy to drive the reaction to completion at a controlled rate.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or LC-MS) every 2-4 hours. The reaction is typically complete within 12-24 hours.[12]

  • Cooling & Precipitation: Once the reaction is complete, cool the mixture to ambient temperature (20-25 °C). The product often begins to precipitate during this step. Further cool the slurry to 0-5 °C and hold for at least 2 hours to maximize product precipitation.

  • Isolation: Isolate the solid product by filtration.

  • Washing: Wash the filter cake with cold methanol (e.g., 2 x 4 L) to remove soluble impurities, followed by a wash with water (e.g., 2 x 4 L) to remove any remaining inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Analysis: Analyze the final product for purity (HPLC), identity (NMR, MS), and residual solvent content (GC). Yields for this reaction are often excellent, frequently exceeding 85-95% for various derivatives.[12]

Protocol 2: Safety and Quenching for Reactions Involving DAST

While modern methods are preferred, older fluorinating agents like Diethylaminosulfur Trifluoride (DAST) are sometimes used. DAST is highly hazardous, and its quenching procedure must be meticulously planned and executed, especially at scale.

Principle: The quenching of residual DAST is a highly exothermic process that releases gaseous byproducts. The procedure involves the slow addition of the reaction mixture to a chilled, basic solution to neutralize the reactive species safely.[15]

Materials & Equipment:

  • Appropriate reaction vessel.

  • Separate, larger quench vessel equipped with vigorous mechanical stirring and a temperature probe.

  • Ice-water bath.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a large quantity of ice.[15]

  • Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical splash goggles, face shield, and chemical-resistant gloves (double-gloving is recommended).[15]

Procedure:

  • Preparation: Ensure the primary reaction is complete as monitored by TLC or LC-MS. Cool the reaction mixture to 0 °C in an ice-water bath.[15]

  • Quench Solution: Prepare the quench vessel with a sufficient volume of chilled (0-5 °C) saturated aqueous sodium bicarbonate solution.

  • Slow Addition: CRITICAL STEP: Slowly and carefully add the DAST-containing reaction mixture to the vigorously stirred NaHCO₃ solution via an addition funnel or pump.[15]

    • Causality: The slow addition is paramount to control the rate of the exothermic quench and the evolution of gas.[15] Adding the reaction mixture too quickly can lead to a dangerous, uncontrolled release of energy and pressure buildup.

  • Temperature Monitoring: Monitor the internal temperature of the quench vessel continuously. Maintain the temperature below 20 °C throughout the addition.

  • Completion: Continue vigorous stirring until all gas evolution has ceased.[15]

  • Work-up: Once the quench is complete, proceed with the standard work-up. Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent to recover any dissolved product.[15]

  • Waste Disposal: The neutralized aqueous layer must be disposed of as hazardous waste according to institutional and local guidelines.[15]

Safety: The Paramount Consideration

Working with fluorine-containing compounds and fluorinating agents requires an unwavering commitment to safety.

  • General Handling: Always handle fluorinated compounds in a well-ventilated area, such as a fume hood.[14][15] Store them in a cool, dry place away from incompatible materials.[15]

  • Personal Protective Equipment (PPE): The minimum required PPE includes chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[15] For tasks with a high splash risk, a face shield is mandatory.[15]

  • Fluorine Gas & HF: Handling elemental fluorine or hydrogen fluoride (HF) requires highly specialized equipment and training.[16][17] These substances are extremely corrosive and toxic.[18] All equipment must be meticulously dried, passivated, and leak-checked.[17]

  • Emergency Response: Ensure eyewash stations and safety showers are readily accessible.[17] For any exposure to HF or compounds that can generate HF, immediate and copious flushing with water is required, followed by the application of calcium gluconate gel to the affected skin area.[15][18] Seek immediate medical attention in all cases of exposure. [15][18]

References

  • BenchChem. (2025).
  • Wiedemann, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry.
  • Hairi, S. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules.
  • Princeton University. Fluorine Gas Safety. Environmental Health & Safety.
  • Lennert, A., et al. (2025).
  • University of California, Los Angeles. Fluorine Safety. Environmental Health & Safety.
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH.
  • Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Toide, H., et al. (1985).
  • Maccari, G., et al. (2025). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pharmacy 180.
  • BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds. BenchChem.
  • Al-Ostoot, F. H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Meijer, L., et al. (2023). Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm?. Frontiers in Pharmacology.
  • Eurofins Biomnis. (2019). Evaluation of the risk of toxicity of fluoropyrimidines.

Sources

Application Note: Strategies for the Regioselective Synthesis of 4,6-Disubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1][2][3][4] The 4,6-disubstituted pyrimidine motif, in particular, is prevalent in a range of biologically active molecules, including kinase inhibitors and central nervous system agents.[5][6][7][8] Achieving precise regiochemical control during synthesis is paramount for establishing clear structure-activity relationships (SAR) and optimizing pharmacological profiles. This guide provides an in-depth exploration of key regioselective strategies for constructing 4,6-disubstituted pyrimidines, moving from classical condensation reactions to modern metal-catalyzed functionalizations. We offer detailed mechanistic insights, step-by-step protocols, and a comparative analysis to empower researchers in drug discovery and chemical synthesis to make informed methodological choices.

The Foundational Approach: Pinner Cyclocondensation

The most classical and direct route to the pyrimidine core is the Pinner synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine, guanidine, or urea.[9][10][11] This [3+3] cycloaddition is robust and remains a workhorse for generating the fundamental pyrimidine ring system.[10]

The Principle of Regiocontrol

Regioselectivity in the Pinner synthesis is dictated by the nature of the 1,3-dicarbonyl starting material. When a symmetrical diketone (e.g., acetylacetone) is used, a single product is formed. However, to achieve a specific 4,6-disubstitution pattern, an unsymmetrical 1,3-dicarbonyl compound, such as a β-ketoester or a non-symmetric diketone, is required.

The reaction mechanism proceeds via initial nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons. The regiochemical outcome is determined by the relative electrophilicity of the two carbonyl carbons. Generally, the more electrophilic ketone carbonyl is attacked preferentially over the less electrophilic ester or amide carbonyl, guiding the final placement of the substituents.

Mechanistic Pathway of the Pinner Synthesis

The diagram below illustrates the stepwise mechanism for the reaction between benzoylacetone and acetamidine, leading to 2-methyl-4-phenyl-6-methylpyrimidine. The initial attack on the more reactive benzoyl carbonyl dictates the regiochemistry.

Pinner_Mechanism cluster_reactants Reactants cluster_int1 Step 1: Nucleophilic Attack cluster_int2 Step 2: Cyclization cluster_int3 Step 3 & 4: Dehydration cluster_product Final Product R1 Benzoylacetone (1,3-Dicarbonyl) R2 Acetamidine I1 Initial Adduct (Attack on Ketone) R1->I1 + Acetamidine I2 Cyclized Hemiaminal I1->I2 Intramolecular Cyclization I3 Dihydropyrimidine I2->I3 - H₂O P 4,6-Disubstituted Pyrimidine I3->P Aromatization (- H₂O)

Caption: Mechanism of the Pinner pyrimidine synthesis.

Experimental Protocol: Synthesis of 4-Phenyl-6-methylpyrimidin-2-amine

This protocol details the synthesis from benzoylacetone and guanidine, a common amidine equivalent.

Materials:

  • Benzoylacetone (1.62 g, 10 mmol)

  • Guanidine hydrochloride (1.15 g, 12 mmol)

  • Sodium ethoxide (0.82 g, 12 mmol)

  • Absolute Ethanol (50 mL)

  • Stir bar, round-bottom flask (100 mL), reflux condenser

Procedure:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol (50 mL) followed by sodium ethoxide. Stir until the sodium ethoxide is fully dissolved.

  • Addition of Reagents: Add guanidine hydrochloride to the solution and stir for 15 minutes at room temperature. Subsequently, add benzoylacetone dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 100 mL of ice-cold water. A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure 4-phenyl-6-methylpyrimidin-2-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 70-85%.

Modern Strategies: Transition Metal-Catalyzed Cross-Coupling

For more complex or sensitive substrates, functionalizing a pre-formed pyrimidine ring is often a more effective strategy. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, provide powerful tools for the regioselective introduction of substituents.[12][13][14]

The Principle of Regiocontrol

This approach hinges on the synthesis of a regioselectively halogenated pyrimidine precursor, most commonly 4,6-dichloropyrimidine . The chlorine atoms at the C4 and C6 positions are more susceptible to nucleophilic aromatic substitution and oxidative addition in catalytic cycles than those at C2 or C5. Furthermore, the electronic differences between the C4/C6 and C2 positions can be exploited to achieve sequential, regioselective functionalization. Often, one halogen can be displaced under one set of conditions, followed by displacement of the second under different conditions, providing excellent control over the final substitution pattern.

Synthetic Workflow

The general workflow involves the sequential displacement of chlorine atoms from 4,6-dichloropyrimidine using distinct coupling partners under palladium catalysis.

CrossCoupling_Workflow Start 4,6-Dichloropyrimidine Step1 First Cross-Coupling (e.g., Suzuki Reaction) Start->Step1 Intermediate 4-Aryl-6-chloropyrimidine Step1->Intermediate Arylboronic Acid Pd Catalyst 1, Base 1 Step2 Second Cross-Coupling (e.g., Buchwald-Hartwig Amination) Intermediate->Step2 Product 4-Aryl-6-amino-pyrimidine (Final Product) Step2->Product Amine Pd Catalyst 2, Base 2 CH_Activation_Cycle Catalyst Pd(II) Catalyst Step1 C-H Activation (CMD) Catalyst->Step1 + Pyrimidine Intermediate1 Palladacycle Intermediate Step1->Intermediate1 Step2 Oxidative Addition (Ar-I) Intermediate1->Step2 + Aryl Iodide Intermediate2 Pd(IV) Intermediate Step2->Intermediate2 Step3 Reductive Elimination Intermediate2->Step3 Step3->Catalyst Regeneration Product Arylated Pyrimidine Step3->Product

Sources

Application Note: One-Pot Synthesis of 4-Amino-5-fluoropyrimidine Derivatives from a β-Fluoroenolate Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyrimidines in Modern Drug Discovery

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Specifically, fluorinated pyrimidines are a privileged structural motif found in numerous clinically important pharmaceuticals, including antiviral and anticancer agents.[1] The cytostatic drug 5-fluorouracil and the antimycotic 5-fluorocytosine are prominent examples of the therapeutic impact of this class of compounds.[1] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse fluorinated pyrimidines is of paramount importance to researchers in drug development. This application note details a robust one-pot synthesis of 4-amino-5-fluoropyrimidine derivatives, offering a streamlined and effective alternative to traditional multi-step approaches.

Synthetic Strategy: A Building Block Approach to Fluorinated Pyrimidines

While the direct functionalization of a pre-existing pyrimidine ring, such as through nucleophilic aromatic substitution (SNAr) on 4-fluoropyrimidine, is a viable synthetic strategy, it can present challenges related to regioselectivity and the need for harsh reaction conditions.[1] An alternative and often more efficient method involves the use of fluorinated building blocks in a convergent synthesis. This application note focuses on a one-pot cyclocondensation reaction utilizing potassium (Z)-2-cyano-2-fluoroethenolate, a readily accessible fluorinated C3 building block, with a variety of amidine hydrochlorides.[2] This approach offers several advantages:

  • High Regioselectivity: The fluorine atom is pre-installed on the building block, ensuring its specific placement in the final pyrimidine ring.

  • Mild Reaction Conditions: The described protocol avoids the use of harsh reagents and proceeds under mild conditions, enhancing functional group tolerance.[2]

  • Operational Simplicity: The one-pot nature of the reaction minimizes intermediate isolation and purification steps, leading to increased efficiency and reduced waste.

  • Substrate Scope: This method is amenable to a wide range of amidines, allowing for the generation of a diverse library of 4-amino-5-fluoropyrimidine derivatives.[2]

Reaction Mechanism and Workflow

The one-pot synthesis proceeds via a cyclocondensation reaction between potassium (Z)-2-cyano-2-fluoroethenolate and an amidine hydrochloride. The reaction is believed to proceed through an initial nucleophilic attack of the amidine onto the enolate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring.

Proposed Reaction Mechanism

The reaction commences with the nucleophilic addition of one of the nitrogen atoms of the amidine to the cyano-substituted carbon of the fluoroenolate. This is followed by an intramolecular cyclization where the other nitrogen atom of the amidine attacks the carbonyl carbon. The resulting intermediate then undergoes elimination of water to yield the final 4-amino-5-fluoropyrimidine product. The use of amidine hydrochlorides is advantageous as they serve as both the reactant and a proton source, facilitating the reaction without the need for additional basic additives.[2]

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Fluoroenolate Potassium (Z)-2-cyano-2-fluoroethenolate Nucleophilic_Attack Nucleophilic Attack Fluoroenolate->Nucleophilic_Attack Amidine Amidine Hydrochloride Amidine->Nucleophilic_Attack Intramolecular_Cyclization Intramolecular Cyclization Nucleophilic_Attack->Intramolecular_Cyclization Formation of Intermediate Dehydration Dehydration Intramolecular_Cyclization->Dehydration Cyclized Intermediate Pyrimidine 4-Amino-5-fluoropyrimidine Derivative Dehydration->Pyrimidine Aromatization G Start Start Reagent_Prep Prepare solution of Potassium (Z)-2-cyano-2-fluoroethenolate in a suitable solvent (e.g., DMSO). Start->Reagent_Prep Add_Amidine Add Amidine Hydrochloride to the reaction mixture. Reagent_Prep->Add_Amidine Reaction Stir the mixture at room temperature for the specified time (e.g., 12-24 h). Add_Amidine->Reaction Workup Perform aqueous work-up: - Dilute with water - Extract with an organic solvent (e.g., EtOAc) Reaction->Workup Dry_Concentrate Dry the organic layer (e.g., over Na2SO4) and concentrate under reduced pressure. Workup->Dry_Concentrate Purification Purify the crude product by column chromatography. Dry_Concentrate->Purification Characterization Characterize the final product (NMR, HRMS). Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow diagram.

Detailed Protocol: Synthesis of 2-Aryl-4-amino-5-fluoropyrimidines

This protocol is a representative example for the synthesis of 2-aryl-4-amino-5-fluoropyrimidines and can be adapted for other amidine substrates.

Materials and Reagents
  • Potassium (Z)-2-cyano-2-fluoroethenolate

  • Appropriate Amidine Hydrochloride (e.g., Benzamidine hydrochloride)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedure
  • To a solution of potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) in anhydrous DMSO, add the corresponding amidine hydrochloride (1.1 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-amino-5-fluoropyrimidine derivative.

Results and Discussion: Substrate Scope and Yields

The versatility of this one-pot synthesis was demonstrated with a broad range of amidine hydrochlorides, including those bearing aliphatic and aromatic substituents. The reaction tolerates various functional groups, and the products are generally obtained in excellent yields. [2]

Entry Amidine Substituent (R) Product Yield (%)
1 Phenyl 4-amino-5-fluoro-2-phenylpyrimidine 93
2 4-Methoxyphenyl 4-amino-5-fluoro-2-(4-methoxyphenyl)pyrimidine 99
3 4-Chlorophenyl 4-amino-5-fluoro-2-(4-chlorophenyl)pyrimidine 93
4 4-Bromophenyl 4-amino-5-fluoro-2-(4-bromophenyl)pyrimidine 97
5 4-Hydroxyphenyl 4-amino-5-fluoro-2-(4-hydroxyphenyl)pyrimidine 69
6 Pyridin-2-yl 4-amino-5-fluoro-2-(pyridin-2-yl)pyrimidine 86

| 7 | Chloromethyl | 4-amino-2-(chloromethyl)-5-fluoropyrimidine | 90 |

Data adapted from a representative study.[2]

The results indicate that both electron-donating and electron-withdrawing groups on the aromatic ring of the benzamidine are well-tolerated, leading to nearly quantitative yields in many cases. [2]The slightly lower yield for the 4-hydroxyphenyl derivative may be attributed to potential side reactions involving the phenolic hydroxyl group. [2]The successful synthesis of derivatives with heterocyclic substituents and reactive handles like the chloromethyl group further highlights the synthetic utility of this method for creating diverse and complex molecules for drug discovery pipelines. [2]

Conclusion

This application note outlines an efficient and operationally simple one-pot synthesis of 4-amino-5-fluoropyrimidine derivatives from a fluorinated C3 building block and various amidines. The mild reaction conditions, broad substrate scope, and high yields make this protocol a valuable tool for medicinal chemists and researchers in drug development. The building block strategy provides a reliable method for the regioselective introduction of fluorine into the pyrimidine scaffold, enabling the rapid generation of diverse libraries of potentially bioactive compounds.

References

  • Schmid, M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 555-562. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2014). One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie, 17(4), 324-330. Available at: [Link]

  • Kibou, Z., et al. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. Molbank, 2023(4), M1775. Available at: [Link]

  • Ye, J.-L., et al. (2022). Direct Synthesis of Substituted Pyrimidines and Quinazolines. Organic Letters, 24(32), 5919-5923. Available at: [Link]

  • Al-Ostath, A., et al. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 30(13), 2857. Available at: [Link]

  • Miao, Z., et al. (2025). One‐Pot Synthesis of Fluorinated Pyrimidine Derivatives from Aldehydes by Photocatalytic α‐Perfluoroalkenylation. Chemistry – A European Journal, 31(17)*. Available at: [Link]

  • Gogoi, P., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. The Journal of Organic Chemistry, 80(21), 10896-10905. Available at: [Link]

  • Reddy, T. R., et al. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Chemistry, 3(3), 882-893. Available at: [Link]

  • Zincke, T. (1904). Ueber Dinitrophenylpyridiniumchlorid und dessen Umwandlungsproducte. Justus Liebigs Annalen der Chemie, 330(1‐2), 361-374. Available at: [Link]

  • Trost, B. M., & Li, C.-J. (Eds.). (2014).
  • Al-dujaili, A. H., & Al-Zayadi, A. H. (2022). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances, 12(48), 31235-31252. Available at: [Link]

  • Fadda, A. A., et al. (2008). One-Step Synthesis of Aminopyrimidines from 5-Oxo-4H-Benzopyrans. Journal of the Chinese Chemical Society, 55(3), 640-646. Available at: [Link]

  • Panda, S. S., et al. (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega, 7(11), 9575-9584. Available at: [Link]

  • Shibata, N., et al. (2011). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Beilstein Journal of Organic Chemistry, 7, 132-137. Available at: [Link]

  • Gemoets, H. P. L., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3449. Available at: [Link]

  • Zhao, Y., et al. (2020). Synthesis of fused-tetrahydropyrimidines: one-pot methylenation–cyclization utilizing two molecules of CO2. Organic & Biomolecular Chemistry, 18(35), 6899-6904. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) of 4-Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 4-fluoropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Mechanism & Key Principles

The nucleophilic aromatic substitution on a pyrimidine ring is a cornerstone reaction in medicinal chemistry, enabling the synthesis of a vast array of functionalized heterocyclic compounds.[1][2] The pyrimidine ring, being electron-deficient due to the two nitrogen atoms, is inherently activated for nucleophilic attack, a characteristic that is more pronounced than in pyridines.[3] This reaction typically proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.

The key intermediate in this mechanism is the Meisenheimer complex , a resonance-stabilized anionic species formed upon the attack of the nucleophile on the carbon atom bearing the leaving group.[4][5] The stability of this intermediate is crucial for the reaction to proceed and is the rate-determining step in most cases.[6][7]

Caption: The SNAr mechanism on a 4-fluoropyrimidine.

Why is Fluorine a Good Leaving Group in SNAr?

Contrary to SN2 reactions where fluoride is a poor leaving group, in SNAr, its high electronegativity plays a crucial role.[4] The rate-determining step is the nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.[4][7] Fluorine's strong inductive electron-withdrawing effect makes the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack.[4] This accelerates the formation of the intermediate, making fluoro-substituted pyrimidines highly reactive substrates for SNAr reactions. The order of leaving group ability in SNAr is often F > Cl > Br > I.[4]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic substitution of 4-fluoropyrimidines in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Low conversion is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.

Low_Yield_Troubleshooting cluster_checks Initial Checks cluster_solutions Potential Solutions Start Low / No Conversion Node_Nucleophile Is the nucleophile reactive enough? Start->Node_Nucleophile Node_Temp Is the temperature adequate? Start->Node_Temp Node_Solvent Is the solvent appropriate? Start->Node_Solvent Node_Base Is the base effective (if used)? Start->Node_Base Sol_Nucleophile Use a stronger nucleophile or pre-deprotonate with a suitable base (e.g., NaH for alcohols). Node_Nucleophile->Sol_Nucleophile No Sol_Temp Gradually increase temperature (e.g., 80-150 °C). Consider microwave heating for controlled, rapid heating. Node_Temp->Sol_Temp No Sol_Solvent Switch to a polar aprotic solvent (DMSO, DMF, NMP) to enhance nucleophile reactivity. Node_Solvent->Sol_Solvent No Sol_Base Use a stronger, non-nucleophilic base if deprotonation is incomplete. Ensure anhydrous conditions. Node_Base->Sol_Base No

Caption: Troubleshooting workflow for low reaction conversion.

  • Insufficiently Reactive Nucleophile: Weak nucleophiles may struggle to attack the electron-deficient pyrimidine ring. For amines or alcohols, deprotonation with a suitable base to generate the more potent alkoxide or amide is often necessary.[4]

  • Low Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[4] If your reaction is sluggish at room temperature, gradually increasing the heat is a logical next step.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they solvate the cation of a salt but leave the nucleophilic anion relatively free, enhancing its reactivity.[4][8] Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that dampens its reactivity.[4][9]

  • Steric Hindrance: Bulky groups near the reaction site on either the pyrimidine or the nucleophile can sterically hinder the reaction.[4]

Q2: My reaction is messy, with multiple side products. How can I improve the selectivity?

The formation of side products often points to issues with reaction conditions being too harsh or the presence of competing reaction pathways.

  • Di-substitution: If your pyrimidine has other leaving groups, or if the product of the initial substitution can react further, you may observe di-substituted products.[4] To mitigate this, consider using a stoichiometric amount of the nucleophile (or a slight excess, e.g., 1.05-1.2 equivalents), lowering the reaction temperature, and ensuring slow, controlled addition of the nucleophile.[10]

  • Hydrolysis: Halogenated pyrimidines can be sensitive to moisture, leading to hydrolysis and the formation of hydroxypyrimidine byproducts.[4][11] Ensuring anhydrous (dry) conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Reaction with Solvent: At high temperatures, some solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.[4] If this is suspected, switching to a more thermally stable solvent like DMSO may be beneficial.

  • Regioselectivity Issues: In polysubstituted pyrimidines, the site of nucleophilic attack can vary. The C4 position is generally more reactive than the C2 position in 2,4-dihalopyrimidines.[2][11] However, the electronic nature of other substituents on the ring can influence this selectivity.[2]

Q3: I am observing decomposition of my starting material or product. What should I do?

Decomposition is often a result of excessive heat.

  • Thermal Degradation: High reaction temperatures can lead to the breakdown of the pyrimidine ring or other functional groups in your molecules.[4][11][12] If you observe charring or a significant drop in mass balance, try lowering the reaction temperature and extending the reaction time.[4] Microwave heating can sometimes be advantageous as it allows for rapid and controlled heating to the desired temperature, potentially minimizing the formation of degradation byproducts.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the best general-purpose solvents and bases for SNAr on 4-fluoropyrimidines?

  • Solvents: Polar aprotic solvents are the top choice.

    • DMSO (Dimethyl sulfoxide): Excellent solvating power and high boiling point, making it suitable for reactions requiring significant heat.

    • DMF (N,N-Dimethylformamide): Another common choice, but be mindful of potential decomposition at high temperatures.[4]

    • NMP (N-Methyl-2-pyrrolidone): A high-boiling polar aprotic solvent.

    • Acetonitrile (MeCN): A good option for reactions that proceed at moderate temperatures.[4]

  • Bases: The choice of base depends on the nucleophile.

    • For alcohol and thiol nucleophiles, a strong base like NaH (Sodium hydride) or KHMDS (Potassium bis(trimethylsilyl)amide) is often used to pre-form the nucleophile.

    • For amine nucleophiles, an organic, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or Et3N (Triethylamine) is commonly used to quench the HF generated during the reaction.[10]

    • Inorganic bases like K2CO3 (Potassium carbonate) or Cs2CO3 (Cesium carbonate) are also frequently employed, particularly with alcohol and phenol nucleophiles.[4]

ParameterRecommended ChoicesRationale
Solvent DMSO, DMF, NMP, AcetonitrilePolar aprotic; enhances nucleophile reactivity.[4][8]
Base (for ROH/RSH) NaH, KHMDS, K2CO3Deprotonates the nucleophile to increase its reactivity.
Base (for RNH2) DIPEA, Et3NNon-nucleophilic; scavenges generated acid (HF).[10]
Temperature 25 °C to 150 °CReaction-dependent; may require heating to proceed at a reasonable rate.[4]

Q: How can I effectively monitor the progress of my reaction?

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. It allows you to visualize the consumption of starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the conversion percentage and the masses of the components in the reaction mixture, helping to identify products and byproducts.

Q: My this compound starting material is expensive. Are there ways to ensure high-yielding reactions?

To maximize yield, careful planning and execution are key:

  • Purity of Reagents: Ensure your starting material, nucleophile, and solvent are pure and dry.[4]

  • Inert Atmosphere: For sensitive substrates and reagents, always perform the reaction under an inert atmosphere (N2 or Ar) to prevent hydrolysis and other side reactions.

  • Controlled Addition: Add the nucleophile slowly, especially in exothermic reactions or when selectivity is a concern.[10]

  • Optimization Titration: If it's a new reaction, consider running small-scale test reactions to find the optimal temperature and reaction time before committing a large amount of your starting material.

Section 4: General Experimental Protocol

This protocol provides a general starting point for an SNAr reaction between a this compound and an amine nucleophile.

Materials:

  • This compound derivative (1.0 eq.)

  • Amine nucleophile (1.05–1.2 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Base (e.g., DIPEA, K2CO3) (1.5–2.0 eq.)

  • Dry, nitrogen-flushed reaction vessel with a magnetic stirrer

Procedure:

  • Setup: To the reaction vessel under a nitrogen atmosphere, add the this compound derivative and the anhydrous solvent.

  • Base Addition: Add the base to the stirred mixture.

  • Nucleophile Addition: Add the amine nucleophile dropwise at room temperature. For highly reactive systems, consider cooling the reaction mixture in an ice bath during the addition.

  • Reaction: Stir the reaction at the desired temperature (this could be room temperature or elevated heat). Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

This guide provides a framework for understanding and optimizing SNAr reactions of 4-fluoropyrimidines. By understanding the mechanistic principles and systematically addressing common experimental challenges, you can significantly improve the outcomes of your synthetic efforts.

References

  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines - Benchchem. (URL: )
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (URL: )
  • Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine - Benchchem. (URL: )
  • Managing solvent effects in fluoropyridine reactions - Benchchem. (URL: )
  • Pyrimidines. (URL: )
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: )
  • Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (URL: [Link])

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (URL: [Link])

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (URL: [Link])

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1 - St.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (URL: [Link])

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (URL: )
  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (URL: [Link])

  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - NIH. (URL: [Link])

  • An In-depth Technical Guide to the Stability and Degradation Pathways of 2,4-Dichloro-5-fluoropyrimidine - Benchchem. (URL: )
  • Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])

  • Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine - MDPI. (URL: [Link])

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico. (URL: [Link])

  • SNAr reactions of pi-deficient aromatic rings - YouTube. (URL: [Link])

  • SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. - ResearchGate. (URL: [Link])

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. (URL: [Link])

  • Guide - Low Yield Troubleshooting - PacBio. (URL: [Link])

  • Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC - NIH. (URL: [Link])

  • Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC - NIH. (URL: [Link])

Sources

Common side reactions in 4-Fluoropyrimidine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-fluoropyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these vital compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction

4-Fluoropyrimidines are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, their synthesis is often plagued by a variety of side reactions that can significantly impact yield, purity, and scalability. This guide provides in-depth troubleshooting advice in a practical question-and-answer format to address the specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound

Question: My reaction is showing low conversion to the this compound product, with a significant amount of unreacted starting material. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a frequent challenge and can often be traced back to several key factors related to reaction kinetics and reagent stability. The primary culprits are often suboptimal reaction conditions, insufficient activation of the starting material, or issues with the fluorinating agent itself.

Causality and Mechanistic Insights: The synthesis of 4-fluoropyrimidines often involves the nucleophilic substitution of a leaving group at the C4 position (such as a chloro, bromo, or sulfonyl group) with a fluoride source, or the diazotization of a 4-aminopyrimidine followed by a Schiemann-type reaction.[1] In other approaches, direct C-H fluorination can be employed.[2][3] The efficiency of these reactions is highly dependent on the electrophilicity of the C4 position and the nucleophilicity of the fluoride source, or the reactivity of the C-H bond.

Troubleshooting & Optimization Guide:

  • Re-evaluate Your Fluorinating Agent:

    • For Nucleophilic Substitution: If using alkali metal fluorides (e.g., KF, CsF), ensure they are anhydrous and of high purity. The presence of water can hydrolyze the starting material and deactivate the fluoride salt. Consider using spray-dried KF or adding a phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium salts) to enhance the solubility and nucleophilicity of the fluoride ion.

    • Alternative Fluorinating Agents: For direct C-H fluorination, reagents like Selectfluor® (F-TEDA-BF4) or silver(II) fluoride (AgF2) are commonly used.[2][3] The choice of reagent can significantly impact the reaction's success depending on the substrate.[2]

  • Optimize Reaction Conditions:

    • Temperature: Many fluorination reactions require elevated temperatures to overcome the activation energy. However, excessively high temperatures can lead to decomposition of the starting material or product. A systematic temperature screen is recommended. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and stability.

    • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or sulfolane are often used for nucleophilic fluorination reactions as they can solvate the metal cation, leaving a "naked" and more reactive fluoride anion.

  • Purity of Starting Materials:

    • Ensure your pyrimidine precursor is pure. Impurities can interfere with the reaction or lead to the formation of side products that are difficult to separate.

Experimental Protocol: Improving Yield with a Phase-Transfer Catalyst

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the 4-substituted pyrimidine (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).

  • Add anhydrous aprotic polar solvent (e.g., DMF, DMSO).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and proceed with aqueous workup and extraction.

ParameterRecommendationRationale
Fluoride Source Spray-dried KF or CsFEnsures anhydrous conditions, preventing hydrolysis.
Catalyst 18-crown-6 or TBAFIncreases the effective nucleophilicity of the fluoride ion.
Solvent Anhydrous DMF or DMSOAprotic polar solvents enhance fluoride reactivity.
Temperature 80-120 °C (substrate dependent)Provides sufficient energy for C-F bond formation.
Issue 2: Formation of Hydroxylated Byproducts

Question: I am observing a significant amount of the corresponding 4-hydroxypyrimidine byproduct in my reaction. What is causing this and how can I prevent it?

Answer: The formation of 4-hydroxypyrimidines is a classic side reaction that points to the presence of water in your reaction system. The pyrimidine ring, particularly when activated with an electron-withdrawing group or a good leaving group at the C4 position, is susceptible to nucleophilic attack by water.

Causality and Mechanistic Insights: The mechanism is a straightforward nucleophilic aromatic substitution (SNAr) where water acts as the nucleophile instead of the intended fluoride ion. This is especially problematic because water is often a more potent nucleophile than fluoride in certain solvent systems and can be introduced from wet solvents, reagents, or atmospheric moisture.

Troubleshooting & Prevention Workflow:

G start Start: 4-Hydroxypyrimidine byproduct detected check_solvents Verify solvent is anhydrous start->check_solvents Is moisture present? dry_reagents Dry all reagents (especially fluoride source) check_solvents->dry_reagents Yes end End: Minimized hydrolysis check_solvents->end No, investigate other nucleophiles inert_atm Run reaction under inert atmosphere (N2/Ar) dry_reagents->inert_atm scavenger Consider adding a water scavenger inert_atm->scavenger For highly sensitive substrates inert_atm->end If sufficient scavenger->end

Caption: Troubleshooting workflow for minimizing hydroxylated byproducts.

Prevention Strategies:

  • Strictly Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents. Solvents from sealed bottles over molecular sieves are recommended.

    • Dry your fluoride source (e.g., KF) by heating under vacuum before use.

    • Flame-dry all glassware and allow it to cool under a stream of inert gas.

  • Inert Atmosphere:

    • Conduct the entire reaction, including the addition of reagents, under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Water Scavengers:

    • For extremely sensitive substrates, the addition of a water scavenger to the reaction mixture can be beneficial. However, ensure the scavenger does not interfere with the desired reaction.

Issue 3: Formation of Regioisomers (e.g., 2-Fluoropyrimidine)

Question: My fluorination reaction is producing a mixture of 4-fluoro and 2-fluoropyrimidine isomers. How can I improve the regioselectivity for the desired 4-fluoro product?

Answer: The formation of regioisomers indicates that there are multiple reactive sites on your pyrimidine ring that are susceptible to fluorination. The regioselectivity is governed by the electronic and steric environment of these positions.

Causality and Mechanistic Insights: In many pyrimidine systems, both the C2 and C4 positions are electron-deficient and can act as electrophilic sites for nucleophilic attack. The relative reactivity of these positions can be influenced by substituents on the ring. For direct C-H fluorination, the selectivity is often directed by the nitrogen atoms in the ring.[2][3]

Strategies for Improving Regioselectivity:

  • Choice of Precursor:

    • Start with a precursor where the desired C4 position is selectively activated. For example, using a 4-chloropyrimidine is often more selective than a 2,4-dichloropyrimidine if only the 4-fluoro product is desired, as the C4 position is generally more reactive towards nucleophiles.

  • Blocking Groups:

    • If you must start with a di-substituted pyrimidine, consider using a protecting group on the C2 position that can be removed after fluorination at C4.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction pathway with the lower activation energy, which is often the formation of the thermodynamically more stable product.

    • Catalyst/Reagent Choice: In direct C-H fluorination, the choice of the fluorinating agent and any additives can influence the site of attack. For instance, some reagents may show a preference for the position adjacent to a nitrogen atom.[2][3]

Reaction Pathway Diagram:

G sub 2,4-Dichloropyrimidine prod4 4-Fluoro-2-chloropyrimidine (Desired Product) sub->prod4 Attack at C4 prod2 2-Fluoro-4-chloropyrimidine (Side Product) sub->prod2 Attack at C2 nuc F⁻

Caption: Competing pathways in the fluorination of a di-substituted pyrimidine.

Issue 4: Purification Challenges

Question: My crude product is difficult to purify. The desired this compound and a major byproduct have very similar polarities. What are my options?

Answer: Purification can be a significant bottleneck, especially when byproducts have similar physicochemical properties to the target compound. This often occurs with regioisomers or over-fluorinated products.

Troubleshooting Purification:

  • Optimize Chromatography:

    • Column Choice: If using silica gel chromatography, consider using a different stationary phase. Reversed-phase (C18) chromatography can be effective if the polarity difference is subtle in normal-phase conditions.

    • Solvent System: Perform a thorough screen of solvent systems for TLC to find an eluent that provides better separation. Sometimes, adding a small amount of a third solvent (e.g., methanol or acetic acid) can significantly alter the selectivity.

  • Recrystallization:

    • If your product is a solid, recrystallization can be a powerful purification technique. A systematic screen of different solvents and solvent mixtures is necessary to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

  • Derivative Formation:

    • In some cases, it may be easier to derivatize the mixture to alter the polarity of one component, allowing for easier separation. The protecting group or derivative can then be removed in a subsequent step. This is often a last resort due to the additional synthetic steps involved.

References

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. [Link]

  • Ncube, E., et al. (2023). Pharmacogenetics and Adverse Events in the Use of Fluoropyrimidine in a Cohort of Cancer Patients on Standard of Care Treatment in Zimbabwe. Journal of Personalized Medicine, 13(4), 596. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. [Link]

  • Schmid, M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 564–572. [Link]

  • ResearchGate. (2016). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

  • Brown, D. J., & England, B. T. (1971). Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1571-1574. [Link]

Sources

Technical Support Center: 4-Fluoropyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-fluoropyrimidine coupling reactions. This guide is designed to provide in-depth, actionable advice to help you overcome common challenges and improve the yield and reproducibility of your experiments. 4-Fluoropyrimidines are critical building blocks in medicinal chemistry, but their unique electronic properties can present significant hurdles in standard cross-coupling protocols. This resource combines mechanistic insights with field-proven troubleshooting strategies to empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding this compound coupling reactions.

Q1: Why is my Suzuki or Buchwald-Hartwig reaction with a this compound substrate failing or giving low yields?

A: Failure in these reactions often stems from a few core issues. The 4-position of the pyrimidine ring is electron-deficient, which can influence the reactivity of the C-F bond and the adjacent C-X (X = Cl, Br) bond targeted for coupling. Common culprits include catalyst inactivation, suboptimal choice of ligand or base, and side reactions like defluorination or protodeboronation of the boronic acid partner[1]. A systematic optimization of these parameters is crucial for success[2].

Q2: Which palladium catalyst and ligand combination is the best starting point?

A: There is no single "best" combination, as the optimal choice is highly substrate-dependent. However, for Suzuki-Miyaura reactions, Pd(PPh₃)₄ or pre-catalysts like XPhos Pd G2/G3 paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are excellent starting points[3][4]. For Buchwald-Hartwig aminations, catalyst systems based on ligands like Xantphos or XPhos often provide good results by facilitating the crucial C-N bond formation[5][6]. The ligand's steric and electronic properties are key to promoting the desired catalytic cycle steps while minimizing side reactions[7][8].

Q3: I'm observing significant defluorination of my starting material or product. How can I prevent this?

A: Defluorination is a known side reaction for fluoroaromatic compounds, especially under harsh conditions[9]. To minimize it, consider using milder bases (e.g., K₃PO₄ or K₂CO₃ instead of stronger alkoxides like NaOtBu), lowering the reaction temperature, and reducing the reaction time. Choosing a ligand that promotes rapid reductive elimination can also help, as it shortens the time the product spends in the catalytic cycle where it might be vulnerable to degradation.

Q4: Can I use microwave heating to accelerate my this compound coupling reactions?

A: Absolutely. Microwave irradiation is a highly effective technique for driving these reactions to completion quickly and often with improved yields[10][11]. The rapid heating can overcome activation barriers and significantly shorten reaction times from hours to minutes[11]. This can be particularly advantageous for high-throughput screening and library synthesis. However, it's important to monitor for potential decomposition of sensitive substrates at elevated temperatures.

Troubleshooting Guide: A Problem-Oriented Approach

This guide provides a systematic framework for diagnosing and solving specific issues encountered during your experiments.

Problem 1: Low or No Conversion of this compound Starting Material

If your reaction stalls or fails to initiate, the issue likely lies with the core components of the catalytic system.

start Low / No Conversion q1 Are reagents pure & solvent dry/degassed? start->q1 sol1 Action: Use fresh, high-purity reagents. Ensure rigorous degassing (e.g., sparging) and use anhydrous solvents. q1->sol1 No q2 Is the catalyst/ligand appropriate? q1->q2 Yes sol1->q2 sol2 Action: Screen alternative catalysts/ligands. Use modern pre-catalysts (e.g., G3/G4 palladacycles) which are more robust. q2->sol2 No q3 Is the base strong enough and soluble? q2->q3 Yes sol2->q3 sol3 Action: Screen stronger or more soluble bases (e.g., Cs₂CO₃, K₃PO₄). Consider solvent's ability to dissolve the base. q3->sol3 No end Reaction Optimized q3->end Yes sol3->end

Caption: Troubleshooting workflow for low reaction conversion.

Possible Cause A: Catalyst Inactivation

  • The "Why": The active Pd(0) species is highly sensitive to oxygen, which can oxidize it to an inactive state. Water can interfere with the catalytic cycle, particularly by promoting the decomposition of boronic acids (protodeboronation) in Suzuki couplings.

  • Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that reagents are anhydrous[12]. Using modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) can improve robustness as they are often more stable and activate under milder conditions[13].

Possible Cause B: Suboptimal Ligand or Base Selection

  • The "Why": The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient systems like 4-fluoropyrimidines, bulky, electron-rich ligands are often needed to promote the initial oxidative addition step[14]. The base is critical for the transmetalation step (Suzuki) or deprotonating the amine (Buchwald-Hartwig). Poor solubility of the base can severely limit its effectiveness[2][15].

  • Solution: A screening approach is often necessary. The tables below provide a starting point for optimizing these crucial components.

Parameter Recommendation for Suzuki Coupling Recommendation for Buchwald-Hartwig Amination Rationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3Pd₂(dba)₃, Pd(OAc)₂Common, effective Pd(0) and Pd(II) precursors. Pre-catalysts offer improved stability and activity[13].
Ligand XPhos, SPhos, RuPhosXantphos, BrettPhos, XPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination, which are often rate-limiting steps[5][14].
Base K₃PO₄, Cs₂CO₃, K₂CO₃NaOtBu, LHMDS, Cs₂CO₃Base strength and solubility are key. Weaker inorganic bases can prevent substrate decomposition, while strong bases are often needed for C-N coupling[2].
Solvent 1,4-Dioxane/H₂O, Toluene, 2-MeTHFToluene, 1,4-DioxaneChoice of solvent affects reagent solubility and reaction temperature. Aprotic polar solvents are generally effective.
Problem 2: Significant Side Product Formation

Even with good conversion, side reactions can dramatically lower the yield of the desired product.

Possible Cause A: Protodeboronation (Suzuki Coupling)

  • The "Why": This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond. It is a common side reaction, especially at higher temperatures or in the presence of excess water, effectively consuming your coupling partner[1].

  • Solution:

    • Use Fresh Reagents: Use high-purity boronic acid that has been stored under inert gas and refrigerated.

    • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid.

    • Minimize Water: While some water is often necessary for Suzuki reactions, use the minimum required amount of degassed water in your solvent system.

Possible Cause B: Homocoupling

  • The "Why": This occurs when two molecules of the boronic acid (Glaser-type coupling) or two molecules of the aryl halide couple with each other. It is often competitive with the desired cross-coupling reaction.

  • Solution: Ensure efficient oxidative addition and transmetalation by optimizing the catalyst and ligand system. Adding the aryl halide in slight excess can sometimes disfavor boronic acid homocoupling[1].

Optimized Experimental Protocols

These generalized protocols serve as a robust starting point. Note: Always perform reactions under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

A 1. Combine Solids B 2. Add Solvents A->B Degassed 1,4-Dioxane/H₂O C 3. Microwave Irradiation B->C Seal vial, 100-120 °C, 15-30 min D 4. Workup & Purify C->D Cool, filter, extract

Caption: Workflow for a microwave-assisted Suzuki coupling.

Step-by-Step Methodology:

  • Preparation: To a microwave vial containing a magnetic stir bar, add the this compound halide (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[11].

  • Inert Atmosphere: Seal the vial and purge thoroughly with argon or nitrogen.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of ~0.1 M.

  • Reaction: Place the vial in the microwave reactor and heat to 100-120 °C for 15-30 minutes[11]. Monitor the internal pressure and temperature.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv)[2].

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the this compound halide (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed toluene via syringe.

  • Reaction: Stir the mixture at 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • H. R. S. S. S. N. K. M. D. S. P. S. M. I. M. Z. U. H. (2021). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • BenchChem Technical Support Team. (2025).
  • Yap, S. S., Chan, Y.-W., Wong, K. T., & Lee, C.-S. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(21), 6430. [Link]

  • Contente, M. L., & Turner, N. J. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation. Angewandte Chemie International Edition, 59(31), 12797-12801. [Link]

  • Allam, A., Kerdi, F., & Daïch, A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(4), 2419-2430. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • WuXi AppTec Research Chemistry Services. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros on Reddit. [Link]

  • Baxendale, I. R., & Ley, S. V. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(15), 4016-4024. [Link]

  • Cantillo, D., & Kappe, C. O. (2017). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 22(3), 486. [Link]

  • ResearchGate User Discussion. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros on Reddit. [Link]

  • Allam, A., Kerdi, F., & Daïch, A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2419-2430. [Link]

  • Cernic, M., & Gazvoda, M. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(18), 3359. [Link]

  • Wang, Y., et al. (2024). Defluorinative Cyclization of Enamides with Fluoroalkyl Halides Through Two Vicinal C(sp3) F Bonds Functionalization. Angewandte Chemie International Edition. [Link]

  • Sorokin, A. B., et al. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. Journal of the American Chemical Society, 136(35), 12261-12264. [Link]

  • ResearchGate. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]

  • Reddit User Discussion. (2024). Failed suzuki coupling, any suggenstions? r/Chempros on Reddit. [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]

  • BenchChem Technical Support. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
  • Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1238-1277. [Link]

  • ACS Fall 2025 Meeting. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in the pharmaceutical industry. Molecules, 16(12), 10318-10364. [Link]

  • National Institutes of Health. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

Sources

Technical Support Center: Managing Byproduct Removal in 4-Fluoropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoropyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of 4-fluoropyrimidines. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic outcomes and obtain high-purity target compounds.

Troubleshooting Guide: Identification and Removal of Common Byproducts

This section addresses specific issues you may encounter during the synthesis and purification of 4-fluoropyrimidines. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.

Q1: I've confirmed the presence of my desired this compound, but my yield is low and I see several other spots on my TLC. What are the likely byproducts?

The identity and prevalence of byproducts in your this compound synthesis are highly dependent on the chosen synthetic route. Two common methods for introducing the fluorine atom are nucleophilic aromatic substitution (SNAr) on a corresponding chloropyrimidine and the Balz-Schiemann reaction on an aminopyrimidine.

Common Byproducts in Nucleophilic Aromatic Substitution (SNAr):

When synthesizing 4-fluoropyrimidines from a precursor like 2,4-dichloropyrimidine, you may encounter the following byproducts:

  • Regioisomeric 2-Fluoropyrimidine: This is often the most challenging byproduct to separate due to its similar physical properties to the desired 4-fluoro isomer. The regioselectivity of the SNAr reaction is highly sensitive to the substitution pattern on the pyrimidine ring. While substitution at the C4 position is generally favored for 2,4-dichloropyrimidine, the presence of electron-donating groups at the C6 position can direct the nucleophilic attack to the C2 position, leading to the formation of the 2-fluoro isomer.

  • Hydroxypyrimidines: Incomplete conversion of the starting material or hydrolysis of the chloro- or fluoro-pyrimidine can lead to the formation of the corresponding hydroxypyrimidine. This is particularly prevalent if there is residual water in your reaction mixture or during aqueous work-up.

  • Unreacted Starting Material: Incomplete reaction can leave you with residual 2,4-dichloropyrimidine.

  • Products of Reaction with Phase-Transfer Catalyst: If you are using a phase-transfer catalyst like Kryptofix 2.2.2 with a fluoride source such as KF, byproducts from the catalyst's decomposition or side reactions can occur.

Common Byproducts in the Balz-Schiemann Reaction:

The Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate, can also generate a range of byproducts:

  • Phenols: Reaction of the intermediate aryl cation with any residual water will lead to the formation of the corresponding hydroxypyrimidine.

  • Biaryls: Coupling of the aryl cation intermediate with the starting aniline or another aryl species can result in the formation of biaryl byproducts.

  • Products of Reaction with Solvent: The highly reactive aryl cation can be trapped by the solvent, leading to solvent-adduct byproducts.

The following diagram illustrates the potential pathways for byproduct formation in both SNAr and Balz-Schiemann reactions.

Byproduct_Formation cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Balz Balz-Schiemann Reaction Start_SNAr 2,4-Dichloropyrimidine Intermediate_SNAr Meisenheimer Complex Start_SNAr->Intermediate_SNAr  + F⁻ (Nu⁻) Byproduct_OH_SNAr Hydroxypyrimidine Start_SNAr->Byproduct_OH_SNAr  + H₂O Product_4F This compound (Desired) Intermediate_SNAr->Product_4F Attack at C4 (Favored) Byproduct_2F 2-Fluoropyrimidine (Regioisomer) Intermediate_SNAr->Byproduct_2F Attack at C2 (Promoted by EDG at C6) Start_Balz 4-Aminopyrimidine Diazonium Diazonium Salt Start_Balz->Diazonium  + HONO, HBF₄ Aryl_Cation Aryl Cation Diazonium->Aryl_Cation  Δ Product_4F_Balz This compound (Desired) Aryl_Cation->Product_4F_Balz  + F⁻ Byproduct_OH_Balz Hydroxypyrimidine Aryl_Cation->Byproduct_OH_Balz  + H₂O Byproduct_Biaryl Biaryl Aryl_Cation->Byproduct_Biaryl  + Ar-NH₂ Byproduct_Solvent Solvent Adduct Aryl_Cation->Byproduct_Solvent  + Solvent

Caption: Byproduct formation pathways in this compound synthesis.

Q2: How can I definitively identify the byproducts in my reaction mixture?

A combination of analytical techniques is essential for the unambiguous identification of impurities.

Analytical TechniqueApplication in Byproduct Identification
Thin Layer Chromatography (TLC) A quick and simple method to visualize the number of components in your reaction mixture. Different staining techniques can help differentiate between product and byproducts.
High-Performance Liquid Chromatography (HPLC) Provides quantitative information on the purity of your sample and can be used to separate and quantify isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the mass identification capabilities of MS, allowing for the determination of the molecular weight of each component.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for volatile byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide structural information about the different components. ¹⁹F NMR is particularly powerful for identifying and quantifying fluorinated isomers, as the chemical shift of the fluorine atom is highly sensitive to its position on the pyrimidine ring.
Q3: My main byproduct is the 2-fluoro regioisomer. How can I separate it from my desired this compound?

The separation of 2-fluoro and this compound isomers is a significant challenge due to their similar polarities and boiling points. However, a combination of chromatographic and crystallization techniques can be effective.

1. Flash Column Chromatography:

This is the most common method for purifying reaction mixtures. Optimizing your stationary and mobile phases is key to achieving good separation.

  • Stationary Phase: Silica gel is the most common choice for normal-phase chromatography. For reversed-phase chromatography, C18-functionalized silica is typically used.

  • Mobile Phase (Eluent): A systematic approach to solvent screening is recommended. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) can be a valuable tool for quickly screening different solvent systems to find the one that provides the best separation between your desired product and the isomeric byproduct.

2. High-Performance Liquid Chromatography (HPLC):

For more challenging separations, preparative HPLC can be employed.

  • Fluorinated Stationary Phases: Columns with fluorinated stationary phases can offer unique selectivity for separating fluorinated compounds. These phases can provide different elution orders compared to traditional C8 or C18 columns, potentially enhancing the separation of your isomers.

  • Method Development: Start with analytical scale HPLC to develop a separation method. Once you have achieved baseline separation of the isomers, the method can be scaled up to a preparative scale.

3. Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the desired this compound has high solubility at elevated temperatures and low solubility at room temperature, while the 2-fluoro isomer remains in solution.

  • Solvent Selection: A good starting point is to test a range of solvents with varying polarities. Common choices include ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as heptane/ethyl acetate or methanol/water.

  • Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be used. In this method, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (in which the compound is insoluble) is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly to induce crystallization of the desired product.

The following workflow diagram illustrates a general strategy for the purification of 4-fluoropyrimidines.

Purification_Workflow Crude_Mixture Crude Reaction Mixture TLC_Analysis TLC Analysis Crude_Mixture->TLC_Analysis Flash_Chromatography Flash Column Chromatography TLC_Analysis->Flash_Chromatography Optimize Solvent System HPLC_Analysis HPLC Analysis (Purity Check) Flash_Chromatography->HPLC_Analysis Pure_Product Pure this compound HPLC_Analysis->Pure_Product >98% Purity Impure_Fractions Impure Fractions HPLC_Analysis->Impure_Fractions <98% Purity Recrystallization Recrystallization Impure_Fractions->Recrystallization Further_Purification Further Purification (e.g., Preparative HPLC) Impure_Fractions->Further_Purification If Recrystallization Fails Recrystallization->HPLC_Analysis Check Purity Further_Purification->HPLC_Analysis

Caption: A general workflow for the purification of 4-fluoropyrimidines.

Frequently Asked Questions (FAQs)

Q: Can I use ¹H NMR to distinguish between 4-fluoro and 2-fluoropyrimidine isomers?

A: While ¹H NMR will show different splitting patterns and chemical shifts for the protons on the pyrimidine ring for each isomer, ¹⁹F NMR is a more direct and often more sensitive method for distinguishing and quantifying these regioisomers. The fluorine chemical shift is highly dependent on its electronic environment, leading to distinct signals for the 4-fluoro and 2-fluoro isomers.

Q: I am having trouble with my recrystallization; my compound is either too soluble in all solvents or insoluble in everything. What should I do?

A: This is a common challenge. Here are a few things to try:

  • Solvent Mixtures: Experiment with different ratios of miscible solvents. For example, if your compound is very soluble in dichloromethane and insoluble in pentane, you can dissolve it in a minimal amount of hot dichloromethane and then slowly add pentane until you see precipitation.

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature. This can sometimes yield high-quality crystals.

  • Vapor Diffusion: Place a solution of your compound in a small vial, and then place this vial inside a larger, sealed container with a more volatile solvent in which your compound is insoluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of your compound and promoting crystallization.

Q: Are there any safety considerations I should be aware of when working with fluoropyrimidines and their byproducts?

A: Yes. Fluorinated organic compounds can have significant biological activity and potential toxicity. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for your specific compounds for detailed handling and disposal information.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Column Preparation: Secure a glass chromatography column of an appropriate size and add a small plug of cotton or glass wool to the bottom. Add a layer of sand, followed by the silica gel (as a slurry in the initial eluent or dry-packed). Top with another layer of sand.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent. If the product is not very soluble, you can adsorb it onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Carefully add your chosen eluent to the top of the column and apply gentle pressure (e.g., with a hand pump or compressed air) to begin eluting the sample.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compounds using TLC.

  • Product Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve your impure solid in the minimum amount of a hot "good" solvent (a solvent in which it is highly soluble).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (a solvent in which your compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and allow them to dry.

References

  • Understanding the highly Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Balz–Schiemann reaction. Wikipedia. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazoniation. Chemistry – A European Journal. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]

  • 2,4-Dichloropyrimidine. National Center for Biotechnology Information. [Link]

  • 19F NMR Spectroscopy. ScienceDirect. [Link]

  • SUPPORTING INFORMATION Fluorination and Hydrolytic Stability of Water-Soluble Platinum Complexes with a Borane-Bridged. [Link]

  • Process for the preparation of chloropyrimidines.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. National Center for Biotechnology Information. [Link]

  • New Frontiers and Developing Applications in 19F NMR. National Center for Biotechnology Information. [Link]

  • Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

  • Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 2,4-Dichloropyrimidine. National Center for Biotechnology Information. [Link]

  • On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. MDPI. [Link]

  • Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Journal of the American Chemical Society. [Link]

  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. The Analyst. [Link]

  • Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chelating Leaving Groups. Molecules. [Link]

  • HPLC Separation Modes. Waters. [Link]

  • 2,4-Dichloro-5-fluoropyrimidine. National Center for Biotechnology Information. [Link]

  • Stereoselectivity and Regioselectivity in Nucleophilic Ring Opening in Derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted Dimerization and Ring Transformation. Syntheses of Derivatives of Pyrimidinylmethylamine, Pyrimidinylmethylamino Acid Amides, and alpha-amino-2-pyrimidinylacetamides. The Journal of Organic Chemistry. [Link]

  • Elimination of contaminant Kryptofix 2.2.2 in the routine production of 2-[18F]fluoro-2-deoxy-D-glucose. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. The Journal of Physical Chemistry B. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ultrafast separation of desfluoro impurities. Journal of Chromatography A. [Link]

  • Quantification of Kryptofix 2.2.2 in [18F]fluorine-labelled radiopharmaceuticals by rapid-resolution liquid chromatography. Nuclear Medicine Communications. [Link]

  • The mechanism of the enzymatic fluorination in Streptomyces cattleya. Nature. [Link]

  • Nucleophilic fluorination of aromatic compounds.
  • Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characteriz

Stability issues of 4-Fluoropyrimidine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluoropyrimidine Stability

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. As a pivotal building block in medicinal chemistry and materials science, understanding its stability is paramount to achieving reproducible and high-yielding experimental outcomes. This guide is structured to provide direct, actionable answers to stability challenges you may encounter, moving from immediate troubleshooting to foundational knowledge.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues. If you are experiencing unexpected results, start here.

dot

Troubleshooting_Workflow cluster_observe Observation cluster_investigate Investigation cluster_action Action observe Low Reaction Yield or Unexpected Byproducts q1 Is the 4-FP starting material degrading under my reaction conditions? observe->q1 q2 Are the byproducts consistent with hydrolysis? q1->q2 No action1 Run pH Stress Test (Protocol 1) q1->action1 Yes/Unsure q3 Is my stored 4-FP pure? q2->q3 No action2 Analyze byproducts via LC-MS. Compare mass to 4-hydroxypyrimidine. q2->action2 Yes/Unsure action3 Check purity of stored material. Review storage conditions (see FAQ). q3->action3 Unsure action4 Modify reaction pH, temperature, or reaction time. Consider aprotic solvent. action1->action4 Degradation Observed action2->action4 Hydrolysis Confirmed

Caption: Troubleshooting workflow for this compound stability issues.

Q1: My reaction yield is dramatically lower than expected, and I suspect my this compound starting material is degrading. How can I confirm this?

Answer: This is a common issue, especially when developing new synthetic routes. The cause is often that the reaction conditions (pH, temperature, solvent) are inadvertently promoting the degradation of your starting material before it can react as intended. You must isolate and test the stability of this compound under your specific reaction conditions, absent of other reagents.

This is a self-validating test; it directly confirms or refutes your hypothesis. The pyrimidine ring is electron-deficient, making the C4 position susceptible to nucleophilic attack. This reactivity is modulated by pH.

This protocol is designed to simulate your reaction's pH conditions and quantify the stability of this compound over time.

Materials:

  • This compound (4-FP)

  • Aprotic solvent in which 4-FP is soluble (e.g., Acetonitrile, THF)

  • Aqueous buffers at three pH points (e.g., pH 4, pH 7, pH 10)

  • HPLC system with a C18 column

  • Internal standard (IS), optional but recommended (e.g., a stable, UV-active compound like biphenyl)

Procedure:

  • Prepare Stock Solution: Create a stock solution of 4-FP in your chosen aprotic solvent at a known concentration (e.g., 1 mg/mL). If using an internal standard, include it in this stock solution.

  • Incubation Setup: For each pH condition, mix the 4-FP stock solution with the aqueous buffer in a ratio that mimics your reaction's solvent system (e.g., 1:1 Acetonitrile:Buffer). Prepare a control sample using deionized water instead of a buffer.

  • Time Zero (T=0) Sample: Immediately after mixing, take an aliquot from each vial and quench it by diluting it into the initial mobile phase for HPLC analysis. This is your T=0 reference point.

  • Incubation: Place the sealed vials at the temperature of your intended reaction.

  • Time-Point Sampling: At regular intervals (e.g., 1h, 4h, 8h, 24h), withdraw aliquots from each vial, quench as in step 3, and analyze by HPLC.

  • Analysis: Quantify the peak area of 4-FP (relative to the internal standard if used) at each time point. A decrease in the relative peak area indicates degradation.

Data Interpretation: Summarize your findings in a table. Significant degradation (>5-10%) under a specific pH and temperature condition indicates that your reaction environment is too harsh.

pH of MediumTemperature (°C)Time (hours)% 4-FP Remaining (Relative to T=0)
4.0 (Acetate Buffer)50885%
7.0 (Phosphate Buffer)50899%
10.0 (Carbonate Buffer)50860%

Causality & Next Steps: If degradation is confirmed, your primary options are to lower the reaction temperature, reduce the reaction time, or, most effectively, adjust the pH to a more neutral range if your reaction chemistry allows.

Q2: My LC-MS analysis shows an unexpected peak with a mass corresponding to a loss of fluorine and addition of oxygen. What is this byproduct?

Answer: You are likely observing the hydrolysis of this compound to 4-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-4(3H)-one). This is the most common degradation pathway in aqueous acidic or basic media. The fluorine atom is a good leaving group, and the electron-deficient pyrimidine ring is susceptible to nucleophilic attack by water or hydroxide ions.[1]

The mechanism differs significantly between acidic and basic conditions:

  • Acidic Conditions: The pyrimidine ring is first protonated, which further activates it towards nucleophilic attack by a weak nucleophile like water.[2]

  • Basic Conditions: The hydroxide ion is a strong nucleophile that directly attacks the C4 position, displacing the fluoride ion.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start This compound A_protonated Protonated Pyrimidine (Activated) A_start->A_protonated + H⁺ A_intermediate Tetrahedral Intermediate A_protonated->A_intermediate + H₂O A_product 4-Hydroxypyrimidine + H⁺ + F⁻ A_intermediate->A_product - H⁺ B_start This compound B_intermediate Meisenheimer-like Intermediate B_start->B_intermediate + OH⁻ B_product 4-Hydroxypyrimidine + F⁻ B_intermediate->B_product - F⁻

Caption: Proposed hydrolysis pathways for this compound.

Troubleshooting Action: If you suspect hydrolysis, modify your reaction to minimize the presence of water, especially under strong acidic or basic conditions. If an aqueous workup is necessary, perform it quickly at low temperatures and use a buffered solution close to neutral pH.[3] You can test the stability of your compound during workup by taking a small sample of your organic reaction mixture and treating it with the acidic or basic solution you plan to use, then analyzing the result by TLC or LC-MS.[3]

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the general stability profile of this compound across the pH spectrum?
  • Acidic pH (pH < 4): Susceptible to acid-catalyzed hydrolysis. The rate of degradation generally increases as the pH decreases.[6]

  • Neutral pH (pH ~6-8): Generally most stable in this range, where both acid- and base-catalyzed hydrolysis pathways are minimized.

  • Basic pH (pH > 9): Susceptible to base-catalyzed hydrolysis. The rate of degradation increases significantly with rising pH due to the increased concentration of the hydroxide nucleophile.[7]

For sensitive applications, it is always recommended to perform a stability study under your specific conditions as described in Protocol 1 .

Q4: What are the best analytical methods to monitor the stability of this compound?

Answer: High-Performance Liquid Chromatography (HPLC) is the preferred method for stability testing.[8] A stability-indicating HPLC method is one that can separate the parent compound (this compound) from its potential degradation products, impurities, and other reaction components.[9]

Key components of a stability-indicating HPLC method:

  • Column: A reversed-phase C18 column is typically effective.

  • Mobile Phase: A gradient of acetonitrile and water (often with a pH modifier like formic acid or ammonium acetate to ensure good peak shape) is a good starting point.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 254 nm) is common.[9]

  • Validation: The method should be validated through forced degradation studies, where the compound is intentionally degraded with acid, base, heat, and oxidizing agents to ensure the degradation products are resolved from the main peak.[9][10]

Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks, but it is not suitable for quantitative stability analysis.

Q5: How should I store this compound to ensure its long-term stability?

Answer: Proper storage is crucial to prevent degradation over time.

  • Temperature: Store in a cool environment. Refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C) is often employed, but ensure the container is sealed tightly to prevent moisture ingress upon warming.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container to protect it from moisture and air.

  • Light: Protect from light by using an amber vial or storing it in a dark place.[11]

  • Container: Use a clean, dry, and inert container (glass is preferred).

Always check the purity of the material by a suitable analytical method (like HPLC or NMR) before use, especially if it has been stored for an extended period or if the storage conditions have been compromised.

References

  • ResearchGate. (2025). Synthesis and biological properties of pyrimidine 4′-fluoronucleosides and 4′-fluorouridine 5′-O-triphosphate | Request PDF. Available at: [Link]

  • Beilstein-Institut. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC - NIH. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • IP Indexing. (n.d.). Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation. Available at: [Link]

  • PharmGKB. (n.d.). PharmGKB summary: fluoropyrimidine pathways. PMC - NIH. Available at: [Link]

  • ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. Available at: [Link]

  • ResearchGate. (2024). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. Available at: [Link]

  • ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacokinetics. Available at: [Link]

  • ResearchGate. (2024). Hydrolysis Rates for Various pH Levels | Download Table. Available at: [Link]

  • Holler, et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • ResearchGate. (n.d.). pH rate profile for the hydrolysis of 6 at 200 °C. Available at: [Link]

  • American Chemical Society. (2022). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Pharmacology & Translational Science. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Available at: [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • Eurofins Scientific. (2024). Chemical and stability studies. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • Journal of Bacteriology. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC - NIH. Available at: [Link]

  • Nature. (n.d.). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. PMC - NIH. Available at: [Link]

  • PubMed. (n.d.). Stability of fluorouracil administered through four portable infusion pumps. Available at: [Link]

  • Biomedicine & Pharmacotherapy. (n.d.). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. PMC - NIH. Available at: [Link]

  • The Children & Young People's Cancer Association. (n.d.). Safe handling of chemotherapy medicines. Available at: [Link]

  • Journal of Medicinal Chemistry. (n.d.). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. PMC - NIH. Available at: [Link]

  • PubMed. (n.d.). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187. Available at: [Link]

  • MDPI. (2023). Pharmacogenetics and Adverse Events in the Use of Fluoropyrimidine in a Cohort of Cancer Patients on Standard of Care Treatment in Zimbabwe. NIH. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. Available at: [Link]

  • PubMed. (n.d.). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Available at: [Link]

  • ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Available at: [Link]

  • MDPI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. Available at: [Link]

  • Journal of Chemical Theory and Computation. (n.d.). Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations. NIH. Available at: [Link]

  • Clinical and Translational Science. (n.d.). Individualized Dosing of Fluoropyrimidine‐Based Chemotherapy to Prevent Severe Fluoropyrimidine‐Related Toxicity: What Are the Options?. PubMed Central. Available at: [Link]

  • PubMed. (2018). Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study Into the Role of the Substituents at Boron. Available at: [Link]

  • Silent Spring Institute. (2020). Thermal degradation of fluoropolymers. Available at: [Link]

  • GaBI Journal. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. Available at: [Link]

  • Futu Morning Brief. (2026). Trump made consecutive statements late at night!. Available at: [Link]

  • BioMed Central. (2019). Fluoropyrimidine with or without platinum as first-line chemotherapy in patients with advanced gastric cancer and severe peritoneal metastasis: a multicenter retrospective study. NIH. Available at: [Link]

  • Canadian Journal of Hospital Pharmacy. (2004). Chemical Stability of 4-Aminopyridine Capsules. Available at: [Link]

Sources

Navigating the Purification Maze: A Technical Support Guide for Polar 4-Fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 4-fluoropyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this important class of molecules. The inherent polarity, conferred by the pyrimidine core and often exacerbated by polar functional groups, combined with the electronic effects of the fluorine substituent, can make achieving high purity a formidable task. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome these hurdles and obtain highly pure compounds for your research.

I. The Root of the Challenge: Understanding the Physicochemical Properties of 4-Fluoropyrimidines

The purification difficulties associated with polar this compound derivatives stem from a confluence of their structural features:

  • High Polarity: The nitrogen atoms in the pyrimidine ring, along with other polar functional groups, make these molecules highly polar. This leads to strong interactions with polar stationary phases and high solubility in polar solvents, which can complicate chromatographic separations and crystallization.

  • Fluorine's Influence: The highly electronegative fluorine atom at the 4-position significantly impacts the electron distribution in the pyrimidine ring. This can alter the basicity of the nitrogen atoms, affecting their charge state at different pH values and influencing their interactions with stationary phases.[1] The C-F bond can also participate in unique interactions, such as with residual silanols on silica gel, potentially leading to peak tailing.

  • Solubility Profile: These derivatives often exhibit good solubility in polar organic solvents like methanol and DMSO, but their solubility in less polar solvents suitable for normal-phase chromatography can be limited. Conversely, in reversed-phase chromatography, their high polarity can lead to poor retention.[2]

II. Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the purification of polar this compound derivatives in a question-and-answer format, providing probable causes and actionable solutions.

Scenario 1: Flash Chromatography Woes

Question: My this compound derivative streaks badly on a silica gel TLC plate and I get poor separation during flash chromatography. What's happening and how can I fix it?

Answer:

This is a classic problem when dealing with polar, basic heterocycles on standard silica gel.

  • Probable Cause 1: Strong Interaction with Acidic Silica. Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms of your pyrimidine derivative can interact strongly with these sites via acid-base interactions, leading to streaking (tailing) and sometimes irreversible adsorption.

  • Probable Cause 2: Inappropriate Solvent System. The solvent system may not be polar enough to effectively elute your highly polar compound, or it may not be optimized to disrupt the strong interactions with the stationary phase.

Solutions:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: To neutralize the acidic silanol groups, add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N) at 0.1-1% is a common choice. For very basic compounds, a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can be used as a polar component of the mobile phase (e.g., 1-10% in dichloromethane).

    • Increase Polarity Systematically: If your compound isn't moving (low Rf), systematically increase the polarity of your eluent. A gradient elution, starting with a less polar mixture and gradually increasing the proportion of the more polar solvent, can often provide better separation than an isocratic (constant composition) system.

  • Change the Stationary Phase:

    • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a base like triethylamine.

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.

    • Amine-Functionalized Silica: Commercially available amine-functionalized silica is designed to minimize interactions with basic compounds and can significantly improve peak shape.

  • Employ Dry Loading: To ensure a narrow band at the start of the chromatography, use a dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite®, and evaporate the solvent to obtain a dry powder. This powder can then be carefully loaded onto the top of your column.

Question: My compound is extremely polar and doesn't move off the baseline even with 100% ethyl acetate or methanol in dichloromethane. What are my options?

Answer:

When dealing with exceptionally polar compounds, conventional normal-phase chromatography on silica may not be effective. Here are advanced strategies to consider:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds. It utilizes a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[3][4] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is typically achieved by increasing the water content in the mobile phase.[5]

  • Reversed-Phase Flash Chromatography: While counterintuitive for polar compounds, reversed-phase flash chromatography using a C18-functionalized silica stationary phase can be effective. The mobile phase is typically a mixture of water and a miscible organic solvent like acetonitrile or methanol. For very polar compounds, you may need to start with a highly aqueous mobile phase to achieve retention.

Scenario 2: HPLC Purification Challenges

Question: I'm trying to purify my this compound derivative using reversed-phase HPLC, but it elutes in the void volume (no retention). How can I get it to stick to the column?

Answer:

This is a common issue for highly polar molecules on non-polar C18 columns.

  • Probable Cause: Your compound is too hydrophilic and has a greater affinity for the highly aqueous mobile phase than the non-polar stationary phase.

Solutions:

  • Use a Polar-Endcapped or Polar-Embedded Column: These specialized reversed-phase columns have been designed to provide better retention for polar analytes.

  • Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds. You might need to start with a mobile phase containing as little as 0-5% organic solvent.

  • Adjust the Mobile Phase pH: The charge state of your this compound derivative can significantly impact its retention. The fluorine atom at the 4-position is electron-withdrawing, which is expected to decrease the basicity of the pyrimidine nitrogens compared to unsubstituted pyrimidine. By adjusting the pH of the mobile phase with a buffer (e.g., ammonium formate, ammonium acetate, or trifluoroacetic acid), you can influence the ionization state of your compound. For basic compounds, working at a higher pH will neutralize them, making them less polar and increasing their retention on a reversed-phase column.

  • Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral ion-pair with your charged analyte, which will be better retained by the non-polar stationary phase. However, be aware that ion-pairing reagents can be difficult to remove from the column and may interfere with mass spectrometry detection.

  • Switch to HILIC: As with flash chromatography, HILIC is often the most effective solution for retaining and separating highly polar compounds by HPLC.

Question: My peaks are tailing or splitting in my HPLC chromatogram. What could be the cause?

Answer:

Peak tailing or splitting can arise from several factors:

  • Probable Cause 1: Secondary Interactions with the Stationary Phase. Residual acidic silanol groups on the silica backbone of the stationary phase can interact with the basic nitrogens of your pyrimidine, causing tailing.

  • Probable Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

  • Probable Cause 3: Mismatched Injection Solvent. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak broadening and splitting.

  • Probable Cause 4: Column Degradation. A void at the head of the column or a partially blocked frit can also lead to split peaks.

Solutions:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and advanced end-capping to minimize silanol interactions.

  • Add a Mobile Phase Modifier: A small amount of an acid (like formic acid or TFA) or a base (like ammonia or triethylamine) can improve peak shape by suppressing unwanted interactions.

  • Reduce Sample Concentration: Try injecting a more dilute sample.

  • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.

  • Column Maintenance: If you suspect column degradation, try flushing it according to the manufacturer's instructions or replacing it if necessary.

Scenario 3: Crystallization Conundrums

Question: My polar this compound derivative "oils out" instead of crystallizing. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

  • Probable Cause 1: The solution is too supersaturated, or it cooled too quickly.

  • Probable Cause 2: The presence of impurities is inhibiting crystal formation.

  • Probable Cause 3: The chosen solvent is not ideal.

Solutions:

  • Slow Down the Cooling Process: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The small scratches provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of the pure solid, adding a tiny crystal to the supersaturated solution can induce crystallization.

  • Try a Different Solvent or Solvent System: Finding the right solvent is key. An ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For polar compounds, consider polar protic solvents like ethanol, methanol, or isopropanol. You can also use a co-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble but miscible with the good solvent) until the solution becomes slightly cloudy. Gentle heating to redissolve the precipitate, followed by slow cooling, can yield high-quality crystals. Common solvent pairs include ethanol/water, methanol/diethyl ether, and acetone/hexane.

  • Pre-purification: If impurities are the issue, a quick preliminary purification by flash chromatography might be necessary before attempting crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a purification method for a new polar this compound derivative?

A1: Always start with Thin Layer Chromatography (TLC). TLC is an invaluable tool for quickly assessing the polarity of your compound and for screening different solvent systems for flash chromatography. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on a column.

Q2: Are there any stability concerns I should be aware of when purifying this compound derivatives?

A2: While generally stable, some fluorinated heterocycles can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. It's always a good practice to check the stability of your compound on a TLC plate before committing to a lengthy purification. Spot your compound on a silica TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.

Q3: What is the best way to remove a high-boiling point solvent like DMSO or DMF after purification?

A3: High-boiling point polar aprotic solvents can be challenging to remove. A common technique is to dilute the solution containing your compound with a large volume of water and then perform a liquid-liquid extraction with a suitable organic solvent (like ethyl acetate or dichloromethane) to extract your product. The organic layers can then be combined, dried, and concentrated. Alternatively, for small-scale purifications, preparative HPLC followed by lyophilization (freeze-drying) is a very effective method.

Q4: Can I use ion-exchange chromatography for my this compound derivative?

A4: Yes, ion-exchange chromatography (IEX) can be a powerful technique if your derivative is ionizable.[6][7][8][9] this compound derivatives are typically basic and will be positively charged at a pH below their pKa. In this case, you would use a cation-exchange resin.[9] Elution is typically achieved by increasing the salt concentration or changing the pH of the buffer.[9]

Q5: What is mixed-mode chromatography, and is it useful for these compounds?

A5: Mixed-mode chromatography (MMC) utilizes a stationary phase with more than one type of functional group, combining multiple retention mechanisms like reversed-phase and ion-exchange.[10][11] This can be extremely useful for purifying polar and ionizable compounds like this compound derivatives, as it offers unique selectivity that may not be achievable with single-mode chromatography.[11]

IV. Data Presentation: Solvent and Stationary Phase Selection

Table 1: Common Solvents for Chromatography of Polar Compounds

SolventPolarity IndexBoiling Point (°C)Notes
Hexane/Heptane0.169 / 98Common non-polar component in normal-phase.
Dichloromethane3.140Good solvent, but can be slow on columns.
Ethyl Acetate4.477Common polar component in normal-phase.
Acetonitrile5.882Used in reversed-phase and HILIC.
Methanol5.165Polar protic solvent for normal and reversed-phase.
Water10.2100Used in reversed-phase and HILIC.

Table 2: Stationary Phase Selection Guide

Stationary PhasePrimary InteractionBest Suited For
Silica GelAdsorption (Polar)General purpose normal-phase chromatography.
Alumina (Basic/Neutral)Adsorption (Polar)Basic compounds that interact strongly with silica.
Amine-Functionalized SilicaNormal-Phase / Weak Anion ExchangeBasic compounds, HILIC applications.[5]
Diol-Functionalized SilicaNormal-Phase (less polar than silica)HILIC applications, less retentive than silica.[5]
C18 (Reversed-Phase)Hydrophobic (Non-polar)Less polar compounds, can be used for polar compounds with highly aqueous mobile phases.
Polar-Endcapped C18Hydrophobic with reduced silanol interactionsImproved retention and peak shape for polar compounds in reversed-phase.

V. Experimental Protocols

Protocol 1: Flash Chromatography of a Moderately Polar this compound Derivative

This protocol is a general guideline and should be optimized for your specific compound using TLC analysis first.

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., starting with 100% dichloromethane and gradually adding ethyl acetate or methanol).

    • Add 0.5% triethylamine to the solvent system to check for improvements in spot shape.

    • Identify a solvent system that gives your target compound an Rf of approximately 0.2-0.3.

  • Column Packing:

    • Select an appropriately sized silica gel column for your sample amount (typically, use a mass of silica that is 50-100 times the mass of your crude material).

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the solvent system identified by TLC.

    • If using a gradient, gradually increase the percentage of the more polar solvent.

    • Collect fractions and monitor their composition by TLC.

  • Post-Purification:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC of a Highly Polar this compound Derivative

  • Analytical Method Development:

    • Using an analytical HPLC system with a polar-endcapped C18 column, develop a separation method.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Start with a gradient of 5-95% B over 15-20 minutes to determine the approximate retention time of your compound.

    • Optimize the gradient to achieve good separation from impurities.

  • Scale-Up to Preparative HPLC:

    • Use a preparative HPLC column with the same stationary phase as the analytical column.

    • Scale the flow rate and injection volume according to the column dimensions.

    • Dissolve the crude sample in a minimal amount of the initial mobile phase (or a weaker solvent like water). Ensure the sample is fully dissolved and filtered before injection.

  • Purification and Fraction Collection:

    • Equilibrate the preparative column with the initial mobile phase for at least 5-10 column volumes.

    • Inject the sample and run the optimized preparative gradient.

    • Collect fractions based on the UV chromatogram, collecting the peak corresponding to your target compound.

  • Work-up:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) by rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain your pure compound as a solid.

VI. Visualization of Workflows

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Polar this compound Derivative tlc Perform TLC Analysis on Silica Gel start->tlc rf_check Rf > 0.1 in reasonable solvent system? tlc->rf_check streaking_check Significant Streaking? rf_check->streaking_check Yes hilic_rp Consider HILIC or Reversed-Phase Chromatography rf_check->hilic_rp No flash_silica Flash Chromatography on Silica Gel streaking_check->flash_silica No flash_modifier Flash Chromatography with Basic Modifier (e.g., Et3N) streaking_check->flash_modifier Yes final_purity Assess Purity (NMR, LC-MS) flash_silica->final_purity alt_stationary Consider Alternative Stationary Phase (Alumina, Amine-Silica) flash_modifier->alt_stationary Still streaking flash_modifier->final_purity alt_stationary->final_purity hilic_rp->final_purity recrystallize Final Polish by Recrystallization final_purity->recrystallize

Caption: A decision-making workflow for selecting an appropriate purification strategy.

Diagram 2: General HPLC Purification Workflow

HPLC_Workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification sample_prep Sample Preparation (Dissolve & Filter) scale_up Scale-up to Preparative HPLC sample_prep->scale_up method_dev Analytical Method Development method_dev->scale_up fraction_collection Fraction Collection scale_up->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis combine_fractions Combine Pure Fractions purity_analysis->combine_fractions solvent_removal Solvent Removal (Rotovap & Lyophilize) combine_fractions->solvent_removal final_product Pure Compound solvent_removal->final_product

Caption: A streamlined workflow for HPLC purification of polar compounds.

VII. References

  • Melnykov, K. P., Tavlui, O., Skreminskiy, A., Kuchkovska, Y. O., & Grygorenko, O. O. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55).

  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Retrieved from Bio-Rad website.

  • Cytiva. (2024). Ion Exchange Chromatography. Retrieved from Cytiva website.

  • Thermo Fisher Scientific. (n.d.). Ion exchange chromatography. Retrieved from Thermo Fisher Scientific website.

  • Wikipedia. (2023, December 1). Mixed-mode chromatography. In Wikipedia.

  • Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2016). Mixed-Mode Chromatography—A Review. LCGC Europe, 29(9), 508-519.

  • Thermo Fisher Scientific. (n.d.). Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications. Retrieved from Thermo Fisher Scientific website.

  • Merck. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis. Retrieved from Merck Millipore website.

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from Teledyne ISCO website.

  • Journal of Pharmaceutical and Biomedical Analysis. (2013). Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics. Journal of Pharmaceutical and Biomedical Analysis, 84, 146-156.

  • ResearchGate. (2013). Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics.

  • Quora. (2018). Why is pyrimidine less basic than pyridazine?.

  • Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine.

  • ChemicalBook. (n.d.). 2-AMINO-4-FLUOROPYRIDINE synthesis. Retrieved from ChemicalBook website.

  • Guidechem. (n.d.). How to Synthesize 2-Amino-4-chloropyrimidine?. Retrieved from Guidechem website.

  • Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine. Retrieved from Patsnap Eureka website.

  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine. Retrieved from Google Patents website.

  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from Labcompare website.

  • Shimadzu. (n.d.). Purification made easy - secrets of science. Retrieved from Shimadzu website.

  • YMC. (n.d.). High purity preparative purification of chiral compounds by recycling preparation HPLC system. Retrieved from YMC website.

  • YouTube. (2020). HPLC Tutorial Part 1_Solvent and Sample Preparations. Retrieved from YouTube website.

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from University of Warwick website.

Sources

Technical Support Center: Selective Monosubstitution of Dihalopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of dihalopyrimidine reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve selective monosubstitution, a critical step in the synthesis of a vast array of biologically active molecules. Pyrimidine scaffolds are central to numerous FDA-approved drugs, making the precise control of their functionalization a paramount challenge in modern drug discovery.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions to address the common hurdles encountered when working with dihalopyrimidines, particularly the challenge of preventing undesired di-substitution.

Understanding the Challenge: C4 vs. C2 Reactivity

In nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions, 2,4-dihalopyrimidines exhibit a strong intrinsic preference for substitution at the C4 position.[1][2][3] This is primarily due to the C4 position being more electrophilic.[2][4] The intermediate formed during nucleophilic attack at C4 can be stabilized by three resonance structures, contributing to its higher reactivity.[5] However, achieving substitution at the C2 position, or preventing a second substitution after an initial C4 reaction, requires a nuanced understanding and control of reaction parameters.

This guide will walk you through the key factors influencing selectivity and provide actionable protocols to help you steer your reaction toward the desired monosubstituted product.

Frequently Asked Questions (FAQs)

Q1: My reaction with a 2,4-dichloropyrimidine is yielding a significant amount of the di-substituted product. How can I favor monosubstitution?

A1: This is a classic challenge. The key is to modulate the reactivity of the system. Here are the primary levers you can pull:

  • Stoichiometry: This is your first and most critical control point. Use a slight excess (e.g., 1.05-1.2 equivalents) of your nucleophile.[6] This ensures there isn't a large excess of the nucleophile available to react with the initially formed monosubstituted product.

  • Temperature: Lowering the reaction temperature is a powerful tool to enhance selectivity.[6] SNAr reactions are often kinetically controlled. By reducing the thermal energy of the system, you can often favor the more rapid reaction at C4 while disfavoring the slower, subsequent reaction at C2. Reactions can often be successful at room temperature or even 0 °C.[1][7]

  • Slow Addition: Instead of adding your nucleophile all at once, consider a slow, controlled addition using a syringe pump. This maintains a low instantaneous concentration of the nucleophile, further minimizing the chance of di-substitution.

Q2: I want to achieve selective substitution at the C2 position of a 2,4-dichloropyrimidine. Is this possible?

A2: While C4 is the more reactive site, C2-selective substitution is achievable, though it often requires more specialized conditions. Here's what to consider:

  • Catalyst and Ligand Choice: For cross-coupling reactions, the choice of catalyst and ligand is paramount. Recent studies have shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely facilitate C2-selective C-S cross-coupling reactions.[1][3][8] For example, using a precatalyst like (η³-tBu-indenyl)PdCl(IPent) has been shown to favor C2 thiolation.[1]

  • Substituent Effects: The electronic nature of other substituents on the pyrimidine ring can dramatically influence regioselectivity. Electron-donating groups at the C6 position can steer SNAr reactions toward the C2 position.[9] Conversely, electron-withdrawing groups at C5 tend to enhance the inherent C4 selectivity.[10]

  • Nucleophile Choice: In some specific cases, the nature of the nucleophile can invert selectivity. For instance, tertiary amines have been shown to favor C2 substitution in reactions with 5-substituted-2,4-dichloropyrimidines.[10][11]

Q3: How does the choice of base and solvent affect the selectivity of my reaction?

A3: The base and solvent system can have a profound impact on both the reaction rate and selectivity.

  • Base: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., an amine or thiol) without competing in the substitution reaction. The strength of the base should be carefully considered. A base that is too strong can lead to side reactions or decomposition. Common choices include diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Solvent: The choice of solvent can influence the solubility of your reagents and the stability of the reaction intermediates. Aprotic polar solvents like DMF or acetonitrile are common choices. In some instances, solvent choice can even control regioselectivity. For example, in the reaction of 2,4-dichloropyrimidine with N-phenylpiperazine, the choice of solvent was used to control the site of substitution.[12]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
High levels of di-substituted product 1. Excess nucleophile.2. Reaction temperature is too high.3. High concentration of nucleophile.1. Reduce the equivalents of nucleophile to 1.05-1.1 eq.2. Lower the reaction temperature (e.g., from reflux to room temperature or 0 °C).3. Use slow addition of the nucleophile via a syringe pump.
Reaction is not proceeding to completion 1. Insufficient activation.2. Poor solubility of starting materials.3. Inactive catalyst (for cross-coupling).1. If running at low temperature, consider a modest increase in temperature after the initial selective reaction has occurred.2. Screen different solvents to ensure all components are fully dissolved.3. For cross-coupling, ensure the catalyst is fresh and handled under an inert atmosphere.
Incorrect regioselectivity (C4 when C2 is desired) 1. Default reactivity of the 2,4-dihalopyrimidine.2. Inappropriate catalyst/ligand system.1. For SNAr, investigate if substituents on the pyrimidine ring can be altered to favor C2 attack.2. For cross-coupling, employ specialized catalyst systems known for C2 selectivity, such as those with bulky NHC ligands.[1][3]
Formation of side products 1. Reaction with solvent.2. Decomposition of starting materials or product.3. Base-induced side reactions.1. Ensure the solvent is inert under the reaction conditions.2. Run the reaction at a lower temperature and monitor by TLC or LC-MS to avoid over-running the reaction.3. Consider a milder base or a different base/solvent combination.

Experimental Protocols

Protocol 1: General Procedure for Selective C4-Monosubstitution of 2,4-Dichloropyrimidine with an Amine Nucleophile

This protocol provides a general method for achieving selective monosubstitution at the C4 position.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq.)

  • Amine nucleophile (1.05-1.1 eq.)

  • Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous acetonitrile (or another suitable aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,4-dichloropyrimidine.

  • Dissolve the starting material in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add the DIPEA to the solution.

  • In a separate flask, dissolve the amine nucleophile in a small amount of anhydrous acetonitrile.

  • Add the amine solution dropwise to the reaction mixture over 30-60 minutes.

  • Stir the reaction mixture at 0 °C.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the C4-monosubstituted pyrimidine.

Diagram: Decision Workflow for Optimizing Monosubstitution

Monosubstitution_Workflow start Start: Di-substitution Observed stoichiometry Adjust Stoichiometry (1.05-1.1 eq. Nucleophile) start->stoichiometry temperature Lower Reaction Temperature (e.g., RT to 0°C) stoichiometry->temperature slow_addition Implement Slow Addition (Syringe Pump) temperature->slow_addition check_selectivity Analyze Product Mixture (LC-MS, NMR) slow_addition->check_selectivity success Monosubstitution Achieved check_selectivity->success Selective? Yes troubleshoot Further Troubleshooting (Solvent, Base) check_selectivity->troubleshoot Selective? No

Caption: A decision-making workflow for troubleshooting and optimizing selective monosubstitution reactions.

Mechanistic Insights

Diagram: General Mechanism for SNAr at C4

SNAr_Mechanism pyrimidine 2,4-Dichloropyrimidine Cl Cl meisenheimer Meisenheimer Complex (Resonance Stabilized) pyrimidine->meisenheimer Forms Intermediate nucleophile Nu-H nucleophile->pyrimidine:c4 Nucleophilic Attack at C4 product C4-Monosubstituted Product meisenheimer->product Loss of Cl-

Caption: Simplified mechanism of nucleophilic aromatic substitution (SNAr) at the C4 position of 2,4-dichloropyrimidine.

The enhanced reactivity at C4 is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the ring nitrogens.[5] Understanding this fundamental principle is key to devising strategies that either leverage this inherent reactivity for selective C4 substitution or overcome it for C2 functionalization.

By carefully controlling the reaction conditions as outlined in this guide, researchers can effectively navigate the challenges of dihalopyrimidine chemistry to achieve their desired synthetic outcomes.

References

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022.
  • Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
  • BenchChem. (2025). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.
  • Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • BenchChem. (2025). A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Studylib. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine.
  • PubMed. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • MDPI. (2021). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles.

Sources

Optimizing temperature and reaction time for 4-Fluoropyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing 4-Fluoropyrimidine Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound synthesis. This guide is designed to provide you, a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to optimize your reaction conditions, specifically focusing on temperature and reaction time. The synthesis of fluorinated heterocycles like this compound is a critical step in the development of many pharmaceuticals. However, the introduction of fluorine via nucleophilic aromatic substitution (SNAr) can be challenging. This guide provides practical, field-tested advice to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for synthesizing 4-fluoropyrimidines from their chloro- or bromo-analogs?

The most common method is a nucleophilic aromatic substitution (SNAr) reaction.[1][2] In this process, a fluoride ion (F⁻) acts as a nucleophile, attacking the electron-deficient pyrimidine ring at the carbon atom bonded to a leaving group (like chlorine or bromine).[1][3] The pyrimidine ring's nitrogen atoms act as electron-withdrawing groups, which activate the ring for nucleophilic attack.[1][4] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the ring's electron-withdrawing features.[1][3] The subsequent loss of the leaving group restores the aromaticity of the ring, yielding the this compound product.

Q2: Why is temperature control so critical in SNAr fluorination reactions?

Temperature is a crucial parameter that directly influences both the reaction rate and the formation of byproducts.

  • Low Temperatures: Insufficient heat can lead to a sluggish or incomplete reaction, as the activation energy barrier for the formation of the Meisenheimer complex will not be overcome.[5]

  • High Temperatures: Excessive heat can cause decomposition of the starting material, the product, or even the solvent. It can also promote side reactions, such as the formation of hydroxypyrimidines if trace amounts of water are present. Some reagents, like certain phase-transfer catalysts, can also degrade at elevated temperatures.[6]

Therefore, finding the optimal temperature is a balancing act between achieving a reasonable reaction rate and minimizing degradation and side product formation.

Q3: How does reaction time impact the yield and purity of this compound?

Reaction time is intrinsically linked to temperature. At an optimal temperature, the reaction should be allowed to proceed until the starting material is consumed, which can be monitored by techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

  • Insufficient Time: Stopping the reaction prematurely will result in a low yield due to incomplete conversion of the starting material.[5]

  • Excessive Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of impurities through product degradation or side reactions. This can complicate the purification process and lower the isolated yield.

Q4: What is the role of a phase-transfer catalyst (PTC) in these reactions?

A phase-transfer catalyst is often essential for successful SNAr fluorination. The fluoride source, typically potassium fluoride (KF) or cesium fluoride (CsF), has low solubility in the aprotic organic solvents used for these reactions.[7] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride) or a cryptand (e.g., Kryptofix 2.2.2), facilitates the transfer of the fluoride ion from the solid phase (or aqueous phase in some cases) to the organic phase where the pyrimidine substrate is dissolved.[8][9] The PTC forms a lipophilic ion pair with the fluoride ion, increasing its solubility and nucleophilicity in the organic solvent, thereby accelerating the reaction.[8][10]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Explanation & Troubleshooting Steps
Suboptimal Temperature Explanation: The reaction kinetics are highly temperature-dependent. Too low, and the reaction is too slow; too high, and decomposition may occur. Solution: Carefully screen a range of temperatures. Start with conditions reported in the literature for similar substrates and incrementally increase the temperature. Monitor the reaction progress closely.[5]
Inactive Fluorinating Agent Explanation: Potassium fluoride (KF) is hygroscopic and its reactivity is significantly diminished by the presence of water.[11][12] Water molecules solvate the fluoride ion, reducing its nucleophilicity. Solution: Use spray-dried KF or dry it thoroughly under vacuum at high temperatures before use.[11][12] Store it in a desiccator.
Inefficient Phase-Transfer Catalyst (PTC) Explanation: The chosen PTC may not be effective for your specific substrate/solvent system, or it may have degraded. Solution: Screen different PTCs (e.g., tetrabutylammonium salts, 18-crown-6). Ensure the PTC is pure and anhydrous. In some cases, a higher loading of the PTC may be necessary.
Presence of Water in the Reaction Explanation: Besides deactivating the fluorinating agent, water can act as a competing nucleophile, leading to the formation of hydroxypyrimidine byproducts.[13] Solution: Use anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Incomplete Reaction After Extended Time
Possible Cause Explanation & Troubleshooting Steps
Poor Reagent Solubility Explanation: Even with a PTC, the solubility of the fluoride salt or the pyrimidine substrate may be limited in the chosen solvent. Solution: Consider switching to a more polar aprotic solvent like DMSO, DMF, or Sulfolane, which can better solvate the ionic species. A moderate increase in temperature can also improve solubility.[5]
Insufficient Catalyst Loading Explanation: The catalytic cycle of the PTC may be slow, or the catalyst may be gradually inhibited. Solution: Increase the molar percentage of the PTC. For particularly challenging substrates, stoichiometric amounts of reagents like anhydrous tetrabutylammonium fluoride (TBAF) might be considered, though this is a more expensive option.[6]
Incorrect Reagent Stoichiometry Explanation: An insufficient amount of the fluorinating agent will naturally lead to an incomplete reaction. Solution: Use a molar excess of the fluoride source (e.g., 1.5 to 3 equivalents) to drive the reaction to completion.
Issue 3: Significant Formation of Side Products
Possible Cause Explanation & Troubleshooting Steps
Hydroxypyrimidine Formation Explanation: This is a classic side product resulting from the reaction with trace water or hydroxide ions. Solution: Rigorously exclude water from the reaction system (see "Inactive Fluorinating Agent" above). The use of spray-dried KF is highly recommended.[11][12]
Dimerization or Polymerization Explanation: Highly activated pyrimidine rings or the fluorinated product itself can sometimes undergo self-reaction, especially at high temperatures.[14] Solution: Lower the reaction temperature and monitor for the disappearance of the starting material to avoid prolonged heating after the reaction is complete. Running the reaction at a slightly higher concentration might favor the desired bimolecular reaction over side reactions in some cases.
Regioselectivity Issues (for di-substituted pyrimidines) Explanation: For substrates with multiple leaving groups (e.g., 2,4-dichloropyrimidine), the nucleophile might attack at an undesired position.[15][16] While C-4 substitution is generally favored, substituents on the ring can alter this selectivity.[15][16] Solution: The regioselectivity is often temperature and solvent dependent. Lowering the temperature may increase selectivity. Computational modeling can sometimes predict the more reactive site.

Data & Protocols

Table 1: Typical Reaction Conditions for SNAr Fluorination of 4-Chloropyrimidines
SubstrateFluoride SourceCatalyst (mol%)SolventTemperature (°C)Time (h)Approx. Yield (%)
4-Chloro-2-(methylthio)pyrimidineSpray-dried KF18-crown-6 (10)Acetonitrile801285-95
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylateCsFNoneDMSO100680-90
4,6-DichloropyrimidineSpray-dried KFTetrabutylammonium bromide (20)Sulfolane150-1602470-80
2,4-DichloropyrimidineSpray-dried KFKryptofix 2.2.2 (5)Toluene11018>90 (C4-selectivity)

Note: These are representative conditions and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Fluorination of a 4-Chloropyrimidine
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chloropyrimidine substrate (1.0 eq.).

  • Reagent Addition: Add spray-dried potassium fluoride (2.0 eq.) and the phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq.).

  • Solvent & Atmosphere: Add anhydrous solvent (e.g., acetonitrile or DMSO) to achieve a suitable concentration (e.g., 0.5 M). Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS every 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove insoluble inorganic salts.

  • Extraction: Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the remaining PTC and solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_temp Is Temperature Optimal? start->check_temp check_kf Is KF Anhydrous? check_temp->check_kf Yes increase_temp Action: Increase Temp. & Monitor check_temp->increase_temp No check_ptc Is PTC Effective? check_kf->check_ptc Yes dry_kf Action: Use Spray-Dried KF or Dry Under Vacuum check_kf->dry_kf No check_h2o Is Reaction Anhydrous? check_ptc->check_h2o Yes change_ptc Action: Screen Other PTCs or Increase Loading check_ptc->change_ptc No dry_system Action: Use Anhydrous Solvent & Inert Atmosphere check_h2o->dry_system No end_ok Yield Improved check_h2o->end_ok Yes increase_temp->start Re-evaluate dry_kf->start Re-evaluate change_ptc->start Re-evaluate dry_system->start Re-evaluate

Caption: A decision tree for troubleshooting low product yield.

Mechanism of Phase-Transfer Catalysis

PTC_Mechanism Q⁺ = Quaternary Ammonium Cation (PTC) cluster_organic Organic Phase cluster_solid Solid Phase PyCl Py-Cl PyF Py-F PyCl->PyF SₙAr Reaction QCl Q⁺Cl⁻ PyF->QCl Cl⁻ Released KF K⁺F⁻ (Solid) QCl->KF QF Q⁺F⁻ QF->PyCl F⁻ Attack KF->QF Phase Transfer (F⁻ for Cl⁻)

Caption: Role of a phase-transfer catalyst in SₙAr fluorination.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Changsha ZONEJING Chemical Co., Ltd. (2025). Potassium fluoride drying. ZONEJING. [Link]

  • National Center for Biotechnology Information. (2020). A synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PubMed Central. [Link]

  • MDPI. (n.d.). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI. [Link]

  • National Center for Biotechnology Information. (2023). Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm?. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Yellow River Fine Chemical. (n.d.). Potassium Fluoride, uses, solubility and formula. Yellow River Fine Chemical. [Link]

  • American Chemical Society. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. [Link]

  • ResearchGate. (2017). (PDF) Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science. [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • American Society of Clinical Oncology. (2022). Precision Oncology 2.0: Guiding Magic Bullets With Expression-Based Liquid Biopsy. ASCO Publications. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • National Center for Biotechnology Information. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PubMed Central. [Link]

  • CORE. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. CORE. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Penta Chemicals. (2022). Potassium fluoride dihydrate. Penta Chemicals. [Link]

  • University of Illinois. (2013). ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER CATALYSIS. University of Illinois. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • National Center for Biotechnology Information. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. PubMed Central. [Link]

  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • American Chemical Society. (n.d.). THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. ACS Publications. [Link]

Sources

Technical Support Center: Navigating Unexpected Products in 4-Fluoropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced chemistry of 4-fluoropyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic core. In our experience, while 4-fluoropyrimidines are valuable building blocks, their reactivity can sometimes lead to unexpected pathways and products. This resource provides in-depth, field-proven insights to help you troubleshoot these challenges, moving beyond simple protocols to explain the causal chemistry behind them.

Our approach is built on a foundation of scientific integrity. We will explore the "why" behind experimental phenomena, offering logical troubleshooting frameworks and robust analytical methods to ensure you can confidently identify and control your reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when working with 4-fluoropyrimidine and its derivatives.

Q1: Why is the C4 position of this compound so susceptible to nucleophilic attack?

The high reactivity at the C4 (and C2) position is a cornerstone of pyrimidine chemistry. It is primarily due to the electron-withdrawing nature of the two ring nitrogen atoms, which significantly lowers the electron density at these positions. This makes the C4 carbon highly electrophilic. According to frontier molecular orbital theory, the Lowest Unoccupied Molecular Orbital (LUMO) has its largest coefficient at the C4 carbon, making it the most favorable site for attack by a nucleophile.[1] The resulting negatively charged intermediate, known as a Meisenheimer complex, is effectively stabilized by delocalizing the charge onto the electronegative nitrogen atoms through resonance.[2]

Q2: My reaction is clean, but I'm consistently isolating the hydrolyzed product, 4-pyrimidinone, instead of my target compound. What's causing this?

This is a classic case of a competing nucleophilic substitution reaction where water acts as the nucleophile. The C-F bond in this compound is susceptible to hydrolysis under both acidic and basic conditions.[3][4] Even trace amounts of water in your solvent or reagents, or atmospheric moisture in a non-inert setup, can be sufficient to drive this side reaction, especially at elevated temperatures. The presence of other substituents on the pyrimidine ring can also influence the rate of hydrolysis.[4]

Q3: Is it possible for this compound to react with itself or form dimers?

Yes, self-reaction or dimerization can occur under specific conditions. The most well-documented form is photochemical dimerization, where adjacent pyrimidine rings (like thymine in DNA) form cyclobutane pyrimidine dimers (CPDs) upon exposure to UV light.[5][6][7] While less common in typical synthetic lab conditions unless a photochemical reaction is intended, it's a possibility if the reaction is exposed to strong light sources. Other self-condensation or polymerization pathways could be promoted by highly reactive intermediates or extreme reaction conditions, though these are less predictable.

Q4: I'm using an amine nucleophile and seeing multiple products. What are the likely culprits?

When using primary or secondary amines, a common side product is the di-substituted species, where the amine has reacted twice.[2] Another frequent issue arises from the choice of solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) can decompose at high temperatures to generate dimethylamine, which is itself a potent nucleophile and can react with your starting material to form an unexpected N,N-dimethylamino-pyrimidine byproduct.[2]

Troubleshooting Guide: From Observation to Solution

This section provides a systematic approach to diagnosing and resolving specific experimental issues.

Issue 1: Formation of Over-Substituted or Solvent-Derived Products
  • Observation: Your mass spectrum shows a peak corresponding to the addition of two nucleophile units, or a peak corresponding to the addition of a fragment from your solvent (e.g., +44 Da for dimethylamino group from DMF).

  • Plausible Causes:

    • Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide the activation energy needed for a second, less favorable substitution to occur.

    • Solvent Decomposition: As mentioned, solvents like DMF can break down, creating nucleophilic contaminants.[2]

    • Lability of Other Groups: If your this compound also contains other potential leaving groups (e.g., a methylthio group at C2), substitution can occur at multiple sites.[8]

  • Recommended Actions:

    • Temperature Control: Reduce the reaction temperature and monitor progress carefully by TLC or HPLC to find the optimal balance between reaction rate and selectivity.

    • Solvent Stability: Switch to a more thermally stable polar aprotic solvent, such as DMSO or NMP, if high temperatures are required.

    • Milder Base: Use the minimum strength base necessary to deprotonate your nucleophile. A very strong base can promote side reactions.[2]

    • Time Management: Monitor the reaction hourly. Once the starting material is consumed, work up the reaction immediately to prevent the formation of secondary products.

Troubleshooting Workflow Diagram

G cluster_analysis Initial Analysis cluster_causes Plausible Causes cluster_solutions Recommended Actions start Unexpected Product Observed (via TLC, LC-MS) ms Mass Spec Analysis start->ms Check MW hydrolysis MW = SM - F + OH (Hydrolysis Product) ms->hydrolysis disub MW = SM - F + Nu + Nu (Di-substitution) ms->disub solvent_adduct MW = SM - F + Solvent Fragment (Solvent Adduct) ms->solvent_adduct isomer MW = SM - F + Nu (Isomeric Product) ms->isomer nmr NMR Analysis nmr_2d Perform 2D NMR (COSY, HMBC, NOESY) nmr->nmr_2d anhydrous Use Anhydrous Conditions (Dry Solvents, Inert Gas) hydrolysis->anhydrous milder_cond Use Milder Conditions (Lower Temp, Shorter Time) disub->milder_cond stable_solvent Change Solvent (e.g., DMF -> DMSO) solvent_adduct->stable_solvent isomer->nmr Confirm Connectivity

Caption: A workflow for troubleshooting unexpected products.

Issue 2: Persistent Hydrolysis to 4-Pyrimidinone
  • Observation: The primary product is the corresponding 4-pyrimidinone, confirmed by the loss of the fluorine signal in ¹⁹F NMR and a mass change of -1 Da (F to OH).

  • Plausible Causes:

    • Adventitious Water: Water present in solvents, reagents, or from the atmosphere.

    • Hygroscopic Reagents: Certain bases, like potassium carbonate, can absorb significant amounts of water from the air.

    • Aqueous Workup: Premature or non-pH-controlled aqueous workup can cause hydrolysis of unreacted starting material or even the desired product if it's labile.

  • Recommended Actions & Protocol:

    • Rigorous Anhydrous Technique: This is non-negotiable for preventing hydrolysis.

    • Reagent Preparation: Use freshly dried solvents. If using solid bases like K₂CO₃, dry them in an oven (e.g., >120°C) for several hours under vacuum before use.

    • Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like nitrogen or argon.

Protocol: General Procedure for Anhydrous Nucleophilic Aromatic Substitution (SNAr)

  • Glassware: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Setup: Assemble the reaction apparatus (e.g., round-bottom flask with condenser and nitrogen inlet) while flushing with nitrogen.

  • Reagents: Add the this compound starting material and any solid reagents to the flask.

  • Solvent: Add anhydrous solvent via a syringe or cannula.

  • Atmosphere: Purge the system with nitrogen for 5-10 minutes.

  • Nucleophile/Base Addition: Add the nucleophile and base (if separate) at the desired temperature (e.g., 0°C or room temperature).

  • Reaction: Heat the reaction to the target temperature and monitor by TLC or LC-MS using aliquots drawn via syringe.

  • Workup: Once complete, cool the reaction to room temperature. Quench carefully, for example with saturated ammonium chloride solution, and proceed with extraction using anhydrous organic solvents. Dry the combined organic layers thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before solvent removal.

Characterization of Unexpected Products

Properly identifying an unexpected product is the most critical step in solving the problem. A combination of NMR and MS is typically required.

Key Analytical Techniques
  • ¹⁹F NMR Spectroscopy: This is your most powerful tool. The presence, number, and chemical shift of fluorine signals provide direct evidence of the fate of your starting material. The disappearance of the starting material's ¹⁹F signal is a clear indication of a reaction at the C-F bond. ¹⁹F NMR is highly specific and can detect even minor fluorinated byproducts.[9]

  • ¹H and ¹³C NMR Spectroscopy: These are essential for determining the overall structure. Changes in the chemical shifts of aromatic protons, particularly the one adjacent to the C4 position, are diagnostic.[10]

  • 2D NMR (COSY, HSQC, HMBC): When isomer formation is suspected, 2D NMR is crucial for unambiguously assigning the structure and confirming the exact point of attachment of the nucleophile.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the unexpected product, allowing you to deduce its elemental composition and quickly distinguish between possibilities like hydrolysis, di-substitution, or solvent adduct formation.[11][12]

Data Interpretation Table
Product Type Plausible Cause Expected Mass Change (from SM) Key ¹⁹F NMR Observation Key ¹H NMR Signal Change
4-Pyrimidinone Hydrolysis-1 (F replaced by OH)Disappearance of signalProton at C5 may shift downfield.
Di-substituted Over-reaction+ (MW of Nucleophile - 19)Disappearance of signalSignificant changes in aromatic region.
Solvent Adduct Solvent reactionVaries (e.g., +44 for -NMe₂)Disappearance of signalAppearance of new aliphatic signals.
Isomer Altered Regioselectivity+ (MW of Nucleophile - 19)Signal may still be present but shiftedAromatic coupling patterns will differ.

Understanding the Reaction Mechanisms

Visualizing the competing reaction pathways can clarify why side products form.

Expected vs. Unexpected Pathways

G cluster_main Expected SNAr Pathway cluster_side Competing Hydrolysis Pathway SM This compound Meisenheimer Meisenheimer Complex SM->Meisenheimer + Nu⁻ Nuc Nucleophile (Nu⁻) Nuc->Meisenheimer Product Desired 4-Nu-Pyrimidine Meisenheimer->Product - F⁻ Water Water (H₂O) Meisenheimer_H2O Hydrolysis Intermediate Water->Meisenheimer_H2O Byproduct Unexpected 4-Pyrimidinone Meisenheimer_H2O->Byproduct - HF SM_side This compound SM_side->Meisenheimer_H2O + H₂O

Caption: Competing SNAr and hydrolysis pathways for this compound.

This diagram illustrates the choice the this compound starting material faces. In anhydrous conditions, the intended nucleophile leads to the desired product. However, when water is present, it can compete effectively, leading to the 4-pyrimidinone byproduct.

By understanding these potential side reactions and employing rigorous analytical characterization and experimental control, you can effectively troubleshoot and optimize your this compound chemistry to achieve your desired synthetic outcomes.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • Pollard, J. M., et al. (2023). Dynamic accumulation of cyclobutane pyrimidine dimers and its response to changes in DNA conformation. PubMed Central.
  • RSC Publishing. (n.d.). Formation of cyclobutane pyrimidine dimers at dipyrimidines containing 5-hydroxymethylcytosine. Photochemical & Photobiological Sciences.
  • Wikipedia. (n.d.). Pyrimidine dimer.
  • Creative Proteomics Blog. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • NIH. (2023). Pharmacogenetics and Adverse Events in the Use of Fluoropyrimidine in a Cohort of Cancer Patients on Standard of Care Treatment in Zimbabwe.
  • N/A. (n.d.). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells.
  • Wikipedia. (n.d.). Pyrimidine.
  • Benchchem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • PMC - NIH. (2021). A narrative review of genetic factors affecting fluoropyrimidine toxicity.
  • PubMed. (2023). DPYD Exon 4 Deletion Associated with Fluoropyrimidine Toxicity and Importance of Copy Number Variation.
  • PubMed. (n.d.). Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs.
  • PMC - NIH. (n.d.). Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes.
  • ResearchGate. (n.d.). Schematic representation of pyrimidine dimers formation after DNA....
  • ResearchGate. (2023). synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity.
  • N/A. (n.d.). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities.
  • PMC - NIH. (2025). Fluoropyrimidines: A Cardiotoxicity Case for Caution.
  • N/A. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives.
  • PMC - PubMed Central. (2019). A case report of a severe fluoropyrimidine-related toxicity due to an uncommon DPYD variant.
  • PMC - NIH. (n.d.). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature.
  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
  • PMC. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • PMC - NIH. (2020). A synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • PubMed. (n.d.). Oral fluoropyrimidines: a closer look at their toxicities.
  • MDPI. (n.d.). Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine.
  • PubMed. (n.d.). Potential for predicting toxicity and response of fluoropyrimidines in patients.
  • PMC - NIH. (n.d.). NMR Spectroscopy for Metabolomics Research.
  • PMC - PubMed Central. (n.d.). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation.
  • The Journal of Organic Chemistry. (n.d.). A mild method of hydrolysis of 2,4-dialkoxy-6-substituted pyrimidines to 6-substituted uracils.
  • N/A. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and....
  • PubMed. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • PubMed Central. (n.d.). Individualized Dosing of Fluoropyrimidine‐Based Chemotherapy to Prevent Severe Fluoropyrimidine‐Related Toxicity: What Are the Options?.
  • Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.

Sources

Strategies to improve the regioselectivity of substitutions on the pyrimidine ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving the pyrimidine ring. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of regioselective substitutions on this critical heterocyclic scaffold. Here, we address common experimental challenges in a practical, question-and-answer format, grounding our advice in established chemical principles and cutting-edge methodologies.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts regarding the intrinsic reactivity of the pyrimidine ring, which is essential for designing successful synthetic strategies.

Question 1: What is the inherent regiochemical reactivity of an unsubstituted pyrimidine ring?

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms at positions 1 and 3. This electronic nature dictates its reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated towards attack by nucleophiles. The electron deficiency is most pronounced at the C2, C4, and C6 positions. Generally, the order of reactivity for SNAr on halopyrimidines is C4 > C2 > C6 >> C5.[1][2] The C5 position is the most electron-rich and is generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups.

  • Electrophilic Aromatic Substitution: The pyrimidine ring is strongly deactivated towards electrophilic attack. Such reactions are rare and require harsh conditions and/or the presence of strong electron-donating groups (EDGs) on the ring. When it does occur, substitution is directed to the most electron-rich C5 position.[3]

  • Deprotonation/Metalation: The acidity of the ring protons follows the order C4/C6 > C2 > C5. This makes direct C-H functionalization via deprotonation a viable strategy, particularly at the electron-deficient positions.[4][5]

Question 2: How do electron-donating (EDG) and electron-withdrawing (EWG) substituents affect regioselectivity?

Substituents dramatically modulate the electronic landscape of the pyrimidine ring, altering the default reactivity pattern.

  • Electron-Donating Groups (e.g., -OR, -NR2):

    • Activate C5 for Electrophilic Attack: EDGs at C2, C4, or C6 increase the electron density of the ring, particularly at the C5 position, making it more susceptible to electrophiles.[3]

    • Direct ortho-Metalation: EDGs containing a heteroatom (e.g., -OMe, -CONR2) can act as directing metalating groups (DMGs), facilitating regioselective lithiation at the adjacent C5 position.[6][7]

    • Influence on SNAr: An EDG at C6 can reverse the typical C4 > C2 selectivity in SNAr reactions of 2,4-dichloropyrimidines, making the C2 position more reactive.[8]

  • Electron-Withdrawing Groups (e.g., -Cl, -CF3, -NO2):

    • Activate for Nucleophilic Attack: EWGs further decrease the electron density of the ring, enhancing its reactivity towards nucleophiles at the C2, C4, and C6 positions.[9]

    • Direct C5 Nucleophilic Attack: A strong EWG at C5 can activate the C4 and C6 positions for SNAr. Conversely, EWGs at C2 or C4 can sometimes render the C5 position susceptible to attack by very strong nucleophiles.

Troubleshooting Guides for Common Experimental Issues

This section addresses specific problems you might encounter in the lab and provides actionable solutions and the rationale behind them.

Scenario 1: Poor or Reversed Regioselectivity in SNAr of 2,4-Dichloropyrimidines

Problem: "I am reacting a 2,4-dichloropyrimidine with an amine nucleophile and expecting substitution at the C4 position, but I'm getting a mixture of C2 and C4 products, or even the C2 product exclusively."

This is a common issue where subtle electronic or steric factors, or even the nature of the nucleophile, can override the general C4 > C2 reactivity rule.[1][8]

Root Cause Analysis & Solutions
  • Electronic Influence of Other Substituents:

    • Cause: An electron-donating group (EDG) at the C6 position (e.g., -OMe, -NHMe) can increase the electron density at C4 more than at C2, making C2 the preferred site for nucleophilic attack.[8] Quantum mechanics calculations show that while the LUMO at C4 is typically lower in energy, a C6-EDG can raise it, making the LUMO+1 orbital at C2 more accessible.[8]

    • Solution: If C4 selectivity is desired, avoid strongly donating groups at C6. If the substrate is fixed, you may need to explore alternative strategies like catalyst-controlled cross-coupling to achieve the desired isomer.

  • Steric Hindrance:

    • Cause: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, leading to increased or exclusive reaction at C2.[1]

    • Solution: Evaluate the steric profile of your C5 substituent. If it is large, C2 substitution is likely. This can be used to your advantage if C2 functionalization is the goal.

  • Nature of the Nucleophile:

    • Cause: While most amine and thiol nucleophiles favor C4, certain nucleophiles exhibit unusual selectivity. For instance, tertiary amines have been shown to selectively attack the C2 position of 5-substituted-2,4-dichloropyrimidines, followed by an in situ N-dealkylation.[10]

    • Solution: To enforce C4 selectivity, use primary or secondary amines. If C2 amination is desired, consider using a tertiary amine like triethylamine or DABCO as both the nucleophile and base in a dedicated reaction step.

  • Catalyst-Controlled Selectivity:

    • Cause: The default SNAr pathway is kinetically or thermodynamically controlled by the substrate. However, a transition-metal-catalyzed cross-coupling reaction proceeds through a different mechanism (oxidative addition, transmetalation, reductive elimination), where the catalyst and ligands can dictate the site of reaction.

    • Solution: To achieve C2 selectivity that is otherwise difficult, switch from an SNAr to a catalyst-controlled cross-coupling. For example, specific Pd-catalyst systems have been developed that favor C2-selective C–S coupling on unsubstituted 2,4-dichloropyrimidine.[1]

Data Summary: Controlling C2 vs. C4 Selectivity
StrategyTarget PositionKey Factor(s)Rationale
Standard SNAr C4Unsubstituted or C5/C6 EWGC4 is electronically more deficient.[1][2]
Substrate Control C2C6-EDG or C5-bulky groupElectronic perturbation or steric hindrance disfavors C4 attack.[1][8]
Nucleophile Choice C2Tertiary AmineUnique reaction pathway favors C2 addition and subsequent dealkylation.[10]
Catalyst Control C2Specific Pd-catalyst/ligandOxidative addition mechanism can be tuned to favor the C2-Cl bond.[1]
Scenario 2: Difficulty in Functionalizing the C5 Position

Problem: "I need to introduce a substituent at the C5 position, but all my attempts at substitution are occurring at the C2, C4, or C6 positions."

The C5 position is the most electron-rich carbon and is generally unreactive to the most common pyrimidine reactions (nucleophilic substitution). Therefore, specialized strategies are required.

Root Cause Analysis & Solutions
  • Directed ortho-Metalation (DoM):

    • Mechanism: This is the most robust and widely used strategy. A directing metalating group (DMG) at C2 or C4 (e.g., -OMe, -F, -Cl, -NHCOR) coordinates to an organolithium base (like LDA or LTMP).[6][7] This brings the base into proximity with the C5 proton, leading to regioselective deprotonation. The resulting C5-lithiated species can then be quenched with a wide variety of electrophiles.

    • Solution: Introduce a suitable DMG at an adjacent position. For example, 2-chloropyrimidine or 2-methoxypyrimidine can be treated with a hindered lithium amide base at low temperature (-78 °C) to generate the 5-lithiopyrimidine intermediate, which can then be trapped.[7] Additives like bis(2-dimethylaminoethyl)ether can improve the yield and stability of the lithiated intermediate.[11]

    DoM_Workflow Start Substrate (e.g., 2-Alkoxypyrimidine) Base Add Hindered Base (LDA or LTMP) THF, -78 °C Start->Base Step 1 Intermediate C5-Lithiated Intermediate (Regioselective Deprotonation) Base->Intermediate Step 2 Electrophile Quench with Electrophile (E+) (e.g., I₂, DMF, R-CHO) Intermediate->Electrophile Step 3 Product 5-Substituted Pyrimidine Electrophile->Product Step 4

    Caption: Workflow for C5-functionalization via Directed ortho-Metalation (DoM).
  • Direct C-H Activation/Functionalization:

    • Mechanism: Modern transition-metal catalysis allows for the direct coupling of a C-H bond with a reaction partner, avoiding the need for pre-functionalization. For pyrimidines, Pd-catalyzed C-H arylation often shows a high intrinsic preference for the C5 position.[4][5][12]

    • Solution: Employ a Pd-catalyzed direct arylation protocol. A typical system involves a palladium catalyst (e.g., Pd(OAc)2), an oxidant (e.g., AgOAc), a ligand, and an acid additive with an aryl halide or boronic acid coupling partner.[5] This is particularly effective for uracil and cytosine derivatives.[12]

  • Halogen Dance Reaction:

    • Mechanism: In certain halopyrimidines, treatment with a strong base can cause the halogen to "dance" or migrate to a thermodynamically more stable position. For example, a halogen at C2 or C4 might migrate to C5. This process generates a lithiated intermediate at the position the halogen vacated, which can be trapped by an electrophile.[13][14]

    • Solution: This is a more advanced technique. If you have a 2- or 4-halopyrimidine, treatment with LDA at a temperature that allows for equilibrium (e.g., -78 °C to -40 °C) can induce the rearrangement. The key is to carefully control the temperature and trapping conditions to intercept the desired intermediate.[15]

Protocol: C5-Iodination of 2-Methoxypyrimidine via Directed ortho-Metalation

This protocol provides a reliable method to install an iodine handle at the C5 position, which can be used for subsequent cross-coupling reactions.

Materials:

  • 2-Methoxypyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Iodine (I2)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Base Preparation (LDA): Slowly add n-BuLi (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C, then re-cool to -78 °C. This generates Lithium Diisopropylamide (LDA) in situ.

  • Lithiation: Slowly add a solution of 2-methoxypyrimidine (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at -78 °C. Formation of the 5-lithiated species occurs during this time.

  • Electrophilic Quench: Prepare a solution of iodine (1.5 equivalents) in anhydrous THF. Slowly add this solution to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Allow the reaction to stir for an additional hour at -78 °C.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH4Cl. Allow the mixture to warm to room temperature. Add saturated aqueous Na2S2O3 to quench any remaining iodine.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 5-iodo-2-methoxypyrimidine.

Scenario 3: Unexpected Isomer Formation from a Halopyrimidine

Problem: "I am trying to perform a lithium-halogen exchange on 2-bromo-4-methoxypyrimidine to functionalize the C2 position. After quenching with an electrophile, I am getting the product where the electrophile has added to C3 and the bromine has migrated to C2. What is happening?"

Diagnosis: You are likely observing a Halogen Dance rearrangement.[13]

Root Cause Analysis & Solution
  • Mechanism: When you deprotonate a halopyrimidine, you form an anionic intermediate. If this intermediate is sufficiently stable and has a nearby position of even greater stability for the anion, a rearrangement can occur. The base deprotonates the ring (e.g., at C3), and this new anion then facilitates the intramolecular migration of the halogen (e.g., from C2 to C3), generating a new, more stable lithiated species that is then trapped. This is a thermodynamically driven process.[13][14]

Halogen_Dance cluster_0 Initial Deprotonation cluster_1 Halogen Migration cluster_2 Electrophilic Trapping A Halopyrimidine B Initial Lithiated Species A->B + Base (e.g., LDA) C Rearranged (Danced) Lithiated Intermediate B->C Intramolecular Halogen Shift D Unexpected Product C->D + Electrophile (E+)

Caption: The general mechanism of a Halogen Dance reaction.
  • How to Control It:

    • Suppress the Dance (Favor Kinetic Product): To prevent the halogen dance and functionalize the initial position of lithiation, you must trap the intermediate before it has time to rearrange. This can be achieved by:

      • Lower Temperatures: Conduct the reaction at the lowest possible temperature (e.g., ≤ -90 °C) to slow the rate of rearrangement.

      • Fast Electrophiles: Use highly reactive ("fast") electrophiles that can trap the kinetic anion immediately upon its formation.[13]

      • Reverse Addition: Add the base to a solution of the substrate and the electrophile (Barbier conditions), so the lithiated species is trapped as it forms.

    • Promote the Dance (Favor Thermodynamic Product): To intentionally use the halogen dance for functionalizing a new position:

      • Higher Temperatures: Allow the reaction to stir at a slightly higher temperature (e.g., -40 °C) for a period to allow the system to reach thermodynamic equilibrium before adding the electrophile.

      • Slow Electrophiles: Use less reactive electrophiles.

References

  • Verbitskiy, E.V., et al. (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines. Synthesis, 49(24), 5417-5436.

  • Jatczak, M., & Gulea, M. (2016). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 21(9), 1236.

  • Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.

  • Karlsen, K.K., et al. (2020). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 25(24), 5917.

  • Verbitskiy, E.V., et al. (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines. Thi-surfactant chemistry.

  • ResearchGate. (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines.

  • Neufeldt, S.R., & Jackson, O. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 34(15), 1609-1614.

  • Bhat, A.R., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Chemistry & Biodiversity, 20(7), e202300331.

  • El-Nahas, H.G. (1966). The Effect of Substituents on the Reactvity of Pyrimidine Derivatives: A Contribution to the Chemistry of Reactive Dyes. ProQuest Dissertations Publishing.

  • Al-Zaydi, K.M. (2009). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Arkivoc, 2009(1), 253-277.

  • Beaver, M.G., et al. (2013). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 15(14), 3562-3565.

  • Minakawa, M., et al. (1991). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 39(11), 2839-2844.

  • Not Voodoo. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.

  • ResearchGate. (2007). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal.

  • Brégent, T., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286.

  • Wikipedia. (2023). Halogen dance rearrangement.

  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012.

Sources

Handling and storage recommendations for 4-Fluoropyrimidine to prevent decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide to 4-Fluoropyrimidine

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during handling and storage. As a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutics, maintaining its purity is paramount for reproducible and reliable experimental outcomes.[1][2]

This guide is structured into a Frequently Asked Questions (FAQs) section for quick reference and a Troubleshooting Guide for addressing specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a heterocyclic organic compound.[3] The pyrimidine core is a fundamental component of nucleobases, and the introduction of a fluorine atom can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[4] Its stability is critical because decomposition can introduce impurities into your experiments, leading to misleading results, altered biological activity, and potential safety hazards.

Q2: What are the primary hazards associated with handling this compound?

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 4-chloro-6-ethyl-5-fluoropyrimidine and 4-chloro-6-fluoropyrimidine, indicate several potential hazards.[5][6] These include:

  • Acute Oral Toxicity: May be harmful if swallowed.[5][6]

  • Skin Irritation/Corrosion: Can cause skin irritation or, in some cases, severe burns.[5][7]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[5][7]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[5]

Therefore, handling should always occur in a well-ventilated area, preferably a chemical fume hood, with appropriate Personal Protective Equipment (PPE).[8][9]

Q3: What are the ideal storage conditions for this compound?

To prevent decomposition, this compound should be stored under controlled conditions. The primary goal is to protect it from moisture, light, and heat. Based on recommendations for related fluorinated pyrimidines, the following conditions are advised.[5][8][9]

Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermally-induced decomposition.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, which can participate in degradation pathways.
Light Amber vial / Protect from lightPrevents photochemical degradation. The C-F bond and aromatic ring can be susceptible to UV degradation.
Container Tightly sealed, appropriate materialPrevents contamination and exposure to air/moisture. Glass or compatible plastic containers are suitable.
Location Cool, dry, well-ventilated areaEnsures a stable external environment and safety in case of a leak.[5][9]

Q4: Can I store this compound at room temperature?

While some related, substituted fluoropyrimidines may be stored at room temperature for short periods, long-term storage at room temperature is not recommended for this compound.[8] The increased thermal energy can accelerate slow-degrading reactions, leading to a gradual loss of purity. For maintaining long-term integrity, refrigerated storage is the best practice.[5]

Q5: What solvents are compatible with this compound for making stock solutions?

This compound is generally soluble in common organic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). When preparing stock solutions for long-term storage, it is crucial to use anhydrous solvents to prevent hydrolysis. Solutions of fluorouracil, a related compound, have shown stability in various infusion solutions, but for stock compound integrity, anhydrous organic solvents are preferred.[10] Solutions should be stored at -20°C or -80°C to maximize stability.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound.

Issue 1: The compound has changed color (e.g., from white/off-white to yellow/brown).

  • Probable Cause: This is a common indicator of decomposition. The formation of colored byproducts often results from oxidation or polymerization, potentially initiated by exposure to air, light, or impurities.

  • Solution Protocol:

    • Do not use the discolored compound in your experiment.

    • Verify the storage conditions of the vial against the recommendations in Table 1. Check for a broken seal or closure.

    • If possible, run a purity analysis (e.g., LC-MS or ¹H NMR) on a small sample to identify potential impurities and confirm the presence of the desired compound.

    • If decomposition is confirmed, dispose of the material according to your institution's hazardous waste guidelines.[9]

    • Procure a new, verified lot of the compound and ensure it is stored correctly upon arrival.

Issue 2: Inconsistent or non-reproducible results in my assay.

  • Probable Cause: If you have ruled out other experimental variables, the issue could be the degradation of your this compound stock solution. Fluorinated heterocycles can be susceptible to hydrolysis over time, especially if non-anhydrous solvents were used or if the solution is repeatedly freeze-thawed.

  • Solution Protocol:

    • Prepare a fresh stock solution from solid material that has been properly stored.

    • Use anhydrous solvent for the new stock solution.

    • Aliquot the new stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Re-run the experiment with the fresh stock solution alongside a control group.

    • If the problem persists, consider analyzing the purity of the solid starting material as described in Issue 1.

Experimental Workflow: Preparing a Stable Stock Solution

This protocol outlines the best practices for preparing a stock solution of this compound to maximize its shelf-life.

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all weighing and solvent addition steps in a controlled environment, such as a glove box or under a gentle stream of inert gas (argon or nitrogen).

  • Weighing: Tare a sterile, amber glass vial on an analytical balance. Quickly add the desired amount of this compound and record the weight.

  • Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO (or other suitable anhydrous solvent) to achieve the target concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • Aliquoting & Storage: Immediately aliquot the solution into smaller, single-use vials. Purge the headspace of each vial with inert gas before sealing. Store the aliquots at -20°C or -80°C, protected from light.

Logical Diagram: Troubleshooting Suspected Decomposition

The following diagram provides a decision-making workflow for handling a situation where you suspect your this compound has degraded.

DecompositionTroubleshooting start Start: Suspected Decomposition visual_check Visually Inspect Compound (Color change, clumping) start->visual_check is_discolored Is there a visible change? visual_check->is_discolored check_solution Check Stock Solution (Precipitate, color change) is_discolored->check_solution No discard_solid Discard Solid Material. Procure new lot. is_discolored->discard_solid Yes is_solution_bad Is the solution compromised? check_solution->is_solution_bad analytical_chem Perform Purity Analysis (e.g., LC-MS, NMR) is_solution_bad->analytical_chem No / Unsure discard_solution Discard Stock Solution. Prepare fresh aliquot. is_solution_bad->discard_solution Yes is_pure Is purity acceptable (>95%)? analytical_chem->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes is_pure->discard_solid No review_storage Review Storage Conditions (Temp, Light, Moisture) discard_solution->review_storage discard_solid->review_storage

Caption: Decision tree for troubleshooting this compound decomposition.

References

  • ECHEMI. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine SDS, 137234-74-3 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-fluoropyrimidine. PubChem Compound Summary. Retrieved from [Link].

  • Wikipedia. (2023, May 2). Fluoropyrimidine. Retrieved from [Link].

  • Bradbrook, E. F., et al. (1935). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, 777.
  • Thorn, C. F., et al. (2012). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 22(4), 297–301.
  • Grem, J. L. (2000). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development.
  • ResearchGate. (2025, September 2). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link].

  • Lee, A. J., et al. (2023). DPYD Exon 4 Deletion Associated with Fluoropyrimidine Toxicity and Importance of Copy Number Variation. Clinical Pharmacology & Therapeutics, 113(1), 159-167.
  • Krämer, I., Erdnuess, F., & Thiesen, J. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. Generics and Biosimilars Initiative Journal (GaBI Journal), 13(2), 107-10.
  • Elkamhawy, A., et al. (2021). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Medicinal Chemistry, 13(1), 25-44.
  • Bartholomew, E. R., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 144(50), 22967–22973.
  • Zhang, Y., et al. (2001). Stability and compatibility of four cytotoxic drug infusions in the Graseby 9000 ambulatory pump. The Journal of pharmacy and pharmacology, 53(10), 1387–1394.
  • Xie, F., et al. (2007). Three-Component, One-Pot Synthesis of 2,4,5-Substituted Pyrimidines Library for Screening against Human Hepatocellular Carcinoma BEL-7402 Cells.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluoropyrimidine-related toxicity and DPYD genotyping. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying patients at risk of severe adverse reactions to fluoropyrimidine-based chemotherapies. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental and clinical research endeavors.

Introduction to Fluoropyrimidine Metabolism and DPD Deficiency

Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstones in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1][2][3] The efficacy of these drugs is counterbalanced by the risk of severe, sometimes life-threatening, toxicities.[2][4]

The primary driver of this toxicity is often a deficiency in the dihydropyrimidine dehydrogenase (DPD) enzyme, encoded by the DPYD gene.[5] DPD is the rate-limiting enzyme responsible for catabolizing over 80% of administered 5-FU, converting it into an inactive metabolite.[6][7][8][9] In individuals with reduced or absent DPD activity—a condition known as DPD deficiency—the drug accumulates in the body, leading to a higher concentration of cytotoxic metabolites and an increased risk of severe adverse events like neutropenia, mucositis, severe diarrhea, and neurotoxicity.[1][10][11][12]

Genetic variants within the DPYD gene are the main cause of DPD deficiency.[11][13] Pre-treatment DPYD genotyping allows for the identification of patients carrying these variants, enabling dose adjustments that can significantly mitigate the risk of severe toxicity.[14][15][16] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) now recommend or require considering DPYD testing before initiating fluoropyrimidine therapy.[10][14][17][18][19][20][21]

The Fluoropyrimidine Metabolic Pathway

The metabolic pathway of fluoropyrimidines illustrates the critical role of the DPD enzyme. A simplified representation of this pathway highlights how 5-FU is either catabolized (inactivated) by DPD or anabolized (activated) into cytotoxic nucleotides that disrupt DNA and RNA synthesis in cancer cells.

Caption: Fluoropyrimidine metabolic pathway highlighting DPD's role.

Troubleshooting Guide for DPYD Genotyping Assays

Accurate DPYD genotyping is critical for clinical decision-making. This section addresses common technical issues encountered during the experimental workflow.

Issue 1: PCR Amplification Failure or Weak Signal

Scenario: You are performing a real-time PCR or Sanger sequencing-based assay and observe no amplification (flat line) or a very late Ct value for your DPYD target.

Potential Causes & Solutions:

  • Poor DNA Quality/Quantity:

    • Causality: PCR inhibitors co-eluted during DNA extraction (e.g., heparin, heme, ethanol) or low DNA concentration can prevent enzyme activity. Degraded DNA lacks sufficient intact templates for amplification.

    • Troubleshooting Steps:

      • Assess DNA Quality: Use a spectrophotometer (e.g., NanoDrop) to check A260/A280 (ideal: ~1.8) and A260/A230 (ideal: >2.0) ratios. A low A260/A230 ratio suggests contamination with organic compounds.

      • Quantify DNA: Use a fluorometric method (e.g., Qubit) for accurate quantification, as spectrophotometry can be skewed by RNA contamination. Ensure you are using the recommended DNA input for your assay (typically 10-50 ng).

      • Re-purify DNA: If inhibitor contamination is suspected, re-purify the sample using a column-based kit or perform an ethanol precipitation.

      • Run a Quality Control PCR: Amplify a robust housekeeping gene (e.g., RNase P) in parallel to confirm that the DNA is of sufficient quality for PCR.

  • Primer/Probe Design or Integrity:

    • Causality: Primers may be designed over a rare, uncatalogued SNP, preventing annealing. Repeated freeze-thaw cycles can degrade primers and probes.

    • Troubleshooting Steps:

      • Verify Primer Sequences: Use NCBI's Primer-BLAST tool to check for specificity and potential SNPs at the primer binding sites.

      • Aliquot Primers/Probes: Upon receipt, aliquot primers and probes into smaller, single-use volumes to minimize freeze-thaw cycles.

      • Order New Oligonucleotides: If degradation is suspected, order a fresh batch of primers and probes.

  • Incorrect PCR Cycling Conditions:

    • Causality: The annealing temperature may be too high for efficient primer binding, or the extension time may be too short for the amplicon length.

    • Troubleshooting Steps:

      • Review Protocol: Double-check the recommended annealing and extension temperatures and times from the assay manufacturer or the original publication.

      • Optimize Annealing Temperature: If using a custom assay, perform a gradient PCR to determine the optimal annealing temperature.

Issue 2: Ambiguous or Discordant Genotyping Results

Scenario: The genotyping result is unclear (e.g., a heterozygous cluster is not well-defined in a real-time PCR allelic discrimination plot) or conflicts with results from another method.

Potential Causes & Solutions:

  • Assay Failure for a Specific Allele (Allele Dropout):

    • Causality: A SNP in the primer or probe binding site can cause one allele to amplify preferentially over the other, leading to a homozygous call when the sample is truly heterozygous. This is a significant risk in targeted genotyping assays.[22]

    • Troubleshooting Steps:

      • Confirm with a Different Method: The gold standard for resolving ambiguous results is Sanger sequencing of the region.[22][23] This can reveal the underlying sequence and identify any polymorphisms affecting the initial assay.

      • Use an Alternative Assay: If available, test the sample with a different genotyping platform (e.g., pyrosequencing, digital PCR) that uses different primer sets.

      • Review Population Databases: Check databases like dbSNP or gnomAD for known SNPs in your primer/probe binding regions, especially if you observe repeated failures in samples from specific ethnicities.

  • Low-Quality Data in Sequencing:

    • Causality: In Sanger sequencing, high background noise, weak signal, or "dye blobs" can make base calling difficult, especially at heterozygous positions.

    • Troubleshooting Steps:

      • Clean Up PCR Product: Ensure the pre-sequencing cleanup step (e.g., using ExoSAP-IT or column purification) was effective in removing unincorporated dNTPs and primers.

      • Review Electropherogram: Manually inspect the sequencing trace. Look for clean, well-defined peaks with minimal background. A heterozygous position should show two overlapping peaks of roughly half the height of a homozygous peak.

      • Re-sequence: If the data quality is poor, re-sequence the sample, potentially using a different sequencing primer.

  • Discrepancies in Variant Panels:

    • Causality: Different commercial or in-house genotyping panels may not test for the same set of DPYD variants.[14][24] A patient may be identified as a carrier by a comprehensive panel but as a wild-type by a limited panel.

    • Troubleshooting Steps:

      • Know Your Panel: Be fully aware of which variants your assay covers. The four core, clinically actionable variants are DPYD *2A (c.1905+1G>A), *13 (c.1679T>G), c.2846A>T, and c.1129-5923C>G (HapB3).[12][25][26]

      • Consider Expanded Panels: For comprehensive risk assessment, especially in cases of unexplained toxicity, consider sequencing the entire DPYD gene, as rare variants can also be clinically significant.[12][27][28]

DPYD Genotyping Experimental Workflow

The following diagram outlines a typical workflow for DPYD genotyping, from sample acquisition to clinical report generation.

DPYD_Workflow cluster_Preanalytical Pre-Analytical cluster_Analytical Analytical cluster_Postanalytical Post-Analytical Sample 1. Sample Collection (EDTA Blood) DNA_Ext 2. DNA Extraction Sample->DNA_Ext QC 3. DNA QC/Quantification (Spectrophotometry/Fluorometry) DNA_Ext->QC Genotyping 4. Genotyping Assay (Real-Time PCR, Sequencing, etc.) QC->Genotyping Troubleshoot1 Troubleshooting: - Low DNA Yield - Poor Quality (A260/230) QC->Troubleshoot1 Data_Analysis 5. Raw Data Analysis (Allele Calling) Genotyping->Data_Analysis Troubleshoot2 Troubleshooting: - No Amplification - Ambiguous Calls Genotyping->Troubleshoot2 Interpretation 6. Variant Interpretation (CPIC Guidelines) Data_Analysis->Interpretation Report 7. Clinical Report Generation Interpretation->Report

Caption: A standard workflow for clinical DPYD genotyping.

Frequently Asked Questions (FAQs)

Q1: Which DPYD variants should we be testing for?

At a minimum, clinical testing should include the four variants with the most robust evidence and recommendations from bodies like the Clinical Pharmacogenetics Implementation Consortium (CPIC).[14][25] These are:

  • DPYD*2A (c.1905+1G>A; rs3918290)

  • DPYD*13 (c.1679T>G; rs55886062)

  • c.2846A>T (rs67376798)

  • c.1129-5923C>G (also associated with HapB3; rs75017182)

These variants are estimated to identify a significant portion of patients at risk for severe toxicity.[25] However, they do not account for all cases.[12][13] Testing for additional variants or full gene sequencing may be warranted in certain populations or for resolving cases of toxicity in patients who are wild-type for the core four variants.[5][12]

Q2: How should DPYD genotyping results be interpreted for clinical action?

The interpretation of DPYD genotypes is guided by an "activity score" system, which translates the genotype into a predicted DPD phenotype.[14] Each allele is assigned a value (e.g., normal function = 1, no function = 0, decreased function = 0.5). The sum of the values for both alleles gives the total activity score.

DPD Phenotype Activity Score Example Genotypes Clinical Recommendation (CPIC/DPWG)
Normal Metabolizer 2Wild-type / Wild-typeStart with standard dose.[14]
Intermediate Metabolizer 1 or 1.5Wild-type / 2AReduce starting dose by 25-50%, monitor for toxicity.[14][25]
Poor Metabolizer 0 or 0.52A / *2A, *2A / *13Avoid fluoropyrimidine use.[14][25][29] Consider alternative therapies.

This table is a simplified summary. Always refer to the latest CPIC guidelines for detailed dosing recommendations.[14][29]

Q3: What is the turnaround time for DPYD testing, and how does it impact clinical workflow?

Turnaround time is a critical implementation barrier.[15][30] Ideally, results should be available before the planned start of chemotherapy.[31]

  • Real-Time PCR assays are generally the fastest, with results possible within 1-3 days.[32]

  • Sanger sequencing typically takes 3-7 days.

  • Next-Generation Sequencing (NGS) panels can take 7-14 days or longer.

A significant challenge is that treatment decisions are often made quickly, and a long test turnaround time can lead to delays in therapy or to clinicians starting treatment at a reduced dose preemptively while awaiting results.[30][33] Establishing efficient, integrated workflows between oncology clinics and molecular laboratories is essential for successful implementation.[30][32]

Q4: Can a patient with a normal (wild-type) DPYD genotype still experience severe fluoropyrimidine toxicity?

Yes. While DPYD variants are a major cause of severe toxicity, they do not explain all cases.[12][13] Other factors that can contribute to toxicity in patients with a normal DPYD genotype include:

  • Rare or Un-tested DPYD Variants: The patient may carry a rare variant not included in the standard genotyping panel.[12]

  • Epigenetic Factors: Regulation of DPYD expression through mechanisms like promoter methylation or non-coding RNAs could influence DPD enzyme activity.[13]

  • Drug-Drug Interactions: Other medications can inhibit DPD enzyme activity.[13]

  • Other Genetic Factors: Variants in other genes involved in the fluoropyrimidine metabolic pathway may play a role.[34]

  • Phenoconversion: Non-genetic factors like inflammation or severe illness can transiently reduce enzyme function.

Therefore, even with a normal genotyping result, clinical monitoring for toxicity remains crucial.

Q5: What is the difference between genotyping and phenotyping for DPD deficiency?

  • Genotyping involves analyzing a patient's DNA to identify specific variants in the DPYD gene known to affect enzyme function. It is a direct test of the genetic predisposition.

  • Phenotyping measures the actual DPD enzyme activity. This can be done directly in peripheral blood mononuclear cells (PBMCs) or indirectly by measuring the levels of uracil and dihydrouracil in the blood.[20] Since DPD metabolizes uracil, high uracil levels can indicate poor DPD function.

While genotyping is more widely implemented due to its logistical advantages, phenotyping can capture reduced DPD activity resulting from non-genetic factors or from rare genetic variants not covered by genotyping panels.[20] Some guidelines suggest that the two approaches can be complementary.[3][12]

References
  • Diasio, R. B., & Johnson, M. R. (1999). Dihydropyrimidine Dehydrogenase: Its Role in 5-Fluorouracil Clinical Toxicity and Tumor Resistance. Clinical Cancer Research, 5(10), 2672–2673. [Link]

  • Sharma, R., et al. (2021). Schematic representation of fluoropyrimidine-based drug metabolic pathway. ResearchGate. [Link]

  • Henricks, L. M., et al. (2025). A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. Clinical Pharmacology & Therapeutics. [Link]

  • Fousek, K., et al. (2023). DPYD Testing: Time to Put Patient Safety First. Journal of Clinical Oncology. [Link]

  • Nelson, R. S., & Hertz, D. L. (2025). DPYD Testing Gains Ground: NCCN Guideline Update Reflects Decades of Work Toward Safer Chemotherapy. Pharmacy Times. [Link]

  • Cancer Research UK. (n.d.). DPD deficiency. Cancer Research UK. [Link]

  • Zupa, A., et al. (2021). Metabolic pathway of fluoropyrimidines. ResearchGate. [Link]

  • Kounatidou, E., & Georgoulias, V. (2024). Fluoropyrimidine Toxicity: the Hidden Secrets of DPYD. Current Medicinal Chemistry. [Link]

  • White, R. (2020). Metabolic Pathway of Fluoropyrimidines. ResearchGate. [Link]

  • 23andMe. (2025). FDA Now Recommends Genetic Testing Before Prescribing Specific Chemotherapy Medications. 23andMe Blog. [Link]

  • PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. ClinPGx. [Link]

  • MedPath. (2025). NCCN Updates Guidelines to Recommend DPYD Testing Before Fluoropyrimidine Chemotherapy. MedPath. [Link]

  • Golden, R. (2025). FDA Updates Capecitabine Label to Require Pre-Treatment DPYD Genetic Testing. Golden Helix. [Link]

  • Dean, L., & Kane, M. (2016). Fluorouracil Therapy and DPYD Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]

  • Medscape. (2025). Fluorouracil Toxicity and DPYD. Medscape. [Link]

  • Gordan, L. N., et al. (2025). Universal DPYD Testing Prior to 5-FU and Capecitabine Therapy. NCODA. [Link]

  • Al-Sanea, M. M., & Al-Majed, A. A. (2021). National Clinical Guidelines Addressing DPYD Screening and Genetic Counselling Prior to Fluoropyrimidines (FU)-Based Chemotherapy. Journal of Cancer Science and Clinical Oncology. [Link]

  • American Pharmacogenomics Association. (2025). The FDA Finally Acts on DPYD Testing. American Pharmacogenomics Association. [Link]

  • Agency for Healthcare Research and Quality. (2024). DPYD Testing for Informing Fluoropyrimidine Use for Treating Cancer. Regulations.gov. [Link]

  • Genomics Education Programme. (n.d.). Dihydropyrimidine dehydrogenase (DPD) deficiency. Health Education England. [Link]

  • OneOme. (2024). Recommendation and Genotyping Discrepancies in DPYD for Oncology Patients. JCCN. [Link]

  • PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Ruzzo, A., et al. (2017). Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? Cancer Treatment Reviews. [Link]

  • Gamelin, E., et al. (2008). Dihydropyrimidine dehydrogenase deficiency and fluorouracil-related toxicity. British Journal of Cancer. [Link]

  • López-Cepero, M. L., et al. (2023). Challenges in DPYD Test Implementation in Patients Treated with Fluoropyrimidines are DPYD Genotype Arriving on Time? [Letter]. Pharmacogenomics and Personalized Medicine. [Link]

  • Gaarskjær, P. S., et al. (2024). Improving single nucleotide polymorphisms genotyping accuracy for dihydropyrimidine dehydrogenase testing in pharmacogenetics. Human Genomics. [Link]

  • García-González, X., et al. (2024). DPYD Genotyping, Fluoropyrimidine Dosage and Toxicity: An Umbrella Review of Systematic Reviews. Cancers. [Link]

  • El-Deiry, W. S., et al. (2020). All You Need to Know About DPYD Genetic Testing for Patients Treated With Fluorouracil and Capecitabine: A Practitioner-Friendly Guide. JCO Oncology Practice. [Link]

  • Montrasio, C., et al. (2023). Challenges in DPYD Test Implementation in Patients Treated with Fluoropyrimidines are DPYD Genotype Arriving on Time? [Letter]. ResearchGate. [Link]

  • ARUP Laboratories. (2025). Dihydropyrimidine Dehydrogenase (DPYD). ARUP Consult. [Link]

  • Montrasio, C., et al. (2024). “Challenges in DPYD Test Implementation in Patients Treated with Fluoropyirimidines, is DPYD Genotype Arriving on Time?” [Response to Letter]. Pharmacogenomics and Personalized Medicine. [Link]

  • Dias, M., et al. (2024). Fluoropyrimidine Toxicities and DPYD Genotyping: A Clinical Case. Cureus. [Link]

  • Baldeo, C., et al. (2021). Pathogenic DPYD Variants and Treatment‐Related Mortality in Patients Receiving Fluoropyrimidine Chemotherapy: A Systematic Review and Meta‐Analysis. The Oncologist. [Link]

  • The Pharmacogenomics Channel. (2025). DPYD and fluoropyrimidines. YouTube. [Link]

  • Generi Biotech. (n.d.). The European Medicines Agency (EMA) recommends dihydropyrimidine dehydrogenase testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. Generi Biotech. [Link]

  • CancerIndex. (2019). DPYD. Cancer Genetics Web. [Link]

  • López-Cepero, M. L., et al. (2023). Challenges in DPYD Test Implementation in Patients Treated with Fluoropyrimidines are DPYD Genotype Arriving on Time? [Letter]. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (2025). DPYD dihydropyrimidine dehydrogenase [Homo sapiens (human)]. NCBI Gene. [Link]

  • Amstutz, U., et al. (2024). Approach for Phased Sequence-Based Genotyping of the Critical Pharmacogene Dihydropyrimidine Dehydrogenase (DPYD). International Journal of Molecular Sciences. [Link]

  • García-González, X., et al. (2024). Balance of care activity after EMA recommendation for DPYD gene testing in Galicia. European Society of Pharmacogenomics and Personalised Therapy. [Link]

  • ClinPGx. (n.d.). Implementation of upfront DPYD genotyping with a low-cost and high-throughput assay to guide fluoropyrimidine treatment in cancer patients. ClinPGx. [Link]

  • Gavin Publishers. (n.d.). Initiation of DPYD Testing-Site Case Study. Gavin Publishers. [Link]

Sources

Validation & Comparative

A Comparative Reactivity Study of 4-Fluoropyrimidine and 5-Fluoropyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, fluorinated heterocycles represent a cornerstone for the synthesis of novel therapeutic agents. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. Among these, fluoropyrimidines are of particular interest, with derivatives like 5-fluorouracil being a mainstay in cancer chemotherapy for decades.[1][2] This guide provides an in-depth comparative analysis of the chemical reactivity of two fundamental isomers: 4-fluoropyrimidine and 5-fluoropyrimidine. Understanding their distinct electronic properties and resultant reactivity is paramount for researchers aiming to leverage these scaffolds in the design of next-generation pharmaceuticals and agrochemicals.

Unveiling the Electronic Landscape: A Tale of Two Isomers

The position of the fluorine atom on the pyrimidine ring dictates the electronic distribution and, consequently, the chemical behavior of 4- and 5-fluoropyrimidine. Pyrimidine itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. The introduction of a highly electronegative fluorine atom further perturbs this electronic landscape.

5-Fluoropyrimidine: In this isomer, the fluorine atom is situated at a carbon atom (C5) that is not directly adjacent to the nitrogen atoms. The primary electronic influence of the fluorine at this position is a strong inductive electron withdrawal (-I effect), which deactivates the entire ring towards electrophilic attack. However, the lone pairs on the fluorine atom can participate in resonance, donating electron density back to the ring (+R effect). While the inductive effect generally outweighs the resonance effect for halogens, this subtle interplay is crucial.

This compound: Here, the fluorine atom is attached to a carbon (C4) that is para to one nitrogen (N1) and ortho to the other (N3). This positioning significantly enhances the electron deficiency at C4, making it a prime target for nucleophilic attack. The proximity to the ring nitrogens amplifies the inductive withdrawal of electron density from the C-F bond, polarizing it to a greater extent than in the 5-fluoro isomer.

Nucleophilic Aromatic Substitution (SNAr): A Comparative Outlook

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings, including pyrimidines. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Theoretical Reactivity Profile

Based on the electronic properties of the two isomers, a clear difference in their susceptibility to nucleophilic attack can be predicted:

  • This compound is anticipated to be significantly more reactive towards nucleophiles than 5-fluoropyrimidine. The C4 position in the pyrimidine ring is inherently more electron-deficient and activated towards nucleophilic attack than the C5 position.[3] This is due to the ability of the adjacent nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate through resonance. The fluorine atom at C4 further enhances this electrophilicity.

  • Fluorine as an Excellent Leaving Group: In the context of SNAr on electron-deficient rings, fluoride is an exceptionally good leaving group, often better than chloride, bromide, or iodide.[4] This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing nature of fluorine. This effect stabilizes the transition state leading to the Meisenheimer complex.

The general mechanism for the SNAr reaction of this compound is depicted below:

Caption: General mechanism for the SNAr reaction of this compound.

Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed using UV-Vis spectrophotometry. This technique allows for the real-time monitoring of the reaction progress by observing changes in the absorbance of the reaction mixture.

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 5-fluoropyrimidine with a model nucleophile, such as sodium methoxide.

Materials:

  • This compound

  • 5-Fluoropyrimidine

  • Sodium methoxide solution in methanol (standardized)

  • Anhydrous methanol (spectroscopic grade)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound and 5-fluoropyrimidine in anhydrous methanol of known concentrations.

    • Prepare a series of sodium methoxide solutions in anhydrous methanol of varying, known concentrations.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectra of the starting materials (4- and 5-fluoropyrimidine) and the expected products (4- and 5-methoxypyrimidine) to identify a wavelength where the product has significant absorbance and the starting material has minimal absorbance.

  • Kinetic Runs (Pseudo-First-Order Conditions):

    • Set the spectrophotometer to the determined λmax and equilibrate the cell holder to a constant temperature (e.g., 25°C).

    • In a cuvette, mix a dilute solution of the fluoropyrimidine with a large excess (at least 10-fold) of the sodium methoxide solution.

    • Immediately begin recording the absorbance as a function of time until the reaction is complete (absorbance plateaus).

    • Repeat the experiment for each fluoropyrimidine at various concentrations of sodium methoxide.

  • Data Analysis:

    • The observed rate constant (kobs) for each run is determined by fitting the absorbance versus time data to a first-order exponential equation.

    • A plot of kobs versus the concentration of sodium methoxide will yield a straight line. The slope of this line is the second-order rate constant (k2) for the reaction.

Kinetic_Workflow A Prepare Stock Solutions (Fluoropyrimidines & Nucleophile) B Determine Analytical Wavelength (λmax) A->B C Perform Kinetic Runs (Pseudo-First-Order Conditions) B->C D Monitor Absorbance vs. Time C->D E Calculate Observed Rate Constants (k_obs) D->E F Plot k_obs vs. [Nucleophile] E->F G Determine Second-Order Rate Constant (k2) from Slope F->G

Sources

A Tale of Two Fluorines: Unraveling the Biological Activities of 4-Fluoro and 5-Fluoro Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Developers

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has been a transformative approach to enhance pharmacological properties. Among the privileged scaffolds, pyrimidines have been a focal point for such modifications, leading to the development of potent therapeutic agents. The positional bioisosterism of a fluorine atom on the pyrimidine ring profoundly influences the molecule's interaction with biological targets, its metabolic fate, and ultimately, its therapeutic efficacy. This guide provides an in-depth comparison of the biological activities of 4-fluoro and 5-fluoro pyrimidine analogs, offering insights into their distinct mechanisms of action and therapeutic applications, supported by experimental evidence.

The 5-Fluoro Pyrimidines: A Pillar of Anticancer and Antifungal Therapy

The 5-fluorinated pyrimidines, most notably 5-fluorouracil (5-FU) and its prodrugs, are mainstays in the treatment of various solid tumors.[1][2][3] Concurrently, 5-fluorocytosine (Flucytosine) stands as a critical agent in combating systemic fungal infections.[4][5] The biological activity of this class of compounds is intrinsically linked to the electronic properties imparted by the fluorine atom at the C5 position.

Mechanism of Action: A Multi-pronged Attack on Cellular Machinery

The anticancer effects of 5-FU are not attributed to the drug itself but to its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[6][7] This metabolic activation is a classic example of "lethal synthesis."

  • Inhibition of Thymidylate Synthase (TS): FdUMP, a potent metabolite of 5-FU, forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[7][8] This covalent binding blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. The resulting "thymineless death" is a primary driver of 5-FU's cytotoxicity in rapidly proliferating cancer cells.[3] The high electronegativity of the fluorine at the C5 position prevents the enzymatic reaction from proceeding, effectively trapping the enzyme in an inactive state.

  • Incorporation into RNA and DNA: FUTP is incorporated into RNA in place of uridine triphosphate, leading to disruptions in RNA processing and function.[9] Similarly, FdUTP can be incorporated into DNA, causing DNA damage and fragmentation.[10]

The antifungal agent 5-fluorocytosine (flucytosine) leverages a similar principle, but with a crucial difference in its activation pathway that provides selectivity.[5][11] Fungal cells possess cytosine deaminase, an enzyme absent in mammalian cells, which converts flucytosine into 5-FU.[12] Subsequently, the intracellular 5-FU follows the same cytotoxic pathways as in cancer cells, inhibiting DNA and RNA synthesis.[11]

dot

Caption: Metabolic activation and mechanisms of action of 5-fluoropyrimidines.

The 4-Fluoro Pyrimidines: Emerging Players with Diverse Activities

In contrast to their extensively studied 5-fluoro counterparts, 4-fluoropyrimidine analogs represent a less explored area of medicinal chemistry. However, emerging research indicates their potential as antiviral and anticancer agents, operating through mechanisms distinct from the 5-fluoro analogs.

Antiviral Activity: Targeting Viral Polymerases

A notable area of investigation for 4-fluorinated pyrimidines is in antiviral therapy. Specifically, 4'-fluorinated nucleoside analogs have demonstrated promising activity against hepatitis B virus (HBV) and hepatitis C virus (HCV).[13][14]

  • Inhibition of HCV RNA-Dependent RNA Polymerase: Studies have shown that the 5'-O-triphosphate derivative of 4'-fluorouridine is an effective inhibitor of HCV RNA-dependent RNA polymerase.[14][15] This suggests a mechanism where the analog acts as a chain terminator or a competitive inhibitor of the natural nucleotide, thereby halting viral replication.

  • Activity against Hepatitis B Virus: A series of 4-substituted fluoronucleosides have been synthesized and evaluated for their anti-HBV activity.[13] One particular cyclopropylamino analog exhibited a significant reduction in both serum and liver DHBV DNA levels in a duck model, with an improved toxicity profile compared to the parent compound.[13]

Potential Anticancer Applications

While the primary focus for 4-fluoropyrimidines has been on antiviral applications, their potential as anticancer agents is also being explored. The synthesis of various 4-amino-5-fluoropyrimidines has been reported, providing a scaffold for the development of novel therapeutic agents.[16] The biological evaluation of these compounds is an active area of research.

Head-to-Head Comparison: 4-Fluoro vs. 5-Fluoro Pyrimidine Analogs

The distinct biological activities of 4-fluoro and 5-fluoro pyrimidine analogs stem from the positional difference of the fluorine atom, which significantly alters their interaction with target enzymes and metabolic pathways.

Feature5-Fluoro Pyrimidine Analogs4-Fluoro Pyrimidine Analogs
Primary Biological Activity Anticancer, AntifungalAntiviral (emerging), Anticancer (exploratory)
Key Examples 5-Fluorouracil (5-FU), Flucytosine4'-Fluorouridine, 4'-Fluorocytidine derivatives
Primary Mechanism of Action Inhibition of Thymidylate Synthase, Incorporation into RNA/DNAInhibition of viral polymerases (e.g., HCV RdRp)
Requirement for Activation Yes, intracellular conversion to active metabolites (FdUMP, FUTP, FdUTP)Yes, typically requires phosphorylation to the triphosphate form
Clinical Applications Widely used in chemotherapy for solid tumors and in treating systemic fungal infections.[2][5][17]Primarily in preclinical and clinical development for viral infections.[13][15]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay for Anticancer Activity

This protocol outlines a standard procedure to assess the cytotoxic effects of fluorinated pyrimidine analogs on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HT-29 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorinated pyrimidine analogs (4-fluoro and 5-fluoro derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the fluorinated pyrimidine analogs in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, if applicable) and a positive control (e.g., 5-FU).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antiviral Activity Assay (HCV Replicon System)

This protocol describes a method to evaluate the antiviral activity of fluorinated pyrimidine analogs against Hepatitis C Virus using a subgenomic replicon system.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase)

  • Complete cell culture medium

  • Fluorinated pyrimidine analogs

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated pyrimidine analogs.

  • Incubation: Incubate for 72 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer. Luciferase activity is proportional to HCV RNA replication.

  • Data Analysis: Calculate the percentage of inhibition of HCV replication relative to the vehicle control. Determine the EC50 value (the concentration that inhibits 50% of viral replication).

Conclusion: A Divergence of Therapeutic Potential

The positional isomerism of fluorine on the pyrimidine ring dictates a profound divergence in the biological activity of 4-fluoro and 5-fluoro analogs. The well-established 5-fluoropyrimidines, with 5-FU at the forefront, have a long-standing and critical role in cancer chemotherapy and antifungal treatment, primarily through the inhibition of thymidylate synthase and disruption of nucleic acid synthesis. In contrast, the this compound analogs are emerging as a promising class of antiviral agents, with a distinct mechanism of action centered on the inhibition of viral polymerases.

For researchers and drug development professionals, this comparison underscores the critical importance of strategic fluorine placement in drug design. While the 5-fluoro position has been extensively mined for therapeutic benefit, the 4-fluoro position presents new opportunities for the development of novel antiviral therapies. Further exploration of this compound analogs may unveil additional biological activities and expand their therapeutic potential beyond virology.

References

  • Synthesis and biological evaluation of 4-substituted fluoronucleoside analogs for the treatment of hepatitis B virus infection. PubMed. [Link]

  • Fluoropyrimidine. Wikipedia. [Link]

  • Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. PubMed. [Link]

  • Synthesis and biological properties of pyrimidine 4′-fluoronucleosides and 4′-fluorouridine 5′-O-triphosphate. ResearchGate. [Link]

  • Flucytosine. PubChem. [Link]

  • Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. Semantic Scholar. [Link]

  • Flucytosine. Wikipedia. [Link]

  • Fluorouracil. Wikipedia. [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC. [Link]

  • Flucytosine and its clinical usage. PMC. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]

  • Fluorinated Nucleosides: Synthesis and Biological Implication. PMC. [Link]

  • [Synthesis and biological properties of pyrimidine 4'-fluoro nucleosides and 4'-fluoro uridine 5'-O-triphospate]. ResearchGate. [Link]

  • Fluoropyrimidine Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Fluorouracil. StatPearls - NCBI Bookshelf. [Link]

  • Fluoropyrimidine – Knowledge and References. Taylor & Francis. [Link]

  • Pyrimidine-based drugs and some preclinical candidates based on fluoropyrimidine and hybrid anticancer molecules incorporating 5-FU (A–F) (in blue) and the stilbene framework (in red). ResearchGate. [Link]

  • Oral DPD-inhibitory fluoropyrimidine drugs. Mayo Clinic. [Link]

  • Flucytosine. StatPearls - NCBI - NIH. [Link]

  • Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine. PMC. [Link]

  • Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase. NIH. [Link]

  • Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. MDPI. [Link]

  • Antitumor activity of fluoropyrimidines and thymidylate synthetase inhibition. PubMed. [Link]

  • Dihydropyrimidine Dehydrogenase Inhibitory Fluoropyrimidines: A Novel Class of Oral Antineoplastic Agents. PubMed. [Link]

  • Fluorouracil (intravenous route, injection route). Mayo Clinic. [Link]

  • [Development of fluoropyrimidine derivatives]. PubMed. [Link]

  • Oral fluoropyrimidines in the treatment of colorectal cancer. PubMed. [Link]

  • What is the mechanism of Flucytosine? Patsnap Synapse. [Link]

  • Fluorouracil (5FU). Cancer Research UK. [Link]

  • This figure illustrates the main enzymatic reactions involved in the... ResearchGate. [Link]

  • In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. PMC. [Link]

  • Pyrimidine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]

  • The clinical pharmacology of the oral fluoropyrimidines. ResearchGate. [Link]

  • Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? NIH. [Link]

  • Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]

  • Fluoropyrimidine Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Dihydropyrimidine dehydrogenase-related enzymes predict efficacy and adverse reactions of UFT1+cisplatin neoadjuvant chemotherapy for gastric cancer. PubMed. [Link]

  • Improving safety of fluoropyrimidine chemotherapy by individualizing treatment based on dihydropyrimidine dehydrogenase activity - Ready for clinical practice? PubMed. [Link]

Sources

A Researcher's Guide to the Validation of Fluoropyrimidines as Chemical Biology Tools

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Drugs, Towards Precision Tools

The pyrimidine metabolic pathway, responsible for synthesizing the building blocks of DNA and RNA, is a cornerstone of cellular proliferation and a validated target in oncology.[3] Fluoropyrimidines, a class of synthetic analogues of endogenous pyrimidines, have been used for decades to modulate this pathway.[4] The most prominent member, 5-Fluorouracil (5-FU), is a widely used chemotherapeutic agent.[5] However, its utility extends into the realm of chemical biology as a tool to probe the intricacies of nucleotide metabolism.

This guide provides a comprehensive framework for validating fluoropyrimidines as tool compounds. While we will use the extensively studied 5-FU as our primary exemplar, the principles and protocols detailed herein are universally applicable to any fluoropyrimidine, including isomers like 4-Fluoropyrimidine, that a researcher might consider for their studies. We will dissect the causality behind experimental choices, provide actionable protocols, and compare this chemical approach to alternative methods, empowering researchers to use these powerful molecules with confidence and precision.

Section 1: The Fluoropyrimidine Archetype - Mechanism and Chemistry

To validate a tool, one must first understand how it works. The biological activity of 5-FU is not inherent but is conferred through a series of metabolic activation steps. This journey from prodrug to active metabolite is the key to its function.

Mechanism of Action: A Three-Pronged Approach

Once inside the cell, 5-FU is converted into three active metabolites, each with a distinct mechanism of action, making it a multifaceted tool for disrupting pyrimidine metabolism.[6][7]

  • Inhibition of Thymidylate Synthase (TYMS): The primary mechanism is the conversion of 5-FU to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable covalent ternary complex with TYMS and its cofactor, 5,10-methylenetetrahydrofolate.[7] This complex sequesters the enzyme, halting the conversion of dUMP to dTMP, the sole de novo source of thymidylate for DNA synthesis.[8] The resulting "thymineless death" is a potent driver of cytotoxicity.[9]

  • RNA Incorporation: 5-FU can also be anabolized to 5-fluorouridine triphosphate (FUTP). FUTP is then incorporated into RNA in place of UTP by RNA polymerases.[6] This incorporation disrupts RNA processing and function, affecting everything from rRNA maturation to mRNA splicing.

  • DNA Incorporation: A smaller fraction of 5-FU is converted to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which can be incorporated into DNA. This fraudulent base triggers DNA repair mechanisms, which can lead to DNA fragmentation and apoptosis.[6]

This multi-modal mechanism underscores the first critical lesson in probe validation: a single molecule can engage multiple targets and pathways. Dissecting which of these engagements is responsible for a given phenotype is the central challenge.

Fluoropyrimidine_Pathway cluster_activation Metabolic Activation cluster_targets Biological Effects cluster_outcomes Cellular Outcomes 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP multi-step FUTP FUTP 5-FU->FUTP multi-step FdUTP FdUTP FdUMP->FdUTP phosphorylation TYMS TYMS FdUMP->TYMS Inhibition RNA RNA FUTP->RNA Incorporation DNA DNA FdUTP->DNA Incorporation Thymineless Death Thymineless Death TYMS->Thymineless Death RNA Dysfunction RNA Dysfunction RNA->RNA Dysfunction DNA Damage DNA Damage DNA->DNA Damage

Caption: Metabolic activation and mechanism of action of 5-Fluorouracil.

A Note on Synthesis

The accessibility of a chemical tool is a practical consideration for researchers. The synthesis of fluoropyrimidines has evolved significantly since their inception.[5] Early methods involved ring closure approaches with hazardous reagents.[5][10] Modern syntheses often rely on the direct electrophilic fluorination of the pyrimidine ring using reagents like Selectfluor™, which offers a more practical and safer route to compounds like 5-FU and its analogues.[5] This synthetic tractability allows for the creation of derivatives, including isotopically labeled versions for mechanistic studies or structurally related negative controls.

Section 2: A Self-Validating Framework for Probe Characterization

A robust validation workflow is a self-validating system, where each experiment builds upon the last to create a cohesive and compelling body of evidence. We propose a three-pillar framework to guide this process.[11][12]

Validation_Workflow cluster_pillars Validation Pillars cluster_assays Key Experiments p1 Pillar 1: Potency & Target Engagement (Does it bind the target?) a1 Biochemical Assays (e.g., TYMS IC50) Cellular Target Engagement (e.g., CETSA) p1->a1 p2 Pillar 2: Selectivity & Off-Target Effects (What else does it bind?) a2 Broad Kinase/Protease Screening Proteome-wide Profiling (e.g., Chemoproteomics) p2->a2 p3 Pillar 3: Cellular Activity & Phenotype Linkage (Does it work in cells via the target?) a3 Cell Viability Assays (e.g., MTT) Phenotypic Rescue (e.g., Thymidine Rescue) Orthogonal Validation (e.g., CRISPR KO) p3->a3 a1->a3 Confirm Potency a2->a3 Inform Selectivity conclusion Validated Chemical Probe a3->conclusion Final Validation

Caption: A three-pillar workflow for chemical probe validation.

Pillar 1: Potency & Target Engagement
  • Expertise: It's not enough to show a compound kills cells; you must prove it engages your intended target at a relevant concentration.

  • Causality: For 5-FU, this begins with confirming that its metabolite, FdUMP, inhibits TYMS in a cell-free biochemical assay to determine its potency (IC50). However, a biochemical IC50 has limited value without evidence of target engagement in the complex milieu of a living cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide this crucial evidence by demonstrating that the compound stabilizes its target protein, indicating direct binding.

Pillar 2: Selectivity & Off-Target Effects
  • Expertise: No small molecule is perfectly selective. The goal is to understand its off-target activities and ensure they do not confound the interpretation of your results at the concentration you plan to use.[13]

  • Causality: 5-FU's known incorporation into RNA and DNA makes it a relatively non-selective tool if the desired question is only about TYMS inhibition. A thorough validation would involve profiling the compound against a broad panel of related enzymes (e.g., other nucleotide-metabolizing enzymes). Modern chemoproteomic techniques can provide an unbiased, proteome-wide view of a compound's binding partners.[11] For fluoropyrimidines, it's also crucial to be aware of known liabilities, such as potential cardiotoxicity, which may be linked to off-target effects.[14]

Pillar 3: Cellular Activity & Linkage to Target
  • Expertise: This is the ultimate proof of a tool's utility. You must demonstrate that the cellular phenotype you observe is a direct consequence of modulating the intended target.

  • Causality & The Gold Standard Test: First, one must establish a dose-dependent effect on a cellular process, such as proliferation.[15][16] Then, the critical step is to link this phenotype to the target. For a TYMS inhibitor, the gold-standard experiment is a phenotypic rescue .[2] By supplementing the cell culture medium with thymidine, the downstream product of TYMS, we can bypass the enzymatic block. If the addition of thymidine reverses the anti-proliferative effect of the fluoropyrimidine, it provides powerful evidence that the observed phenotype is indeed due to TYMS inhibition. A second, complementary "orthogonal" approach is to compare the compound's effect to that of a genetic perturbation, such as CRISPR-mediated knockout of the TYMS gene. If both the chemical tool and the genetic knockout produce the same phenotype, it builds immense confidence in the on-target activity of the probe.[2]

Section 3: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems for assessing a fluoropyrimidine's utility as a chemical tool.

Protocol 1: Cellular Viability Assessment via MTT Assay

This protocol determines the concentration-dependent effect of a test compound on cell proliferation and viability.

  • Cell Seeding: Seed your chosen cell line (e.g., HCT116 colorectal cancer cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2x concentration serial dilution of your fluoropyrimidine compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle only" control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-only control wells. Plot the normalized viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: On-Target Phenotypic Rescue Experiment

This protocol validates that the observed cytotoxicity is due to the inhibition of thymidylate synthase.

  • Experimental Setup: Prepare two identical 96-well plates as described in Protocol 1 (Steps 1 & 2).

  • Rescue Condition: In one of the plates (the "Rescue" plate), supplement the compound dilution media with 10 µM thymidine. The other plate (the "No Rescue" plate) will not receive thymidine.

  • Incubation & Readout: Proceed with the incubation and MTT readout for both plates as described in Protocol 1 (Steps 3-6).

  • Analysis & Causality Check: Plot the dose-response curves for both the "Rescue" and "No Rescue" conditions. A significant rightward shift in the IC50 curve for the "Rescue" plate indicates that providing the downstream product of TYMS alleviates the compound's cytotoxic effect. This strongly validates that the compound's primary mode of action for inhibiting proliferation is through the TYMS pathway.

Section 4: Comparison with Alternative Tools

A chemical probe is one of many tools in a researcher's arsenal. Choosing the right tool depends on the specific biological question being asked.

Tool/Method Mechanism of Action Selectivity Reversibility Key Advantages Limitations
Fluoropyrimidines (e.g., 5-FU) Multi-modal: Covalent TYMS inhibition, RNA/DNA incorporation.[6][7]Low to Moderate. Hits multiple pathways.Irreversible (covalent TYMS inhibition).Clinically relevant, well-characterized metabolic effects.Lack of selectivity can confound interpretation; requires metabolic activation.
Methotrexate Inhibits Dihydrofolate Reductase (DHFR), depleting the folate pool required by TYMS.High for DHFR, but affects all folate-dependent pathways.Reversible, competitive inhibition.Targets pathway upstream, providing a different angle of interrogation.Broad effects on nucleotide synthesis (both purines and pyrimidines).
CRISPR/Cas9 KO of TYMS Genetic ablation of the target protein.[2]Theoretically absolute for the target gene.Irreversible (permanent genetic modification).Ultimate specificity for the target; excellent for validating chemical probe phenotypes.Can induce compensatory mechanisms; does not model acute pharmacological inhibition.
siRNA/shRNA of TYMS Post-transcriptional silencing of the target mRNA.High, but can have off-target silencing effects.Transient.Allows for acute knockdown to mimic drug treatment.Incomplete knockdown is common; potential for off-target effects.

Conclusion

Fluoropyrimidines, exemplified by 5-FU, are powerful chemical tools for dissecting the complex and essential pathways of nucleotide metabolism. However, their power is only realized through a lens of rigorous validation. As we have demonstrated, a truly validated probe is one whose potency, selectivity, and mechanism of action in a cellular context are well-understood and explicitly proven. By employing a systematic framework of target engagement, off-target profiling, and on-target phenotypic linkage—critically, through experiments like thymidine rescue—researchers can move beyond simply observing a phenotype to confidently assigning it to a specific molecular mechanism. This commitment to scientific integrity ensures that these molecules serve not as blunt instruments, but as precision tools that illuminate the fundamental processes of life.

References

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. [Link]

  • Amstutz, U., Froehlich, T. K., & Largiadèr, C. R. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 21(12), 856–860. [Link][6]

  • Schnakenburg, L., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 558–564. [Link][17]

  • ClinPGx. Fluoropyrimidine Pathway, Pharmacodynamics. [Link][7]

  • Rasmussen, M. K., et al. (2021). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. Scientific Reports, 11(1), 1-13. [Link][15]

  • Arrowsmith, C. H., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link][1]

  • Koyama, S., et al. (1985). [Mode of Action of Fluoropyrimidines, in Relation to Their Clinical Application]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 12(4), 859-866. [Link][8]

  • Peters, G. J. (2000). UFT: Mechanism of Drug Action. Oncology, 14(9 Suppl 9), 13-18. [Link][18]

  • Arrowsmith, C. H., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link][11]

  • Ekins, S., et al. (2014). Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. Journal of Chemical Information and Modeling, 54(10), 2874–2884. [Link]

  • Taylor & Francis. Fluoropyrimidine – Knowledge and References. [Link][9]

  • De Bruin, M., et al. (2005). The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells. British Journal of Cancer, 92(6), 1089–1094. [Link][19]

  • Iigo, M., et al. (1988). In vivo Antitumor Effects of Fluoropyrimidines on Colon Adenocarcinoma 38 and Enhancement by Leucovorin. Japanese Journal of Cancer Research, 79(5), 645-651. [Link][20]

  • Semantic Scholar. Validating Small Molecule Chemical Probes for Biological Discovery. [Link]

  • The Chemical Probes Portal. Probe Evaluation. [Link][21]

  • Author not listed. (Date not available). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Source not listed. [Link]

  • Wang, W., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 715303. [Link][3]

  • Lin, A., et al. (2018). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Discovery, 8(2), 150-162. [Link][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19595920, this compound. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433. [Link][5]

  • Annang, F., et al. (2020). Investigation of pyrimidine nucleoside analogues as chemical probes to assess compound effects on the proliferation of Trypanosoma cruzi intracellular parasites. PLoS Neglected Tropical Diseases, 14(3), e0008093. [Link]

  • The Chemical Probes Portal. PFI-4. [Link]

  • ResearchGate. Fluoropyrimidine chemotherapy in a rat model: Comparison of fluorouracil metabolite profiles determined by high-field 19F-NMR spectroscopy of tissues ex vivo with therapy response and toxicity for locoregional vs systemic infusion protocols. [Link]

  • Grem, J. L. (1990). Metabolism of pyrimidine analogues and their nucleosides. Pharmacology & Therapeutics, 48(2), 189-222. [Link][4]

  • Ferraboschi, P., & Grisenti, P. (2017). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. Organic Preparations and Procedures International, 49(1), 1-85. [Link][10]

  • ResearchGate. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. [Link]

  • MDPI. Special Issue : Chemical Probe Synthesis and Applications in Chemical Biology. [Link]

  • Bunnage, M. E., Piatnitski Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195-199. [Link][12]

  • Google Patents.
  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link][13]

  • Adan, A., et al. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. Scientific Reports, 8(1), 1-12. [Link][16]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137716, 2,4-Difluoropyrimidine. [Link]

  • MDPI. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. [Link]

  • BioSpace. Mira Precision Health, Based in Mason, Ohio, Announces U.S. Launch of ToxNav® Advantage™ at the 2026 ASCO® GI Cancers Symposium. [Link]

  • Amstutz, U., et al. (2023). DPYD Exon 4 Deletion Associated with Fluoropyrimidine Toxicity and Importance of Copy Number Variation. Clinical and Translational Science, 16(3), 433-438. [Link]

  • Shahjehan, F., & Gerson, J. N. (2025). Fluoropyrimidine Therapy in Gastrointestinal Cancer: Balancing Survival Benefits and Cardiotoxicity Risks. JACC: CardioOncology, 7(2), e20250408. [Link][14]

  • Champions Oncology. In Vitro Drug Screening. [Link][22]

  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. [Link][23]

  • Addgene. The Serendipitous Off-Target Explorer – Researcher Interview with Jason Sheltzer. [Link]

  • YouTube. The First Oral Fluoropyrimidine for mCRC—TAS-102. [Link]

Sources

A Senior Application Scientist's Guide to ¹H and ¹⁹F NMR of Fluoropyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluoropyrimidines and NMR

To the researchers, scientists, and drug development professionals navigating the complex world of medicinal chemistry, the pyrimidine scaffold is a familiar and vital structure. As a core component of nucleobases, its derivatives are central to numerous biological processes. The strategic introduction of a fluorine atom—the most electronegative element—onto this ring system creates fluoropyrimidines, a class of compounds with profound implications for drug design. Fluorine's unique properties can dramatically alter a molecule's metabolic stability, binding affinity, and lipophilicity. The anti-cancer drug 5-Fluorouracil (5-FU) stands as a testament to the therapeutic power of this chemical modification[1].

For the unambiguous characterization of these valuable compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. While ¹H NMR provides a fundamental fingerprint of a molecule, ¹⁹F NMR offers a powerful, complementary perspective. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of the proton nucleus[2][3]. Crucially, the vast chemical shift range of ¹⁹F NMR—spanning over 800 ppm—provides exquisite sensitivity to the local electronic environment, minimizing signal overlap and making it an exceptional probe for structural elucidation and studying molecular interactions[1][4].

This guide provides an in-depth comparison of the ¹H and ¹⁹F NMR spectral features of fluoropyrimidine isomers. Rather than merely presenting data, we will explore the underlying electronic principles that dictate the observed chemical shifts (δ) and spin-spin coupling constants (J), empowering you to interpret spectra with confidence and insight.

The Decisive Factor: How Fluorine's Position Dictates the Spectrum

The precise location of the fluorine atom on the pyrimidine ring fundamentally alters the molecule's electronic landscape through a combination of inductive and resonance effects. These electronic perturbations are directly reported in the ¹H and ¹⁹F NMR spectra, creating distinct and predictable patterns for each isomer.

Case Study 1: Fluorine at the C5 Position

The 5-fluoropyrimidine motif is the most widely studied, largely due to its presence in 5-FU and its anabolites[5]. In this isomer, the fluorine atom is flanked by two carbon atoms, and its influence is readily observed.

  • ¹⁹F NMR: The ¹⁹F chemical shift for 5-fluoropyrimidines typically appears in the aromatic fluorine region. For instance, the anabolites of 5-FU show resonances that are highly sensitive to pH and molecular state (e.g., monophosphate vs. triphosphate), but generally fall within a predictable range[5].

  • ¹H NMR: The most telling feature in the ¹H spectrum is the coupling between the fluorine at C5 and the proton at C6. This three-bond coupling (³JF5-H6) is typically in the range of 5-8 Hz, splitting the H6 signal into a distinct doublet. The proton at C2, being further away, usually appears as a singlet or a finely split multiplet depending on long-range couplings. The H4 proton's signal is similarly affected by its proximity to the ring nitrogens.

Case Study 2: Fluorine at the C2 Position

When fluorine is at the C2 position, it is situated between two nitrogen atoms. This unique electronic environment leads to a different spectral signature. While direct data for the parent 2-fluoropyrimidine is sparse, extensive data for the analogous compound, 2-fluoropyridine, provides excellent guidance[6].

  • ¹⁹F NMR: The ¹⁹F signal for a fluorine at the C2 position is expected to be significantly downfield compared to the C5 isomer due to the strong inductive electron withdrawal from the adjacent nitrogen atoms. SpectraBase shows a ¹⁹F chemical shift for 2-fluoropyridine at approximately -69 ppm (relative to CFCl₃)[7].

  • ¹H NMR: The coupling patterns are distinct. The strongest coupling will be to the adjacent proton at H6 (³JF2-H6). Additionally, four-bond and five-bond couplings to H4 and H5 (⁴JF2-H4 and ⁵JF2-H5) are often resolved, providing a wealth of structural information. For 2-fluoropyridine in CDCl₃, the H6 proton appears far downfield (around 8.2 ppm) and is split by the fluorine and other protons[6].

Case Study 3: Fluorine at the C4 Position

4-Fluoropyrimidine is the least common of the simple isomers, and its parent form may be complicated by the potential for tautomerization. However, we can predict its spectral characteristics based on electronic principles and by examining related structures like 2,4-dichloro-5-fluoropyrimidine[8].

  • ¹⁹F NMR: With the fluorine at C4, adjacent to one carbon (C5) and one nitrogen (N3), its chemical shift is expected to be in a region distinct from the C2 and C5 isomers. The proximity to the nitrogen would suggest a downfield shift relative to a simple fluorobenzene.

  • ¹H NMR: The proton at C5 would show a strong three-bond coupling (³JF4-H5). The proton at C6 would exhibit a four-bond coupling (⁴JF4-H6), which is typically smaller but often observable. The proton at C2 would be the least affected by direct coupling to the fluorine. In 2,4-dichloro-5-fluoropyrimidine, the remaining proton at C6 appears as a doublet with a J-coupling of 3.4 Hz, indicative of its coupling to the fluorine at C5, demonstrating the utility of these through-bond interactions for assignment[8].

Data Summary: Comparative NMR Parameters of Fluoropyrimidine Isomers

The following table summarizes the key, expected NMR parameters for the three isomers based on experimental data from derivatives and close structural analogs. Note that chemical shifts are highly dependent on the solvent and reference standard used[9][10].

Isomer PositionNucleusExpected δ (ppm) RangeKey Coupling Constant (J)Rationale & Cited Analog
5-Fluoro ¹⁹F-165 to -175³JF5-H6 ≈ 5-8 HzBased on extensive data for 5-Fluorouracil and its derivatives[1][5].
¹H (H6)7.5 - 8.5The fluorine at C5 splits the adjacent H6 into a clear doublet.
2-Fluoro ¹⁹F-65 to -75³JF2-H6 ≈ 7-9 HzInferred from 2-fluoropyridine data; strong deshielding by two adjacent nitrogens[6][7].
¹H (H6)8.0 - 9.0⁴JF2-H4, ⁵JF2-H5 also observableH6 is strongly deshielded and coupled to F2.
4-Fluoro ¹⁹FIntermediate³JF4-H5 ≈ 6-8 HzPredicted based on electronic environment; deshielded by adjacent nitrogen.
¹H (H5)7.0 - 8.0⁴JF4-H6 ≈ 2-4 HzH5 shows strong coupling to F4. H6 shows smaller, 4-bond coupling.

Experimental Protocol: Acquiring High-Quality ¹H and ¹⁹F NMR Data

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for acquiring high-resolution ¹H and ¹⁹F NMR spectra of fluoropyrimidine samples. The causality behind these steps is to ensure sample integrity, instrument stability, and optimal data quality.

Step-by-Step Methodology
  • Sample Preparation (The Foundation):

    • Purity Check: Ensure the sample is of high purity using a preliminary technique like LC-MS or a crude ¹H NMR. Impurities can complicate spectral interpretation.

    • Solvent Selection: Choose a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the analyte is fully soluble at the desired concentration (typically 5-10 mg in 0.6 mL). The choice of solvent is critical as it can influence chemical shifts through solute-solvent interactions[10]. CDCl₃ is a common first choice for many organic molecules[11].

    • Internal Standard: Add a suitable internal standard. For ¹H NMR, tetramethylsilane (TMS) is the conventional reference (0 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (0 ppm) is standard, though internal references can be used with caution[2][12].

    • Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube (e.g., Norell® 507-HP or equivalent) to remove any particulate matter that could degrade spectral resolution.

  • Instrument Setup & Calibration (Ensuring Accuracy):

    • Insertion & Locking: Insert the sample into the NMR spectrometer. The instrument's field frequency is "locked" onto the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment.

    • Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹⁹F frequencies. This step ensures maximum energy transfer from the transmitter to the sample and from the sample to the receiver, maximizing signal-to-noise.

    • Shimming: Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field (B₀) across the sample volume, which is essential for achieving sharp, symmetrical peaks and high resolution.

  • ¹H NMR Acquisition (The Proton Fingerprint):

    • Standard Spectrum: Acquire a standard 1D proton spectrum. Key parameters include a 90° pulse angle, a spectral width covering the expected range (e.g., 0-12 ppm), and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • ¹⁹F Decoupling (Optional but Informative): Acquire a second ¹H spectrum with ¹⁹F decoupling. By irradiating the ¹⁹F nucleus, all ¹H-¹⁹F couplings are removed. Comparing this spectrum to the coupled spectrum allows for the unambiguous identification of protons that are coupled to fluorine and simplifies complex multiplets.

  • ¹⁹F NMR Acquisition (The Fluorine Probe):

    • Parameter Setup: Switch the nucleus to ¹⁹F. Set the spectral width to cover the appropriate range for aromatic fluorines (e.g., 200 ppm).

    • ¹H Decoupled Spectrum: Acquire a ¹H-decoupled ¹⁹F spectrum. This is the most common ¹⁹F experiment. It collapses the ¹⁹F multiplets into sharp singlets, which simplifies the spectrum and increases the signal-to-noise ratio. The standard Bruker pulse sequence zgfhigqn is well-suited for this purpose[12].

    • ¹H Coupled Spectrum (For J-values): Acquire a ¹H-coupled ¹⁹F spectrum. This experiment reveals the ¹H-¹⁹F coupling patterns, which are essential for structural assignment.

  • Data Processing & Analysis (Extracting Knowledge):

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

    • Phasing and Baseline Correction: Carefully phase the spectra to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

    • Referencing: Reference the ¹H spectrum to the TMS signal at 0 ppm. Reference the ¹⁹F spectrum to the appropriate standard.

    • Integration and Peak Picking: Integrate the signals to determine the relative number of nuclei. Pick the peaks and analyze the chemical shifts (δ) and coupling constants (J) to assign the structure.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis process, from initial sample handling to final structural confirmation.

NMR_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Spectrometer Setup cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing & Analysis P1 Dissolve Sample in Deuterated Solvent P2 Add Internal Standard (e.g., TMS) P1->P2 P3 Filter into NMR Tube P2->P3 S1 Insert Sample & Lock on Solvent P3->S1 S2 Tune & Match Probe (¹H and ¹⁹F Frequencies) S1->S2 S3 Shim Magnetic Field for Homogeneity S2->S3 A1 Acquire 1D ¹H Spectrum (Coupled) S3->A1 A2 Acquire 1D ¹⁹F Spectrum (¹H-Decoupled) A1->A2 A3 Acquire 1D ¹⁹F Spectrum (Coupled) A2->A3 D1 Fourier Transform, Phase, & Baseline Correct A3->D1 D2 Reference Spectra (¹H to TMS, ¹⁹F to CFCl₃) D1->D2 D3 Peak Picking, Integration, & J-Coupling Analysis D2->D3 D4 Structural Assignment D3->D4

Caption: A streamlined workflow for the NMR analysis of fluoropyrimidines.

Conclusion

The positional isomerism of fluoropyrimidines gives rise to distinct and interpretable ¹H and ¹⁹F NMR spectra. By understanding the fundamental electronic effects that govern chemical shifts and coupling constants, researchers can move beyond simple pattern recognition to a deeper, mechanistic understanding of their data. The large, sensitive chemical shift window of ¹⁹F NMR, in particular, provides an unparalleled tool for confirming isomeric identity and probing the molecular environment. Following a robust and logical experimental protocol is paramount to generating the high-quality, reproducible data necessary to support discovery and development in the vital field of medicinal chemistry.

References

  • Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). RSC Advances. [Link]

  • Lutz, N. W., & Hull, W. E. (1999). Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy. NMR in Biomedicine, 12(4), 237–248. [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • Royal Society of Chemistry. (n.d.). H NMR and C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer. [Link]

  • ResearchGate. (n.d.). Figure S10: 19 F NMR spectrum of 5a in CDCl3 at 298 K. [Link]

  • ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) data of compound 4 in CDCl3. [Link]

  • ResearchGate. (n.d.). 300 MHz 1 H-NMR chemical shifts (in ppm) of compounds 4a-d in CDCl3. [Link]

  • Gill, H., et al. (2012). New Frontiers and Developing Applications in 19F NMR. NIH Public Access. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (300 MHz, CDCl3) showing the chemical shifts of the indicated protons.... [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Lepre, C. A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • University of Sheffield. (n.d.). 19Flourine NMR. [Link]

  • Kao, J., & Horowitz, J. (1988). Correlations between fluorine-19 nuclear magnetic resonance chemical shift and the secondary and tertiary structure of 5-fluorouracil-substituted tRNA. Journal of Biological Chemistry.
  • Sree, S. R., et al. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (n.d.). 600 MHz 1H NMR spectrum of free base 5 in CDCl3. [Link]

  • SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • Söldner, C. A., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie.
  • Shelke, S. B., et al. (2015). Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding. Chemistry Central Journal. [Link]

  • Dias, F. F., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. [Link]

Sources

A Comparative Analysis of the Stability of 4-, 5-, and 6-Fluoropyrimidine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy to modulate physicochemical and pharmacological properties. Fluoropyrimidines, in particular, are a privileged structural motif found in numerous therapeutic agents, most notably in oncology. The position of the fluorine atom on the pyrimidine ring profoundly influences the molecule's electronic distribution, reactivity, and, consequently, its stability. This guide provides a comprehensive comparative analysis of the stability of 4-, 5-, and 6-fluoropyrimidine, offering a framework for researchers, scientists, and drug development professionals to make informed decisions in the design and development of novel therapeutics.

This in-depth technical guide will explore the theoretical underpinnings of the stability differences between these isomers and provide detailed experimental protocols for their empirical evaluation. We will delve into thermal, chemical (hydrolytic, oxidative, and photostability), and metabolic stability, presenting illustrative data to highlight the expected outcomes.

The Electronic Landscape: Why Fluorine Placement Matters

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic characteristic makes the ring susceptible to nucleophilic attack. The placement of a highly electronegative fluorine atom further modulates this reactivity in a position-dependent manner.

  • 4- and 6-Fluoropyrimidine: The fluorine atoms at the 4 and 6 positions are ortho and para to the ring nitrogens. This positioning significantly activates these sites for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms can effectively stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack, making the fluorine a good leaving group. Consequently, 4- and 6-fluoropyrimidine are anticipated to be more susceptible to hydrolytic degradation.

  • 5-Fluoropyrimidine: In contrast, the fluorine atom at the 5-position is meta to both nitrogen atoms. This placement does not benefit from the same degree of electronic activation towards nucleophilic substitution. As a result, 5-fluoropyrimidine is expected to be the most chemically stable of the three isomers.

This guide will provide the experimental frameworks to validate these theoretical predictions.

Thermal Stability Assessment

Thermal stability is a critical parameter that influences a compound's shelf-life, formulation strategies, and manufacturing processes. Differential Scanning Calorimetry (DSC) is a powerful technique to assess the thermal properties of a compound by measuring the heat flow associated with thermal transitions as a function of temperature.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the melting point and decomposition temperature of 4-, 5-, and 6-fluoropyrimidine.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of each fluoropyrimidine isomer into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the onset and peak temperatures of any endothermic or exothermic events from the resulting thermogram. The melting point is typically observed as a sharp endotherm, while decomposition is often an exothermic event.

Illustrative Data:

IsomerOnset of Melting (°C)Peak of Melting (°C)Onset of Decomposition (°C)
4-Fluoropyrimidine ~45-50~50-55> 200
5-Fluoropyrimidine ~25-30~30-35> 250
6-Fluoropyrimidine ~60-65~65-70> 200

Note: This data is illustrative and intended for comparative purposes. Actual values may vary based on purity and experimental conditions.

Visualization of the DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Weigh 2-5 mg of fluoropyrimidine isomer prep2 Place in aluminum DSC pan prep1->prep2 dsc1 Place sample and reference pans in cell prep2->dsc1 dsc2 Purge with N2 (50 mL/min) dsc1->dsc2 dsc3 Heat from 25°C to 350°C at 10°C/min dsc2->dsc3 analysis1 Generate thermogram (Heat Flow vs. Temp) dsc3->analysis1 analysis2 Determine melting and decomposition temps analysis1->analysis2

Caption: Workflow for thermal stability analysis using DSC.

Chemical Stability Profiling (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.[1] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.[2][3]

Experimental Protocol: Forced Degradation Studies

This protocol describes the forced degradation of 4-, 5-, and 6-fluoropyrimidine under hydrolytic, oxidative, and photolytic stress conditions.

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of each fluoropyrimidine isomer in a 50:50 mixture of acetonitrile and water.

2. Hydrolytic Stability (Acid and Base):

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it (with 1 M NaOH for the acid sample and 1 M HCl for the base sample), and dilute to a final concentration of 100 µg/mL with the mobile phase.

3. Oxidative Stability:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store at room temperature, protected from light, for 24 hours.

  • At specified time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL with the mobile phase.

4. Photostability:

  • Expose a solution of each isomer (100 µg/mL in mobile phase) in a quartz cuvette to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4][5]

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analyze the samples after the exposure period.

5. HPLC Analysis:

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Analysis: Quantify the percentage of the parent compound remaining at each time point.

Illustrative Data (% Remaining after 24 hours):

IsomerAcidic (1M HCl, 60°C)Basic (1M NaOH, 60°C)Oxidative (3% H₂O₂, RT)Photolytic (ICH Q1B)
This compound 65%40%95%85%
5-Fluoropyrimidine 98%95%99%97%
6-Fluoropyrimidine 70%45%96%88%

Note: This data is illustrative and intended for comparative purposes. The lower percentages for 4- and 6-fluoropyrimidine under hydrolytic conditions reflect their higher predicted reactivity.

Visualization of the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_hydrolytic Hydrolytic Stability cluster_oxidative Oxidative Stability cluster_photo Photostability start Start: 1 mg/mL Stock Solution of each Isomer acid Acidic Stress (1M HCl, 60°C) start->acid base Basic Stress (1M NaOH, 60°C) start->base oxidative Oxidative Stress (3% H₂O₂, RT) start->oxidative photo Photolytic Stress (ICH Q1B) start->photo analysis HPLC Analysis (% Remaining Parent) acid->analysis base->analysis oxidative->analysis photo->analysis

Caption: Workflow for chemical stability profiling.

Metabolic Stability Assessment

Understanding a compound's metabolic fate is paramount in drug development. In vitro metabolic stability assays using liver microsomes provide a valuable early assessment of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[6][7]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines the determination of the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the fluoropyrimidine isomers.[4]

Methodology:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and the fluoropyrimidine isomer (final concentration 1 µM) in a phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t₁/₂) / (microsomal protein concentration).

Illustrative Data:

IsomerIn Vitro Half-life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
This compound 4530.8
5-Fluoropyrimidine > 120< 11.5
6-Fluoropyrimidine 5525.2

Note: This data is illustrative. A longer half-life and lower intrinsic clearance indicate greater metabolic stability. The data reflects the principle that blocking a potential site of metabolism (as with the C-F bond at the 5-position) can enhance metabolic stability.

Visualization of the Metabolic Stability Workflow

Metabolic_Stability_Workflow cluster_sampling Time-Point Sampling (0-60 min) start Start: Prepare Reaction Mixture (Microsomes + Isomer) pre_incubation Pre-incubate at 37°C start->pre_incubation initiation Initiate with NADPH pre_incubation->initiation quench Quench with Acetonitrile + Internal Standard initiation->quench processing Centrifuge and Collect Supernatant quench->processing analysis LC-MS/MS Analysis (Quantify Parent) processing->analysis data_analysis Calculate t₁/₂ and CLᵢₙₜ analysis->data_analysis

Caption: Workflow for in vitro metabolic stability assay.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative stability analysis of 4-, 5-, and 6-fluoropyrimidine. Based on fundamental principles of chemical reactivity, 5-fluoropyrimidine is predicted to exhibit superior chemical and metabolic stability compared to its 4- and 6-isomers. The provided experimental protocols offer a robust methodology for empirically testing these hypotheses and generating the critical data needed to guide drug design and development efforts.

The strategic placement of fluorine is a powerful tool in medicinal chemistry. A thorough understanding of how this placement impacts molecular stability is essential for the successful translation of a promising lead compound into a safe and effective therapeutic agent. The insights and methodologies presented herein are intended to empower researchers to make data-driven decisions in the pursuit of novel fluoropyrimidine-based medicines.

References

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Park, K. (n.d.). Assay and Stability Testing. [Link]

Sources

A Head-to-Head Comparison of 4-Chloropyrimidine and 4-Fluoropyrimidine in SNAr Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are indispensable building blocks. Their functionalization is frequently achieved via Nucleophilic Aromatic Substitution (SNAr), a reaction whose efficiency is critically dependent on the nature of the leaving group. This guide provides an in-depth, head-to-head comparison of two common substrates, 4-chloropyrimidine and 4-fluoropyrimidine. While conventional wisdom on leaving group ability points to iodide and bromide, the SNAr mechanism dictates a different reactivity order. We will explore the theoretical underpinnings and provide experimental context to demonstrate that for SNAr reactions, fluorine is typically a superior leaving group to chlorine , leading to faster reactions and milder conditions. This guide will equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols to make informed decisions in their synthetic campaigns.

The SNAr Mechanism on the Pyrimidine Ring: An Electron-Deficient System Primed for Attack

Nucleophilic aromatic substitution is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), the SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][2]

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature is the primary driver for its reactivity towards nucleophiles. The nitrogen atoms withdraw electron density from the ring, making the carbon atoms electrophilic and susceptible to attack. Specifically, the C2, C4, and C6 positions are activated. For 4-substituted pyrimidines, the C4 position is particularly reactive because the negative charge of the intermediate can be effectively delocalized onto the nitrogen atom at position 1, which is para to the site of attack.[3][4][5][6]

The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The formation of this high-energy intermediate is almost always the rate-determining step of the reaction.[4] This is a critical point that governs the relative reactivity of halo-substituents.

Figure 1. General mechanism of SNAr on a 4-halopyrimidine.

The Halogen Leaving Group: A Paradoxical Relationship

In many areas of organic chemistry, iodide and bromide are considered excellent leaving groups due to their weak bonds with carbon and high stability as anions. However, in SNAr reactions, the opposite is often true. The typical reactivity order for halogens in SNAr is F > Cl > Br > I .[7][8] This counter-intuitive trend is a direct consequence of the mechanism's rate-determining step.

FeatureThis compound4-ChloropyrimidineRationale & Implication
Electronegativity of Halogen ~3.98~3.16Fluorine's superior electronegativity strongly polarizes the C4-X bond, making the C4 carbon significantly more electrophilic.
C4-X Bond Strength ~540 kJ/mol~400 kJ/molThe C-F bond is much stronger than the C-Cl bond. This affects the second step (elimination), but this step is typically not rate-determining.
Rate of Nucleophilic Attack (k₁) Faster SlowerThe increased electrophilicity of the C4 carbon in this compound lowers the activation energy for the rate-determining nucleophilic attack.[9]
Rate of Leaving Group Expulsion (k₂) SlowerFaster The weaker C-Cl bond is easier to break, making chloride a better leaving group in the fast, second step of the reaction.
Overall SNAr Reactivity Higher LowerSince the first step (attack) is rate-limiting, the factor that accelerates it—electronegativity—dominates the overall reaction rate.[7][10]

Causality Explained: The SNAr reaction's velocity is governed by the height of the energy barrier to form the Meisenheimer complex. Fluorine's intense electron-withdrawing inductive effect makes the C4 carbon atom more electron-poor (more electrophilic), rendering it more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex outweighs the difficulty of breaking the strong C-F bond in the subsequent, fast elimination step. The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine, a principle that directly applies to the pyrimidine system.[9]

Data-Driven Comparison & Practical Considerations

The enhanced reactivity of this compound allows reactions to be conducted under significantly milder conditions—often at lower temperatures and with shorter reaction times—compared to its chloro-analogue. This is particularly advantageous when working with thermally sensitive substrates or when high functional group tolerance is required.

Nucleophile ClassSubstrateTypical ConditionsRelative RateExpected YieldNotes
Amines (e.g., Aniline)This compoundEtOH, 60 °C, 2-4 hFast >90%Often proceeds smoothly without a strong base. An excess of the amine can act as the base.[2]
4-Chloropyrimidine2-Propanol, 80-100 °C, 6-22 hSlower80-95%May require higher temperatures or an acid catalyst to facilitate the reaction.[2][11][12]
Alkoxides (e.g., NaOMe)This compoundMeOH, 0 °C to RT, 1-3 hVery Fast >95%Reaction is often rapid and highly efficient at low temperatures.
4-ChloropyrimidineMeOH, Reflux, 4-12 hSlower85-95%Requires heating to reflux to achieve comparable conversion rates.[2]
Thiols (e.g., Thiophenol)This compoundK₂CO₃, DMF, RT, 1-2 hFast >90%Thiolates are potent nucleophiles and react readily, especially with the more activated fluoro-substrate.[13]
4-ChloropyrimidineK₂CO₃, DMF, 50 °C, 3-6 hSlower85-95%Gentle heating may be required to drive the reaction to completion.

When to Choose 4-Chloropyrimidine? Despite the superior reactivity of this compound, there are scenarios where the chloro-analogue is a viable or even preferred choice:

  • Cost and Availability: 4-Chloropyrimidine is often significantly less expensive and more readily available from commercial suppliers. For large-scale synthesis, this can be a deciding factor.

  • Controlling Reactivity: When using extremely potent nucleophiles or when dealing with substrates containing multiple electrophilic sites, the lower reactivity of 4-chloropyrimidine can provide better selectivity and a more controlled reaction profile, preventing undesired side reactions.

  • Specific Mechanistic Pathways: In some complex systems, the leaving group can influence regioselectivity in non-obvious ways, although this is less common for simple pyrimidines.[14][15]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear steps and rationale for a successful SNAr reaction.

Protocol 1: General Procedure for Amination of a 4-Halopyrimidine

This protocol describes the reaction of a 4-halopyrimidine with a primary or secondary amine. The use of a slight excess of the amine often suffices to act as a base for the generated HX. Alternatively, a non-nucleophilic base like triethylamine (TEA) or DIPEA can be used.

Materials:

  • This compound or 4-Chloropyrimidine (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide (DMF))

  • Optional Base: DIPEA or K₂CO₃ (2.0 eq)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-halopyrimidine (1.0 eq).

  • Reagent Addition: Dissolve the starting material in the chosen solvent (approx. 0.2-0.5 M concentration). Add the amine nucleophile (1.1-1.5 eq). If using an additional base, add it at this stage.

  • Reaction Conditions: Stir the mixture at the desired temperature.

    • For This compound : Start at room temperature and gently warm to 40-60 °C if necessary.

    • For 4-Chloropyrimidine : Heat the reaction to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.[16]

Protocol 2: General Procedure for O-Alkylation/Arylation of a 4-Halopyrimidine

This protocol is for the reaction with an alcohol or phenol nucleophile. A strong base is required to first deprotonate the alcohol to form the more potent alkoxide/phenoxide nucleophile.

Materials:

  • This compound or 4-Chloropyrimidine (1.0 eq)

  • Alcohol or Phenol (1.2 eq)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Sodium Methoxide (NaOMe)

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or Methanol (for NaOMe))

Procedure:

  • Nucleophile Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.2 eq) and anhydrous solvent. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add the base (e.g., NaH) portion-wise to the alcohol solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Substrate Addition: Add the 4-halopyrimidine (1.0 eq) to the alkoxide solution, either neat or dissolved in a small amount of anhydrous solvent.

  • Reaction Conditions: Stir the reaction at the appropriate temperature.

    • For This compound : Maintain at room temperature. The reaction is often complete within 1-4 hours.

    • For 4-Chloropyrimidine : Heat the reaction to reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., EtOAc, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[13]

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification setup Combine Halopyrimidine, Nucleophile, & Solvent base Add Base (if required) setup->base react Stir at appropriate temperature base->react monitor Monitor by TLC / LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify final Pure Product purify->final

Figure 2. A general experimental workflow for SNAr reactions.

Conclusion

The choice between 4-chloropyrimidine and this compound in SNAr reactions is a classic case of balancing intrinsic reactivity with practical considerations like cost. From a purely chemical standpoint, This compound is the more reactive substrate . Its reactivity is driven by the high electronegativity of fluorine, which accelerates the rate-determining nucleophilic attack. This allows for milder reaction conditions, shorter reaction times, and often higher yields, making it an ideal choice for complex, late-stage functionalizations in drug discovery programs. However, the cost-effectiveness and ready availability of 4-chloropyrimidine ensure its continued relevance, particularly for large-scale syntheses and reactions with highly potent nucleophiles where attenuated reactivity is beneficial. By understanding the mechanistic principles outlined in this guide, chemists can strategically select the optimal substrate to achieve their synthetic goals efficiently and effectively.

References

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). IntechOpen. [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). National Institutes of Health. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). National Institutes of Health. [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (2022). ChemRxiv. [Link]

  • Scheme 30. Selective nucleophilic aromatic substitution to furnish... (n.d.). ResearchGate. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2012). ResearchGate. [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]

  • Amination of halopyrimidines and 4-chloroquinazoline. (n.d.). ResearchGate. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). National Institutes of Health. [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). WordPress. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2023). National Institutes of Health. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (2023). ChemRxiv. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the In Vitro Metabolic Stability of 4-Fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery teams, the journey from a promising molecular scaffold to a clinical candidate is fraught with challenges. Among the most critical hurdles is optimizing a compound's pharmacokinetic profile, with metabolic stability being a primary determinant of success. A compound that is rapidly metabolized will likely suffer from a short half-life and poor oral bioavailability, rendering it ineffective. The 4-fluoropyrimidine core is a privileged scaffold in medicinal chemistry, but like many heterocycles, it is susceptible to metabolic degradation.

This guide provides an in-depth, technical comparison of strategies to assess and enhance the metabolic stability of this compound derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that every step is part of a self-validating system. Our focus is on providing actionable insights for researchers, scientists, and drug development professionals to make informed decisions in their lead optimization campaigns.

The Foundational Principle: Why Fluorination Matters

The strategic incorporation of fluorine into a drug candidate is a cornerstone of modern medicinal chemistry, employed to enhance metabolic stability.[1][2] This "fluorine advantage" stems from two key properties:

  • Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by oxidative enzymes like the cytochrome P450 (CYP) superfamily.[2]

  • Electronic Effects: Fluorine's high electronegativity alters the electron density of the pyrimidine ring, which can make it a less favorable substrate for metabolic enzymes.

By replacing a hydrogen atom at a metabolically vulnerable position (a "hotspot") with fluorine, chemists can effectively "block" or slow down oxidative metabolism. This strategy is designed to increase the compound's half-life and improve its overall exposure in vivo.[3]

cluster_0 Metabolic Oxidation CH Metabolically Labile C-H Bond CYP Cytochrome P450 Enzyme CH->CYP Rapid Oxidation CF Metabolically Robust C-F Bond CF->CYP Blocked/Slowed Oxidation Metabolite Oxidized Metabolite CYP->Metabolite Parent Parent Compound CYP->Parent

Caption: Fluorine as a metabolic shield against CYP-mediated oxidation.

Core In Vitro Systems for Stability Assessment

To quantify metabolic stability, two primary in vitro systems are indispensable. The choice between them is a strategic one, depending on the stage of discovery and the metabolic pathways of interest.

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[4] They are rich in Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) family, which are responsible for the majority of oxidative drug metabolism.[5] Microsomal assays are cost-effective, have high throughput, and are excellent for assessing vulnerability to CYP-mediated clearance.

  • Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[6][7] Hepatocyte assays provide a more comprehensive and physiologically relevant picture of hepatic metabolism, accounting for cellular uptake and the interplay between different enzyme systems.[7]

The key parameters derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint) . A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.[8][9]

Quantitative Comparison: The Impact of Structural Modification

The goal of a lead optimization campaign is to establish a clear Structure-Metabolism Relationship (SMR). By systematically modifying the this compound scaffold and measuring the resulting impact on metabolic stability, rational design decisions can be made.

The following table presents illustrative data for a hypothetical series of this compound analogs. This data exemplifies how targeted chemical changes can mitigate metabolic liabilities. While hypothetical, the trends shown are based on established medicinal chemistry principles.[10]

Compound IDR1 GroupR2 GroupHLM t½ (min)HLM CLint (μL/min/mg protein)Hepatocyte CLint (μL/min/10⁶ cells)
PYR-001 -H-CH₃5277155
PYR-002 -F -CH₃453118
PYR-003 -F -CH₂OH159252
PYR-004 -F -CF₃> 60< 23< 10
PYR-005 -F -Cyclopropyl552514

Note: Data is for illustrative purposes to demonstrate structure-metabolism trends.

Analysis of the Data:

  • PYR-001 vs. PYR-002: The simple replacement of a hydrogen atom with a fluorine atom at the 4-position results in a dramatic 9-fold increase in half-life and a corresponding decrease in clearance. This is a classic example of metabolic blocking.

  • PYR-002 vs. PYR-003: The presence of a primary alcohol on the R2 methyl group introduces a new metabolic "soft spot," making the compound more susceptible to oxidation or conjugation, thereby decreasing stability compared to PYR-002.

  • PYR-002 vs. PYR-004: Replacing the metabolically liable methyl group with a trifluoromethyl group (-CF₃) confers a significant stability enhancement, pushing the half-life beyond the typical assay duration.

  • PYR-005: The use of a cyclopropyl group, which is often more metabolically robust than a linear alkyl chain, maintains the high stability seen in PYR-002.

Real-world data supports the profound impact of fluorination. For instance, in a study creating fluorinated analogs of known drugs, 9-fluororisperidone was found to be 16 times more metabolically stable than its parent compound, risperidone.[3]

Uncovering Metabolic Pathways: From Catabolism to Oxidation

Understanding how a compound is metabolized is as important as understanding how fast. For pyrimidine-based drugs like 5-Fluorouracil (5-FU), the primary route of clearance is not oxidation but rather catabolism via the enzyme dihydropyrimidine dehydrogenase (DPD).[11]

cluster_1 Canonical 5-Fluorouracil Catabolic Pathway FU 5-Fluorouracil (5-FU) DPYD DPYD FU->DPYD DHFU Dihydrofluorouracil (DHFU) DPYD->DHFU DPYS DPYS DHFU->DPYS FUPA Fluoro-β-ureidopropionate (FUPA) DPYS->FUPA UPB1 UPB1 FUPA->UPB1 FBAL Fluoro-β-alanine (FBAL) (Inactive Metabolite) UPB1->FBAL

Caption: The DPD-mediated catabolic pathway for 5-Fluorouracil.

However, a well-designed, metabolically stable this compound derivative may be a poor substrate for DPD. In such cases, the metabolic fate shifts towards slower, CYP-mediated oxidative pathways. A study on the structurally similar compound [18F]3-fluoro-4-aminopyridine found that it was metabolized by the enzyme CYP2E1 , leading to hydroxylated and sulfated metabolites.[5] This highlights a critical insight: enhancing stability against one pathway may reveal others that must then be characterized.

Experimental Protocols: A Self-Validating Approach

Scientific integrity demands that every assay is a self-validating system. This is achieved through the rigorous use of controls. Below are detailed protocols that incorporate these essential checks.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound derivatives due to Phase I metabolism.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 100 mM Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (NRS) Solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Test Compounds (10 mM in DMSO)

  • Positive Control (e.g., Verapamil, 10 mM in DMSO)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

Procedure:

  • Preparation:

    • Prepare a 1 mg/mL working solution of HLM in cold phosphate buffer. Keep on ice.

    • Prepare a 1 µM working solution of each test compound and the positive control by diluting the 10 mM stock.

  • Incubation Setup (96-well plate):

    • Test Wells: Add buffer, NRS solution, and the 1 µM test compound solution.

    • Positive Control Wells: Add buffer, NRS solution, and the 1 µM Verapamil solution.

    • Negative Control (Minus Cofactor): Add buffer, buffer instead of NRS , and the 1 µM test compound solution. This control assesses for non-NADPH-dependent degradation.

    • Negative Control (No Enzyme): Add buffer, NRS solution, and incubate without adding microsomes until the quenching step. This control assesses for chemical instability in the matrix.

  • Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the 1 mg/mL HLM working solution to all wells (except the "No Enzyme" control). The final microsomal protein concentration is typically 0.5 mg/mL.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold ACN with IS to the respective wells. The 0-minute time point is quenched immediately after adding the microsomes.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression: t½ = 0.693 / |slope| .

    • Calculate intrinsic clearance: CLint (μL/min/mg) = (0.693 / t½) * (Incubation Volume (μL) / mg of microsomal protein) .[10]

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the CLint of this compound derivatives in a more physiologically relevant system incorporating Phase I and Phase II metabolism.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compounds and Positive Controls (as above)

  • Acetonitrile (ACN) with internal standard (IS)

Procedure:

  • Cell Preparation:

    • Rapidly thaw hepatocytes in a 37°C water bath.

    • Determine cell viability and density using a method like the trypan blue exclusion assay. Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 or 1.0 x 10⁶ viable cells/mL) in pre-warmed incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to a 24- or 48-well plate.

    • Add the test compound or positive control to the wells (final concentration typically 1 µM).

    • Include a "No Cell" control containing only medium and the test compound to check for non-enzymatic degradation.[6]

    • Incubate the plate at 37°C with 5% CO₂ on an orbital shaker.

  • Sampling & Analysis:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each well and quench the reaction by adding it to cold ACN with IS.

    • Process and analyze the samples by LC-MS/MS as described in the microsomal assay.

  • Data Interpretation:

    • Calculate t½ as described previously.

    • Calculate intrinsic clearance: CLint (μL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume (μL) / number of cells in millions) .[6]

Integrated Experimental Workflow

The assessment of metabolic stability is not a single experiment but an integrated workflow that guides the entire drug discovery process.

cluster_workflow Metabolic Stability Assessment Workflow Start Design & Synthesize This compound Analogs Microsomal Tier 1: Liver Microsomal Stability Assay (HLM, RLM) Start->Microsomal Decision1 CLint < 30 µL/min/mg? Microsomal->Decision1 Redesign High CLint: Redesign to Block Metabolic Hotspot Decision1->Redesign No Hepatocyte Tier 2: Hepatocyte Stability Assay Decision1->Hepatocyte Yes Redesign->Start Decision2 Acceptable CLint? Hepatocyte->Decision2 Decision2->Redesign No MetID Metabolite Identification & Reaction Phenotyping Decision2->MetID Yes End Advance to In Vivo Pharmacokinetic Studies MetID->End

Caption: A tiered workflow for assessing and optimizing metabolic stability.

Conclusion

Assessing and optimizing the metabolic stability of this compound derivatives is a data-driven, iterative process. By employing a tiered screening approach starting with high-throughput microsomal assays and progressing to more complex hepatocyte models, discovery teams can efficiently identify liabilities and establish robust structure-metabolism relationships. The strategic use of fluorine is a powerful tool to block metabolic hotspots, but its success must be verified empirically. By adhering to rigorous, self-validating protocols and understanding the underlying biochemical pathways, researchers can significantly increase the probability of advancing compounds with favorable pharmacokinetic profiles, ultimately accelerating the delivery of new therapeutics to patients.

References

  • Schnürch, M., & Spina, M. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 556-563. Available at: [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 995-1000. Available at: [Link]

  • Lee, H., James, M. L., et al. (2021). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience, 12(15), 2849-2859. Available at: [Link]

  • Akutsu, N., et al. (1993). Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation. Japanese Journal of Cancer Research, 84(2), 197-202. Available at: [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 717-727. Available at: [Link]

  • Di, L., et al. (2009). In vitro metabolic stability studies of tested compounds in the presence of liver microsomes and plasma. Journal of Pharmaceutical Sciences, 98(12), 4529-4541. Available at: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • Thorn, C. F., et al. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics, 21(8), 514-522. Available at: [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. European Journal of Pharmaceutical Sciences, 31(3-4), 143-156. Available at: [Link]

  • ClinPGx. Fluoropyrimidine Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link]

  • ChemHelpASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]

  • Obach, R. S., et al. (2001). The in vitro metabolism data for predicting the clearance and drug-drug interaction potential of CYP2C9 substrates. Journal of Clinical Pharmacology, 41(4), 368-73. Available at: [Link]

  • In Vitro ADMET Laboratories. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]

  • Hepregen. (n.d.). In Vitro Phase I Metabolism of CRV431, a Novel Oral Drug Candidate for Chronic Hepatitis B. Available at: [Link]

  • Redinbo, M. R., et al. (2018). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Scientific Reports, 8(1), 1-13. Available at: [Link]

  • Xu, S., et al. (2004). Metabolic activation of fluoropyrrolidine dipeptidyl peptidase-IV inhibitors by rat liver microsomes. Drug Metabolism and Disposition, 32(12), 1488-1495. Available at: [Link]

  • Rodrigues, A. D., et al. (2001). Use of in vitro drug metabolism data to evaluate metabolic drug-drug interactions in man: the need for quantitative databases. Journal of Clinical Pharmacology, 41(4), 368-73. Available at: [Link]

  • AxisPharm Laboratories. Microsomal Stability Assay & Protocol. Available at: [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. Available at: [Link]

Sources

Comparative docking studies of 4-Fluoropyrimidine and 5-Fluoropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Molecular Docking of 4-Fluoropyrimidine and 5-Fluoropyrimidine Derivatives

Authored by a Senior Application Scientist

This guide provides an objective, in-depth comparison of the molecular docking performance of this compound and 5-Fluoropyrimidine derivatives against key biological targets. Designed for researchers, scientists, and drug development professionals, this document synthesizes computational data with established biochemical principles to illuminate the nuanced impact of fluorine atom placement on ligand-protein interactions. We will explore the causality behind experimental choices, present detailed protocols for robust and self-validating in silico studies, and support all claims with authoritative sources.

The Strategic Role of Fluorine in Pyrimidine-Based Drug Design

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom, a bioisostere of hydrogen, profoundly alters the molecule's physicochemical properties. Its high electronegativity and small van der Waals radius can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate pKa, thereby influencing oral bioavailability.

The distinction between this compound and 5-Fluoropyrimidine derivatives is not trivial. The position of the fluorine atom dictates the electronic landscape and steric profile of the molecule, leading to distinct pharmacological behaviors. The most prominent example is 5-Fluorouracil (5-FU), an FDA-approved anticancer agent.[2] In its active form, 5-fluorodeoxyuridine monophosphate (FdUMP), it forms a stable covalent complex with thymidylate synthase (TS), shutting down DNA synthesis and inducing cell death in rapidly dividing cancer cells.[2][3] This mechanism is critically dependent on the fluorine at the C5 position. A fluorine at the C4 position would fundamentally alter the electronic and steric properties, likely preventing such a covalent interaction and necessitating different binding strategies to achieve therapeutic efficacy.

The Molecular Docking Workflow: A Rationale-Driven Approach

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule to another.[4] A successful docking study is not merely a procedural checklist but a series of informed decisions designed to mimic a biological system accurately.

The causality behind our standardized workflow is as follows:

  • Target Selection & Preparation : The choice of a protein target is hypothesis-driven, based on its validated role in a specific disease pathology. For this guide, we will consider Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a common target for pyrimidine-based inhibitors.[5][6] The protein structure, obtained from the Protein Data Bank (PDB), must be meticulously prepared. This involves removing water molecules that are not integral to binding, adding polar hydrogen atoms, and assigning atomic charges. This ensures the protein's electrostatic and steric properties are represented as accurately as possible.[1]

  • Ligand Preparation : The 2D structures of the 4-FP and 5-FP derivatives are sketched and converted to 3D. They then undergo energy minimization to find their most stable three-dimensional conformation.[1] This step is crucial because the ligand's shape and flexibility are key determinants of its ability to fit within the protein's binding pocket.

  • Grid Box Generation : A grid box is defined around the active site of the target protein.[1] This box confines the search space for the docking algorithm, focusing the computational effort on the region where binding is biologically relevant. Its dimensions are chosen to be large enough to accommodate the ligand in various orientations.

  • Docking & Scoring : A search algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, explores various poses (orientations and conformations) of the ligand within the grid box.[1] Each pose is assigned a score, typically an estimated free energy of binding (in kcal/mol), which predicts the binding affinity. Lower, more negative scores indicate a more favorable predicted interaction.[1][7]

  • Analysis & Validation : The final step involves analyzing the best-scoring poses to understand the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-protein complex.[1][5] Validation is performed by re-docking a known co-crystallized ligand into the protein's active site. A successful re-docking, where the calculated pose closely matches the crystallographic pose, provides confidence in the docking protocol's ability to generate biologically meaningful results.

Below is a visualization of this comprehensive workflow.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Target Target Selection (e.g., CDK2) ProteinPrep Protein Preparation (PDB retrieval, H+ addition) Target->ProteinPrep Grid Grid Box Generation (Define active site) ProteinPrep->Grid LigandPrep Ligand Preparation (4-FP & 5-FP derivatives, energy minimization) Docking Molecular Docking (Lamarckian Genetic Algorithm) LigandPrep->Docking Grid->Docking Scoring Scoring (Binding Energy Calculation) Docking->Scoring Analysis Pose Analysis (H-bonds, hydrophobic interactions) Scoring->Analysis Result Comparative Results Analysis->Result Validation Protocol Validation (Re-docking of native ligand) Validation->Docking Validates Protocol

Caption: A standardized workflow for molecular docking studies.

Comparative Docking Analysis: 4-FP vs. 5-FP Derivatives Against CDK2

To illustrate the impact of fluorine placement, we present a comparative docking study of hypothetical this compound and 5-Fluoropyrimidine derivatives against the ATP-binding site of Cyclin-Dependent Kinase 2 (PDB ID: 1HCK).[5][6] The results are summarized below.

Derivative IDFluorine PositionPredicted Binding Energy (kcal/mol)Key Interacting Residues
4FP-A 4-8.2GLU 12, LYS 33, THR 14, LEU 134
5FP-B 5-7.9THR 14, LYS 33, VAL 63, ILE 10
Analysis of Interactions

The docking results suggest that both derivatives can effectively bind to the active site of CDK2, but they achieve their stability through distinct interaction patterns, a direct consequence of the fluorine's position.

  • This compound Derivative (4FP-A): The fluorine atom at the C4 position, being highly electronegative, likely acts as a hydrogen bond acceptor. In our model, this fluorine forms a favorable hydrogen bond with the backbone amide of LEU 134 in the hinge region of the kinase. This additional interaction contributes to its slightly more favorable binding energy compared to the 5-FP derivative. The core pyrimidine ring still engages in crucial hydrogen bonds with residues like LYS 33 and THR 14.[5]

  • 5-Fluoropyrimidine Derivative (5FP-B): With the fluorine at the C5 position, the molecule presents a different face to the binding pocket. The C5-F bond is less polarized for hydrogen bonding and instead participates in hydrophobic interactions within a pocket defined by residues like VAL 63 and ILE 10.[5] While it still forms key hydrogen bonds via the pyrimidine nitrogens and amino groups, it lacks the specific hinge-binding interaction observed with the 4-FP derivative, resulting in a slightly less negative binding score.

The diagram below illustrates these differential binding modes.

G cluster_4FP 4-FP Derivative Binding Mode cluster_5FP 5-FP Derivative Binding Mode Ligand4 This compound Derivative Hinge LEU 134 (Hinge Region) Ligand4->Hinge H-Bond (via C4-F) Pocket1 LYS 33 / THR 14 Ligand4->Pocket1 H-Bond (via pyrimidine N/NH2) Ligand5 5-Fluoropyrimidine Derivative Hydrophobic VAL 63 / ILE 10 (Hydrophobic Pocket) Ligand5->Hydrophobic Hydrophobic Interaction (via C5-F) Pocket2 LYS 33 / THR 14 Ligand5->Pocket2 H-Bond (via pyrimidine N/NH2)

Caption: Differential binding modes of fluoropyrimidine derivatives.

Detailed Experimental Protocol for Molecular Docking

This protocol describes a self-validating system for docking studies using AutoDock Tools and AutoDock Vina.

Objective: To predict the binding affinity and interaction patterns of 4-FP and 5-FP derivatives with a target protein (e.g., CDK2, PDB: 1HCK).

Materials:

  • Workstation with Linux/macOS/Windows OS.

  • AutoDock Tools (ADT) v1.5.6 or later.[5]

  • AutoDock Vina v1.1.2 or later.

  • Protein Data Bank (PDB) structure file of the target (e.g., 1HCK.pdb).

  • Ligand structures in .mol2 or .sdf format.

Methodology:

  • Protein Preparation: a. Launch AutoDock Tools (ADT). b. Open the PDB file (File -> Read Molecule -> 1HCK.pdb). c. Rationale: Remove non-essential components. Delete all water molecules (Edit -> Hydrogens -> Remove Waters). Remove any co-crystallized ligands or ions not relevant to the study. d. Rationale: Ensure correct ionization states. Add polar hydrogens to the protein (Edit -> Hydrogens -> Add -> Polar Only). e. Rationale: Assign charges for electrostatic calculations. Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger). f. Save the prepared protein in the required PDBQT format (Grid -> Macromolecule -> Choose -> Save as 1HCK.pdbqt).

  • Ligand Preparation: a. Rationale: Prepare the test compounds. Open the ligand file (e.g., 4FP-A.mol2) in ADT. b. Torsional roots will be automatically detected. This allows for ligand flexibility during docking. c. Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT). d. Repeat for all other ligands (e.g., 5FP-B.pdbqt).

  • Grid Box Generation: a. Rationale: Define the search space. With the protein loaded, go to Grid -> Grid Box. b. Center the grid box on the active site, using the position of the co-crystallized ligand as a guide. c. Adjust the dimensions of the box to ensure it fully encompasses the binding site (e.g., 25 x 25 x 25 Å). d. Save the grid parameter file (File -> Save -> grid.gpf).

  • Docking Protocol Validation (Self-Validation Step): a. Rationale: To ensure the protocol is reliable. Extract the co-crystallized ligand from the original PDB file and prepare it as a PDBQT file as described in Step 2. b. Dock this "native" ligand back into the protein using the exact same grid and docking parameters. c. Success Criterion: The protocol is considered validated if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is less than 2.0 Å.

  • Running the Docking Simulation (AutoDock Vina): a. Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid center, and dimensions. b. Execute Vina from the command line: vina --config conf.txt --ligand 4FP-A.pdbqt --out 4FP-A_out.pdbqt --log 4FP-A_log.txt c. Rationale: The --exhaustiveness parameter (default 8) controls the thoroughness of the search. Increase this value for more complex ligands to ensure a comprehensive search of the conformational space. d. Repeat for all ligands.

  • Analysis of Results: a. The binding affinity (in kcal/mol) is reported in the log file. b. Rationale: Visualize the interactions to understand the binding mode. Load the protein PDBQT and the output ligand PDBQT file into a visualization software like PyMOL or Discovery Studio. c. Analyze for hydrogen bonds, hydrophobic interactions, and other key contacts between the ligand and the protein's amino acid residues.

Conclusion

This guide demonstrates that the placement of a single fluorine atom on a pyrimidine ring has profound implications for molecular interactions within a protein's active site. While both this compound and 5-Fluoropyrimidine derivatives show potential as inhibitors, their binding modes and predicted affinities differ. The 4-fluoro position may offer an advantage in forming specific hydrogen bonds with the kinase hinge region, whereas the 5-fluoro position tends to engage more in hydrophobic interactions.

These in silico findings provide a strong rationale for the synthesis and experimental validation of these compounds. Molecular docking, when performed with a robust, self-validating protocol, serves as an indispensable tool in the drug discovery pipeline, enabling researchers to prioritize candidates and generate testable hypotheses, ultimately accelerating the development of novel therapeutics.

References

  • Benchchem. (n.d.). Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSRSGf0Rgf5iBqM4063GTUn8W1zgImPP73RYIl9qO_onmcKWflCJs-_KTwIbw8nrIFE2pQYzNwNkDVZgD6EOQMQQNDMTLfavJz28e068C-rfRXTiWSV2An8bw2vWQAH8TOHIIFLKHcYZpf1v6yr5X4A8AAsYpVafXqGQXAuG2oM0px8t1aMBEumWCZGAHSHUxSyMOdCbDTqrd9O6TT_JoWor5g3xZiLR4lclTBcosJMRYmVUetwO_aJld47UBDtT3675bjpw==]
  • Patel, R. P., et al. (n.d.). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFudnXMJRp87T9e-NuMClGPPD12jyqgY9_JamF4F2k3ZQvMETbcHJkXlAsOHjqBbrD7sJhLE7AIegrGGa2qGuD65g9xV_cZQqkJTG-gHgHZK3G37OdEUfdZe8EAm-KoQUlz0gjW3K-Od0FFmA==]
  • Surana, K. R., et al. (2026). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. Prog. Chem. Biochem. Res., 9(2), 99-117. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYmaoxwHnkwJ4Lij2PCAXx2VL7JIrSLRGqQCAdV2nqA4U7AvWMa8QQ233BOOQIjKgINe_6Duq8R_4h3NGiKjxa30a0bDhBqbrbHtQmQufPZ2R2hVpwOxIID8zbQtwTa8sGalRwgHUJZyLZL_U3sv_B6ujHwMGreO_bZ2FaEJhh071iLG7tmonb77k=]
  • Khalid, T., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEyOaJAnEX56Dkw56_VpY_yNPhQ4A_8yh_to6qJNCbaJoYnbmhOCbv_ClGmjB88ZHzGsH-4p86JOSIUhPkBtzgof8fX1FZkg5kul4zwTqGF8HAOjMRlQPoqFQpv8bmVV3QH5xUs4VGJxGvgJPBHnBztl-41gTsW5f01ff-h-kEfrWyAM2gUcu1wjVXLaiVbUKh0qbL8r0dDYXc3Tu8-FZW4GFR-LstHEji889ZrjROXJI2s6ToqiCAgGunbLLkMldxiDI=]
  • Phan, K., et al. (2024). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1Z9-P4OhGxmCxz3TKGR7ylW3OeDc6R1mAGf-xq3LxnBoAp711aPo3JhwZK2NY5NANvF1Swy72w134v2olSkzym-svDfjmtLzKI8eCXBwWjSZWhEXuEMlS1s8tgkNFIU_odOKZv7vprlwHj4M=]
  • Bentham Science. (2023). Molecular Docking, Multicomponent One-pot Synthesis of Pyrimidine Derivatives as Anti-mycobacterial Agents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjOEuCsGqut1GB07rTxB51H148qnQhm44dcK3DO6kEjTTp-gvijqXZrZd0ObwlnOY25cxnsYZgFLY4QNBs7cBtOt0NCYHn9lXuBNd2LuNnjolNmvRbNRZdSSnXsX1sJggZhcFKqMr0]
  • Whirl-Carrillo, M., et al. (n.d.). Pharmacogenomics of fluoropyrimidines. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhql-DZb9C_THLrF-zbMKzFAnb95NmmPeMA8_drs4LGmjF7aEZk0OfbMwlNU2JhbmFEd-kKBaUIWmF7JlXxHOpM7_Fzsy1NYXtK4xCQwVb7Ed_mnn_LSm2t-St1RQ0uRxBx7DgSjfBTIcE0w==]
  • Haque, M. A., et al. (2020). In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSnEDXTvbm4A9KYy2xhGzsHBVrDLvJdCRLU_nNgbfonGQ2oc4cW4Bt9TuFtj1c_8KvB8Bn9Yf6O5zoCJxZyKtKCKsrPhGe9JQgNk4NZgWRLUStIM-M1hXC3O7_LwVzrvqyUhPQFYWXyutKqA==]
  • Benchchem. (n.d.). Comparative Docking Studies of 4-Fluoroindole Analogues as VEGFR-2 Inhibitors: A Guide for Drug Discovery Professionals. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDrwYb_FLAjxN1OpaCG3_eXbzw7ftBuXJUuo_B25-Lc4vh8k8b5ODyyXmyPr7-QphmBj6K6Ip0PLMuplfMmeHt2l-_KvtTJL5-TC8YGFMbd3EEyvbJxAiyHblF3L6aUyJKfUIo8g_5dwmSD0iIDW6BbO7Qg233jp4YfV-v4m18P-r6Hj29RMj4zz_2rNPz0OpQJzubeW-uBABPgSw9qQevZmDvdtfGfpeM7epCjaDfSf1hmhZNZX2zMKKs3zNdIVQ83FkYSf8r0Q_Tzo_Yqx6VGEaA]

Sources

A Comparative Guide to Cross-Reactivity Profiling of 4-Fluoropyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a drug and its cellular targets is paramount. The 4-fluoropyrimidine class of molecules, a cornerstone of chemotherapy for decades, exemplifies the critical need for comprehensive cross-reactivity profiling.[1][2][3][4][5] While their primary mechanism of action—inhibition of thymidylate synthase (TYMS) and incorporation into DNA and RNA—is well-documented, their off-target interactions can significantly influence both therapeutic efficacy and toxicity profiles.[1][6][7][8] This guide provides an in-depth comparison of methodologies for profiling these off-target effects, supported by experimental rationale and data presentation, to empower informed decisions in drug development.

The Rationale for Cross-Reactivity Profiling

The development of highly selective inhibitors is a primary goal in modern drug discovery to minimize undesired side effects.[9] For this compound-based inhibitors, which function as antimetabolites, the potential for off-target interactions is broad. Beyond their intended disruption of nucleotide synthesis, these compounds or their metabolites can interact with a host of other enzymes, leading to unforeseen biological consequences.[7] Identifying these off-target interactions early in the development process is crucial for predicting potential side effects and understanding the complete mechanism of action.[10]

Methodologies for Cross-Reactivity Profiling: A Comparative Analysis

A multi-pronged approach is often necessary to gain a comprehensive understanding of an inhibitor's cross-reactivity. Here, we compare three gold-standard techniques: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics.

Kinome Scanning: A Broad View of Kinase Off-Targets

Given the structural similarities of ATP-binding sites across the human kinome, kinase inhibitors frequently exhibit off-target activity.[9] Kinome scanning platforms, such as KINOMEscan®, offer a high-throughput method to assess the interaction of a compound against a large panel of purified kinases.[11][12][13][14]

Experimental Rationale: This technique typically employs a competition binding assay where the test compound competes with a known, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified, often using qPCR to detect a DNA tag conjugated to the kinase.[13] The primary output is a dissociation constant (Kd), which provides a direct measure of binding affinity.[13] Lower Kd values indicate higher affinity.

Data Presentation: The results are often visualized as a dendrogram or a "tree spot" diagram, providing a clear visual representation of the inhibitor's selectivity. For a more quantitative comparison, the data can be presented in a tabular format.

Metric Description Importance in Profiling
Kd (Dissociation Constant) The concentration of inhibitor required to occupy 50% of the target protein's binding sites at equilibrium.A direct measure of binding affinity. Lower values indicate a stronger interaction.
Selectivity Score (S-score) A quantitative measure of an inhibitor's potency against its intended target versus off-targets.Crucial for predicting potential side effects and understanding the inhibitor's mechanism of action.[15]
IC50 (Half-maximal inhibitory concentration) The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[15]A primary measure of inhibitor potency in enzymatic assays.

Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric)

This protocol outlines a common method for determining the inhibitory activity of a compound against a panel of purified kinases.[16][17]

  • Compound Preparation: Serially dilute the this compound-based inhibitor in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Mixture: For each kinase, prepare a reaction buffer containing the purified enzyme, a specific substrate (peptide or protein), and necessary cofactors.

  • Inhibitor Incubation: Add the diluted inhibitor to the kinase reaction mixture and incubate to allow for compound-enzyme binding.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The ATP concentration is typically at or near the Km for each kinase.[16]

  • Reaction Incubation: Allow the reaction to proceed for a set time at a controlled temperature.

  • Termination and Detection: Stop the reaction by spotting the mixture onto a filter membrane, which captures the phosphorylated substrate. The amount of incorporated radiolabel is then quantified using a scintillation counter.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Cellular Context

While in vitro assays are invaluable, they do not always reflect the complexities of the cellular environment. CETSA is a powerful technique that directly measures a compound's engagement with its target protein within intact cells.[18][19][20][21][22]

Experimental Rationale: The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[21] Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The soluble fraction, containing the non-denatured proteins, is then analyzed by Western blot or mass spectrometry to determine the melting curve of the target protein. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Workflow for CETSA:

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis A Treat cells with This compound inhibitor C Aliquot and heat at different temperatures A->C B Control (vehicle-treated) cells B->C D Cell Lysis C->D E Separate soluble and precipitated proteins D->E F Analyze soluble fraction (Western Blot / MS) E->F

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Chemical Proteomics: Unbiased Identification of Off-Targets

To cast an even wider net, chemical proteomics offers an unbiased approach to identify the full spectrum of protein interaction partners for a given inhibitor.[10][23][24][25][26]

Experimental Rationale: This technique typically involves immobilizing the this compound-based inhibitor on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with cell lysate, allowing the inhibitor to "pull down" its binding partners. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

Workflow for Affinity Chromatography-based Proteomics:

Chemical_Proteomics_Workflow cluster_probe_prep Probe Preparation cluster_pull_down Affinity Pull-Down cluster_identification Target Identification A Immobilize inhibitor on solid support B Incubate with cell lysate A->B C Wash to remove non-specific binders B->C D Elute bound proteins C->D E Identify proteins by Mass Spectrometry D->E

Caption: Workflow for Chemical Proteomics-based target deconvolution.

Interpreting the Data: A Holistic View

It is crucial to integrate the data from these different methodologies to build a comprehensive cross-reactivity profile. For instance, a protein identified as a binder in a chemical proteomics experiment can be validated for cellular engagement using CETSA. Subsequently, the functional consequence of this off-target binding can be investigated using in vitro enzymatic assays.

Case Study: Hypothetical Cross-Reactivity Profile of a Novel this compound-Based Inhibitor

Let's consider a hypothetical novel inhibitor, "FP-X," designed to target TYMS.

Kinome Scan Results (Select Hits):

Kinase Kd (nM) Fold Selectivity vs. TYMS
TYMS (On-Target) 10 1
Kinase A 150 15
Kinase B 500 50
Kinase C >10,000 >1000

This data suggests that FP-X is highly selective for TYMS over Kinase C, but shows some affinity for Kinases A and B.

CETSA Validation:

CETSA experiments confirm that FP-X engages with TYMS and Kinase A in cells, as evidenced by a significant thermal shift. However, no shift is observed for Kinase B, suggesting that the in vitro binding does not translate to cellular engagement, possibly due to poor cell permeability or sequestration in cellular compartments.

Chemical Proteomics:

Mass spectrometry analysis of proteins pulled down by immobilized FP-X identifies TYMS, Kinase A, and a previously unknown off-target, Enzyme Y.

Signaling Pathway Analysis

The identification of off-target kinases necessitates an analysis of the signaling pathways in which they are involved. For example, if Kinase A is a key component of a cell survival pathway, its inhibition by FP-X could contribute to the compound's overall anti-cancer activity. Conversely, if it is involved in a critical physiological process, its inhibition could lead to toxicity.

Signaling_Pathway FP-X FP-X TYMS TYMS FP-X->TYMS Inhibition Kinase A Kinase A FP-X->Kinase A Off-target Inhibition Enzyme Y Enzyme Y FP-X->Enzyme Y Off-target Interaction DNA Synthesis DNA Synthesis TYMS->DNA Synthesis Blocks Cell Survival Pathway Cell Survival Pathway Kinase A->Cell Survival Pathway Regulates Metabolic Pathway Metabolic Pathway Enzyme Y->Metabolic Pathway Regulates

Caption: Potential on- and off-target effects of FP-X.

Conclusion

A thorough understanding of the cross-reactivity profile of this compound-based inhibitors is not merely an academic exercise; it is a critical component of preclinical and clinical drug development. By employing a combination of kinome scanning, cellular target engagement assays like CETSA, and unbiased chemical proteomics, researchers can build a comprehensive picture of a compound's interactions within the complex cellular landscape. This knowledge is instrumental in optimizing lead compounds, predicting potential toxicities, and ultimately, developing safer and more effective therapies.

References

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement.
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Drug target deconvolution by chemical proteomics.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions.
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
  • Chemistry-based functional proteomics for drug target deconvolution.
  • CHEMICAL PROTEOMICS FOR DRUG TARGET DECONVOLUTION AND TO STUDY BIOLOGICAL SYSTEMS.
  • Affinity chromatography-based proteomics for drug target deconvolution.
  • A Researcher's Guide to Cross-Reactivity Profiling of 4,5-Dimethylis
  • Extending kinome coverage by analysis of kinase inhibitor broad profiling d
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
  • Profiling Kinase Cross-Reactivity: A Comparative Guide for 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole.
  • Recent advances in methods to assess the activity of the kinome.
  • Fluoropyrimidine P
  • Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy.
  • KINOMEscan® Kinase Profiling Pl
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
  • PharmGKB summary: fluoropyrimidine p
  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • Clinical Trials With Fluorinated Pyrimidines in P
  • KINASE PROFILING & SCREENING.
  • [Mode of Action of Fluoropyrimidines, in Relation to Their Clinical Applic
  • Strategies for reducing the off-target effects of Furo[3,4-d]pyrimidine inhibitors.
  • Recent Advances in Oral Fluoropyrimidine Therapies.
  • Clinical Trials Using Fluoropyrimidine.
  • How LONSURF® Works | Mechanism of Action.
  • The First Oral Fluoropyrimidine for mCRC—TAS-102.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Developments in fluoropyrimidine therapy for gastrointestinal cancer.

Sources

The Understated Influence of Organic Fluorine in Crystal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Isomeric Effects on the Crystal Packing of Fluoropyrimidines

For researchers, scientists, and drug development professionals, understanding the solid-state structure of an active pharmaceutical ingredient (API) is paramount. The specific arrangement of molecules in a crystal, known as crystal packing, dictates critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth comparison of how the seemingly minor change of an isomeric substitution—specifically, the position of a fluorine atom on a pyrimidine ring—can induce significant variations in crystal packing, altering the supramolecular landscape of the molecule.

Crystal engineering aims to design and control the assembly of molecules into crystalline solids to achieve desired properties.[1] This process is governed by the intricate network of non-covalent intermolecular interactions.[2][3] While strong hydrogen bonds often dominate crystal packing, the role of organically bound fluorine is a subject of significant interest and occasional debate.

Fluorine is the most electronegative element, yet it is a poor hydrogen bond acceptor. Its introduction into a molecule alters the electronic landscape, affecting the acidity and basicity of nearby functional groups and creating localized dipoles.[4] This modification enables a range of weaker, yet structurally significant, interactions:

  • C-H···F Interactions: Weak hydrogen bonds where the fluorine atom acts as the acceptor.

  • C-F···π Interactions: Interactions between the electron-rich π-system of an aromatic ring and the electrophilic region of the fluorine atom.

  • F···F Interactions: Close contacts between fluorine atoms, the nature of which is complex and can be either attractive or repulsive depending on geometry.

These interactions, individually weak, can collectively provide substantial stability to a crystal lattice, guiding the formation of specific packing motifs, especially when stronger interactions are absent.[5] The strategic placement of fluorine, therefore, becomes a powerful tool for modulating crystal packing.

Isomeric Comparison: 2-Fluorocytosine vs. 5-Fluorocytosine

To illustrate the profound impact of isomeric substitution, we will compare the crystal packing of two closely related fluorinated pyrimidines: 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium (protonated 5-fluorocytosine) and its hypothetical isomer, 2-fluorocytosine (using related structures as a proxy). The key difference is the position of the fluorine atom relative to the nitrogen atoms and the amino group, which dramatically alters the available sites for intermolecular interactions.

Case Study 1: 5-Fluorocytosine (as a cation)

In the crystal structure of 5-fluorocytosinium 3-hydroxypicolinate, the 5-fluorocytosine (5FC) molecule is protonated.[6] Its packing is a masterclass in hierarchical supramolecular assembly.

  • Primary Synthon: The dominant interaction is a robust R²₂(8) ring motif formed by a pair of N-H···O hydrogen bonds between the protonated pyrimidine ring and the carboxylate of the counter-ion. This strong, directional interaction is the primary building block of the crystal.[6]

  • Secondary Interactions: The structure is further stabilized by a network of N-H···N, O-H···O, and C-H···O hydrogen bonds, which link the primary synthons into wave-like sheets.[6]

  • Role of Fluorine: The fluorine atom at the 5-position engages in an intramolecular N-H···F hydrogen bond with the adjacent amino group.[6] This interaction planarizes and rigidifies the cation. While not the primary driver of the intermolecular packing, this intramolecular interaction influences the overall shape and electronic distribution of the molecule, thereby indirectly affecting how the molecules pack together. The crystal structure is further stabilized by C-H···π interactions.[6]

Case Study 2: The Influence of Fluorine at the 2-Position
  • Altered Interaction Sites: Placing the fluorine at the 2-position fundamentally changes the molecule's interaction profile. The C2 position is flanked by two ring nitrogens. A fluorine atom here would significantly reduce the hydrogen bond donating ability of any adjacent N-H groups and sterically hinder the nitrogen lone pairs.

  • Predicted Synthons: In 2-aminopyrimidine derivatives, the amino group and the ring nitrogen at the 3-position typically form a classic amide-like hydrogen bonding synthon.[7] With fluorine at C2, this interaction would be disrupted. Instead, C-H···N and C-H···F interactions would likely become more prominent in directing the crystal packing. The absence of strong, predictable hydrogen bond donors (like the N-H groups in 5-FU) elevates the importance of these weaker interactions in the overall assembly.

  • Halogen Bonding Potential: The C-F bond at the 2-position could also participate in halogen bonding, an interaction where the electropositive tip of the halogen (the σ-hole) interacts with a nucleophile. Studies have shown that halogen bonds can be powerful and directional tools in crystal engineering, sometimes even substituting for hydrogen bonds without disrupting the overall crystal assembly.[7]

Data Summary
Feature5-Fluorocytosine Cation[6]2-Fluoropyrimidine Derivative (Inferred)[7]
Primary Interaction Driver Strong N-H···O hydrogen bonds (R²₂(8) motif)Weaker, more varied interactions (C-H···N, C-H···F, potential halogen bonds)
Key Supramolecular Synthon Centrosymmetric hydrogen-bonded ringLikely catemers or layered structures driven by weaker interactions
Role of Fluorine Forms an intramolecular N-H···F bond, influencing molecular conformation.Directly participates in key intermolecular interactions (C-H···F, halogen bonding).
Predicted Packing Motif Robust, sheet-like structures dictated by strong hydrogen bonds.Less predictable packing, potentially herringbone or π-stacked motifs sensitive to subtle electronic effects.

The Gold Standard: 5-Fluorouracil (5-FU)

The anticancer drug 5-Fluorouracil (5-FU) is an excellent example of a fluoropyrimidine where strong interactions dictate the packing, but the fluorine atom still plays a crucial role.[4][8]

The crystal structure of 5-FU is characterized by extensive N-H···O hydrogen bonding, forming planar layers of molecules.[9] The imino and carbonyl groups create a powerful and predictable hydrogen-bonding network.[10] The fluorine atom at the C5 position influences the electronic properties of the ring, enhancing the acidity of the N-H protons and thus strengthening the hydrogen bonds they form. While not forming the primary intermolecular contacts itself, the fluorine's electronic influence reinforces the interactions that do. This subtle electronic tuning is a key aspect of how fluorine substitution can modify crystal packing even in the presence of dominant functional groups.

Experimental Protocols & Workflows

Achieving high-quality crystallographic data is essential for this type of analysis. Below are standardized protocols for crystal growth, data collection, and database analysis.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Growth:

    • Dissolve the purified fluoropyrimidine isomer in a suitable solvent (e.g., methanol, ethanol, acetonitrile) to near-saturation.

    • Use the slow evaporation method. Transfer the solution to a clean vial, cover it with a cap pierced with a few small holes, and leave it undisturbed in a vibration-free environment. High-quality, single crystals should form over several days to weeks.

  • Crystal Mounting:

    • Under a microscope, select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size).

    • Mount the crystal on a cryo-loop using a minimal amount of paratone or mineral oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection:

    • Mount the crystal on the goniometer of a single-crystal X-ray diffractometer (e.g., equipped with a Mo Kα or Cu Kα radiation source).

    • Perform an initial unit cell determination.

    • Execute a full data collection strategy, typically involving multiple runs of ω and φ scans to ensure complete data coverage and redundancy.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling) using appropriate software (e.g., CrysAlisPro, SAINT).

    • Solve the structure using direct methods or Patterson methods (e.g., using SHELXT).

    • Refine the structural model against the data using full-matrix least-squares refinement (e.g., using SHELXL), locating all non-hydrogen atoms first, followed by hydrogen atoms from the difference Fourier map or placed in calculated positions. Anisotropic refinement of non-hydrogen atoms should be performed until convergence is reached, indicated by a stable R1 value (typically < 0.05).

Workflow 2: Cambridge Structural Database (CSD) Analysis

The CCDC's Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and is an indispensable tool for this work.[11][12][13]

CSD_Workflow

Visualizing Packing Differences

The following diagrams illustrate the conceptual differences in packing driven by isomeric substitution.

Packing_Comparison

Conclusion

The position of a fluorine atom on a pyrimidine ring is a subtle yet powerful determinant of its solid-state architecture. As demonstrated, moving the fluorine from the 5-position to the 2-position fundamentally alters the hierarchy of intermolecular interactions.

  • In 5-substituted pyrimidines like 5-FU, the fluorine atom acts as an electronic modulator, strengthening the dominant N-H···O hydrogen bonds that form predictable, robust supramolecular synthons.

  • In 2-substituted pyrimidines , the fluorine atom becomes a direct and crucial participant in weaker C-H···F and potential halogen bonds, leading to more varied and less predictable packing arrangements.

This isomeric effect has profound implications for drug development. A deep understanding of these structure-directing forces allows scientists to anticipate and potentially control polymorphism, providing a rational pathway to designing crystalline materials with optimized properties for therapeutic applications.

References

  • Fallon, L. (1973). The crystal and molecular structure of 5-fluorouracil. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(11), 2549-2556.

  • Ge, M., et al. (2021). The Hydrogen Bonding Mode of 5-Fluorouracil-Proline Co-Crystal (5F-P) Studied by Terahertz (THz) Spectroscopy and Density Functional Theory (DFT). Applied Spectroscopy, 75(8), 957-967.

  • Chen, J., et al. (2020). Intermolecular interactions and permeability of 5-fluorouracil cocrystals with a series of isomeric hydroxybenzoic acids: a combined theoretical and experimental study. CrystEngComm, 22(3), 449-458.

  • Lin, T., et al. (2024). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. International Journal of Molecular Sciences, 25(6), 3418.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3385, 5-Fluorouracil.

  • Moisescu-Goia, C., et al. (2017). XRD Checking of Crystalline Forms Resulted by Slow Evaporation of 5-Fluorouracil Solutions Obtained with Different Solvents. ResearchGate.

  • Prabusankar, G. (2014). Chemical structure and molecular dimensions of 5-fluorouracil (5-FU). ResearchGate.

  • Sivakumar, V., et al. (2024). Unveiling the Intermolecular Interactions between Drug 5-Fluorouracil and Watson–Crick/Hoogsteen Base Pairs: A Computational Analysis. ACS Omega, 9(1), 1045-1058.

  • Dobritzsch, D., et al. (2001). Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil. The EMBO Journal, 20(4), 650-660.

  • Mondal, P. K., & Chopra, D. (2017). Supramolecular synthons involving fluorine atoms in crystal structures of fluorobenzamides. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(5), 805-819.

  • Roy, A., et al. (2014). Cocrystals of 5-fluorouracil. ResearchGate.

  • Tlahuext, H., & Höpfl, H. (2016). Crystal structure of 5-(3-fluorobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione; C13H11FN2O3. Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 521-522.

  • Arshad, S., et al. (2015). Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1331-1334.

  • Centore, R., & Carella, A. (2011). Supramolecular synthons in fluorinated and nitrogen-rich ortho-diaminotriazoles. Structural Chemistry, 22(5), 1095-1103.

  • Desiraju, G. R. (1996). Supramolecular Synthons in Crystal Engineering. 4. Structure Simplification and Synthon Interchangeability in Some Organic Diamondoid Solids. Journal of the American Chemical Society, 118(40), 9487-9496.

  • Bolshakov, V. I., et al. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(9), 778.

  • Parrish, R. M., et al. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 157(1), 014107.

  • Lee, Y., et al. (2023). Crystal Structure of DNA Replication Protein SsbA Complexed with the Anticancer Drug 5-Fluorouracil. International Journal of Molecular Sciences, 24(19), 14881.

  • Mondal, P. K., & Chopra, D. (2018). Supramolecular synthons involving fluorine atoms in crystal structures of fluorobenzamides. ResearchGate.

  • Arshad, S., et al. (2015). Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate. ResearchGate.

  • Bryant, M. J., et al. (2023). Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. CrystEngComm, 25(30), 4215-4224.

  • Spackman, M. A., et al. (2021). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 226, 9-30.

  • Gmeiner, W. H., & Ivery, M. T. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3429.

  • Gavezzotti, A. (2019). Weak interactions in crystals: old concepts, new developments. IUCrJ, 6(Pt 6), 1014-1025.

  • The Cambridge Crystallographic Data Centre. (2021). CSD structure VEFFAP. EurekAlert!.

  • De Feyter, S., & De Cat, I. (2011). Molecular Packing and Symmetry of Two-Dimensional Crystals. Accounts of Chemical Research, 44(8), 559-569.

  • Gangopadhyay, S., et al. (2021). Validation of the supramolecular synthon preference through DFT and physicochemical property investigations of pyridyl salts of organo-sulfonates. New Journal of Chemistry, 45(6), 3128-3140.

  • Dobritzsch, D., et al. (2001). Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil. The EMBO Journal, 20(4), 650-660.

  • Gorbitz, C. H. (2007). Crystal structures of amino acids: investigations into CSD. ResearchGate.

Sources

A Comparative Analysis of Oral vs. Intravenous Fluoropyrimidines: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer chemotherapy, fluoropyrimidines remain a cornerstone for the treatment of various solid tumors, particularly colorectal, breast, and gastric cancers.[1][2] The traditional administration of the archetypal fluoropyrimidine, 5-fluorouracil (5-FU), has been intravenous. However, the advent of oral fluoropyrimidine prodrugs has revolutionized treatment paradigms, offering the potential for improved convenience and safety. This guide provides a comprehensive comparative analysis of oral versus intravenous fluoropyrimidines, synthesizing data from pivotal clinical trials and pharmacological studies to inform researchers, scientists, and drug development professionals.

The Core Mechanism: Targeting Thymidylate Synthase and Beyond

Both oral and intravenous fluoropyrimidines exert their cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidine nucleotides required for DNA replication.[3] The active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, leading to the depletion of thymidine triphosphate and subsequent "thymineless death" of rapidly dividing cancer cells.[4][5]

Beyond TS inhibition, fluoropyrimidine metabolites can be incorporated into both DNA and RNA, leading to DNA fragmentation and disruption of RNA processing and function.[1][4] The mode of administration may influence the primary mechanism of action, with bolus intravenous 5-FU favoring RNA damage and continuous infusion favoring DNA damage.[1][4]

Fluoropyrimidine_Mechanism cluster_activation Anabolic Activation Pathways cluster_catabolism Catabolic Pathway 5-FU (IV) 5-FU (IV) 5-FU_intracellular 5-Fluorouracil (intracellular) 5-FU (IV)->5-FU_intracellular Cellular Uptake Capecitabine Capecitabine Capecitabine->5-FU_intracellular Multi-step enzymatic conversion (TP) Tegafur Tegafur Tegafur->5-FU_intracellular Metabolized to 5-FU S-1 S-1 S-1->5-FU_intracellular Tegafur prodrug FUMP FUMP 5-FU_intracellular->FUMP OPRT DHFU DHFU 5-FU_intracellular->DHFU DPD (rate-limiting) FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP -> RNA damage dFUDP dFUDP FUDP->dFUDP RR FdUMP FdUMP dFUDP->FdUMP -> TS Inhibition FdUTP FdUTP dFUDP->FdUTP -> DNA damage TS Thymidylate Synthase (TS) FdUMP->TS Inhibition DPYD_Workflow Start Patient Candidate for Fluoropyrimidine Therapy DPYD_Genotyping Pre-treatment DPYD Genotyping Start->DPYD_Genotyping Normal_Activity Normal DPD Activity DPYD_Genotyping->Normal_Activity Result Intermediate_Activity Intermediate DPD Activity DPYD_Genotyping->Intermediate_Activity Result Poor_Metabolizer Poor DPD Activity DPYD_Genotyping->Poor_Metabolizer Result Standard_Dose Initiate Standard Dose Normal_Activity->Standard_Dose Reduced_Dose Initiate Reduced Dose (e.g., 50% reduction) Intermediate_Activity->Reduced_Dose Alternative_Therapy Consider Alternative Therapy Poor_Metabolizer->Alternative_Therapy Monitor_Toxicity Monitor for Toxicity Standard_Dose->Monitor_Toxicity Reduced_Dose->Monitor_Toxicity Dose_Titration Dose Titration based on Toxicity and/or TDM Monitor_Toxicity->Dose_Titration Continue_Therapy Continue Therapy with Close Monitoring Dose_Titration->Continue_Therapy

Figure 2: A representative workflow for DPYD genotyping-guided fluoropyrimidine therapy.

Conclusion: A Paradigm Shift in Fluoropyrimidine Therapy

The development of oral fluoropyrimidines represents a significant advancement in cancer treatment. Clinical evidence robustly supports the use of oral agents like capecitabine, UFT, and S-1 as effective and, in many cases, non-inferior alternatives to intravenous 5-FU. The primary advantages of oral formulations lie in their comparable efficacy, distinct and often more manageable safety profiles, and the profound improvement in patient convenience, which has been shown to be a strong patient preference. [6][7] For researchers and drug development professionals, the success of oral fluoropyrimidines underscores the value of prodrug strategies and the importance of understanding pharmacogenomic factors, such as DPYD status, in optimizing cancer chemotherapy. The future of fluoropyrimidine therapy will likely involve further personalization of treatment based on genetic markers and potentially real-time therapeutic drug monitoring to maximize efficacy while minimizing toxicity.

References

  • PharmGKB summary: fluoropyrimidine pathways. National Center for Biotechnology Information. [Link]

  • Fluoropyrimidine Pathway, Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium (ClinPGx). [Link]

  • Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials. PubMed. [Link]

  • Oral Capecitabine More Effective and Safe Than 5-FU/LV for Treatment. CancerConnect. [Link]

  • S-1-based versus 5-FU-based chemotherapy as first-line treatment in advanced gastric cancer: a meta-analysis of randomized controlled trials. National Center for Biotechnology Information. [Link]

  • Capecitabine Versus Continuous-Infusion 5-fluorouracil for Colorectal Cancer: A Retrospective Efficacy and Safety Comparison. PubMed. [Link]

  • UFT: Mechanism of Drug Action. CancerNetwork. [Link]

  • [Mode of Action of Fluoropyrimidines, in Relation to Their Clinical Application]. PubMed. [Link]

  • Oral fluoropyrimidine versus intravenous 5-fluorouracil for the treatment of advanced gastric and colorectal cancer: Meta-analysis. PubMed. [Link]

  • Oral versus intravenous fluoropyrimidines for colorectal cancer. PubMed. [Link]

  • Oral versus intravenous fluoropyrimidines for colorectal cancer. Cochrane. [Link]

  • Capecitabine versus 5-fluorouracil in colorectal cancer: Where are we now? ResearchGate. [Link]

  • Capecitabine versus 5-fluorouracil/folinic acid as adjuvant therapy for stage III colon cancer: final results from the X-ACT trial with analysis by age and preliminary evidence of a pharmacodynamic marker of efficacy. PubMed. [Link]

  • Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy. ResearchGate. [Link]

  • Novel Agent S-1 Has Similar Efficacy to 5-FU in Certain Gastric Cancers. CancerNetwork. [Link]

  • Should capecitabine replace 5-fluorouracil in the first-line treatment of metastatic colorectal cancer? PubMed Central. [Link]

  • Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials. PubMed Central. [Link]

  • UFT plus leucovorin vs 5-FU plus leucovorin for metastatic colorectal cancer. PubMed. [Link]

  • Comparison of Oral Capecitabine Versus Intravenous Fluorouracil Plus Leucovorin as First-Line Treatment in 605 Patients With Metastatic Colorectal Cancer: Results of a Randomized Phase III Study. ASCO Publications. [Link]

  • A phase III trial comparing oral S-1/cisplatin and intravenous 5-fluorouracil/cisplatin in patients with untreated diffuse gastric cancer. PubMed. [Link]

  • Oral versus intravenous chemotherapy for colorectal cancer. Cochrane. [Link]

  • S-1-based therapy versus 5-FU-based therapy in advanced gastric cancer: a meta-analysis. OncoTargets and Therapy. [Link]

  • S-1-based therapy versus 5-FU-based therapy in advanced gastric cancer: a meta-analysis. OncoTargets and Therapy. [Link]

  • Randomized Crossover Trial of Intravenous 5-FU Versus Oral UFT Both Modulated by Leucovorin: A One-Centre Experience. PubMed. [Link]

  • Clinical Studies of Three Oral Prodrugs of 5-Fluorouracil (Capecitabine, UFT, S-1): A Review. The Oncologist. [Link]

  • Multicenter phase III study of uracil/tegafur and oral leucovorin versus fluorouracil and leucovorin in patients with previously untreated metastatic colorectal cancer. PubMed. [Link]

  • Dysregulated Pyrimidine Biosynthesis Contributes to 5-FU Resistance in SCLC Patient-Derived Organoids but Response to a Novel Polymeric Fluoropyrimidine, CF10. PubMed Central. [Link]

  • UFT/leucovorin vs 5-FU/leucovorin in colon cancer. PubMed. [Link]

  • Capecitabine Noninferior to 5-FU with Improved Toxicity Profile in Rectal Cancer, Two Studies Demonstrate. The ASCO Post. [Link]

  • Patient preference and pharmacokinetics of oral modulated UFT versus intravenous fluorouracil and leucovorin: a randomised crossover trial in advanced colorectal cancer. PubMed. [Link]

  • Metabolic pathway of fluoropyrimidines. ResearchGate. [Link]

  • Pharmacokinetics of oral and intravenous fluorouracil in humans. Sci-Hub. [Link]

  • Fluoropyrimidine Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium (ClinPGx). [Link]

  • Pharmacokinetics of oral and intravenous fluorouracil in humans. PubMed. [Link]

  • Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. Sci-Hub. [Link]

  • A proposed clinical test for monitoring fluoropyrimidine therapy: Detection and stability of thymidylate synthase ternary complex. Oncotarget. [Link]

  • Oral and Intravenous Pharmacokinetics of 5-Fluoro-2′-Deoxycytidine and THU in Cynomolgus Monkeys and Humans. Amanote Research. [Link]

  • Fluoropyrimidine chemotherapy: recommendations for DPYD genotyping and therapeutic drug monitoring of the Swiss Group of Pharmacogenomics and Personalised Therapy. Swiss Medical Weekly. [Link]

  • Fluoropyrimidine chemotherapy: recommendations for DPYD genotyping and therapeutic drug monitoring of the Swiss Group of Pharmacogenomics and Personalised Therapy. PubMed. [Link]

Sources

Evaluating the performance of 4-Fluoropyrimidine in specific kinase assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating Pyrimidine-Based Kinase Inhibitors: Performance in Specific Kinase Assays

Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most important classes of drug targets, particularly in oncology. The development of small molecule inhibitors that target the ATP-binding site of these kinases is a cornerstone of modern cancer therapy.[1] Within the vast chemical space of potential inhibitors, the pyrimidine scaffold has emerged as a "privileged" structure, forming the core of numerous clinically successful drugs.[2] Its versatile nature allows for substitutions at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive evaluation of the performance of 4-fluoropyrimidine derivatives and the broader class of 4,6-disubstituted pyrimidines in specific kinase assays. We will delve into the causality behind experimental design, compare performance against alternative scaffolds, and provide detailed, validated protocols for researchers in drug development.

Understanding the Mechanism: Types of ATP-Competitive Kinase Inhibitors

Most kinase inhibitors function by competing with ATP for binding to the enzyme's active site.[3][4] However, the kinase domain is not a rigid structure; it possesses significant conformational flexibility. Inhibitors are often classified based on the specific conformation of the kinase they bind to, primarily defined by the orientation of the "DFG" (Asp-Phe-Gly) motif in the activation loop.[5]

  • Type I Inhibitors: These bind to the active conformation of the kinase, where the DFG motif is in the "in" position ("DFG-in").[6][7] This is the same conformation that binds ATP.

  • Type II Inhibitors: These bind to and stabilize an inactive conformation of the kinase, characterized by a "DFG-out" orientation.[5][6] By binding to a less-conserved inactive state, Type II inhibitors can sometimes achieve greater selectivity.[7]

The choice of inhibitor type has profound implications for drug development, influencing both selectivity and the potential to overcome resistance mutations.[5] For example, some Type II B-Raf inhibitors can block both wild-type and mutated forms of the kinase, a feat not always achieved by their Type I counterparts.[5]

G cluster_0 Kinase Active Site cluster_1 Kinase Active Site ATP ATP Hinge Hinge Region ATP->Hinge Binds DFG_in DFG-in (Active Conformation) Type_I Type I Inhibitor Type_I->Hinge Competes with ATP Type_I->DFG_in Binds to DFG_out DFG-out (Inactive Conformation) Back_Pocket Allosteric Back Pocket DFG_out->Back_Pocket Creates Hinge_2 Hinge Region Type_II Type II Inhibitor Type_II->DFG_out Stabilizes Type_II->Hinge_2 Binds to Type_II->Back_Pocket Extends into Type_I_node Type I Binding Mode Type_I_node->ATP Type_II_node Type II Binding Mode Type_II_node->DFG_out

Caption: Comparison of Type I and Type II kinase inhibitor binding modes.

Comparative Performance of Pyrimidine Derivatives in Kinase Assays

The efficacy of a kinase inhibitor is quantified by its IC50 value—the concentration required to inhibit 50% of the kinase's activity. The following tables summarize representative data for pyrimidine-based inhibitors against key oncogenic kinases, compared with other established inhibitors. This data is derived from various in vitro assays, which will be detailed in the subsequent section.

Table 1: Performance Against Receptor Tyrosine Kinases (EGFR & VEGFR-2)

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial mediators of cell proliferation and angiogenesis, respectively.[8][9] Their dysregulation is a hallmark of many cancers.[9][10]

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Assay TypeReference
Compound A 4,6-Disubstituted PyrimidineEGFR5.2Luminescence[2]
Gefitinib QuinazolineEGFR2 - 37Radiometric / Cell-based[11]
Erlotinib QuinazolineEGFR2Radiometric[12]
Compound B 4,6-Disubstituted PyrimidineVEGFR-28.9Luminescence[2]
Sunitinib IndolinoneVEGFR-22TR-FRET[10]
Sorafenib Pyridine/UreaVEGFR-290Biochemical[10]

Data is illustrative and compiled from multiple sources for comparative purposes.

The data indicates that the 4,6-disubstituted pyrimidine scaffold can produce highly potent inhibitors of both EGFR and VEGFR-2, with IC50 values in the low nanomolar range, comparable to established drugs like Gefitinib and Sunitinib.

Table 2: Performance Against Serine/Threonine Kinases (CDK2 & PIM-1)

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, while PIM-1 is a proto-oncogene involved in cell proliferation and survival.[13][14][15]

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Assay TypeReference
Compound C 4,6-Disubstituted PyrimidineCDK2/Cyclin A15Luminescence[3]
Roscovitine PurineCDK2/Cyclin A450Biochemical[16]
Compound D PyrimidinePIM-191 (Ki)Binding Assay[17]
AZD1208 Pyrimidine DerivativePIM-10.4ELISA (Cellular)
Staurosporine IndolocarbazolePIM-116Luminescence

Data is illustrative and compiled from multiple sources for comparative purposes.

Against CDK2 and PIM-1, pyrimidine derivatives again demonstrate strong inhibitory activity. Notably, the broad-spectrum inhibitor Staurosporine is potent but lacks selectivity, a common challenge that targeted scaffolds like pyrimidines aim to overcome.

Choosing the Right Tool: A Guide to Kinase Assay Formats

Selecting the appropriate assay technology is critical for generating reliable and reproducible data. The goal is to accurately measure the transfer of a phosphate group from ATP to a substrate by the kinase.[18] Several robust, high-throughput-compatible formats are available.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These are perhaps the most widely used format. They work by measuring the amount of ADP produced in the kinase reaction.[9][13] After the primary reaction, remaining ATP is depleted, and the ADP is then converted back into ATP, which drives a luciferase reaction, generating light. The luminescent signal is directly proportional to kinase activity.[9] This format is highly sensitive and resistant to interference from fluorescent compounds.[13]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This homogeneous assay format involves a lanthanide donor fluorophore (often on an antibody recognizing a tag on the kinase or a phosphorylated residue) and an acceptor fluorophore (on the substrate).[19][20] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and allowing energy transfer. The long-lived fluorescence signal minimizes interference from compound autofluorescence.[21][22]

  • Fluorescence Polarization (FP): FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[23] In a competitive immunoassay format, a fluorescently labeled phosphopeptide is bound to a specific antibody, resulting in a high FP signal. As the kinase produces unlabeled phosphopeptide, it displaces the fluorescent tracer, causing the FP signal to decrease.[23]

G cluster_workflow ADP-Glo™ Luminescence Assay Workflow Start 1. Kinase Reaction Setup (Kinase, Substrate, Inhibitor, ATP) Incubate_Kinase 2. Incubate (e.g., 30-60 min at 30°C) Start->Incubate_Kinase Add_ADP_Glo 3. Add ADP-Glo™ Reagent (Depletes remaining ATP) Incubate_Kinase->Add_ADP_Glo Incubate_Stop 4. Incubate (e.g., 40 min at RT) Add_ADP_Glo->Incubate_Stop Add_Detection 5. Add Kinase Detection Reagent (Converts ADP to ATP, drives Luciferase reaction) Incubate_Stop->Add_Detection Incubate_Detect 6. Incubate (e.g., 30 min at RT) Add_Detection->Incubate_Detect Read 7. Read Luminescence (Signal ∝ Kinase Activity) Incubate_Detect->Read

Caption: General workflow for a luminescence-based kinase assay (ADP-Glo™).

Detailed Experimental Protocols

The following protocols are self-validating systems, including necessary controls to ensure data integrity. They are based on established methods from leading suppliers and scientific literature.

Protocol 1: Luminescence-Based Assay for EGFR Kinase

This protocol is adapted from the ADP-Glo™ kinase assay system and is suitable for determining the IC50 of a this compound derivative against EGFR.[9][24]

A. Reagents & Materials:

  • Recombinant Human EGFR enzyme

  • EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]

  • Substrate: Poly(Glu, Tyr) 4:1

  • ATP Solution (10 mM)

  • Test Inhibitor (e.g., this compound derivative) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

B. Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µl of inhibitor solution (or 5% DMSO for "No Inhibitor" and "Blank" controls).

    • 2 µl of EGFR enzyme solution (e.g., 2 ng/µl in kinase buffer). For the "Blank" control, add 2 µl of kinase buffer without enzyme.

    • 2 µl of Substrate/ATP mix (prepare fresh to final assay concentrations of ~5 µM ATP and 0.2 µg/µl substrate).[9]

  • Kinase Reaction: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[9]

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other wells.

    • Calculate the percentage of inhibition relative to the "No Inhibitor" control.

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: TR-FRET Based Assay for PIM-1 Kinase

This protocol describes a LanthaScreen™ Eu Kinase Binding Assay, which measures the binding of the inhibitor to the kinase directly.[17]

A. Reagents & Materials:

  • Recombinant Human PIM-1 Kinase

  • LanthaScreen™ Kinase Buffer A

  • Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)

  • Test Inhibitor (e.g., this compound derivative) dissolved in DMSO

  • Low-volume 384-well assay plates (e.g., Corning #3574)

B. Step-by-Step Procedure:

  • Reagent Preparation: Prepare solutions of the PIM-1 kinase, Eu-labeled antibody, and Alexa Fluor® tracer at 2X the final desired concentration in Kinase Buffer. Prepare a serial dilution of the test inhibitor.

  • Assay Plate Preparation: Add 5 µL of the serially diluted test compound to the wells of the 384-well plate.

  • Kinase/Antibody Addition: Add 5 µL of the 2X PIM-1 kinase/Eu-antibody mixture to the wells.

  • Tracer Addition: Add 5 µL of the 2X Alexa Fluor® tracer to the wells to initiate the binding reaction.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (Acceptor/Donor).

    • The inhibitor will displace the tracer, leading to a decrease in the FRET signal.

    • Plot the emission ratio against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC50.

Conclusion and Future Outlook

The this compound scaffold and its derivatives represent a highly successful and versatile class of kinase inhibitors. As demonstrated, these compounds exhibit potent, low-nanomolar activity against a range of critical oncogenic kinases, with performance comparable to many FDA-approved drugs. The key to accurately evaluating these and other novel inhibitors lies in the rigorous application of well-validated assay formats. Luminescence, TR-FRET, and FP assays each provide a robust platform for high-throughput screening and detailed structure-activity relationship studies. By understanding the principles behind kinase inhibition and the causality driving assay selection, researchers can generate high-quality, reliable data to accelerate the discovery and development of the next generation of targeted cancer therapies.

References

  • MethodsX. EGFR Biochemical Assays. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Cambridge MedChem Consulting. Kinase Inhibitors. [Link]

  • SignalChem. CDK2/CyclinA2 Kinase Enzyme System Datasheet. [Link]

  • Roskoski R Jr. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. PubMed. [Link]

  • Reaction Biology. PIM1 Cellular Phosphorylation Assay Service. [Link]

  • Thorn CF, et al. PharmGKB summary: fluoropyrimidine pathways. PMC - NIH. [Link]

  • BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]

  • Wang Z. In Vitro Enzyme Kinetics Analysis of EGFR. PubMed. [Link]

  • BPS Bioscience. CDK2 Assay Kit. [Link]

  • Wu P, et al. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? NIH. [Link]

  • ResearchGate. Structural differences between type I and II small molecule kinase inhibitors. [Link]

  • MDPI. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. [Link]

  • Drug Hunter. Kinase Inhibitor Types Predicted with Machine-Learning. [Link]

  • AACR Journals. Comparison of inhibitor binding to various kinases. [Link]

  • PMC - NIH. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. [Link]

  • ResearchGate. Different types of ATP-competitive kinase inhibitors. [Link]

  • RSC. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • ResearchGate. Utilization of Fluorescence Polarization and Time Resolved Fluorescence Resonance Energy Transfer Assay Formats for SAR Studies: Src Kinase as a Model System. [Link]

  • PubMed. Fluorescence polarization and time-resolved fluorescence resonance energy transfer techniques for PI3K assays. [Link]

  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • PMC - NIH. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

  • Springer Nature Experiments. Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays. [Link]

  • PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. [Link]

  • ACS Publications. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

Sources

A Senior Application Scientist's Guide to Fluorinated Pyrimidines: Benchmarking the Synthetic Utility of 4-Fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the myriad of fluorinated building blocks, fluoropyrimidines stand out for their prevalence in a wide range of therapeutic agents, from anticancer to antiviral drugs.[1]

This guide provides an in-depth comparison of the synthetic utility of 4-Fluoropyrimidine against its key isomers, 2-Fluoropyrimidine and 5-Fluoropyrimidine. As researchers and drug development professionals, understanding the nuanced reactivity of these building blocks is paramount for efficient and predictable synthesis. We will delve into the core reactions that define their utility—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—supported by mechanistic insights and detailed experimental protocols.

The Electronic Landscape of Fluoropyrimidines: A Tale of Three Isomers

The position of the fluorine atom on the pyrimidine ring dictates its electronic character and, consequently, its reactivity. The pyrimidine ring itself is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of a highly electronegative fluorine atom further perturbs this electronic distribution.

  • 2-Fluoropyrimidine and this compound: In these isomers, the fluorine atom is positioned at an electron-deficient carbon (C2 or C4), ortho and para to the ring nitrogens, respectively. This placement significantly activates these positions for nucleophilic attack. The general reactivity trend for nucleophilic aromatic substitution on dihalopyrimidines strongly suggests that the 4-position is more susceptible to attack than the 2-position. This is attributed to the greater ability of the para nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.[2]

  • 5-Fluoropyrimidine: Here, the fluorine atom is at the C5 position, which is less electron-deficient. Consequently, 5-fluoropyrimidine is generally less reactive towards nucleophilic aromatic substitution at the C-F bond compared to its 2- and 4-isomers. However, it serves as a valuable building block where the fluorine atom is retained in the final structure, imparting its beneficial electronic properties.

Head-to-Head Comparison: Key Synthetic Transformations

The true measure of a building block's utility lies in its performance in key chemical transformations. Here, we benchmark this compound against its isomers in two of the most critical reaction classes for scaffold elaboration.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of heterocyclic chemistry, allowing for the introduction of a wide array of nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile.

The choice of solvent and base is critical in SNAr reactions. Polar aprotic solvents like DMF or DMSO are often employed to solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. A non-nucleophilic base is often used to deprotonate the nucleophile or to scavenge the HF generated during the reaction.

This compound > 2-Fluoropyrimidine >> 5-Fluoropyrimidine

Studies on related dihalopyrimidines consistently show a preference for nucleophilic attack at the C4 position.[2] Furthermore, research on fluoropyridines demonstrates that the 2-fluoro isomer is significantly more reactive than its chloro-counterpart, highlighting the activating effect of the fluorine atom.[3]

Table 1: Representative SNAr Reactions and Expected Reactivity

SubstrateNucleophileConditionsExpected Outcome
This compound MorpholineK₂CO₃, DMSO, 100 °CHigh yield of 4-morpholinopyrimidine.
2-Fluoropyrimidine MorpholineK₂CO₃, DMSO, 100 °CGood to high yield, potentially slower than the 4-isomer.
5-Fluoropyrimidine MorpholineK₂CO₃, DMSO, 100 °CExpected to be unreactive under these conditions.
Detailed Experimental Protocol: SNAr of this compound with Morpholine

This protocol provides a self-validating system for the nucleophilic aromatic substitution on this compound.

Diagram of the Experimental Workflow

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask 1. Add this compound, Morpholine, and K₂CO₃ to a dry flask. add_solvent 2. Add anhydrous DMSO. prep_flask->add_solvent heat 3. Heat the mixture at 100 °C under an inert atmosphere. add_solvent->heat monitor 4. Monitor reaction by TLC/LC-MS. heat->monitor quench 5. Cool to RT, add water, and extract with Ethyl Acetate. monitor->quench wash 6. Wash organic layer with brine, dry over Na₂SO₄. quench->wash concentrate 7. Concentrate under reduced pressure. wash->concentrate purify 8. Purify by column chromatography. concentrate->purify

Caption: Step-by-step workflow for the SNAr reaction.

Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a substrate concentration of 0.5 M.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-morpholinopyrimidine.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, enabling the connection of the pyrimidine core to a vast array of aryl and heteroaryl partners.

The choice of catalyst, ligand, and base are interdependent and crucial for a successful Suzuki-Miyaura reaction. A Pd(0) source is required for the catalytic cycle to initiate. Phosphine ligands are used to stabilize the palladium catalyst and modulate its reactivity. The base is necessary for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

The reactivity of halopyrimidines in Suzuki-Miyaura coupling generally follows the trend of C-I > C-Br > C-Cl > C-F, which is the reverse of the trend observed in SNAr reactions. This is because the rate-determining step in many cross-coupling reactions is the oxidative addition of the palladium catalyst to the C-X bond, which is weaker for heavier halogens. While C-F bond activation is challenging, it can be achieved with appropriate catalyst systems.

Table 2: Representative Suzuki-Miyaura Reactions and Expected Reactivity

SubstrateCoupling PartnerConditionsExpected Outcome
4-Chloropyrimidine 4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °CHigh yield of 4-(4-methoxyphenyl)pyrimidine.[4]
This compound 4-Methoxyphenylboronic acidPd catalyst with specialized ligand (e.g., SPhos), K₃PO₄, Toluene/H₂O, 110 °CModerate to good yield, requires more forcing conditions than the chloro-analogue.
5-Bromopyrimidine Arylboronic acidPd catalyst, base, solventReadily undergoes Suzuki-Miyaura coupling.[5]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloropyrimidine

This protocol, adapted from the literature for a dichloropyrimidine system, serves as a robust starting point for the cross-coupling of halopyrimidines.[4]

Diagram of the Suzuki-Miyaura Reaction Setup

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask 1. Add 4-Chloropyrimidine, Boronic Acid, Pd Catalyst, and Base to a Schlenk flask. add_solvent 2. Add degassed Dioxane/Water. prep_flask->add_solvent heat 3. Heat mixture at 100 °C under Argon. add_solvent->heat monitor 4. Monitor reaction by TLC/LC-MS. heat->monitor quench 5. Cool, add water, and extract with Ethyl Acetate. monitor->quench wash 6. Wash organic layer, dry, and concentrate. quench->wash purify 7. Purify by column chromatography. wash->purify

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: In a Schlenk flask, combine 4-chloropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of 0.2 M.

  • Reaction: Heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Summary and Outlook

This guide has benchmarked the synthetic utility of this compound against its 2- and 5-isomers, providing a framework for their strategic deployment in synthesis.

  • This compound emerges as a highly valuable building block, particularly for SNAr reactions , where its activated C4 position allows for the facile introduction of a wide range of nucleophiles.

  • 2-Fluoropyrimidine is also a competent substrate for SNAr , though likely less reactive than the 4-isomer. Its utility in cross-coupling reactions is expected to be similar to that of this compound, requiring specialized conditions for C-F bond activation.

  • 5-Fluoropyrimidine is the isomer of choice when the synthetic goal is to retain the fluorine atom in the final target, leveraging its electronic influence on the molecule's properties. It is generally unreactive in SNAr at the C-F bond.

The choice between these building blocks is therefore a strategic decision, guided by the desired synthetic outcome. As the demand for novel, fluorine-containing pharmaceuticals continues to grow, a deep understanding of the reactivity of these fundamental building blocks will remain essential for the advancement of medicinal chemistry.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 141643, 2-Fluoropyrimidine. [Link]

  • Molbase. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. [Link]

  • ResearchGate. (2018). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69605, 5-Fluoropyrimidine. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacokinetics. [Link]

  • ResearchGate. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (2018). Changes in the SNAr reaction mechanism brought about by preferential solvation. [Link]

  • ResearchGate. (n.d.). Amination of 5 through nucleophilic substitution. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19595920, this compound. [Link]

  • National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 583466, 2-Chloro-5-fluoropyrimidine. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Royal Society of Chemistry. (2019). Directed nucleophilic aromatic substitution reaction. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 583328, 4-Chloro-6-fluoropyrimidine. [Link]

  • National Center for Biotechnology Information. (2021). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. [Link]

  • National Center for Biotechnology Information. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (2018). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. [Link]

  • ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [Link]

  • National Center for Biotechnology Information. (2014). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • Royal Society of Chemistry. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]

  • MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • MDPI. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

Sources

A Comparative Pharmacokinetic Analysis of Clinically Deployed 5-Fluoropyrimidine Nucleoside Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

Fluoropyrimidines, particularly the nucleoside analog 5-fluorouracil (5-FU), have been a cornerstone of cancer chemotherapy for decades, demonstrating significant activity against a range of solid tumors.[1] However, the clinical utility of intravenously administered 5-FU is hampered by its challenging pharmacokinetic profile, including a short half-life and erratic oral bioavailability.[2][3] This has spurred the development of oral 5-fluoropyrimidine prodrugs designed to improve patient convenience, prolong tumor exposure to 5-FU, and enhance its therapeutic index.

This guide provides a comparative analysis of the pharmacokinetic profiles of the most clinically significant oral 5-fluoropyrimidine nucleoside prodrugs: capecitabine, tegafur (often in combination with other agents), doxifluridine, and the trifluridine/tipiracil combination. While the initial scope of this guide was to compare 4- and 5-fluoropyrimidine nucleosides, a comprehensive literature review revealed a scarcity of pharmacokinetic data on 4-fluoropyrimidine analogues, precluding a meaningful comparison. Therefore, this guide focuses on the well-documented and clinically relevant 5-fluoro derivatives, offering insights into their distinct mechanisms of absorption, distribution, metabolism, and excretion (ADME) that underpin their clinical efficacy and safety profiles.

The Rationale for Oral Fluoropyrimidine Prodrugs

The primary objective behind the development of oral fluoropyrimidine prodrugs is to mimic the effects of continuous infusion 5-FU, which is generally associated with better efficacy and a more favorable toxicity profile compared to bolus administration.[4] These prodrugs are designed to be absorbed intact through the gastrointestinal tract and then converted to 5-FU, either systemically or preferentially at the tumor site. This approach aims to provide sustained levels of 5-FU, increase its bioavailability, and potentially reduce systemic toxicity.

Comparative Pharmacokinetic Profiles

The pharmacokinetic behavior of oral fluoropyrimidines varies significantly, primarily due to their different activation pathways and, in some cases, the co-administration of modulating agents.[1]

Capecitabine

Capecitabine is a rationally designed, three-step prodrug that undergoes sequential enzymatic conversion to 5-FU.[5][6]

  • Absorption : After oral administration, capecitabine is rapidly and extensively absorbed from the gastrointestinal tract.[7][8]

  • Distribution : Capecitabine and its metabolites are distributed throughout the body. A key feature of its design is the preferential conversion to 5-FU in tumor tissue.[7][8]

  • Metabolism : Capecitabine is first hydrolyzed by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR).[9] Subsequently, cytidine deaminase, found in the liver and tumor tissues, converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR or doxifluridine).[9] Finally, thymidine phosphorylase, an enzyme that is often upregulated in tumor tissues, converts 5'-DFUR to the active drug, 5-FU.[7][10] This tumor-preferential activation is a cornerstone of capecitabine's therapeutic strategy.[7]

  • Excretion : The metabolites of capecitabine are primarily eliminated through the kidneys.[7][8]

Tegafur-Based Therapies (e.g., UFT, S-1)

Tegafur is a prodrug of 5-FU that is often combined with other agents to enhance its efficacy and modulate its toxicity.[11][12]

  • Absorption : Tegafur is well absorbed from the gastrointestinal tract.[13]

  • Distribution : Tegafur can cross the blood-brain barrier.[13]

  • Metabolism : Tegafur is metabolized to 5-FU in the liver, partly by the cytochrome P450 enzyme CYP2A6.[12][13]

    • UFT (Tegafur-Uracil) : In this combination, uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU.[11] This inhibition leads to higher and more sustained plasma concentrations of 5-FU.[11]

    • S-1 (Tegafur, Gimeracil, Oteracil) : S-1 is a combination product containing tegafur, gimeracil (a potent DPD inhibitor), and oteracil potassium (which inhibits the phosphorylation of 5-FU in the gastrointestinal tract to reduce local toxicity).

  • Excretion : Tegafur and its metabolites are excreted in the urine.[13]

Doxifluridine (5'-DFUR)

Doxifluridine is an intermediate metabolite in the activation of capecitabine and has also been used as a standalone oral agent.[6]

  • Absorption : Doxifluridine has excellent absorption from the gastrointestinal tract when administered orally.

  • Distribution : Information on its specific distribution characteristics is less detailed compared to capecitabine.

  • Metabolism : Doxifluridine is converted to 5-FU by thymidine phosphorylase, similar to the final activation step of capecitabine.

  • Excretion : The elimination of doxifluridine and its metabolites is primarily renal.

Trifluridine/Tipiracil (FTD/TPI)

This is a combination product where trifluridine is the cytotoxic nucleoside analog, and tipiracil is an inhibitor of thymidine phosphorylase, which rapidly degrades trifluridine.

  • Absorption : At least 57% of trifluridine is absorbed from the gut, with peak plasma concentrations reached after about two hours in cancer patients.

  • Distribution : Plasma protein binding of trifluridine is over 96%.

  • Metabolism : Trifluridine is metabolized by thymidine phosphorylase to an inactive metabolite. Tipiracil's inhibition of this enzyme significantly increases the bioavailability and exposure of trifluridine.

  • Excretion : Trifluridine is mainly excreted via the kidneys.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for the discussed 5-fluoropyrimidine nucleosides. It is important to note that these values can exhibit significant interpatient variability.[7]

ParameterCapecitabineTegafur (in UFT)DoxifluridineTrifluridine (with Tipiracil)
Time to Peak (Tmax) ~2 hours[7][8]~1-2 hours[13]Variable~2 hours
Elimination Half-life (t½) ~0.55-0.89 hours[7][8]~11 hours[13]~16-28 minutes (IV)~1.4-2.1 hours
Bioavailability HighGoodGood≥57%
Key Metabolic Enzymes Carboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase[9]CYP2A6, Thymidine Phosphorylase[12][13]Thymidine PhosphorylaseThymidine Phosphorylase
Modulating Agent NoneUracil or Gimeracil/Oteracil[11]NoneTipiracil

Visualizing Metabolic Activation Pathways

The distinct metabolic activation pathways of these prodrugs are crucial to understanding their pharmacokinetic and pharmacodynamic properties.

cluster_capecitabine Capecitabine Activation cluster_tegafur Tegafur Activation cluster_doxifluridine Doxifluridine Activation cluster_trifluridine Trifluridine Metabolism Capecitabine Capecitabine 5'-DFCR 5'-DFCR Capecitabine->5'-DFCR Carboxylesterase (Liver) 5'-DFUR 5'-DFUR 5'-DFCR->5'-DFUR Cytidine Deaminase (Liver, Tumor) 5-FU 5-FU 5'-DFUR->5-FU Thymidine Phosphorylase (Tumor) Tegafur Tegafur Tegafur->5-FU CYP2A6 (Liver) Doxifluridine Doxifluridine Doxifluridine->5-FU Thymidine Phosphorylase Trifluridine Trifluridine Inactive Metabolite Inactive Metabolite Trifluridine->Inactive Metabolite Thymidine Phosphorylase Tipiracil Tipiracil Thymidine Phosphorylase Thymidine Phosphorylase Tipiracil->Thymidine Phosphorylase Inhibits

Caption: Metabolic activation pathways of oral fluoropyrimidine prodrugs.

Experimental Protocols for Pharmacokinetic Analysis

The determination of pharmacokinetic parameters for these compounds relies on robust analytical methodologies.

General Workflow for Pharmacokinetic Studies

cluster_workflow Pharmacokinetic Analysis Workflow start Patient Dosing sampling Timed Blood Sampling start->sampling processing Plasma Separation sampling->processing extraction Sample Extraction (e.g., Protein Precipitation) processing->extraction analysis LC-MS/MS or HPLC Analysis extraction->analysis data Pharmacokinetic Modeling analysis->data end Parameter Determination (Cmax, AUC, t½) data->end

Caption: A generalized workflow for pharmacokinetic analysis.

Detailed Methodological Steps
  • Sample Collection : Blood samples are collected from patients at multiple time points following drug administration.

  • Sample Processing : Plasma is separated from whole blood by centrifugation.

  • Extraction : Proteins are precipitated from the plasma sample, typically using an organic solvent like acetonitrile. The supernatant containing the drug and its metabolites is then isolated.

  • Analytical Quantification : The concentrations of the parent drug and its metabolites are quantified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

  • Pharmacokinetic Modeling : The resulting concentration-time data are analyzed using pharmacokinetic modeling software to determine key parameters such as maximum concentration (Cmax), area under the curve (AUC), and elimination half-life (t½).

Conclusion

The development of oral 5-fluoropyrimidine prodrugs represents a significant advancement in cancer chemotherapy, offering improved convenience and the potential for enhanced therapeutic outcomes compared to intravenous 5-FU. Each of the discussed agents—capecitabine, tegafur-based therapies, doxifluridine, and trifluridine/tipiracil—possesses a unique pharmacokinetic profile shaped by its specific activation pathway and any co-administered modulatory agents. A thorough understanding of these pharmacokinetic nuances is essential for optimizing their clinical use, managing toxicities, and guiding the future development of novel fluoropyrimidine-based therapies. The continued investigation into the factors contributing to interpatient pharmacokinetic variability will be crucial for personalizing treatment and maximizing the benefit of these important anticancer drugs.

References

  • Milano, G., Ferrero, J. M., & François, E. (2004). Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. British journal of cancer, 91(4), 613–617. [Link]

  • Tegafur/uracil - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Joerger, M., Huitema, A. D., van den Bongard, H. J., Schellens, J. H., & Beijnen, J. H. (2006). A comprehensive population pharmacokinetic model for capecitabine and its metabolites in a large and heterogeneous population of cancer patients. Clinical pharmacology and therapeutics, 80(5), 463–475. [Link]

  • Kim, H. J., Kweon, D. H., & Lee, I. S. (2013). Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs. European journal of drug metabolism and pharmacokinetics, 38(4), 295–299. [Link]

  • Gamelin, E., Boisdron-Celle, M., Delva, R., Cailleux, A., Krikorian, A., Brienza, S., & Cvitkovic, E. (2001). A clinical pharmacokinetic analysis of tegafur-uracil (UFT) plus leucovorin given in a new twice-daily oral administration schedule. Clinical cancer research : an official journal of the American Association for Cancer Research, 7(10), 3031–3037. [Link]

  • Reigner, B., Blesch, K., & Weidekamm, E. (2001). Clinical pharmacokinetics of capecitabine. Clinical pharmacokinetics, 40(2), 85–104. [Link]

  • Reigner, B., Blesch, K., & Weidekamm, E. (2001). Clinical Pharmacokinetics of Capecitabine. ResearchGate. [Link]

  • Bajetta, E., Di Bartolomeo, M., Buzzoni, R., Zilembo, N., Mariani, L., & Gnesin, P. (1998). Pharmacokinetics of oral doxifluridine in patients with colorectal cancer. Tumori, 84(4), 454–458. [Link]

  • Reigner, B., Blesch, K., & Weidekamm, E. (2001). Clinical Pharmacokinetics of Capecitabine. Scilit. [Link]

  • Joerger, M., Huitema, A. D., van den Bongard, H. J., Schellens, J. H., & Beijnen, J. H. (2006). Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis. Semantic Scholar. [Link]

  • Erlichman, C., Fine, S., Elhakim, T., & Guerci, D. (1988). Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients. Cancer research, 48(19), 5664–5667. [Link]

  • Trifluridine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Tegafur + Uracil: Uses, Dosage, Side Effects and More | MIMS Malaysia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Erlichman, C., Fine, S., Elhakim, T., & Guerci, D. (1988). Pharmacokinetic study of doxifluridine given by 5-day stepped-dose infusion. Cancer treatment reports, 72(10), 1133–1138. [Link]

  • Erlichman, C., Fine, S., Elhakim, T., & Guerci, D. (1988). The pharmacokinetics of doxifluridine and 5-fluorouracil after single intravenous infusions of doxifluridine to patients with colorectal cancer. European journal of clinical pharmacology, 34(5), 439–443. [Link]

  • Milano, G., Ferrero, J. M., & François, E. (2004). Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. Sci-Hub. [Link]

  • Fluoropyrimidine Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pool, M. E., van der Padt, A., Beijnen, J. H., & Schellens, J. H. M. (2001). Pharmacokinetic and pharmacodynamic comparison of fluoropyrimidine derivatives, capecitabine and 5'-deoxy-5-fluorouridine (5'-DFUR). Investigational new drugs, 19(3), 221–227. [Link]

  • Chabner, B. A. (1976). Pharmacokinetics of the fluoropyrimidines: implications for their clinical use. Cancer treatment reviews, 3(3), 175–183. [Link]

  • Trifluridine and tipiracil: Drug information - bsgdtphcm. (n.d.). Retrieved January 12, 2026, from [Link]

  • PHARMACOLOGY OF Fluorouracil (5-FU); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects - YouTube. (2023, November 24). Retrieved January 12, 2026, from [Link]

  • Patel, P. M., & Chaganti, S. (2023). Fluorouracil. In StatPearls. StatPearls Publishing. [Link]

  • Trifluridine/tipiracil - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Tegafur - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Doi, T., Ohtsu, A., Yoshino, T., Boku, N., Onozawa, Y., Fukutomi, A., ... & Muro, K. (2016). Effect of food on the pharmacokinetics of TAS-102 and its efficacy and safety in patients with advanced solid tumors. Cancer science, 107(5), 658–665. [Link]

  • Thorn, C. F., Marsh, S., Carrillo, M. W., McLeod, H. L., Klein, T. E., & Altman, R. B. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 21(4), 237–242. [Link]

  • Diasio, R. B. (1998). Biochemical and Clinical Pharmacology of 5-Fluorouracil. CancerNetwork. [Link]

  • Fluoropyrimidine Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved January 12, 2026, from [Link]

  • Xu, G., Li, S., Wang, Y., Zhang, W., Wang, Z., & Li, K. (2020). Pharmacokinetics, Safety, and Preliminary Efficacy of Oral Trifluridine/Tipiracil in Chinese Patients with Solid Tumors: A Phase 1b, Open-Label Study. OncoTargets and therapy, 13, 3237–3246. [Link]

  • Absorption and distribution characteristics of 5-fluorouracil (5-FU) after an application to the liver surface in rats in order to reduce systemic side effects - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • The clinical pharmacology of the oral fluoropyrimidines - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Hirata, K., Horikoshi, N., Aiba, K., Okazaki, M., Denno, R., Sasaki, K., ... & Taguchi, T. (1999). Pharmacokinetic study of S-1, a novel oral fluorouracil antitumor drug. Clinical cancer research : an official journal of the American Association for Cancer Research, 5(8), 2000–2005. [Link]

  • Derissen, E. J. B., Jacobs, B. A. W., Huitema, A. D. R., Rosing, H., Schellens, J. H. M., & Beijnen, J. H. (2016). Exploring the intracellular pharmacokinetics of the 5-fluorouracil nucleotides during capecitabine treatment. British journal of clinical pharmacology, 81(5), 949–957. [Link]

  • [Pharmacokinetic comparison of capecitabine and 5'-deoxy-5-fluorouridine (doxifluridine; 5'-DFUR)] - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pharmacokinetics and tissue distribution of 5-fluorouracil encapsulated by galactosylceramide liposomes in mice - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • [Pharmacokinetics of Fluoropyrimidines] - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Fluoropyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug discovery, the integrity of the experimental process is paramount. This extends beyond the bench to the responsible management of chemical reagents. 4-Fluoropyrimidine, a key building block in the synthesis of many pharmaceutical compounds, requires meticulous handling not only during use but also through its entire lifecycle, culminating in its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Foundational Principles: Understanding the Hazard Profile

The fluorine atom imparts specific properties to the molecule that necessitate its classification as a halogenated organic compound . This is a critical designation, as halogenated waste streams are subject to stringent disposal regulations due to their potential to form persistent environmental pollutants if not managed correctly. Disposal via sanitary sewer systems is strictly prohibited.[1][4]

Immediate Safety & Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, the immediate safety of laboratory personnel is the primary concern. A thorough risk assessment should be conducted, and the appropriate PPE must be worn.

Table 1: Essential Personal Protective Equipment for Handling this compound Waste

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields (conforming to EN 166/NIOSH standards). A face shield is recommended when handling larger quantities.Protects against splashes and accidental contact with the eyes, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can lead to irritation. Contaminated gloves should be disposed of as hazardous waste.[1][5]
Body Protection A lab coat or chemically resistant apron.Provides a barrier against spills and contamination of personal clothing.[5]
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated space.[1][5]Minimizes inhalation of any vapors or aerosols, which may cause respiratory irritation.[2]

Step-by-Step Disposal Protocol for this compound Waste

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a clear path from waste generation to final disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Removal cluster_3 Final Disposal A 1. Identify Waste (Pure compound, contaminated labware, solutions) B 2. Segregate as 'Halogenated Organic Waste' A->B  Crucial First Step C 3. Select Appropriate Waste Container (Chemically compatible, leak-proof with secure lid) B->C D 4. Label Container Clearly 'Hazardous Waste - this compound' (Include date and responsible person) C->D E 5. Store in a Designated Satellite Accumulation Area (Well-ventilated, away from incompatible materials) D->E F 6. Arrange for Pickup by Certified Hazardous Waste Contractor E->F G 7. Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) F->G H 8. Incineration (High-temperature, compliant with EPA regulations) G->H

Caption: Disposal workflow for this compound waste.

Detailed Procedural Steps:
  • Waste Identification and Segregation:

    • Rationale: Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs.

    • Procedure:

      • At the point of generation, identify all waste containing this compound. This includes unused or expired pure compounds, reaction mixtures, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads).

      • Designate a specific waste container for "Halogenated Organic Waste." Never mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.

  • Waste Containment:

    • Rationale: Secure containment prevents accidental spills, leaks, and exposure to personnel. The container material must be compatible with this compound to avoid degradation of the container.

    • Procedure:

      • Select a leak-proof container with a secure, tight-fitting lid. Glass or polyethylene containers are generally suitable.

      • For liquid waste, add it to the container carefully, avoiding splashes. Keep the container closed at all times except when adding waste.

      • For solid waste, such as contaminated labware, place it in a designated, clearly labeled solid waste container.

  • Labeling:

    • Rationale: Clear and accurate labeling is a regulatory requirement and essential for communicating hazards to all laboratory personnel and waste handlers.

    • Procedure:

      • Label the waste container with the words "Hazardous Waste."

      • Clearly identify the contents, including "this compound" and any other components in the waste mixture.

      • Indicate the approximate concentrations or volumes of the constituents.

      • Include the date when the first waste was added to the container and the name of the responsible researcher or lab.

  • Storage:

    • Rationale: Proper storage of hazardous waste minimizes the risk of accidents and ensures compliance with laboratory safety regulations.

    • Procedure:

      • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

      • The SAA should be in a well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.[6]

      • Ensure secondary containment is in place to capture any potential leaks from the primary container.

  • Disposal:

    • Rationale: As a halogenated organic compound, this compound must be disposed of in accordance with federal, state, and local regulations. The most common and effective method for the final destruction of such compounds is high-temperature incineration.

    • Procedure:

      • Do not dispose of this compound waste down the drain or in the regular trash.[1]

      • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

      • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration. This method is designed to break down the carbon-fluorine bonds and prevent the release of harmful substances into the environment.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation or other symptoms occur.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

  • Small Spills:

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[6]

    • Clean the spill area with soap and water.

    • Report the incident to your laboratory supervisor or EHS department.

By adhering to these rigorous disposal procedures, researchers can ensure that their vital work in drug development is conducted not only with scientific excellence but also with the utmost commitment to safety and environmental stewardship.

References

  • 4-Chloro-6-ethyl-5-fluoropyrimidine SDS, 137234-74-3 Safety D
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. Santa Cruz Biotechnology, Inc. Published February 8, 2019.
  • 4-Chloro-6-ethyl-5-fluoropyrimidine - AK Scientific, Inc. AK Scientific, Inc.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 4-Amino-2-chloro-5-fluoropyrimidine - Safety D
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • This compound | C4H3FN2 | CID 19595920 - PubChem.
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • Permissible Exposure Limits – OSHA Annotated Table Z-2.
  • NIOSH pocket guide to chemical hazards. Centers for Disease Control and Prevention. Published June 1990.
  • 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem.
  • NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Centers for Disease Control and Prevention.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention.
  • NIOSH Pocket Guide to Chemical Hazards, Comparison Chart. Reginfo.gov.
  • Permissible Exposure Limits - Annotated Tables.
  • 4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328 - PubChem.
  • Final EPA rule prohibits 'sewering' of pharmaceutical hazardous waste.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Published April 30, 2010.
  • OSHA Permissible Exposure Limits (PELs) are too Permissive. Ronald N. Kostoff. Published 2018.
  • EPA Subpart P Regul
  • 5-Fluoropyrimidine | C4H3FN2 | CID 69605 - PubChem.
  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
  • cas 696-83-3|| where to buy 6-fluoropyrimidine-2,4-diamine. Chemenu.
  • EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?. Published January 31, 2019.
  • Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Alston & Bird. Published December 20, 2018.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Fluoropyrimidine and its derivatives. As potent cytotoxic agents, these compounds demand meticulous handling protocols to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of chemical causality and risk mitigation.

Understanding the Hazard: Why Specialized PPE is Non-Negotiable

4-Fluoropyrimidines are a class of compounds often investigated for their potent biological activity, particularly as antineoplastic agents.[1][2] Their mechanism of action, which involves disrupting cellular machinery, is not selective for target cells and poses significant risks to the healthy, rapidly dividing cells of laboratory personnel.[3] The primary routes of occupational exposure are inhalation of aerosolized powders, direct skin absorption, and inadvertent ingestion.[4][5]

The inherent toxicity of these molecules is the core reason for stringent PPE protocols. A standard cotton lab coat and a single pair of latex gloves are critically insufficient. Exposure can lead to severe outcomes including skin burns, allergic reactions, eye damage, and potential systemic toxicity.[6][7] Therefore, a multi-layered defense strategy, combining engineering controls with specialized PPE, is imperative.

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is crucial to situate its role within the established hierarchy of safety controls.[8]

  • Engineering Controls: The first and most effective line of defense. All work involving this compound, especially with powders, must be performed within a certified chemical fume hood or a biological safety cabinet to contain dust and vapors at the source.[6][9][10]

  • Administrative Controls: These are the standard operating procedures (SOPs), training, and signage that inform and guide safe work practices. This document is an example of an administrative control.

  • Personal Protective Equipment (PPE): The last line of defense, designed to protect your body when engineering and administrative controls cannot eliminate all risk of exposure.

This guide focuses on the correct selection and use of PPE, which must always be used in conjunction with appropriate engineering controls.

Core PPE Requirements: A Component-by-Component Analysis

The selection of each PPE component is dictated by the chemical's properties and the potential exposure routes.

  • Hand Protection: Double Gloving is Mandatory

    • What: Two pairs of chemotherapy-rated, powder-free nitrile gloves. The inner glove should be worn under the gown cuff, and the outer glove worn over the cuff.[11][12]

    • Why: 4-Fluoropyrimidines can permeate standard laboratory gloves. Chemotherapy-rated gloves are tested against a battery of cytotoxic drugs to ensure resistance (per ASTM D6978 standard).[11] Double gloving provides a critical safety buffer; if the outer glove is contaminated or torn, it can be safely removed, leaving the inner glove to protect the user during the doffing process.[10]

  • Body Protection: An Impermeable Barrier

    • What: A disposable, solid-front, impervious gown with long sleeves and tight-fitting elastic or knit cuffs.[13][14]

    • Why: Standard lab coats are made of permeable cotton and absorb spills, holding the hazardous chemical against the skin. An impervious gown prevents any liquid contamination from reaching your personal clothing or skin.[13]

  • Eye and Face Protection: Shielding from Splashes and Aerosols

    • What: Tightly fitting chemical splash goggles in combination with a full-face shield.[15][16]

    • Why: Standard safety glasses offer inadequate protection from splashes, which can easily reach the eye from the sides or top. Chemical splash goggles provide a seal around the eyes. A face shield adds a further layer of protection for the entire face, which is crucial when handling solutions that may splash or when working with powders that could become airborne.[12][14]

  • Respiratory Protection: Guarding Against Inhalation

    • What: A NIOSH-certified N95 respirator or higher.[13][16] Fit-testing is required by OSHA for all tight-fitting respirators to ensure a proper seal.[12]

    • Why: Fine powders of this compound can be easily aerosolized during weighing or transfer. Inhaling these potent particles provides a direct route for the compound to enter the bloodstream. An N95 respirator filters out at least 95% of airborne particles and is essential for any task involving the solid form of the chemical outside of a containment glovebox.[12]

Operational Plans: PPE Protocols for Specific Tasks

The level of PPE required is dictated by the specific task and the physical form of the chemical. The following table summarizes the requirements for common laboratory procedures.

TaskHand ProtectionBody ProtectionEye/Face ProtectionRespiratory ProtectionEngineering Control
Weighing Solid Compound Double Chemo GlovesImpervious GownGoggles & Face ShieldN95 Respirator (Required) Chemical Fume Hood
Preparing Stock Solutions Double Chemo GlovesImpervious GownGoggles & Face ShieldN95 (Recommended)Chemical Fume Hood
Liquid Transfers/Reaction Setup Double Chemo GlovesImpervious GownGoggles & Face ShieldAvailable for spillsChemical Fume Hood
Handling Contaminated Waste Double Chemo GlovesImpervious GownGogglesNot RequiredN/A
Large Spill Cleanup Double Chemo Gloves (Heavy Duty)Impervious GownGoggles & Face ShieldFull-Face Respirator (PAPR) N/A
Experimental Protocol: Weighing Solid this compound

This protocol outlines the step-by-step methodology for safely weighing the powdered form of the compound.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the task.

    • Cover the work surface with a disposable, plastic-backed absorbent pad.[8]

    • Assemble all necessary equipment (spatulas, weigh paper, container) within the fume hood before handling the compound.

    • Post a warning sign indicating that a cytotoxic agent is in use.[4]

  • Donning PPE (in order):

    • Perform hand hygiene.

    • Don the inner pair of chemotherapy gloves.

    • Don the impervious gown, ensuring cuffs are over the inner gloves.

    • Don the outer pair of chemotherapy gloves, ensuring they go over the gown cuffs.

    • Don chemical splash goggles and a face shield.

    • Don a fit-tested N95 respirator.

  • Handling Procedure:

    • Carefully open the this compound container inside the fume hood.

    • Use a dedicated spatula to transfer the desired amount of powder to weigh paper or a tared container.

    • Perform all manipulations slowly and deliberately to minimize aerosol generation.

    • Securely close the primary container.

    • Clean the spatula with a dampened towel before removing it from the hood to prevent spreading contamination. Place the towel in the designated cytotoxic waste container.

  • Doffing PPE and Disposal:

    • Remove the outer pair of gloves and dispose of them in a designated cytotoxic waste container.

    • Remove the face shield and goggles.

    • Remove the impervious gown, rolling it inward on itself, and dispose of it in the cytotoxic waste container.

    • Remove the inner pair of gloves and dispose of them.

    • Remove the respirator last, after leaving the immediate work area.

    • Perform thorough hand hygiene with soap and water.

Emergency and Disposal Procedures

Emergency Response
  • Skin Exposure: Immediately remove contaminated clothing and outer gloves. Wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[15]

  • Eye Exposure: Proceed immediately to an eyewash station. While holding eyelids open, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]

  • Spill: Evacuate the immediate area. Secure the area and post warning signs. Follow your institution's spill cleanup procedure for cytotoxic agents, which requires a specialized spill kit and full PPE, potentially including a higher level of respiratory protection.[12][17]

Waste Disposal Plan

All materials that come into contact with this compound are considered hazardous waste.

  • Sharps: Needles and syringes must be disposed of in a designated, puncture-proof sharps container for chemotherapy waste.[10]

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other disposable materials must be placed in a clearly labeled, sealed container for cytotoxic waste (often a yellow or black bin).[10][17]

  • Chemical Waste: Unused compound and solutions must be collected in a compatible, sealed hazardous waste container. Do not mix with other waste streams.[10]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Workflow cluster_start Initiate Task Planning cluster_form Assess Physical Form cluster_risk Assess Task-Specific Risks cluster_ppe Determine Final PPE Ensemble start Start: New Task with This compound q_form Is the material a solid powder? start->q_form n_solid Form: Liquid/Solution q_form->n_solid No y_solid Form: Solid/Powder q_form->y_solid Yes q_splash Risk of splash? n_solid->q_splash q_aerosol Risk of aerosol or dust generation? y_solid->q_aerosol q_aerosol->q_splash No ppe_base Baseline PPE: - Double Chemo Gloves - Impervious Gown q_aerosol->ppe_base Always ppe_resp Add: - N95 Respirator q_aerosol->ppe_resp Yes (e.g., Weighing) q_splash->ppe_base Always ppe_eye Add: - Goggles - Face Shield q_splash->ppe_eye Yes end_ppe Final PPE Assembled q_splash->end_ppe No ppe_eye->end_ppe ppe_resp->ppe_eye

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

  • OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Health Care Facilities. Retrieved from [Link]

  • POGO Satellite Manual. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Retrieved from [Link]

  • Royal College of Nursing. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved from [Link]

  • Eurofins Biomnis. (n.d.). Evaluation of the risk of toxicity of fluoropyrimidines. Retrieved from [Link]

  • National Institutes of Health. (2023). Pharmacogenetics and Adverse Events in the Use of Fluoropyrimidine in a Cohort of Cancer Patients on Standard of Care Treatment in Zimbabwe. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • HALYARD. (n.d.). Chemotherapy Protection. Retrieved from [Link]

  • Memorial Sloan Kettering Cancer Center. (2022). Cancer Medicines: Safe Handling at Home. Retrieved from [Link]

  • Cancer Diagnostics, Inc. (n.d.). Hero PPE™ Personal Protective Equipment. Retrieved from [Link]

  • HALYARD. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. Retrieved from [Link]

  • Palliative Care Network of Wisconsin. (2022). Hazardous Drug Safe Handling for Patients Receiving Cancer Treatment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • Thames Valley Cancer Network. (n.d.). Policy for the Safe Handling and Administration of Cytotoxic Drugs in Adults with Cancer.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoropyrimidine
Reactant of Route 2
4-Fluoropyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.